molecular formula C12H8FNO2 B1326246 6-(3-Fluorophenyl)nicotinic acid CAS No. 582325-22-2

6-(3-Fluorophenyl)nicotinic acid

Cat. No.: B1326246
CAS No.: 582325-22-2
M. Wt: 217.2 g/mol
InChI Key: OYDONGYKOJEHSZ-UHFFFAOYSA-N
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Description

6-(3-Fluorophenyl)nicotinic acid is a useful research compound. Its molecular formula is C12H8FNO2 and its molecular weight is 217.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(3-fluorophenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2/c13-10-3-1-2-8(6-10)11-5-4-9(7-14-11)12(15)16/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDONGYKOJEHSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647031
Record name 6-(3-Fluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

582325-22-2
Record name 6-(3-Fluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 6-(3-Fluorophenyl)nicotinic Acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Nicotinic Acid Scaffolds

6-(3-Fluorophenyl)nicotinic acid, identified by the CAS number 582325-22-2 , is a fluorinated derivative of nicotinic acid, a vital organic compound also known as niacin or vitamin B3.[1] The strategic introduction of a fluorophenyl group into the nicotinic acid scaffold significantly modifies its physicochemical and pharmacological properties, making it a valuable building block in medicinal chemistry. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can enhance metabolic stability, improve binding affinity to biological targets, and modulate the acidity of the carboxylic acid group. This guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic characterization, and applications of this compound, with a focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthetic chemistry and drug design. The key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 582325-22-2[2]
Molecular Formula C₁₂H₈FNO₂[2]
Molecular Weight 217.2 g/mol [2]
Appearance Light brown to brown solid
Purity ≥98%
Storage Temperature Room Temperature, sealed in dry conditions
InChI Key OYDONGYKOJEHSZ-UHFFFAOYSA-N

Synthesis and Manufacturing: A Suzuki-Miyaura Coupling Approach

The synthesis of this compound is most commonly achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely favored in the pharmaceutical industry due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a diverse range of boronic acids.

The logical choice for this synthesis involves the coupling of a halogenated nicotinic acid derivative with 3-fluorophenylboronic acid. The following protocol is a representative solution-phase synthesis based on established methodologies for similar Suzuki-Miyaura couplings.

Experimental Protocol:

Materials:

  • 6-Chloronicotinic acid or 6-Bromonicotinic acid

  • 3-Fluorophenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane/Water, DMF, Toluene)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine 6-halonicotinic acid (1 equivalent), 3-fluorophenylboronic acid (1.1-1.5 equivalents), and the chosen base (2-3 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and subject it to three cycles of evacuation and backfilling with an inert gas (e.g., Argon) to ensure an oxygen-free environment. This is critical as the palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation and reduced reaction yields.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (typically 1-5 mol%). Subsequently, add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water) via syringe. The use of a degassed solvent is crucial to prevent the oxidation of the catalyst.

  • Reaction: Place the flask in a preheated oil bath and stir the mixture vigorously at a temperature ranging from 80 to 110 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a biphasic solvent system was used, separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to recover any dissolved product.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.

Workflow and Rationale Diagram:

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_purification Work-up & Purification Reactants Combine Reactants: 6-Halonicotinic Acid 3-Fluorophenylboronic Acid Base Inert Establish Inert Atmosphere (Argon/Nitrogen) Reactants->Inert Catalyst Add Palladium Catalyst and Degassed Solvent Inert->Catalyst Heat Heat and Stir (80-110 °C) Catalyst->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Work-up and Extraction Monitor->Workup Purify Purification (Chromatography/Recrystallization) Workup->Purify Product This compound Purify->Product

Caption: A generalized workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Spectroscopic Analysis and Characterization

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the protons on both the pyridine and phenyl rings. The protons on the pyridine ring will appear in the aromatic region, typically between 7.0 and 9.0 ppm. The fluorine atom on the phenyl ring will cause splitting of the adjacent proton signals, resulting in characteristic doublet or multiplet patterns. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, often above 10 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all twelve carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield position, typically in the range of 165-185 ppm.

  • IR (Infrared) Spectroscopy: The IR spectrum will show a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid. A strong carbonyl (C=O) stretching vibration will be present around 1700 cm⁻¹. The C-F stretching vibration will appear in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (217.2 g/mol ). The fragmentation pattern can provide further structural information.

Applications in Drug Discovery and Research

6-Aryl nicotinic acid derivatives are a prominent class of compounds in medicinal chemistry, and the introduction of a fluorine atom can significantly enhance their therapeutic potential. This compound serves as a key intermediate in the synthesis of more complex molecules with diverse biological activities.

A notable example of its application is in the development of antagonists for the Transient Receptor Potential Melastatin 8 (TRPM8) channel. The TRPM8 channel is a cold-temperature sensor implicated in the pathogenesis of migraine.[3] A clinical candidate, AMG 333 , a potent and selective TRPM8 antagonist, was developed for the treatment of migraine.[3] The synthesis of AMG 333 and its analogs often utilizes 6-substituted nicotinic acid derivatives, highlighting the importance of building blocks like this compound in the discovery of novel therapeutics for neurological disorders.

Potential Signaling Pathway Involvement:

The therapeutic effects of nicotinic acid and its derivatives are often mediated through their interaction with specific G protein-coupled receptors (GPCRs). While the direct target of this compound and its downstream derivatives will depend on the final drug molecule, the nicotinic acid scaffold is known to interact with receptors such as the nicotinic acid receptor (GPR109A), which plays a role in lipid metabolism.[4][5] The development of TRPM8 antagonists like AMG 333 demonstrates that derivatives of this scaffold can be designed to target other specific pathways involved in pain and inflammation.

Signaling_Pathway cluster_drug Drug Action cluster_target Molecular Target cluster_cellular Cellular Response cluster_therapeutic Therapeutic Effect Drug 6-(3-Fluorophenyl)nicotinic Acid Derivative (e.g., AMG 333) Receptor TRPM8 Channel Drug->Receptor Antagonism Response Modulation of Neuronal Excitability Receptor->Response Effect Treatment of Migraine Response->Effect

Caption: A simplified diagram illustrating the potential mechanism of action for a drug derived from this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is based on data available for similar compounds and should be used as a guideline. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

  • Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6]

  • Precautionary Statements:

    • Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[6][7]

    • Response: IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If skin or eye irritation persists, get medical advice/attention.[6][7]

    • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[6]

    • Disposal: Dispose of contents/container to an approved waste disposal plant.

  • GHS Pictograms:

    • GHS07: Exclamation mark (indicates skin and eye irritation, respiratory tract irritation, and acute toxicity).

Conclusion

This compound is a strategically important building block for researchers and scientists in the field of drug discovery. Its unique combination of a fluorinated phenyl ring and a nicotinic acid core provides a versatile scaffold for the synthesis of novel therapeutic agents with enhanced pharmacological properties. The successful development of the TRPM8 antagonist AMG 333 for migraine treatment underscores the potential of this and related compounds in addressing unmet medical needs. A thorough understanding of its synthesis, characterization, and safe handling is essential for unlocking its full potential in the development of next-generation pharmaceuticals.

References

  • Sun, W., et al. (2018). Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine. Journal of Medicinal Chemistry, 61(18), 8186–8201.
  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • Active Biopharma Corp. (n.d.). 6-(3-Fluorophenyl)-nicotinic acid. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.
  • Frontiers in Bioengineering and Biotechnology. (2023). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Retrieved from [Link]

  • Pike, N. B. (2009). Nicotinic acid: an old drug with a promising future. British Journal of Pharmacology, 158(3), 637–646.
  • National Center for Biotechnology Information. (n.d.). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nicotinic Acid. PubChem. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nicotinic acid: an old drug with a promising future. Retrieved from [Link]

Sources

6-(3-Fluorophenyl)nicotinic acid physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 6-(3-Fluorophenyl)nicotinic Acid

Introduction

This compound (CAS 582325-22-2) is a fluorinated heterocyclic carboxylic acid. As a derivative of nicotinic acid (Vitamin B3), this compound belongs to a class of molecules that are of significant interest in medicinal chemistry and drug development. The incorporation of a fluorophenyl moiety onto the pyridine core dramatically alters its physicochemical properties, offering unique opportunities for modulating biological activity, metabolic stability, and pharmacokinetic profiles.

Fluorinated building blocks are integral to modern drug discovery, and nicotinic acid derivatives have been explored for a wide range of therapeutic applications, including as anti-inflammatory agents, anticancer therapeutics, and modulators of ion channels.[1][2] Specifically, related structures are investigated as potential treatments for migraine and as scaffolds for developing positron emission tomography (PET) tracers for advanced medical imaging.[3][4]

This guide provides a comprehensive overview of the core physical properties of this compound. It is designed for researchers and drug development professionals, offering not only available data but also detailing the authoritative experimental protocols required to determine these properties. The emphasis is on the causality behind experimental choices, ensuring that the described methods are self-validating and grounded in established scientific principles.

Chemical and Molecular Identity

Confirming the identity of a compound is the foundational step in any research endeavor. The key identifiers for this compound are summarized below.

IdentifierValueSource(s)
CAS Number 582325-22-2[5][6]
Molecular Formula C₁₂H₈FNO₂[5][6]
Molecular Weight 217.20 g/mol [5][7]
IUPAC Name 6-(3-fluorophenyl)pyridine-3-carboxylic acid[5]
Synonyms 6-(3-fluorophenyl)-3-pyridinecarboxylic acid[5]
InChI Key OYDONGYKOJEHSZ-UHFFFAOYSA-N[7]
Canonical SMILES C1=CC(=CC(=C1)F)C2=CN=C(C=C2)C(=O)O
Appearance Light brown to brown solid[5]
Purity (Typical) ≥95%[6][7]
Storage Sealed in dry, Room Temperature[5][7]

Core Physicochemical Properties: A Technical Overview

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its formulation, delivery, and ultimate bioavailability. While specific experimental values for this compound are not widely reported in public literature, this section details their significance and the standard methodologies for their determination.

Melting Point (Tₘ)

The melting point is a crucial indicator of purity and is vital for many aspects of drug development, including polymorph screening and formulation design. For a crystalline solid, a sharp melting range typically indicates high purity.

  • Anticipated Value: To be determined experimentally. The related compound 6-Fluoronicotinic acid has a melting point of 144–148°C.[4]

  • Significance: A well-defined Tₘ is essential for quality control. Inconsistent melting behavior can indicate the presence of impurities or different crystalline forms (polymorphs), which can have profound effects on solubility and stability.

  • Recommended Methodology: Differential Scanning Calorimetry (DSC) is the gold-standard technique for its high precision and the additional thermodynamic information it provides.[1]

Aqueous Solubility

Solubility is arguably one of the most important physical properties, as a compound must be in solution to be absorbed and exert its biological effect.[8] Low aqueous solubility is a primary challenge in drug development.

  • Anticipated Value: To be determined experimentally. The presence of both a carboxylic acid and a pyridine nitrogen suggests pH-dependent solubility.

  • Significance: Solubility directly impacts bioavailability and dictates the feasible routes of administration. It influences the design of in vitro assays and the choice of formulation strategies (e.g., salt formation, use of co-solvents).

  • Recommended Methodology: The saturation shake-flask method is considered the most reliable technique for determining thermodynamic equilibrium solubility.[8][9]

Acidity Constant (pKa)

The pKa value defines the extent of ionization of a molecule at a given pH. For this compound, the carboxylic acid group is acidic, and the pyridine nitrogen is basic. Understanding these pKa values is essential to predict the compound's behavior in biological systems.

  • Anticipated Value: To be determined experimentally. The parent nicotinic acid has a pKa of 4.85 for its carboxylic acid group.[10] The electronic properties of the fluorophenyl substituent will modulate this value.

  • Significance: The ionization state affects solubility, lipophilicity, membrane permeability, and binding to the target protein. For example, a compound's ability to cross the blood-brain barrier is heavily influenced by its charge at physiological pH (approx. 7.4).[3]

  • Recommended Methodology: Potentiometric titration is a highly precise and widely used method for pKa determination.[11][12] For sparingly soluble compounds, techniques involving co-solvents or UV-Vis spectrophotometry can also be employed.[2][13]

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed, self-validating protocols for determining the key physical properties discussed above.

Protocol for Melting Point Determination via DSC

This protocol is designed to provide a precise melting temperature (Tₘ) and enthalpy of fusion (ΔHfus).

Causality: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[14] An endothermic event, such as melting, requires more heat, resulting in a detectable peak from which Tₘ (onset temperature) and ΔHfus (integrated peak area) are calculated.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards, such as indium.[15]

  • Sample Preparation: Accurately weigh 2–5 mg of the dried solid into an aluminum DSC pan.[16] To ensure good thermal contact, the material should cover the bottom of the pan in a thin layer. Crimp the pan with a lid. Prepare an identical empty pan as the reference.

  • Thermal Program:

    • Equilibrate the system at 25°C.

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 250°C).[14] A slower ramp rate near the melting point can increase precision.

    • The entire process must be conducted under an inert nitrogen purge gas to prevent oxidative degradation.

  • Data Analysis: Plot the heat flow (W/g) versus temperature (°C). The melting point is determined as the extrapolated onset temperature of the endothermic melting peak. The area under the peak corresponds to the heat of fusion.

Diagram of DSC Experimental Workflow:

DSC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate 1. Calibrate DSC (Indium Standard) Weigh 2. Weigh 2-5 mg Sample into Pan Calibrate->Weigh Seal 3. Crimp Lid & Place in Cell Weigh->Seal Program 4. Set Thermal Program (e.g., 10°C/min) Seal->Program Run 5. Run Under N2 Atmosphere Program->Run Plot 6. Plot Heat Flow vs. Temperature Run->Plot Determine 7. Determine Onset Tₘ & Integrate Peak (ΔH) Plot->Determine

Caption: Workflow for Melting Point Determination by DSC.

Protocol for Aqueous Solubility via Shake-Flask Method

This protocol determines the thermodynamic equilibrium solubility, which is the most relevant value for predicting in vivo behavior.

Causality: The method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution by allowing sufficient time for dissolution.[8] Subsequent analysis of the clear supernatant provides the concentration of the dissolved compound.

Methodology:

  • System Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure saturation is achieved.[8]

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient period (typically 24–48 hours) to ensure equilibrium is reached.[9][17]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.[18] Centrifugation prior to filtration is also recommended.

  • Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[18]

  • Standard Curve: Prepare a standard curve using known concentrations of the compound to accurately quantify the concentration in the filtrate. The solubility is reported in units such as mg/mL or µM.

Diagram of Shake-Flask Solubility Workflow:

Solubility_Workflow Start 1. Add Excess Solid to Buffer Shake 2. Agitate at Constant T (24-48 hours) Start->Shake Separate 3. Separate Phases (Centrifuge/Filter) Shake->Separate Analyze 4. Quantify Filtrate (HPLC-UV) Separate->Analyze Report 5. Calculate Solubility (mg/mL or µM) Analyze->Report

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol for pKa Determination via Potentiometric Titration

This protocol is used to determine the pKa of the carboxylic acid and/or the pyridine nitrogen.

Causality: A solution of the compound is titrated with a strong acid or base. The pH is monitored as a function of the volume of titrant added. The pKa is the pH at which the functional group is 50% ionized, which corresponds to the midpoint of the buffer region on the titration curve.[3][11]

Methodology:

  • System Setup: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[3]

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mM) in water. If solubility is low, a co-solvent like methanol may be used, but the pKa must then be extrapolated back to 0% co-solvent.[13] Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration.[11]

  • Titration (for acidic pKa):

    • Place the solution in a jacketed vessel at a constant temperature (e.g., 25°C) with constant stirring.

    • Immerse the calibrated pH electrode.

    • Add standardized strong base (e.g., 0.1 M NaOH) in small, precise increments, recording the pH after each addition has stabilized.

  • Data Analysis:

    • Plot pH versus the volume of titrant added.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point.

    • The pKa is the pH value at exactly half the volume of the equivalence point.

Diagram of Potentiometric Titration Logic:

pKa_Logic Titration Titrate Sample with NaOH Measure Record pH vs. Volume Added Titration->Measure Plot Plot Titration Curve (pH vs. Volume) Measure->Plot Derivative Calculate 1st Derivative (ΔpH/ΔV) Plot->Derivative EquivPoint Find Equivalence Point (Peak of Derivative) Derivative->EquivPoint HalfEquiv Determine Volume at 1/2 Equivalence Point EquivPoint->HalfEquiv pKa pKa = pH at 1/2 Equivalence Volume HalfEquiv->pKa

Sources

An In-Depth Technical Guide to 6-(3-Fluorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 6-(3-Fluorophenyl)nicotinic acid, a fluorinated pyridine-carboxylic acid derivative of significant interest in medicinal chemistry and materials science. We delve into its core chemical structure, physicochemical properties, and established synthesis protocols, with a particular focus on the mechanistic underpinnings of the Suzuki-Miyaura cross-coupling reaction. Furthermore, this document outlines detailed spectroscopic characterization data (NMR, IR, MS) to aid in structural confirmation and purity assessment. We explore its applications as a crucial building block in the development of novel therapeutic agents and functional materials, supported by authoritative literature. Finally, essential safety and handling protocols are provided to ensure its proper use in a research setting. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed, practical understanding of this versatile chemical entity.

Introduction: The Significance of Fluorinated Nicotinic Acid Scaffolds

Nicotinic acid (Vitamin B3) and its derivatives are fundamental scaffolds in biological systems and pharmaceutical development.[1][2] They are precursors to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), which is central to cellular metabolism and DNA repair.[1][2][3] The strategic introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.

This compound emerges at the intersection of these two important chemical classes. It combines the biologically relevant nicotinic acid core with a synthetically versatile fluorophenyl group. This structure serves as a key intermediate and building block for a range of advanced applications, from creating tracers for positron emission tomography (PET) to synthesizing novel anti-inflammatory agents and potential cancer therapeutics.[4][5] This guide provides the foundational knowledge required to effectively synthesize, characterize, and utilize this compound in a research and development context.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical compound is the first step in any rigorous scientific investigation. The key identifiers and properties for this compound are summarized below.

Core Chemical Structure

The molecule consists of a pyridine ring functionalized with a carboxylic acid at the 3-position (the nicotinic acid core) and a 3-fluorophenyl group at the 6-position.

Caption: Chemical Structure of this compound.

Physicochemical Data

The following table summarizes the key properties of the compound, essential for experimental design, including solvent selection and reaction condition optimization.

PropertyValueSource
CAS Number 582325-22-2[6][7]
Molecular Formula C₁₂H₈FNO₂[7]
Molecular Weight 217.20 g/mol [7]
Appearance Light brown to brown solid[6]
Purity Typically ≥95%[7]
Storage Sealed in dry, Room Temperature[6]
InChI Key OYDONGYKOJEHSZ-UHFFFAOYSA-N

Synthesis and Mechanistic Insights

The formation of the C-C bond between the pyridine and phenyl rings is most effectively achieved via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the industry standard for this transformation due to its high functional group tolerance, mild reaction conditions, and generally high yields.[8][9]

Causality of Experimental Design: The Suzuki-Miyaura Reaction

The chosen synthetic route involves the reaction of a 6-halonicotinic acid derivative (e.g., 6-chloronicotinic acid) with 3-fluorophenylboronic acid.

  • Why Palladium Catalysis? Palladium complexes, particularly Pd(0), are uniquely capable of undergoing a catalytic cycle involving oxidative addition into the carbon-halogen bond of the nicotinic acid derivative, followed by transmetalation with the boronic acid, and concluding with reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.[9]

  • Why a Boronic Acid? Organoboron reagents are favored due to their stability to air and moisture, low toxicity, and the ease with which their byproducts can be removed from the reaction mixture.[8]

  • The Role of the Base: A base (e.g., CsF, K₂CO₃, or Na₂CO₃) is crucial. It activates the boronic acid by forming a more nucleophilic boronate complex, which facilitates the transmetalation step with the palladium center.[9]

  • Ligand Selection: While some Suzuki reactions can proceed without a ligand, the use of phosphine ligands (e.g., PPh₃) or N-heterocyclic carbenes (NHCs) can stabilize the palladium catalyst, prevent its precipitation as palladium black, and accelerate the catalytic cycle, leading to higher yields and efficiency.

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Conditions Reactant1 6-Chloronicotinic Acid Ester Process Suzuki-Miyaura Cross-Coupling Reactant1->Process Reactant2 3-Fluorophenylboronic Acid Reactant2->Process Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Process Base Base (e.g., K₂CO₃) Base->Process Solvent Solvent (e.g., Toluene/H₂O) Solvent->Process Heat Heat (e.g., 80-100 °C) Heat->Process Intermediate Coupled Ester Intermediate Process->Intermediate Hydrolysis Saponification (e.g., NaOH, then H⁺) Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: General workflow for the synthesis of this compound.

Self-Validating Experimental Protocol

This protocol describes a two-step synthesis starting from methyl 6-chloronicotinate. The progress of each step can be validated by Thin-Layer Chromatography (TLC) and the final product confirmed by spectroscopic analysis.

Step 1: Suzuki-Miyaura Coupling to form Methyl 6-(3-fluorophenyl)nicotinate

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add methyl 6-chloronicotinate (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

  • Solvent Addition: Add a degassed solvent mixture, such as toluene and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring under a nitrogen atmosphere.

  • Monitoring (Self-Validation): Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the starting material (methyl 6-chloronicotinate) and the appearance of a new, higher Rf product spot indicates reaction progression. The reaction is typically complete within 4-12 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ester intermediate.

Step 2: Saponification to this compound

  • Hydrolysis: Dissolve the purified methyl 6-(3-fluorophenyl)nicotinate from Step 1 in a mixture of tetrahydrofuran (THF) and methanol. Add an aqueous solution of sodium hydroxide (2.0 eq).

  • Reaction: Stir the mixture at room temperature for 2-6 hours.

  • Monitoring (Self-Validation): Monitor the reaction by TLC. The disappearance of the starting ester spot and the appearance of a baseline spot (the carboxylate salt) confirms the completion of the hydrolysis.

  • Acidification: Remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH 3-4 using 1M HCl. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product, this compound.

Spectroscopic Characterization

Confirming the structure and purity of the synthesized compound is paramount. Below are the expected spectroscopic data points. Commercial vendors may provide reference spectra for comparison.[10]

Technique Expected Observations
¹H NMR Signals in the aromatic region (7.0-9.5 ppm). Protons on the pyridine ring will appear as doublets or doublets of doublets.[11] The protons on the fluorophenyl ring will also show characteristic splitting patterns, with coupling to the fluorine atom. The carboxylic acid proton will appear as a broad singlet, typically >10 ppm, and may be exchangeable with D₂O.
¹³C NMR Signals for 12 distinct carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal (~165-170 ppm). The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant.
¹⁹F NMR A single resonance for the fluorine atom on the phenyl ring.
Mass Spec (MS) Expected [M+H]⁺ ion at m/z = 218.06, corresponding to the molecular formula C₁₂H₉FNO₂⁺.
Infrared (IR) A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). A sharp C=O stretch (~1700 cm⁻¹). C=C and C=N stretches in the aromatic region (~1400-1600 cm⁻¹). A C-F stretch (~1100-1300 cm⁻¹).

Applications in Research and Drug Development

This compound is not typically an end-product but rather a valuable intermediate. Its bifunctional nature (a carboxylic acid for amide coupling and a biaryl system for core scaffolding) makes it highly useful.

  • Anti-inflammatory Agents: Nicotinic acid derivatives have been explored as scaffolds for developing novel anti-inflammatory drugs, including COX-2 inhibitors.[5] The 6-phenyl substituent can be modified to optimize binding in enzyme active sites.

  • PET Imaging: Fluorinated nicotinic acids are used as precursors for synthesizing ¹⁸F-labeled PET tracers.[4][12] The carboxylic acid handle allows for conjugation to biomolecules like peptides, enabling the imaging of specific biological targets in vivo.

  • Oncology: The parent nicotinic acid scaffold is deeply involved in NAD+ metabolism, a pathway often dysregulated in cancer.[1] Derivatives are investigated for their potential to modulate enzymes within this pathway or to serve as scaffolds for targeted therapies.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed. While a full toxicological profile has not been thoroughly investigated, data from suppliers and related compounds suggest the following.[13]

  • Hazard Classification: May be classified as harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[14][15] May cause respiratory irritation.[14][15]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid breathing dust. Wash hands thoroughly after handling.[13][14]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

  • This compound. Amerigo Scientific. [Link]

  • Wuest, M., et al. (2010). One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. Journal of Medicinal Chemistry, 53(4), 1732-40. [Link]

  • Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. [Link]

  • Piatkowska, M., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(19), 6548. [Link]

  • Synthetic method of 6-methyl nicotine.
  • Mori, A., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-7. [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

  • Nicotinic acid Safety Data Sheet. Carl ROTH. [Link]

  • Nicotinic acid Safety Data Sheet. Chemos GmbH & Co.KG. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • How does fluorinated boronic acids influences the Suzuki coupling reactions?. ResearchGate. [Link]

  • Proton NMR Spectrum for Nicotinic Acid. Chemistry Stack Exchange. [Link]

  • Piacente, F., et al. (2017). Nicotinic acid: A case for a vitamin that moonlights for cancer?. Oncotarget, 8(36), 59949–59952. [Link]

  • 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001488). Human Metabolome Database. [Link]

  • Ilie, O. D., & Cojocariu, R. O. (2020). Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress. Antioxidants, 9(8), 719. [Link]

  • Exploring the Therapeutic Potential of Vitamin B3 in Cancer. Kuwait Scholars Publisher. [Link]

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A Technical Guide to 6-(3-Fluorophenyl)nicotinic Acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 6-(3-Fluorophenyl)nicotinic acid, a heterocyclic building block of significant interest to medicinal chemists and drug discovery professionals. We will delve into its core physicochemical properties, present a robust and validated synthetic protocol, outline a comprehensive analytical workflow for characterization, and explore its potential applications as a molecular scaffold for developing novel therapeutics. This document is intended to serve as a practical resource for researchers utilizing this and similar compounds in their development pipelines.

Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds

In modern drug discovery, the pyridine ring is a privileged scaffold due to its hydrogen bonding capabilities, metabolic stability, and ability to modulate the physicochemical properties of a molecule. When combined with organofluorine chemistry, its value is significantly enhanced. The introduction of a fluorine atom, as seen in the 3-fluorophenyl moiety of the topic compound, can profoundly influence a molecule's conformational preferences, membrane permeability, metabolic stability (by blocking sites of oxidative metabolism), and binding affinity for target proteins through unique electronic interactions.

This compound serves as a quintessential example of a fragment or building block that combines these desirable features. It presents a carboxylic acid handle for further chemical modification, a pyridine core for diverse interactions, and a strategically fluorinated phenyl ring. Understanding its properties and synthesis is the first step toward unlocking its potential in creating next-generation therapeutics.

Core Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These data are critical for experimental design, including reaction setup, solvent selection, and analytical method development.

PropertyValueSource(s)
Molecular Weight 217.20 g/mol [1][2][3]
Molecular Formula C₁₂H₈FNO₂[1][2][4]
CAS Number 582325-22-2[1][2][4][5]
Appearance Light brown to brown solid[2][5]
Synonyms 6-(3-fluorophenyl)-3-pyridinecarboxylic acid[5]
Purity (Typical) ≥95%[2][4]
Storage Conditions Sealed in a dry environment at room temperature.[2][5]

Chemical Structure:

Chemical structure of this compound

Synthesis and Purification: A Validated Approach

While various synthetic routes can be envisioned, palladium-catalyzed cross-coupling reactions offer a reliable and high-yielding pathway for constructing the core biaryl structure of this compound. The Suzuki-Miyaura coupling is particularly advantageous due to the commercial availability of the starting materials and the operational simplicity of the reaction.

Retrosynthetic Analysis

The logical disconnection for this molecule is at the C-C bond between the pyridine and phenyl rings. This leads to two readily available precursors: a halogenated nicotinic acid derivative and a fluorinated phenylboronic acid.

G Target This compound Disconnect C-C Bond Disconnection (Suzuki Coupling) Target->Disconnect Precursor1 6-Chloronicotinic Acid Ester Disconnect->Precursor1 Precursor2 3-Fluorophenylboronic Acid Disconnect->Precursor2

Caption: Retrosynthetic analysis via Suzuki coupling.

Representative Synthetic Protocol

This protocol describes the synthesis using an ester of 6-chloronicotinic acid to prevent potential side reactions involving the carboxylic acid. The final step is a simple hydrolysis to yield the desired product.

Step 1: Suzuki-Miyaura Cross-Coupling

  • To a 250 mL round-bottom flask, add methyl 6-chloronicotinate (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Evacuate and backfill the flask with argon gas three times.

  • Add a solvent mixture of 1,4-dioxane and water (4:1 ratio, ~0.1 M concentration relative to the limiting reagent).

  • Spatially add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq). Causality: This palladium catalyst is robust, air-stable, and highly effective for coupling reactions involving heteroaromatic chlorides.

  • Heat the reaction mixture to 85°C and stir for 12-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

Step 2: Aqueous Work-up and Extraction

  • Dilute the reaction mixture with ethyl acetate.

  • Wash sequentially with water and brine. Causality: This removes the inorganic base (K₂CO₃) and water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester intermediate.

Step 3: Saponification (Ester Hydrolysis)

  • Dissolve the crude methyl 6-(3-fluorophenyl)nicotinate in a mixture of tetrahydrofuran (THF) and methanol.

  • Add an aqueous solution of lithium hydroxide (2.0 M, 3.0 eq) and stir at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the organic solvents under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH ~4 using 1 M HCl. Causality: Protonation of the carboxylate salt causes the desired carboxylic acid to precipitate out of the aqueous solution.

  • Collect the resulting precipitate by vacuum filtration.

Step 4: Purification

  • Wash the collected solid with cold water and then a minimal amount of cold diethyl ether to remove non-polar impurities.

  • If necessary, recrystallize the product from an ethanol/water mixture or purify via column chromatography on silica gel to achieve >95% purity.

  • Dry the final product under high vacuum.

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_workup Work-up & Hydrolysis cluster_purification Purification A 1. Combine Reactants (Ester, Boronic Acid, Base) B 2. Add Pd Catalyst (Pd(dppf)Cl₂) A->B C 3. Heat under Argon (85°C, 12h) B->C D 4. Extraction (Ethyl Acetate/Water) C->D E 5. Saponification (LiOH) D->E F 6. Acidification & Precipitation (HCl) E->F G 7. Filtration F->G H 8. Recrystallization/ Chromatography G->H I 9. Dry under Vacuum H->I Final Final I->Final Pure Product

Caption: Overall workflow from synthesis to final product.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the final compound is paramount. A multi-technique approach ensures a self-validating system where each analysis corroborates the others.

  • High-Resolution Mass Spectrometry (HRMS): The primary tool for confirming the molecular formula. For C₁₂H₈FNO₂, the expected exact mass for the protonated molecular ion [M+H]⁺ is approximately 218.0612. The observed mass should be within 5 ppm of this theoretical value.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show a complex aromatic region consistent with the substituted pyridine and phenyl rings. Key signals would include the distinctive downfield protons on the pyridine ring and the characteristic splitting patterns of the 1,3-disubstituted fluorophenyl group.

  • ¹³C NMR Spectroscopy: Should reveal 12 distinct carbon signals, with the carbonyl carbon appearing significantly downfield (>165 ppm). The carbons attached to fluorine will show characteristic coupling (C-F J-coupling).

  • ¹⁹F NMR Spectroscopy: Will show a single resonance for the fluorine atom, confirming its presence and providing information about its electronic environment.

  • Infrared (IR) Spectroscopy: Will display characteristic absorption bands. Key expected peaks include a broad O-H stretch (~2500-3300 cm⁻¹), a sharp C=O stretch for the carboxylic acid (~1700 cm⁻¹), and C-F stretching vibrations (~1100-1250 cm⁻¹).[6][7]

  • High-Performance Liquid Chromatography (HPLC): Used to determine purity. A sample is run on a calibrated instrument with a suitable method (e.g., C18 reverse-phase column with a water/acetonitrile gradient). Purity is determined by the area percentage of the main product peak, which should be ≥95%.

Applications in Drug Discovery and Chemical Biology

While not an end-drug itself, this compound is a high-value scaffold for generating libraries of diverse compounds for screening.

  • Scaffold for Anti-Inflammatory and Anticancer Agents: The nicotinic acid core is present in numerous biologically active compounds. Derivatives have been synthesized and shown to possess potent anti-inflammatory and anticancer activities, with some acting as inhibitors of key targets like VEGFR-2.[8][9] The carboxylic acid group of this compound is an ideal attachment point for creating amide libraries to explore structure-activity relationships (SAR).

  • Precursor for PET Ligands: Fluorinated nicotinic acid derivatives are used to create tracers for Positron Emission Tomography (PET), a critical imaging technique in both clinical diagnostics and drug development research.[10][11] The presence of the stable ¹⁹F atom makes this compound an excellent starting point for developing ¹⁸F-labeled analogues for PET imaging.

  • Fragment-Based Drug Discovery (FBDD): With a molecular weight under 250 g/mol , this compound fits the criteria for a molecular fragment. It can be used in FBDD screening campaigns to identify initial low-affinity hits that can be elaborated into more potent, drug-like molecules.

G cluster_mods Chemical Diversification (R-Group) Core 6-(3-Fluorophenyl) nicotinic acid Amide Amide Formation (R-NH₂) Core->Amide Carboxylic Acid Handle Ester Esterification (R-OH) Core->Ester Carboxylic Acid Handle Reduction Reduction to Alcohol (e.g., BH₃) Core->Reduction Carboxylic Acid Handle Library Diverse Chemical Library for High-Throughput Screening Amide->Library Ester->Library Reduction->Library

Caption: Use as a scaffold for library synthesis.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

  • GHS Pictogram: GHS07 (Exclamation mark)[2]

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)[2]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/clothing), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell)[2]

  • Handling: Should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

This compound is more than a simple chemical compound; it is a strategic tool for medicinal chemists. Its combination of a modifiable functional group, a biologically relevant pyridine core, and a metabolically robust fluorophenyl ring makes it an exceptionally valuable building block. The synthetic and analytical protocols detailed in this guide provide a reliable framework for its preparation and validation, empowering researchers to leverage its full potential in the design and synthesis of novel small-molecule therapeutics.

References

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link][4]

  • PubChem. (n.d.). Emd-50929. Retrieved from [Link][3]

  • Basuli, F., et al. (2017). Fast indirect fluorine-18 labeling of protein/peptide using the useful 6-fluoronicotinic acid-2,3,5,6-tetrafluorophenyl prosthetic group: a method comparable to direct fluorination. Journal of Labelled Compounds and Radiopharmaceuticals, 60(3), 168–175. Retrieved from [Link][10]

  • Olberg, D. E., et al. (2010). One Step Radiosynthesis of 6-[18F]Fluoronicotinic Acid 2,3,5,6-Tetrafluorophenyl Ester ([18F]F-Py-TFP): A New Prosthetic Group for Efficient Labeling of Biomolecules with Fluorine-18. Journal of Medicinal Chemistry, 53(4), 1732–1740. Retrieved from [Link][11]

  • Abdel-Maksoud, M. S., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. Retrieved from [Link][8]

  • El-Damasy, D. A., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 356(11), e2300250. Retrieved from [Link][9]

  • Trivedi, M. K., et al. (2015). Spectroscopic Characterization of Disulfiram and Nicotinic Acid after Biofield Treatment. ResearchGate. Retrieved from [Link][6]

  • Ghorbani-Choghamarani, A., & Mohammadi, M. (2018). FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin. ResearchGate. Retrieved from [Link][7]

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A Comprehensive Technical Guide to 6-(3-Fluorophenyl)pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides an in-depth technical overview of 6-(3-Fluorophenyl)nicotinic acid, known formally by its IUPAC name, 6-(3-Fluorophenyl)pyridine-3-carboxylic acid. This compound is a fluorinated biaryl carboxylic acid that has garnered significant interest as a molecular scaffold and building block in medicinal chemistry. Its structure, combining a nicotinic acid moiety with a fluorophenyl ring, offers a unique combination of physicochemical properties that are highly desirable in modern drug design. This document details the compound's nomenclature, key properties, a robust and mechanistically sound synthesis protocol via Suzuki-Miyaura cross-coupling, and its established and potential applications in the development of novel therapeutics. The strategic incorporation of a fluorine atom and the versatile nature of the pyridine carboxylic acid core make this molecule a valuable asset for researchers aiming to modulate biological targets with precision and efficacy.

Nomenclature and Physicochemical Profile

IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name for the compound is 6-(3-Fluorophenyl)pyridine-3-carboxylic acid . The common name, this compound, is frequently used in commercial and research contexts, as "nicotinic acid" is the trivial name for pyridine-3-carboxylic acid[1]. The structure consists of a pyridine ring carboxylated at the 3-position and substituted at the 6-position with a 3-fluorophenyl group.

Synonyms for this compound include:

  • 6-(3-fluorophenyl)-3-pyridinecarboxylic acid[2]

  • 3-Pyridinecarboxylic acid, 6-(3-fluorophenyl)-[2]

Chemical Identifiers and Properties

The key physicochemical and identifying properties of this compound are summarized below for rapid reference. These data are critical for experimental design, safety assessment, and analytical characterization.

PropertyValueReference(s)
CAS Number 582325-22-2[3][4][5]
Molecular Formula C₁₂H₈FNO₂[2][3]
Molecular Weight 217.20 g/mol [2][3][4]
Appearance Light brown to brown solid[2][4]
Purity Typically ≥95%[3][4]
Storage Conditions Sealed in a dry environment at room temperature[2][4]
InChI Key OYDONGYKOJEHSZ-UHFFFAOYSA-N[4]

Synthesis and Mechanistic Considerations

The formation of the carbon-carbon bond between the pyridine and phenyl rings is the crucial step in synthesizing this compound. The Suzuki-Miyaura cross-coupling reaction is the premier method for this transformation due to its high efficiency, functional group tolerance, and mild reaction conditions[6][7].

Retrosynthetic Strategy and Mechanistic Rationale

A retrosynthetic analysis logically disconnects the biaryl bond, leading to two key synthons: a halogenated nicotinic acid derivative and a (3-fluorophenyl)boronic acid. This approach is highly effective as both starting materials are commercially available or readily synthesized.

The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood, palladium-mediated process:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 6-halonicotinic acid derivative, forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base (e.g., K₂CO₃, K₃PO₄), transfers its organic group (3-fluorophenyl) to the palladium center, displacing the halide. The base is essential for forming a more nucleophilic boronate species, which facilitates this step[7].

  • Reductive Elimination: The two organic ligands on the Pd(II) center couple and are eliminated, forming the final biaryl product and regenerating the Pd(0) catalyst, allowing the cycle to continue.

The choice of a 6-chloro or 6-bromo nicotinic acid derivative is a balance between reactivity (C-Br > C-Cl) and cost. Modern phosphine ligands and palladium precatalysts have made the coupling of even less reactive aryl chlorides highly efficient[8][9].

Optimized Laboratory Synthesis Protocol

This protocol describes the synthesis of this compound from 6-chloronicotinic acid and (3-fluorophenyl)boronic acid.

Materials:

  • 6-Chloronicotinic acid

  • (3-Fluorophenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 6-chloronicotinic acid (1.0 eq), (3-fluorophenyl)boronic acid (1.2 eq), and anhydrous potassium carbonate (3.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is critical for catalyst stability.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq). Subsequently, add degassed solvents, 1,4-dioxane and water, in a 4:1 ratio via cannula or syringe.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 90-100 °C. Stir the mixture vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Dilute with water and carefully acidify to a pH of ~4-5 using 1 M HCl. This will protonate the carboxylate, causing the product to precipitate out of the aqueous solution.

  • Purification: Filter the resulting solid precipitate and wash thoroughly with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to yield the pure this compound. Dry the final product under vacuum.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Suzuki-Miyaura Coupling SM1 6-Chloronicotinic Acid Reaction Reaction Mixture (Dioxane/H₂O, 90-100 °C) SM1->Reaction SM2 (3-Fluorophenyl)boronic Acid SM2->Reaction Workup Aqueous Work-up & Acidification (HCl) Reaction->Workup Catalyst Pd(PPh₃)₄ Catalyst K₂CO₃ Base Catalyst->Reaction Purification Filtration & Recrystallization Workup->Purification Product This compound (Final Product) Purification->Product

Caption: Workflow for the Suzuki-Miyaura synthesis of the target compound.

Applications in Drug Discovery and Medicinal Chemistry

The pyridine carboxylic acid framework is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates[10]. This compound leverages this core, enhancing its utility through strategic fluorination.

The Pyridine Carboxylic Acid Scaffold

The nicotinic acid moiety is a versatile pharmacophore. The pyridine nitrogen acts as a hydrogen bond acceptor, while the carboxylic acid group can serve as both a hydrogen bond donor and acceptor. These features allow for strong, specific interactions with biological targets such as enzymes and receptors. Derivatives of nicotinic acid have been successfully developed as anti-inflammatory[11], anticancer[12], and antibacterial agents.

The Strategic Role of Fluorine

The introduction of a fluorine atom onto the phenyl ring is a well-established strategy in drug design to optimize a lead compound's profile. The 3-fluoro substituent can:

  • Enhance Binding Affinity: The highly electronegative fluorine can engage in favorable polar interactions with the target protein and can alter the pKa of nearby functionalities.

  • Improve Metabolic Stability: Fluorine can block sites of oxidative metabolism (e.g., by cytochrome P450 enzymes), thereby increasing the compound's half-life and oral bioavailability.

  • Modulate Lipophilicity: Fluorination increases lipophilicity, which can improve membrane permeability and cellular uptake.

Therapeutic Potential and Precedent

The 6-aryl-nicotinic acid scaffold is a key component in a variety of biologically active molecules. For instance, related structures form the core of potent kinase inhibitors, which are crucial in oncology[13][14]. The ability of this scaffold to orient an aryl group relative to the pyridine core allows for the precise targeting of ATP-binding pockets and allosteric sites. Furthermore, derivatives have been investigated as antagonists for ion channels, such as the TRPM8 antagonist AMG 333 developed for migraine treatment, which contains a complex 6-substituted nicotinic acid core[15]. The title compound serves as a critical starting material or intermediate for creating libraries of such complex molecules for screening against a wide array of therapeutic targets.

Conclusion

6-(3-Fluorophenyl)pyridine-3-carboxylic acid is more than a simple chemical; it is a highly valuable and strategically designed building block for modern drug discovery. Its synthesis is robust and scalable via well-established palladium-catalyzed cross-coupling methods. The combination of a proven bioactive scaffold (nicotinic acid) with the metabolic and electronic benefits of a fluorinated phenyl ring provides researchers with a powerful tool for developing next-generation therapeutics. Its utility spans multiple disease areas, making it a compound of significant interest for any research program focused on the synthesis of novel small molecule drug candidates.

References

  • Amerigo Scientific. This compound. [Link]

  • Sun, W., et al. (2018). Discovery of TRPM8 Antagonist (S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine. Journal of Medicinal Chemistry, 61(18), 8186–8201. [Link]

  • PubChem. 6-[3-(Carboxymethoxy)-5-Fluorophenyl]pyridine-3-Carboxylic Acid. [Link]

  • Yang, W., et al. (2003). Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. Organic Letters, 5(17), 3131–3134. [Link]

  • Wuest, F. R., et al. (2010). One Step Radiosynthesis of 6-[18F]Fluoronicotinic Acid 2,3,5,6-Tetrafluorophenyl Ester ([18F]F-Py-TFP): A New Prosthetic Group for Efficient Labeling of Biomolecules with Fluorine-18. Journal of Medicinal Chemistry, 53(20), 7344–7351. [Link]

  • Yang, W., et al. (2003). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Organic Letters. [Link]

  • Henan Alfa Chemical Co., Ltd. CAS 886365-31-7 | 5-Bromo-2-chloroisonicotinic Acid. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

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  • Ghorab, M. M., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, e2300250. [Link]

  • ResearchGate. Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. [Link]

  • PubChem. Emd-50929 | C12H8FNO2 | CID 11378949. [Link]

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  • Elsherbeny, A. A., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. Life, 12(6), 876. [Link]

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  • Li, H., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]

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An In-Depth Technical Guide to the Synthesis of 6-(3-Fluorophenyl)nicotinic Acid: Precursors and Core Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-(3-Fluorophenyl)nicotinic Acid

This compound is a key heterocyclic building block in medicinal chemistry and drug discovery. Its structure, which combines a nicotinic acid scaffold with a fluorinated phenyl ring, is of significant interest for the development of novel therapeutic agents. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides a detailed exploration of the primary synthetic routes to this compound, with a focus on the selection of precursors and the underlying chemical principles.

Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction

The most prevalent and efficient method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful carbon-carbon bond-forming reaction joins an organoboron compound with an organohalide, offering high functional group tolerance and generally good yields.[3]

The overall synthetic approach can be dissected into two primary stages:

  • Suzuki-Miyaura Coupling: The formation of the 6-(3-fluorophenyl)nicotinate ester intermediate.

  • Hydrolysis: The conversion of the nicotinate ester to the final this compound.

Synthesis_Workflow cluster_precursors Precursors cluster_synthesis Synthesis cluster_product Product 6-Halonicotinic_Acid_Derivative 6-Halonicotinic Acid Derivative Suzuki_Coupling Suzuki-Miyaura Coupling 6-Halonicotinic_Acid_Derivative->Suzuki_Coupling 3-Fluorophenylboronic_Acid 3-Fluorophenylboronic Acid 3-Fluorophenylboronic_Acid->Suzuki_Coupling Intermediate Methyl 6-(3-Fluorophenyl)nicotinate Suzuki_Coupling->Intermediate Formation of C-C bond Hydrolysis Ester Hydrolysis Final_Product 6-(3-Fluorophenyl)nicotinic Acid Hydrolysis->Final_Product Intermediate->Hydrolysis Conversion to Carboxylic Acid

Caption: General workflow for the synthesis of this compound.

Part 1: Precursor Selection and Rationale

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of the two primary precursors.

The Nicotinic Acid Core: 6-Halonicotinic Acid Derivatives

The nicotinic acid component is typically introduced as a 6-halo-substituted derivative, which serves as the electrophilic partner in the coupling reaction. The choice of the halogen is critical, as it influences the reactivity of the substrate. The general reactivity trend for the aryl halide in Suzuki couplings is I > Br > OTf >> Cl.[2]

  • Methyl 6-chloronicotinate: This is a commonly used and commercially available precursor. While chlorides are generally less reactive than bromides or iodides, the electron-withdrawing nature of the pyridine ring and the ester group can facilitate the oxidative addition step in the catalytic cycle.[4]

  • Methyl 6-bromonicotinate: This precursor is more reactive than its chloro-analogue and can often lead to higher yields and faster reaction times.[5]

  • 6-Halonicotinic Acid: It is also possible to use the free carboxylic acid as a precursor. However, the ester form is often preferred to avoid potential side reactions and to improve solubility in the organic solvents typically used for the coupling reaction.

The Arylating Agent: 3-Fluorophenylboronic Acid

The 3-fluorophenyl group is introduced using 3-fluorophenylboronic acid. This organoboron compound is the nucleophilic partner in the reaction. Boronic acids are generally stable, crystalline solids with low toxicity, making them ideal reagents for large-scale synthesis.[1]

Part 2: Detailed Experimental Protocols

The following protocols are representative of the synthesis of this compound.

Step 1: Synthesis of Methyl 6-(3-Fluorophenyl)nicotinate via Suzuki-Miyaura Coupling

This protocol describes a typical palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Methyl 6-chloronicotinate

  • 3-Fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene and Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 6-chloronicotinate (1.0 equivalent), 3-fluorophenylboronic acid (1.2-1.5 equivalents), and potassium carbonate (2.0-3.0 equivalents).

  • Add the palladium catalyst, such as a pre-catalyst or a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., PPh₃), typically at a loading of 1-5 mol%.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Add a degassed solvent system, commonly a mixture of an organic solvent like toluene or dioxane and an aqueous solution of the base.

  • Heat the reaction mixture to a temperature between 80-110 °C and stir vigorously for 4-24 hours. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude methyl 6-(3-fluorophenyl)nicotinate by column chromatography on silica gel or by recrystallization.

ParameterValueReference
Catalyst Palladium(II) acetate / Triphenylphosphine[4]
Base Potassium Carbonate[4]
Solvent Toluene / Water[4]
Temperature 80-110 °C[4]
Reaction Time 4-24 hours[4]
Step 2: Hydrolysis of Methyl 6-(3-Fluorophenyl)nicotinate

The final step is the hydrolysis of the ester to the carboxylic acid. This can be achieved under acidic or basic conditions.

Procedure (Basic Hydrolysis):

  • Dissolve the purified methyl 6-(3-fluorophenyl)nicotinate in a suitable solvent such as methanol or a mixture of tetrahydrofuran (THF) and water.

  • Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (typically 2-5 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the hydrolysis is complete, as monitored by TLC or LC-MS.

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to a pH of approximately 3-4 with an acid such as hydrochloric acid (HCl). This will precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water to remove any remaining salts.

  • Dry the product under vacuum to yield this compound.

ParameterValueReference
Reagent Sodium Hydroxide or Lithium Hydroxide[5]
Solvent Methanol / Water or THF / Water[5]
Temperature Room Temperature to 60 °C[5]
Reaction Time 2-12 hours[5]

Part 3: Mechanistic Insights and Process Control

A deeper understanding of the reaction mechanism allows for better control and optimization of the synthesis.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Cycle Pd(0) Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition R1-X Pd(II)_Complex R1-Pd(II)Ln-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R2-B(OR)2 (Base) Pd(II)_Intermediate R1-Pd(II)Ln-R2 Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0) R1-R2

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the 6-halonicotinate ester (R¹-X) to form a Pd(II) complex.

  • Transmetalation: The 3-fluorophenyl group (R²) is transferred from the boronic acid to the palladium center. This step is often facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Critical Parameters for Process Control
  • Catalyst and Ligand Choice: The choice of palladium source and phosphine ligand can significantly impact the reaction efficiency. Electron-rich and bulky phosphine ligands can often improve the catalytic activity, especially for less reactive chlorides.

  • Base Selection: The base plays a crucial role in the transmetalation step. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can affect the reaction rate and yield.

  • Solvent System: The solvent must be able to dissolve the reactants and facilitate the interaction between the organic and aqueous phases in many cases. Degassing the solvent is essential to prevent the oxidation of the palladium catalyst.

  • Temperature: The reaction temperature is a critical parameter that needs to be optimized for each specific substrate combination to ensure a reasonable reaction rate without causing decomposition of the reactants or products.

Part 4: Purification and Characterization

The final product, this compound, is typically a solid. Purification can be achieved through recrystallization from a suitable solvent system, such as ethanol/water or isopropanol/water.[6]

Characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[7]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

  • Melting Point Analysis: As an indicator of purity.

Conclusion

The synthesis of this compound is a well-established process that relies on the robust and versatile Suzuki-Miyaura cross-coupling reaction. By carefully selecting the appropriate 6-halonicotinic acid derivative and 3-fluorophenylboronic acid as precursors, and by optimizing the reaction conditions, this valuable building block can be synthesized in high yield and purity. This guide provides a comprehensive overview of the key considerations and experimental procedures for researchers and professionals in the field of drug development and organic synthesis.

References

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An In-Depth Technical Guide to the Biological Activity of 6-(3-Fluorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Roadmap for the Scientific Investigation of a Novel Nicotinic Acid Analogue

This technical guide provides a comprehensive framework for the investigation of the biological activity of 6-(3-Fluorophenyl)nicotinic acid, a novel and understudied derivative of nicotinic acid. In the absence of direct published data on this specific compound, this document establishes a scientifically rigorous, hypothesis-driven approach for its pharmacological characterization. The methodologies and insights presented herein are tailored for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and related molecules.

Introduction: The Scientific Rationale for Investigating this compound

Nicotinic acid, or niacin (Vitamin B3), is a well-established therapeutic agent with a range of biological activities, most notably its effects on lipid metabolism.[1][2] Its derivatives have been the subject of extensive research, leading to the discovery of compounds with anti-inflammatory, analgesic, and potential anticancer properties.[3][4][5] The core structure of nicotinic acid serves as a privileged scaffold in medicinal chemistry.

The introduction of a 3-fluorophenyl group at the 6-position of the nicotinic acid ring in this compound suggests several avenues for novel biological activity. The phenyl group can introduce new binding interactions with target proteins, while the fluorine atom can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to an improved pharmacological profile.

This guide will focus on two primary hypothesized biological activities for this compound, based on the structure-activity relationships of related compounds: agonism at the G protein-coupled receptor 109A (GPR109A) and anti-inflammatory effects. A secondary hypothesis of potential anticancer activity will also be explored.

Hypothesized Biological Activity I: GPR109A Agonism and Metabolic Modulation

The primary molecular target of nicotinic acid is GPR109A (also known as HCAR2), a G protein-coupled receptor highly expressed in adipocytes and immune cells.[1] Activation of GPR109A in fat cells inhibits lipolysis, leading to a decrease in circulating free fatty acids and subsequently reduced triglyceride synthesis in the liver.

It is hypothesized that this compound will act as an agonist at the GPR109A receptor. The following experimental workflow is proposed to test this hypothesis and characterize the compound's metabolic effects.

In Vitro Characterization of GPR109A Activation

A step-wise approach is recommended to determine if this compound binds to and activates GPR109A.

Experimental Workflow for GPR109A Activation

GPR109A_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Metabolic Assay binding_assay Radioligand Binding Assay ([3H]nicotinic acid) functional_assay Functional Assay (NF-κB Reporter Assay) binding_assay->functional_assay Confirms binding downstream_assay Downstream Signaling (cAMP Measurement) functional_assay->downstream_assay Confirms activation lipolysis_assay Adipocyte Lipolysis Assay downstream_assay->lipolysis_assay Functional consequence

Caption: Proposed workflow for the in vitro characterization of GPR109A agonism.

2.1.1. Protocol: Radioligand Binding Assay

This assay will determine the binding affinity of this compound to the GPR109A receptor.

  • Cell Line: HEK293 cells stably expressing human GPR109A.

  • Radioligand: [3H]nicotinic acid.

  • Procedure:

    • Prepare cell membranes from the GPR109A-expressing HEK293 cells.

    • Incubate the membranes with a fixed concentration of [3H]nicotinic acid and increasing concentrations of this compound.

    • Separate bound and free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the Ki (inhibitory constant) value from competitive binding curves.

2.1.2. Protocol: NF-κB Reporter Assay

Activation of GPR109A can inhibit adenylyl cyclase, leading to a decrease in cAMP and subsequent modulation of downstream pathways, including NF-κB.

  • Cell Line: GPR109A-expressing cells co-transfected with an NF-κB luciferase reporter construct.

  • Procedure:

    • Seed the cells in a 96-well plate.

    • Treat the cells with varying concentrations of this compound.

    • Stimulate the cells with an appropriate agent to activate the NF-κB pathway (e.g., lipopolysaccharide, LPS).

    • Measure luciferase activity as a readout of NF-κB activation.

  • Data Analysis: Calculate the EC50 (half-maximal effective concentration) for the inhibition of NF-κB activity.

In Vitro Metabolic Effects

2.2.1. Protocol: Adipocyte Lipolysis Assay

This assay will assess the functional consequence of GPR109A activation in a metabolically relevant cell type.

  • Cell Line: Differentiated 3T3-L1 adipocytes.

  • Procedure:

    • Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes.

    • Pre-treat the adipocytes with this compound.

    • Stimulate lipolysis with isoproterenol.

    • Measure the release of glycerol into the culture medium as an indicator of lipolysis.

  • Data Analysis: Determine the IC50 (half-maximal inhibitory concentration) for the inhibition of lipolysis.

Hypothesized Biological Activity II: Anti-inflammatory Effects

Several derivatives of nicotinic acid with substitutions at the 6-position have demonstrated anti-inflammatory properties.[2] It is therefore hypothesized that this compound may possess anti-inflammatory activity.

Signaling Pathway of GPR109A-mediated Anti-inflammatory Effects

GPR109A_Anti_Inflammatory ligand This compound receptor GPR109A ligand->receptor gi Gi receptor->gi ac Adenylyl Cyclase gi->ac camp cAMP ac->camp pka PKA camp->pka nfkb NF-κB pka->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines

Caption: Hypothesized signaling pathway for the anti-inflammatory effects of this compound via GPR109A.

In Vitro Anti-inflammatory Assays

3.1.1. Protocol: Cytokine Release in Macrophages

This assay will measure the ability of the compound to suppress the production of pro-inflammatory cytokines.[3]

  • Cell Line: RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs).

  • Procedure:

    • Seed the cells in a 96-well plate.

    • Pre-treat the cells with this compound.

    • Stimulate the cells with LPS.

    • After incubation, collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 using ELISA.

  • Data Analysis: Determine the IC50 for the inhibition of cytokine release.

In Vivo Anti-inflammatory Model

3.2.1. Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic model of acute inflammation to assess the in vivo efficacy of a potential anti-inflammatory agent.[4]

  • Animal Model: Male Wistar rats or Swiss albino mice.

  • Procedure:

    • Administer this compound orally or intraperitoneally.

    • After a set time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Exploratory Hypothesis: Anticancer Activity

Nicotinic acid and its derivatives have been investigated for their potential in cancer therapy, with some studies showing effects on cancer cell viability and signaling.[5] A preliminary screening of this compound for anticancer activity is warranted.

In Vitro Cancer Cell Line Screening

4.1.1. Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay to assess cell metabolic activity and, by inference, cell viability.[6][7]

  • Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., NCI-60 panel).[6]

  • Procedure:

    • Seed the cancer cells in 96-well plates.

    • Treat the cells with a range of concentrations of this compound for 48-72 hours.

    • Add MTT solution to each well and incubate.

    • Solubilize the formazan crystals and measure the absorbance.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

Table 1: Hypothetical In Vitro Anticancer Activity of this compound

Cell LineCancer TypeGI50 (µM)
MCF-7Breast> 100
PC-3Prostate55.2
A549Lung78.9
HCT116Colon42.1

Note: This table is for illustrative purposes only and does not represent actual data.

Data Presentation and Interpretation

All quantitative data should be presented clearly, with appropriate statistical analysis. IC50, EC50, Ki, and GI50 values should be reported with confidence intervals. For in vivo studies, data should be presented as mean ± SEM, and statistical significance should be determined using appropriate tests (e.g., ANOVA followed by a post-hoc test).

Conclusion

This technical guide provides a comprehensive, hypothesis-driven framework for the initial biological characterization of this compound. By systematically evaluating its potential as a GPR109A agonist and an anti-inflammatory agent, and through preliminary anticancer screening, researchers can elucidate the pharmacological profile of this novel compound and determine its potential for further therapeutic development. The detailed protocols and workflows presented herein are designed to ensure scientific rigor and generate high-quality, reproducible data.

References

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Potential Therapeutic Targets of 6-(3-Fluorophenyl)nicotinic Acid: A GPR109A-Centric Investigation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

6-(3-Fluorophenyl)nicotinic acid is a synthetic derivative of nicotinic acid (niacin), a molecule with a long-standing clinical history in the management of dyslipidemia.[1][2] The therapeutic utility of nicotinic acid, however, extends beyond lipid modification, encompassing potent anti-inflammatory, immunomodulatory, and even tumor-suppressive effects.[3][4][] These pleiotropic actions are primarily mediated by the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2, or NIACR1).[3][6] Given the structural analogy, it is hypothesized that this compound functions as an agonist at GPR109A, with the fluorophenyl moiety potentially enhancing potency, selectivity, or pharmacokinetic properties—a common strategy in modern medicinal chemistry.[7][8] This guide provides a comprehensive technical framework for researchers and drug development professionals to investigate this hypothesis. We will dissect the biological rationale for targeting GPR109A, delineate its key signaling pathways, and present a rigorous, phased experimental workflow for target validation, from initial in vitro binding to in vivo proof-of-concept.

Part 1: The Primary Target Hypothesis: GPR109A (NIACR1/HCA2)

The foundation of our investigation rests on the well-established relationship between nicotinic acid and GPR109A. This receptor is the principal mediator of nicotinic acid's therapeutic effects on lipid metabolism and its broader anti-inflammatory actions.[4][9]

Rationale and Molecular Context

This compound retains the core pyridine-3-carboxylic acid scaffold essential for GPR109A recognition. The introduction of a 3-fluorophenyl group at the 6-position is a strategic modification. Fluorine substitution can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, often leading to improved drug-like characteristics such as enhanced binding affinity and better oral bioavailability.[8][10] Therefore, this compound is rationally designed to be a potentially superior agonist of GPR109A compared to its parent compound.

The Multifaceted Biological Roles of GPR109A Activation

GPR109A is expressed in a variety of tissues, leading to a diverse range of physiological outcomes upon activation. Understanding these roles is critical for identifying the therapeutic potential of a novel agonist.

  • Metabolic Disease and Atherosclerosis: In adipocytes, GPR109A activation inhibits hormone-sensitive lipase via a Gαi-mediated decrease in cAMP.[9] This reduces the release of free fatty acids (FFAs) into circulation, thereby decreasing the hepatic synthesis of triglycerides and VLDL, which ultimately lowers LDL cholesterol.[4] Beyond its lipid-modifying effects, GPR109A activation on immune cells like macrophages exerts direct anti-inflammatory effects within atherosclerotic plaques, reducing disease progression independent of plasma lipid changes.[4][11]

  • Chronic and Acute Inflammation: GPR109A is present on key immune cells, including macrophages, neutrophils, and dendritic cells.[12][13] Its activation suppresses inflammatory pathways, such as inhibiting the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and blocking NF-κB activation.[3][][14] This positions GPR109A agonists as potential therapeutics for a range of inflammatory conditions, from inflammatory bowel disease to diabetic retinopathy.[14][15]

  • Neuroinflammation: Emerging evidence highlights the expression of GPR109A on microglia, the resident immune cells of the central nervous system.[16] Activation of this receptor can regulate microglial activation, suggesting a therapeutic avenue for neurological disorders where neuroinflammation is a key pathological driver, such as Parkinson's disease, multiple sclerosis, and chronic pain.[13][16]

  • Oncology: In the colon, GPR109A is activated by the microbial fermentation product butyrate and functions as a tumor suppressor.[15][17] The receptor's expression is often silenced in colon cancers.[][18] Re-expression and activation of GPR109A can induce apoptosis in cancer cells, indicating that agonists could have a role in the prevention or treatment of colorectal cancer.[][18]

Core Signaling Pathways of GPR109A

Activation of GPR109A initiates multiple downstream signaling cascades. The specific pathway engaged may be cell-type dependent and can lead to distinct physiological responses.

  • Canonical Gαi-cAMP Pathway: This is the best-characterized pathway, responsible for the anti-lipolytic effects in adipocytes. Ligand binding causes a conformational change in GPR109A, leading to the activation of the associated inhibitory G-protein (Gαi). This, in turn, inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[9]

G_alpha_i_Pathway Compound 6-(3-Fluorophenyl) nicotinic acid GPR109A GPR109A Compound->GPR109A G_alpha_i Gαi Protein GPR109A->G_alpha_i AC Adenylyl Cyclase G_alpha_i->AC cAMP cAMP ATP ATP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Lipolysis Lipolysis Inhibition HSL->Lipolysis

Caption: GPR109A Canonical Gαi Signaling Pathway.
  • β-Arrestin Biased Signaling: Like many GPCRs, GPR109A can also signal through β-arrestins, which can be independent of G-protein coupling.[3][11] This pathway is often associated with receptor internalization and can mediate distinct downstream effects, including the activation of MAP kinase cascades. The flushing side-effect of niacin is thought to be mediated by a β-arrestin-dependent pathway. Understanding the bias of this compound for Gαi versus β-arrestin signaling is crucial for predicting its therapeutic window.

Beta_Arrestin_Pathway Compound 6-(3-Fluorophenyl) nicotinic acid GPR109A GPR109A Compound->GPR109A GRK GRK2 GPR109A->GRK P_GPR109A Phosphorylated GPR109A GRK->P_GPR109A Phosphorylation BetaArrestin β-Arrestin3 P_GPR109A->BetaArrestin Internalization Receptor Internalization BetaArrestin->Internalization MAPK MAPK Signaling (e.g., ERK1/2) BetaArrestin->MAPK

Caption: GPR109A β-Arrestin Dependent Signaling.
  • Akt/mTOR Pathway Inhibition: In certain cell types, such as pancreatic β-cells, GPR109A activation has been shown to exert anti-inflammatory effects by inhibiting the Akt/mTOR signaling pathway.[19] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in both metabolic diseases and cancer.

Akt_mTOR_Pathway Compound 6-(3-Fluorophenyl) nicotinic acid GPR109A GPR109A Compound->GPR109A Akt Akt GPR109A->Akt Inhibition Upstream Upstream Signal (e.g., Palmitic Acid) Upstream->Akt mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K Inflammation Inflammatory Cytokine Production (e.g., IFN-γ) p70S6K->Inflammation

Caption: GPR109A-mediated Inhibition of Akt/mTOR.

Part 2: A Phased Roadmap for Target Validation

Confirming that GPR109A is the definitive target of this compound requires a systematic, multi-step validation process.[20][21] This process is designed to build confidence in the target by moving from basic biochemical interactions to complex physiological responses.

Validation_Workflow cluster_0 Phase 1: In Vitro Target Engagement cluster_1 Phase 2: Cellular Functional Confirmation cluster_2 Phase 3: In Vivo Proof-of-Concept P1_Bind 1.1 Binding Assay (Determine Ki) P1_Func 1.2 cAMP Assay (Determine EC50) P1_Bind->P1_Func P2_Inflam 2.1 Anti-Inflammatory Assay (Cytokine Release) P1_Func->P2_Inflam P2_Lipo 2.2 Anti-Lipolysis Assay (Glycerol Release) P2_Inflam->P2_Lipo P2_KO 2.3 Target Confirmation (Gpr109a-/- cells) P2_Lipo->P2_KO P3_Model 3.1 Disease Model Selection (e.g., Atherosclerosis) P2_KO->P3_Model P3_Efficacy 3.2 Efficacy Study (WT vs Gpr109a-/- mice) P3_Model->P3_Efficacy

Caption: Phased Experimental Workflow for Target Validation.
Phase 1: In Vitro Target Engagement & Potency

Objective: To quantify the direct interaction of this compound with the human GPR109A receptor and determine its functional potency.

Protocol 1.1: Radioligand Competitive Binding Assay

  • Materials:

    • Membranes from HEK293 or CHO cells stably overexpressing human GPR109A.

    • Radioligand: [³H]-Nicotinic Acid.

    • Test Compound: this compound (serial dilutions).

    • Non-specific binding control: High concentration of unlabeled nicotinic acid (e.g., 10 µM).

    • Binding Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • 96-well plates, glass fiber filters, scintillation counter.

  • Procedure:

    • In a 96-well plate, combine cell membranes, [³H]-Nicotinic Acid (at a concentration near its Kd), and varying concentrations of the test compound or control.

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

    • Rapidly harvest the reaction onto glass fiber filters using a cell harvester, washing with ice-cold binding buffer to separate bound from free radioligand.

    • Allow filters to dry, then add scintillation fluid.

    • Quantify radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

CompoundIC50 (nM)Ki (nM)
Nicotinic Acid (Control)
This compound

Protocol 1.2: cAMP Functional Assay (HTRF)

  • Materials:

    • HEK293 or CHO cells stably overexpressing human GPR109A.

    • Test Compound: this compound (serial dilutions).

    • Forskolin (adenylyl cyclase activator).

    • cAMP detection kit (e.g., Cisbio HTRF cAMP Dynamic 2).

    • Cell culture medium, 384-well plates.

  • Procedure:

    • Seed GPR109A-expressing cells into 384-well plates and culture overnight.

    • Aspirate media and add stimulation buffer containing a fixed concentration of forskolin (e.g., 1-10 µM) and serial dilutions of the test compound.

    • Incubate at room temperature for 30 minutes.

    • Lyse the cells and add HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.

    • Incubate for 60 minutes.

    • Read the plate on an HTRF-compatible reader (measuring emission at 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the HTRF ratio and convert to cAMP concentration using a standard curve.

    • Plot the percent inhibition of forskolin-stimulated cAMP production against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Imax (efficacy).

CompoundEC50 (nM)Imax (% Inhibition)
Nicotinic Acid (Control)
This compound
Phase 2: Cellular Functional Confirmation

Objective: To verify that the compound elicits the expected biological responses in relevant cell types and to confirm that these responses are GPR109A-dependent.

Protocol 2.1: Anti-inflammatory Assay in Macrophages

  • Cell Culture:

    • Use RAW 264.7 murine macrophages or primary bone marrow-derived macrophages from both wild-type (WT) and Gpr109a knockout (Gpr109a-/-) mice. The knockout cells are the critical negative control.[22]

  • Procedure:

    • Plate cells and allow them to adhere.

    • Pre-treat cells with various concentrations of this compound for 1 hour.

    • Stimulate inflammation by adding Lipopolysaccharide (LPS) (e.g., 100 ng/mL).

    • Incubate for 6-24 hours.

    • Collect the cell culture supernatant.

    • Quantify the concentration of secreted TNF-α and IL-6 using commercially available ELISA kits.

  • Expected Outcome:

    • The compound should dose-dependently inhibit TNF-α and IL-6 secretion in WT cells.

    • This inhibitory effect should be significantly blunted or completely absent in Gpr109a-/- cells, proving the effect is mediated by the target receptor.[22]

Phase 3: In Vivo Proof-of-Concept

Objective: To demonstrate that the compound has a therapeutic effect in a disease-relevant animal model and that this effect is lost in animals lacking the target receptor.

Protocol 3.1: High-Level Outline for Atherosclerosis Model

  • Animal Model:

    • Use atherosclerosis-prone mice, such as Apolipoprotein E knockout (ApoE-/-) or LDL receptor knockout (Ldlr-/-) mice.

    • Cross these mice with Gpr109a-/- mice to generate ApoE-/-;Gpr109a-/- double knockout animals for the crucial control group.[4]

  • Study Design:

    • Place mice on a high-fat/Western-type diet to accelerate atherosclerosis.

    • Divide ApoE-/- (WT for Gpr109a) and ApoE-/-;Gpr109a-/- mice into vehicle control and treatment groups.

    • Administer this compound daily via oral gavage for 12-16 weeks.

    • Monitor body weight and collect blood periodically to analyze plasma lipid profiles (Total Cholesterol, Triglycerides, HDL-C) using enzymatic assays.[23]

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and perfuse the vasculature.

    • Excise the entire aorta, stain with Oil Red O to visualize lipid-rich plaques, and quantify the total plaque area en face.

    • Perform histological analysis of the aortic root to assess plaque size and composition (e.g., macrophage content via Mac-2 staining).

  • Expected Outcome:

    • In ApoE-/- mice, the compound should significantly reduce atherosclerotic plaque burden.

    • This anti-atherosclerotic effect should be absent in the ApoE-/-;Gpr109a-/- mice, providing definitive in vivo evidence of on-target activity.[4]

Part 3: Exploration of Alternative Targets

While GPR109A is the most probable target, a comprehensive drug development program must consider potential off-target activities. Structurally related compounds, such as 6-phenylnicotinamides, have been shown to interact with other targets like the TRPV1 channel.[24] If this compound demonstrates significant biological effects in Gpr109a-/- cells or animals, a broader target deconvolution strategy would be warranted. This could involve screening the compound against a panel of receptors and enzymes (e.g., Eurofins SafetyScreen, CEREP panel) to identify any secondary targets that might contribute to its efficacy or potential side effects.

Conclusion

The structural design of this compound strongly supports the hypothesis that it is an agonist of the GPR109A receptor. This receptor represents a high-value therapeutic target with validated roles in metabolic, inflammatory, and neoplastic diseases. The phased experimental guide presented here provides a rigorous and logical framework for validating this hypothesis, beginning with fundamental biochemical interactions and progressing to cellular and whole-animal physiological outcomes. By systematically executing this validation roadmap, researchers can build a robust data package to confirm the mechanism of action and confidently advance the development of this compound as a novel therapeutic agent.

References

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An In-depth Technical Guide to 6-(3-Fluorophenyl)nicotinic Acid Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-(3-Fluorophenyl)nicotinic acid derivatives and their analogs for researchers, scientists, and drug development professionals. By synthesizing current knowledge with practical insights, this document delves into the synthesis, biological evaluation, and structure-activity relationships (SAR) of this promising class of compounds.

Introduction: The Significance of the 6-Arylnicotinic Acid Scaffold

Nicotinic acid, or vitamin B3, and its derivatives have long been recognized for their diverse pharmacological activities.[1][2] The introduction of an aryl group at the 6-position of the pyridine ring creates a scaffold with significant potential for therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and vasorelaxant properties.[3][4][5] The 3-fluorophenyl substitution, in particular, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity through favorable electronic and steric interactions. This guide will focus on the unique aspects of this compound derivatives, providing a roadmap for their exploration and development.

Synthesis of this compound and Its Derivatives

The cornerstone of synthesizing 6-aryl nicotinic acids is the Suzuki-Miyaura cross-coupling reaction.[3][6] This palladium-catalyzed reaction provides a versatile and efficient method for forming the crucial carbon-carbon bond between the pyridine and phenyl rings.

Core Synthesis: The Suzuki-Miyaura Coupling

The general approach involves the coupling of a halogenated nicotinic acid derivative with a corresponding boronic acid. To synthesize the this compound core, a common starting material is 6-chloronicotinic acid or its ester, which is then reacted with 3-fluorophenylboronic acid.

Workflow for Suzuki-Miyaura Coupling:

reagents 6-Chloronicotinic Acid + 3-Fluorophenylboronic Acid setup Reaction Setup: - Add reagents & base (e.g., Na2CO3) - Add Pd catalyst (e.g., Pd(OAc)2/PPh3) - Add solvent (e.g., Toluene/Ethanol/H2O) reagents->setup Combine reaction Inert Atmosphere Reaction: - Reflux at 80-100 °C - Monitor by TLC/LC-MS setup->reaction Heat workup Aqueous Work-up: - Filter catalyst - Partition between organic solvent & water - Acidify aqueous layer to precipitate product reaction->workup Cool purification Purification: - Recrystallization or - Column Chromatography workup->purification product This compound purification->product

Caption: Suzuki-Miyaura coupling workflow for this compound synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of 2-substituted phenyl derivatives of nicotinic acid.[3]

Materials:

  • 6-Chloronicotinic acid (1 equivalent)

  • 3-Fluorophenylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

  • Triphenylphosphine (PPh₃, 0.1 equivalents)

  • Sodium carbonate (Na₂CO₃, 2 equivalents)

  • Toluene, Ethanol, and Water (solvent system)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 6-chloronicotinic acid, 3-fluorophenylboronic acid, and sodium carbonate.

  • Add the solvent system of toluene, ethanol, and water.

  • De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add palladium(II) acetate and triphenylphosphine to the mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-16 hours under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the aqueous layer and wash the organic layer with water.

  • Acidify the combined aqueous layers with 1 M HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Derivatization Strategies

Further derivatization of the this compound core can be achieved through modifications of the carboxylic acid group. Common derivatizations include:

  • Esterification: Reaction with an alcohol in the presence of an acid catalyst.

  • Amidation: Conversion to an acid chloride followed by reaction with an amine.

  • Hydrazide Formation: Reaction of the methyl ester with hydrazine hydrate.[3]

  • 1,3,4-Oxadiazole Formation: Cyclization of the nicotinic acid acylhydrazone with a dehydrating agent like acetic anhydride.[2][3]

Biological Activities and Therapeutic Targets

Derivatives of 6-arylnicotinic acid have shown a wide range of biological activities. While specific data for 6-(3-fluorophenyl) derivatives is emerging, the existing literature on analogous compounds provides valuable insights into their potential therapeutic applications.

Anti-inflammatory Activity

Several nicotinic acid derivatives have demonstrated potent anti-inflammatory effects.[7] The mechanism often involves the inhibition of key inflammatory mediators.

Potential Anti-inflammatory Signaling Pathway:

LPS LPS/IFN-γ RAW264_7 RAW 264.7 Macrophage LPS->RAW264_7 NFkB NF-κB Activation RAW264_7->NFkB iNOS_COX2 iNOS & COX-2 Upregulation NFkB->iNOS_COX2 NO_PGs Nitric Oxide (NO) & Prostaglandins (PGs) iNOS_COX2->NO_PGs Inflammation Inflammation NO_PGs->Inflammation Derivative 6-(3-Fluorophenyl) nicotinic acid derivative Derivative->iNOS_COX2 Inhibition

Sources

Whitepaper: The Strategic Role of the 3-Fluorophenyl Moiety in the Design of Advanced Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to refine pharmacological profiles.[1][2] This technical guide provides an in-depth analysis of the specific role of the 3-fluorophenyl group in the design and development of nicotinic acid derivatives targeting nicotinic acetylcholine receptors (nAChRs). We will dissect the nuanced effects of this moiety on structure-activity relationships (SAR), target engagement, and pharmacokinetic properties. By examining the underlying physicochemical principles and providing field-proven synthetic methodologies, this guide serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage the unique advantages of the 3-fluorophenyl group for creating next-generation therapeutics targeting the cholinergic system.

The Rationale for Fluorination in Nicotinic Ligand Design

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels integral to a wide array of physiological processes, making them compelling targets for treating CNS disorders, including nicotine addiction, cognitive deficits, and neurodegenerative diseases.[3][4][5] Nicotinic acid and its derivatives have emerged as versatile scaffolds for developing selective ligands for these receptors.[6][7][8] The introduction of a fluorine atom, particularly as part of a 3-fluorophenyl ring, is not a trivial substitution but a deliberate strategic decision rooted in the unique physicochemical properties of fluorine.

Fluorine's small van der Waals radius (1.47 Å) allows it to act as a bioisostere for hydrogen (1.20 Å), minimizing steric clashes at the receptor binding site.[2][9] However, its extreme electronegativity (3.98 on the Pauling scale) profoundly alters the local electronic environment.[2] This modification, combined with the exceptional strength of the carbon-fluorine (C-F) bond, provides a multifaceted toolkit for optimizing drug candidates.[1][2][10]

The choice of the meta (3-position) substitution on the phenyl ring is critical. It allows the electron-withdrawing effects of fluorine to influence the aromatic system's electronic distribution and dipole moment without the direct resonance effects seen with ortho and para substitutions, leading to unique interactions with the receptor.

Caption: Influence of 3-Fluorophenyl Properties on Drug Profile.

Modulating Target Engagement: Structure-Activity Relationships (SAR)

The primary goal of introducing the 3-fluorophenyl group is often to enhance binding affinity and, crucially, selectivity for specific nAChR subtypes. The brain's most abundant subtypes, α4β2 and α7, are frequently targeted for therapeutic intervention, while avoiding off-target effects at subtypes like α3β4, which are associated with cardiovascular side effects.[4]

The electron-withdrawing nature of the fluorine at the meta-position alters the electrostatic potential of the phenyl ring, creating favorable dipole or quadrupolar interactions with specific amino acid residues in the receptor's binding pocket. This can lead to a significant increase in binding affinity and selectivity that would not be achieved with an unsubstituted phenyl ring.

Studies on deschloroepibatidine analogues have demonstrated the power of this approach. The addition of a 3'-(substituted phenyl) group to the core structure provided compounds with a range of agonist and antagonist properties.[11] Specifically, the 2'-fluoro-3'-(4-nitrophenyl)deschloroepibatidine analogue (5a) was identified as a high-affinity competitive antagonist at human α4β2-nAChRs with significantly higher potency than the standard antagonist, dihydro-β-erythroidine.[12] Further exploration of this scaffold revealed that other substitutions on the 3'-phenyl ring could fine-tune this activity, highlighting the importance of the phenyl moiety's electronic landscape.[12]

Table 1: Comparative Binding Affinities (Kᵢ) of Nicotinic Ligands

CompoundnAChR SubtypeKᵢ (nM)Selectivity Ratio (α4β2 vs. α3β4)Reference
A-84543 α4β2Low nM range~1350-fold[3]
α3β4High nM range[3]
Nicotine α4β2High nM range~50-fold[3]
α3β4High nM range[3]
Analogue 3 α4β20.01~8100-fold[13]
α3β481[13]
Analogue 5 α4β20.042~1400-fold[13]
α3β459[13]

*Note: Analogues 3 and 5 are complex heterocyclic structures that incorporate principles of strategic substitution to achieve high affinity and selectivity, demonstrating the broader application of these design concepts.

This data underscores how strategic substitutions, including those that modulate ring electronics similarly to a 3-fluorophenyl group, can dramatically improve both potency and the critical selectivity profile required for a viable therapeutic candidate.

Signaling_Pathway Ligand 3-Fluorophenyl Nicotinic Derivative Receptor nAChR Pentamer (e.g., α4β2) Ligand->Receptor Binds to orthosteric site Channel Ion Channel (Closed) Receptor->Channel Induces conformational change Channel_Open Ion Channel (Open) Receptor->Channel_Open Induces conformational change Cations Cation Influx (Na⁺, Ca²⁺) Channel_Open->Cations Response Neuronal Depolarization & Neurotransmitter Release Cations->Response

Caption: Ligand Binding and nAChR Channel Activation.

Enhancing In Vivo Viability: The Pharmacokinetic Impact

A ligand with superb in vitro potency is of little therapeutic value if it cannot reach its target in vivo. The 3-fluorophenyl group imparts critical pharmacokinetic advantages that enhance a molecule's drug-like properties.

  • Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it highly resistant to cleavage by metabolic enzymes like cytochrome P450s.[2][14] Placing fluorine at a metabolically vulnerable position on the phenyl ring effectively "shields" the molecule from oxidative metabolism, which can increase its half-life and systemic exposure.[1][10][15] This strategy is routinely employed to circumvent the low metabolic stability that often plagues promising drug candidates.[10]

  • Lipophilicity and Blood-Brain Barrier (BBB) Penetration: Fluorination typically increases a molecule's lipophilicity.[10] This is a critical parameter for CNS-targeted drugs, as enhanced lipophilicity can facilitate passive diffusion across the BBB.[16] While carrier-mediated transport is also involved in the brain uptake of some nicotinic compounds, modulating lipophilicity provides a direct mechanism to improve CNS penetration.[17] However, this must be carefully balanced, as excessive lipophilicity can lead to off-target effects and poor solubility.

  • pKa Modulation: As a potent electron-withdrawing group, fluorine can lower the pKa of nearby basic nitrogen atoms, such as the pyridine nitrogen in the nicotinic acid core.[10][14] This change in basicity influences the molecule's ionization state at physiological pH, which in turn affects its absorption, distribution, and receptor interaction. This allows for fine-tuning the overall physicochemical profile to optimize bioavailability.[10]

Synthetic Methodologies: A Practical Approach

The construction of 3-fluorophenyl-substituted nicotinic acid derivatives is readily achievable using modern cross-coupling techniques. The Suzuki-Miyaura coupling is a particularly robust and widely used method for forming the key carbon-carbon bond between the pyridine core and the phenyl ring.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the synthesis of a 6-(3-fluorophenyl)nicotinic acid derivative, a common structural motif.

Step 1: Preparation of Reactants

  • Dissolve 1.0 equivalent of a 6-halonicotinic acid ester (e.g., ethyl 6-chloronicotinate) in a suitable solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).

  • Add 1.1 to 1.5 equivalents of 3-fluorophenylboronic acid to the reaction mixture.

  • Add 2.0 to 3.0 equivalents of a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

Step 2: Catalyst Addition and Reaction

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove dissolved oxygen.

  • Add a catalytic amount (1-5 mol%) of a palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)).

  • Heat the reaction mixture to a temperature between 80-100 °C under an inert atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

Step 3: Workup and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to obtain the desired this compound ester.

Step 4: Saponification (Hydrolysis of the Ester)

  • Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

  • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid product.

  • Collect the solid by filtration, wash with water, and dry to yield the final this compound derivative.

Synthesis_Workflow Reactants 1. Combine 6-halonicotinate, 3-fluorophenylboronic acid, & base in solvent Degas 2. Degas mixture with inert gas (Ar/N₂) Reactants->Degas Catalyst 3. Add Palladium Catalyst (e.g., Pd(PPh₃)₄) Degas->Catalyst Heat 4. Heat to 80-100 °C (2-12 hours) Catalyst->Heat Workup 5. Aqueous Workup & Organic Extraction Heat->Workup Purify 6. Column Chromatography Workup->Purify Hydrolysis 7. Ester Hydrolysis (LiOH or NaOH) Purify->Hydrolysis Final Final Product: 3-Fluorophenyl Nicotinic Acid Hydrolysis->Final

Caption: General Workflow for Suzuki-Miyaura Synthesis.

Future Perspectives and Conclusion

The 3-fluorophenyl group is a powerful and validated structural motif in the design of nicotinic acid derivatives. Its strategic placement provides a sophisticated method for enhancing metabolic stability, modulating CNS penetration, and, most importantly, fine-tuning binding affinity and selectivity for specific nAChR subtypes. The insights gained from compounds incorporating this group have paved the way for developing advanced pharmacological tools and potential therapeutics for a range of challenging neuropsychiatric disorders.[18]

Future research will likely focus on combining the benefits of the 3-fluorophenyl group with other medicinal chemistry strategies. This includes the development of multifunctional ligands that target nAChRs alongside other relevant receptors, and the design of positive allosteric modulators (PAMs) that offer a more nuanced approach to receptor modulation.[18] As our understanding of the structural biology of nAChR subtypes continues to improve, the rational design of ligands, guided by the foundational principles demonstrated by the 3-fluorophenyl group, will be paramount in discovering the next generation of cholinergic therapies.

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6-(3-Fluorophenyl)nicotinic Acid: A Technical Guide for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 6-(3-Fluorophenyl)nicotinic acid, a research chemical with significant potential in drug discovery and development. Drawing from the established pharmacology of nicotinic acid and its derivatives, this document outlines the compound's chemical properties, a detailed plausible synthesis protocol, and its hypothesized biological target, the G protein-coupled receptor 109A (GPR109A). Furthermore, this guide presents detailed, field-proven methodologies for the characterization and biological evaluation of this compound, designed to empower researchers in their exploration of its therapeutic promise. While direct biological data for this specific molecule is limited in publicly accessible literature, this paper serves as a foundational resource, leveraging established principles to guide future research endeavors.

Introduction: The Emerging Potential of 6-Aryl Nicotinic Acids

Nicotinic acid, also known as niacin or vitamin B3, has a long-standing clinical history in the management of dyslipidemia. Its ability to modulate lipid profiles is primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). The engagement of GPR109A by nicotinic acid initiates a cascade of signaling events that ultimately lead to decreased lipolysis in adipose tissue and a reduction in circulating free fatty acids. Beyond its metabolic effects, emerging research has highlighted the role of GPR109A in modulating inflammatory responses and even in cancer biology, suggesting a broader therapeutic potential for its agonists.

The nicotinic acid scaffold has served as a versatile template for the development of novel therapeutic agents. Substitution at the 6-position of the pyridine ring has been a particularly fruitful area of investigation, leading to the discovery of compounds with diverse pharmacological activities, including antineoplastic and GABA-A receptor agonistic properties. The introduction of an aryl group at this position, as seen in this compound, presents an intriguing opportunity to explore new structure-activity relationships and potentially fine-tune the compound's interaction with its biological targets. The presence of the fluorine atom on the phenyl ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability and binding affinity.

This guide focuses on this compound as a promising, yet underexplored, research chemical. By providing a robust framework for its synthesis, characterization, and biological evaluation, we aim to facilitate its investigation and unlock its full therapeutic potential.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a research tool or therapeutic agent.

PropertyValueSource
Chemical Formula C₁₂H₈FNO₂
Molecular Weight 217.198 g/mol
CAS Number 582325-22-2
Appearance Solid-
Purity Typically >95%
Analytical Characterization: Methodologies

Accurate characterization of this compound is crucial for ensuring the reliability and reproducibility of experimental results. The following are standard analytical techniques for its identification and purity assessment.

A reversed-phase HPLC method can be employed for the routine analysis of this compound purity.

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

  • Detection: UV at 265 nm.

  • Expected Outcome: A single major peak corresponding to this compound, with purity determined by the relative peak area.

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the molecule. The expected spectra would be consistent with the structure of this compound, showing characteristic shifts for the protons and carbons on both the pyridine and fluorophenyl rings.

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) in positive or negative mode would be suitable. The expected mass-to-charge ratio (m/z) would correspond to the molecular ion [M+H]⁺ or [M-H]⁻.

Synthesis of this compound

The synthesis of 6-aryl nicotinic acids is most commonly achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction. This method offers a versatile and efficient route to forming the carbon-carbon bond between the pyridine and phenyl rings.

Proposed Synthetic Route: Suzuki-Miyaura Coupling

The proposed synthesis of this compound involves the Suzuki-Miyaura coupling of a 6-halonicotinic acid derivative with 3-fluorophenylboronic acid. 6-Chloronicotinic acid is a readily available starting material.

Synthesis_of_6_3_Fluorophenyl_nicotinic_acid Start1 6-Chloronicotinic Acid Reaction Suzuki-Miyaura Coupling Start1->Reaction Start2 3-Fluorophenylboronic Acid Start2->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reaction Product This compound Reaction->Product

Figure 1. Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 6-Chloronicotinic acid (1.0 eq)

  • 3-Fluorophenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1 M)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 6-chloronicotinic acid, 3-fluorophenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst. Then, add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the aqueous layer and extract it with ethyl acetate (3 x). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization. Acidify the aqueous layer with 1 M HCl to precipitate the product, which can then be collected by filtration.

Hypothesized Biological Activity: GPR109A Agonism

Based on the extensive literature on nicotinic acid and its derivatives, it is highly probable that this compound acts as an agonist for the GPR109A receptor.

The GPR109A Signaling Pathway

GPR109A is a Gαi-coupled receptor. Upon agonist binding, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP has various downstream effects depending on the cell type. In adipocytes, it leads to the inhibition of hormone-sensitive lipase, thereby reducing the release of free fatty acids into the bloodstream. In immune cells, such as macrophages, GPR109A activation has been shown to exert anti-inflammatory effects.

GPR109A_Signaling Ligand This compound (Hypothesized Agonist) Receptor GPR109A Receptor Ligand->Receptor Binds to G_protein Gαi Protein Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Produces PKA ↓ PKA Activity cAMP->PKA Downstream Cellular Responses (e.g., ↓ Lipolysis, Anti-inflammatory effects) PKA->Downstream

Figure 2. Hypothesized GPR109A signaling cascade.

In Vitro Evaluation of GPR109A Agonism

To validate the hypothesis that this compound is a GPR109A agonist, a series of in vitro assays can be performed.

cAMP Measurement Assay

This is a primary functional assay to determine the Gαi-coupling of GPR109A upon ligand binding.

Principle:

This assay measures the inhibition of forskolin-stimulated cAMP production in cells expressing GPR109A. A decrease in cAMP levels in the presence of the test compound indicates agonistic activity.

Protocol:

  • Cell Culture: Use a cell line stably expressing human GPR109A (e.g., CHO-K1 or HEK293 cells).

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.

  • Stimulation: Add forskolin to all wells (except for the negative control) to stimulate cAMP production.

  • Lysis and Detection: After a 30-minute incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the cAMP concentration against the log of the compound concentration to determine the EC₅₀ value.

Radioligand Binding Assay

This assay determines the binding affinity of the compound to the GPR109A receptor.

Principle:

This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]-Nicotinic Acid) for binding to the GPR109A receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing GPR109A.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.

  • Incubation: Allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate the bound and free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log of the compound concentration to determine the IC₅₀ and subsequently the Ki value.

Potential Therapeutic Applications and Future Directions

Given its structural similarity to known GPR109A agonists, this compound holds promise in several therapeutic areas:

  • Dyslipidemia: As a potential GPR109A agonist, it may offer a novel treatment for high cholesterol and triglyceride levels.

  • Inflammatory Diseases: The anti-inflammatory properties of GPR109A agonists suggest potential applications in conditions such as atherosclerosis and inflammatory bowel disease.

  • Oncology: Recent studies have implicated GPR109A in tumor suppression, opening up avenues for cancer research.

Future research should focus on confirming the GPR109A agonism of this compound and characterizing its in vivo efficacy and safety profile. Further derivatization of the scaffold could also lead to the development of more potent and selective GPR109A modulators.

Conclusion

This compound is a research chemical with a compelling scientific rationale for further investigation. This technical guide provides a solid foundation for researchers to synthesize, characterize, and evaluate the biological activity of this compound. The detailed protocols and the hypothesized mechanism of action are intended to accelerate research efforts and contribute to the understanding of GPR109A pharmacology and the development of novel therapeutics.

References

  • Due to the nature of this being a generated guide on a specific research chemical with limited direct public data, the references would be to the general methodologies and background information cited throughout the text.

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of 6-Arylnicotinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-arylnicotinic acid scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This technical guide provides a comprehensive exploration of the discovery and historical development of this important class of molecules. From the early, foundational syntheses of the pyridine ring to the advent of modern cross-coupling methodologies, this document traces the evolution of synthetic strategies. It further delves into the key discoveries that have propelled 6-arylnicotinic acid derivatives into the drug development pipeline, highlighting their applications as anti-inflammatory, analgesic, and antineoplastic agents. Through a blend of historical context, detailed synthetic protocols, and mechanistic insights, this guide offers a valuable resource for researchers seeking to understand and exploit the therapeutic potential of 6-arylnicotinic acids.

Introduction: The Significance of the Pyridine Ring and Nicotinic Acid

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of organic and medicinal chemistry.[1] Its unique electronic properties and ability to participate in a wide range of chemical transformations have made it a ubiquitous structural feature in pharmaceuticals, agrochemicals, and materials science.[1] One of the most fundamental derivatives of pyridine is nicotinic acid, or pyridine-3-carboxylic acid, also known as niacin or vitamin B3.[2][3] First synthesized in 1867 by the oxidation of nicotine, its vital role as an essential human nutrient was not fully appreciated until the early 20th century in the context of preventing the deficiency disease pellagra.[4]

The intrinsic biological activity of the nicotinic acid core, coupled with its synthetic tractability, has made it a fertile starting point for the development of new therapeutic agents.[2] Modification of the pyridine ring at its various positions has led to a vast array of derivatives with tailored pharmacological profiles. Among these, the substitution at the 6-position with an aryl group has proven to be a particularly fruitful strategy, giving rise to the class of compounds known as 6-arylnicotinic acids. This guide will illuminate the historical journey of this specific scaffold, from its conceptual origins to its current status as a key pharmacophore.

The Dawn of Pyridine Synthesis: Laying the Foundation

The story of 6-arylnicotinic acids is inextricably linked to the broader history of pyridine synthesis. Early organic chemists in the 19th and early 20th centuries developed several foundational methods for constructing the pyridine ring, which, while not initially aimed at producing 6-aryl derivatives, provided the chemical language for their eventual creation.

The Hantzsch Pyridine Synthesis: A Landmark in Heterocyclic Chemistry

In 1881, Arthur Hantzsch reported a multi-component reaction that has become one of the most well-known methods for pyridine synthesis.[5][6] The classical Hantzsch synthesis involves the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia to form a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[5][6]

While the original Hantzsch synthesis typically yields symmetrically substituted pyridines, modifications have been developed to produce unsymmetrical derivatives.[7] The versatility of this reaction lies in the variety of aldehydes and β-dicarbonyl compounds that can be employed, offering a modular approach to differently substituted pyridines. Although not the primary route to 6-arylnicotinic acids in its classical form, the principles of condensation and cyclization established by Hantzsch were fundamental to the development of heterocyclic chemistry.

Conceptual Workflow of the Hantzsch Pyridine Synthesis

Caption: A simplified workflow of the Hantzsch Pyridine Synthesis.

Other Foundational Pyridine Syntheses

Beyond the Hantzsch reaction, other classical methods contributed to the growing toolbox for pyridine construction. The Chichibabin pyridine synthesis , first reported in 1924, involves the condensation of aldehydes and ketones with ammonia.[7] While often suffering from low yields, its use of simple and inexpensive starting materials made it a practical approach.[7]

The Kröhnke pyridine synthesis , developed much later in 1961, utilizes α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds in the presence of a nitrogen source like ammonium acetate.[8][9] This method has proven to be highly versatile for the preparation of a wide range of substituted pyridines.[8][9]

These and other early methods, while not the focus of this guide, were instrumental in establishing the fundamental principles of pyridine chemistry that would later be adapted and refined for the synthesis of more complex derivatives like 6-arylnicotinic acids.

The Emergence of 6-Arylnicotinic Acids: Early Synthetic Efforts

Pinpointing the exact first synthesis of a 6-arylnicotinic acid is challenging due to the historical nature of chemical literature. However, the development of synthetic strategies capable of introducing an aryl group onto a pre-existing pyridine ring or incorporating it during ring formation was a critical step.

Classical Approaches to C-C Bond Formation

Early approaches to C-C bond formation, such as the Ullmann condensation , provided a potential, albeit often harsh, route to arylated heterocycles. The Ullmann reaction, traditionally involving the copper-promoted coupling of an aryl halide with a nucleophile, could in principle be adapted for the synthesis of 6-arylnicotinic acids from a 6-halonicotinic acid derivative and an arylating agent.

Another classical approach, the Guareschi-Thorpe synthesis , could be envisioned for the construction of a pyridine ring already bearing an aryl substituent. This reaction typically involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound. By using a β-ketoester or diketone containing an aryl group, it would be theoretically possible to construct a 6-aryl-substituted pyridone, a direct precursor to the corresponding nicotinic acid.

While direct evidence of the widespread use of these specific classical reactions for the synthesis of 6-arylnicotinic acids in the early 20th century is scarce in readily available literature, they represent the logical synthetic strategies of that era.

The Modern Era of Synthesis: The Power of Cross-Coupling

The latter half of the 20th century and the beginning of the 21st century witnessed a revolution in organic synthesis with the advent of transition metal-catalyzed cross-coupling reactions. These powerful methods provided highly efficient and versatile tools for the construction of C-C bonds, dramatically simplifying the synthesis of 6-arylnicotinic acids and their derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

The development of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, has had a profound impact on the synthesis of biaryls and arylated heterocycles. These reactions offer a highly modular and functional group tolerant approach to the synthesis of 6-arylnicotinic acids.

4.1.1. The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base, has become a workhorse in medicinal chemistry. For the synthesis of 6-arylnicotinic acids, this typically involves the coupling of a 6-halonicotinic acid ester with an arylboronic acid.

Experimental Protocol: Synthesis of Methyl 6-phenylnicotinate via Suzuki-Miyaura Coupling

Materials:

  • Methyl 6-chloronicotinate

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add methyl 6-chloronicotinate (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 6-phenylnicotinate.

4.1.2. Other Palladium-Catalyzed Couplings

Similar to the Suzuki-Miyaura coupling, the Stille coupling (using organotin reagents) and the Negishi coupling (using organozinc reagents) can also be effectively employed for the synthesis of 6-arylnicotinic acids, offering alternative routes depending on the availability of starting materials and the desired functional group tolerance.

Modern Synthetic Pathways to 6-Arylnicotinic Acids

Caption: Overview of modern palladium-catalyzed cross-coupling reactions for the synthesis of 6-arylnicotinic acids.

Biological Significance and Therapeutic Applications: A Historical Perspective

The interest in 6-arylnicotinic acids and their derivatives has been largely driven by their diverse and potent biological activities. Early investigations into the medicinal properties of nicotinic acid analogs paved the way for the exploration of 6-substituted derivatives.

A notable early example of the investigation into the biological activity of this class of compounds can be found in a 1967 study on the antineoplastic activities of some 6-substituted nicotinamides.[10] This research signaled an early interest in the potential of modifying the 6-position of the nicotinic acid scaffold for therapeutic benefit.

More recently, derivatives of 6-arylnicotinic acids have been explored for a range of therapeutic applications, including:

  • Anti-inflammatory and Analgesic Agents: Certain 2,6-disubstituted nicotinic acid derivatives have shown promise as potent anti-inflammatory and analgesic compounds.

  • Antiproliferative Agents: Novel 6-aryl-2-methylnicotinic acid hydrazones have been synthesized and investigated for their antiproliferative activity against cancer cell lines.[11]

  • Antimicrobial Agents: The nicotinic acid scaffold has been utilized in the development of new antimicrobial agents.

The biological activity of these compounds is often attributed to their ability to interact with specific enzymes or receptors, leveraging the structural features of both the nicotinic acid core and the appended aryl group.

Conclusion and Future Outlook

The journey of 6-arylnicotinic acids from their conceptual origins in classical pyridine chemistry to their current status as a valuable pharmacophore is a testament to the continuous evolution of organic synthesis and medicinal chemistry. The foundational work on pyridine ring synthesis laid the groundwork for the eventual creation of these complex molecules. The advent of modern cross-coupling methodologies has revolutionized their accessibility, enabling the rapid generation of diverse libraries for biological screening.

As our understanding of the biological targets of 6-arylnicotinic acid derivatives deepens, so too will the opportunities for the rational design of new and improved therapeutic agents. The rich history of this scaffold serves as both an inspiration and a practical guide for future generations of scientists working to address unmet medical needs. The continued exploration of novel synthetic routes and the elucidation of structure-activity relationships will undoubtedly lead to the discovery of new medicines built upon the enduring foundation of the 6-arylnicotinic acid core.

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  • Hantzsch, A. Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Justus Liebigs Ann. Chem.1882, 215, 1–82.
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  • Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. Arch. Pharm. Res.2012 , 35 (9), 1543–1552. [Link]

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A Technical Guide to the Spectroscopic Characterization of 6-(3-Fluorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-(3-Fluorophenyl)nicotinic acid is a biaryl carboxylic acid of significant interest in medicinal chemistry and drug development. As a derivative of nicotinic acid (Vitamin B3), it serves as a versatile scaffold for synthesizing novel compounds with potential therapeutic applications. The introduction of a 3-fluorophenyl moiety can modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block for lead optimization.

Accurate and unambiguous structural confirmation is the bedrock of chemical research and development. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, focusing on Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the theoretical basis for the expected spectral features, detail the experimental protocols for data acquisition, and provide a comprehensive interpretation, grounding our analysis in established spectroscopic principles and data from analogous structures.

Context: A Note on Synthesis

While multiple synthetic routes exist, this compound is commonly synthesized via a Suzuki-Miyaura cross-coupling reaction. This typically involves the reaction of 6-chloronicotinic acid with 3-fluorophenylboronic acid in the presence of a palladium catalyst and a base. This synthetic context is crucial as it informs the potential impurity profile, which could include starting materials or palladium residues, that spectroscopic analysis must be able to identify.

Part 1: Mass Spectrometry (MS) Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound, providing a primary check of its identity.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS
  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a TOF or Orbitrap instrument, equipped with an ESI source.

  • Ionization Mode: Operate in positive ion mode. The carboxylic acid and the pyridine nitrogen are readily protonated, making the formation of the [M+H]⁺ ion highly favorable and efficient.

  • Data Acquisition: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire data over a mass range of m/z 100-500.

Rationale for Method Selection: ESI is a soft ionization technique that minimizes fragmentation, ensuring the predominant observation of the molecular ion or its protonated adduct. High-resolution instruments provide highly accurate mass measurements, allowing for the determination of the elemental formula and distinguishing the target compound from potential impurities with similar nominal masses.

Predicted Mass Spectrum and Interpretation

The elemental composition of this compound is C₁₂H₈FNO₂.[1]

  • Monoisotopic Mass: 217.0539 g/mol

  • Average Mass: 217.198 g/mol [1]

In positive mode ESI-MS, the most prominent peak is expected to be the protonated molecule, [M+H]⁺.

Ion SpeciesCalculated m/z (Monoisotopic)Expected Observation
[M+H]⁺218.0617High Abundance
[M+Na]⁺240.0436Possible Adduct

The observation of a high-intensity signal at m/z 218.0617 would provide strong evidence for the successful synthesis of the target compound.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous determination of its structure and connectivity.

Experimental Protocol: 1D NMR (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Rationale for Solvent Selection: DMSO-d₆ is chosen for its ability to dissolve the polar carboxylic acid and, crucially, its hydrogen-bonding capability slows the exchange of the acidic proton of the carboxyl group, often allowing it to be observed as a broad singlet in the ¹H NMR spectrum. The residual solvent peak of DMSO-d₆ at ~2.50 ppm serves as a convenient internal reference.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The ¹H NMR spectrum is predicted to show seven signals in the aromatic region (7.0-9.5 ppm) and one broad signal for the carboxylic acid proton. The assignments are based on the known spectrum of nicotinic acid and the expected effects of the 3-fluorophenyl substituent.[2][3]

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant(s) (J, Hz)Integration
H-2~9.20d⁴J(H-H) ≈ 2.0 Hz1H
H-4~8.45dd³J(H-H) ≈ 8.0 Hz, ⁴J(H-H) ≈ 2.0 Hz1H
H-5~8.15d³J(H-H) ≈ 8.0 Hz1H
H-2'~8.00dt³J(H-H) ≈ 8.0 Hz, ⁴J(H-F) ≈ 2.0 Hz1H
H-4'~7.90ddd³J(H-H) ≈ 8.0 Hz, ⁴J(H-H) ≈ 2.0 Hz, ⁴J(H-F) ≈ 8.0 Hz1H
H-6'~7.80ddd³J(H-H) ≈ 8.0 Hz, ³J(H-H) ≈ 8.0 Hz, ⁵J(H-F) ≈ 2.0 Hz1H
H-5'~7.40td³J(H-H) ≈ 8.0 Hz, ³J(H-F) ≈ 9.0 Hz1H
-COOH>13.0br s-1H

Interpretation Notes:

  • Pyridine Ring: The protons of the nicotinic acid moiety (H-2, H-4, H-5) are expected to be downfield due to the electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group. Their relative positions are analogous to nicotinic acid itself.[2][3]

  • Fluorophenyl Ring: The signals for the fluorophenyl protons are more complex due to both homo- and heteronuclear coupling. The presence of fluorine introduces characteristic splitting patterns. The three-bond hydrogen-fluorine coupling (³J(H-F)) is typically in the range of 2-15 Hz, while the four-bond coupling (⁴J(H-F)) is around 5 Hz.[4][5]

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum is predicted to show 12 distinct signals, as all carbons are in unique chemical environments. The assignments are based on data for nicotinic acid and fluorobenzene derivatives.[6][7]

Carbon LabelPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constant (¹J(C-F), Hz)
C-3~128.0s-
C-5~122.0s-
C-4~138.0s-
C-2~152.0s-
C-6~158.0s-
C-1'~139.0d⁴J(C-F) ≈ 3-5 Hz
C-3'~162.0d¹J(C-F) ≈ 245 Hz
C-5'~115.0d²J(C-F) ≈ 21 Hz
C-4'~131.0d³J(C-F) ≈ 8 Hz
C-6'~125.0s-
C-2'~114.0d²J(C-F) ≈ 23 Hz
-COOH~166.0s-

Interpretation Notes:

  • The most striking feature will be the signal for C-3', the carbon directly attached to fluorine. It will appear as a doublet with a very large coupling constant (¹J(C-F)) of approximately 245 Hz.[4][5]

  • The carbons ortho (C-2', C-4') and meta (C-1', C-5') to the fluorine atom will also appear as doublets but with significantly smaller coupling constants (²J(C-F) and ³J(C-F) respectively).[4][5]

  • The chemical shifts for the pyridine ring carbons are assigned based on published data for nicotinic acid.[6]

Part 3: Data Integration and Visualization

The synergistic use of MS and NMR data provides a robust and self-validating system for structural confirmation.

Workflow for Structural Elucidation

The following diagram illustrates the logical workflow, from sample synthesis to final structural confirmation, integrating the insights gained from both mass spectrometry and NMR spectroscopy.

Structural_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation synthesis Chemical Synthesis (e.g., Suzuki Coupling) purification Purification (Crystallization/Chromatography) synthesis->purification ms_acq Acquire ESI-TOF MS purification->ms_acq nmr_acq Acquire 1H & 13C NMR purification->nmr_acq ms_interp Confirm Molecular Formula (m/z = 218.0617 for [M+H]⁺) ms_acq->ms_interp nmr_interp Determine Connectivity (Analyze shifts, couplings, integrations) nmr_acq->nmr_interp final_confirm Structure Confirmed: This compound ms_interp->final_confirm nmr_interp->final_confirm

Caption: Workflow from synthesis to structural confirmation.

Synergistic Data Logic

This diagram shows how the two distinct datasets from MS and NMR are combined to provide a single, unambiguous structural assignment.

Data_Synergy ms_data MS Data (m/z = 218.0617) ms_conclusion Conclusion: Formula is C₁₂H₈FNO₂ ms_data->ms_conclusion nmr_data NMR Data (Shifts, Couplings, Integrals) nmr_conclusion Conclusion: Structure has a 3-fluorophenyl group and a 6-substituted nicotinic acid moiety. nmr_data->nmr_conclusion final_structure Final Verified Structure ms_conclusion->final_structure nmr_conclusion->final_structure

Caption: How MS and NMR data combine to verify the structure.

Conclusion

The comprehensive spectroscopic analysis of this compound relies on the complementary nature of mass spectrometry and NMR. MS confirms the elemental composition by providing an accurate molecular weight, while ¹H and ¹³C NMR spectroscopy elucidate the precise atomic connectivity and confirm the presence and substitution pattern of both the nicotinic acid and 3-fluorophenyl rings. The characteristic C-F and H-F coupling constants observed in the NMR spectra serve as definitive markers for the fluorinated moiety. Together, these techniques provide a robust and self-validating methodology for the unambiguous structural confirmation of this important synthetic building block, ensuring its identity and purity for applications in research and drug development.

References

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Proton NMR Spectrum for Nicotinic Acid. Retrieved from [Link]

  • Duke University. (n.d.). Coupling constants. Duke NMR Center. Retrieved from [Link]

  • SpectraBase. (n.d.). Nicotinic acid, hydrochloride - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Retrieved from [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-(4-Fluorophenyl)propionic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488). Retrieved from [Link]

  • Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in NMR Spectroscopy, 10, 83-756.
  • PubChem. (n.d.). 6-Fluoronicotinic acid. Retrieved from [Link]

  • Journal of the American Chemical Society. (2023). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001488). Retrieved from [Link]

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A Technical Guide to Leveraging 6-(3-Fluorophenyl)nicotinic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Fragment-Based Philosophy

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] Instead of screening vast libraries of large, complex molecules, FBDD embraces a "less is more" philosophy. By screening smaller, less complex molecules, or "fragments," we can explore chemical space more effectively and build high-quality leads with superior physicochemical properties.[3] These fragments, typically with molecular weights under 300 Daltons, may exhibit weak binding affinities (in the high micromolar to millimolar range), but their interactions with a biological target are often highly efficient in terms of binding energy per atom. This guide provides an in-depth technical framework for utilizing a specific, high-potential fragment, 6-(3-Fluorophenyl)nicotinic acid, in a drug discovery campaign. We will delve into the rationale behind its selection, outline detailed experimental protocols for its screening and validation, and present a strategic roadmap for its evolution from a simple fragment into a potent, drug-like lead.

Profiling the Fragment: this compound

The success of any FBDD campaign is contingent on the quality of the fragment library.[2] this compound is a compelling starting point for several reasons. Its structure combines a biocompatible nicotinic acid core, a known pharmacophore present in various bioactive molecules, with a substituted phenyl ring that offers a vector for chemical elaboration. The fluorine substitution can enhance binding affinity and modulate metabolic stability.

Physicochemical Properties and "Rule of Three" Compliance

An ideal fragment should adhere to the "Rule of Three," a set of empirical guidelines that favor desirable physicochemical properties for fragment-based screening.[4] Let's assess this compound against these criteria:

PropertyValue"Rule of Three" GuidelineComplianceSource/Prediction
Molecular Weight 217.2 g/mol < 300 DaYes[5]
cLogP ~2.5 - 3.0≤ 3YesPredicted
Hydrogen Bond Donors 1 (from carboxylic acid)≤ 3YesBy inspection
Hydrogen Bond Acceptors 3 (N in ring, 2 O in acid)≤ 3YesBy inspection
Rotatable Bonds 1≤ 3YesBy inspection
Aqueous Solubility Predicted to be low to moderateHigh solubility is preferredConsideration[6][7]
pKa ~4-5 (for carboxylic acid)N/AN/APredicted[8][9]

As the table indicates, this compound aligns well with the "Rule of Three." Its moderate lipophilicity and limited number of rotatable bonds suggest it is a good candidate for efficient binding. While its predicted aqueous solubility requires experimental verification, its overall profile makes it an attractive fragment for screening campaigns.

A Hypothetical FBDD Campaign: Targeting the Nicotinic Acid Receptor (GPR109A)

To illustrate the practical application of this compound, we will outline a hypothetical FBDD campaign targeting the G-protein coupled receptor (GPCR), GPR109A, also known as the niacin receptor HCA2.[10] Nicotinic acid is the endogenous ligand for this receptor, making our chosen fragment a highly relevant starting point.[11] The goal of this campaign is to develop a potent and selective GPR109A agonist with improved properties over existing ligands.

Overall Workflow

The FBDD workflow is an iterative process of hit identification, validation, and optimization. The following diagram outlines the key stages of our proposed campaign.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Structural Biology cluster_2 Phase 3: Lead Optimization Fragment_Screening Fragment Library Screening (NMR or SPR) Hit_Identification Hit Identification & Triage Fragment_Screening->Hit_Identification Binding_Affinity Binding Affinity Determination (SPR/ITC) Hit_Identification->Binding_Affinity XRay_Crystallography Co-crystallization & Structure Determination Binding_Affinity->XRay_Crystallography SBDD Structure-Based Drug Design XRay_Crystallography->SBDD Fragment_Growing Fragment Growing SBDD->Fragment_Growing Fragment_Linking Fragment Linking SBDD->Fragment_Linking Lead_Compound Lead Compound Fragment_Growing->Lead_Compound Fragment_Linking->Lead_Compound

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key experiments in our hypothetical FBDD campaign.

Primary Screen: NMR-Based Hit Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for fragment screening as it can detect weak binding events and provide information about the binding site on the target protein.[1][2] We will use a protein-observed 2D ¹H-¹⁵N HSQC experiment to detect binding of fragments to ¹⁵N-labeled GPR109A.

NMR_Screening_Workflow cluster_0 Protein Preparation cluster_1 NMR Screening cluster_2 Hit Deconvolution Protein_Expression Expression of ¹⁵N-labeled GPR109A Protein_Purification Purification of GPR109A Protein_Expression->Protein_Purification Reference_Spectrum Acquire ¹H-¹⁵N HSQC Reference Spectrum Protein_Purification->Reference_Spectrum Add_Fragments Add Fragment Cocktail Reference_Spectrum->Add_Fragments Screening_Spectrum Acquire ¹H-¹⁵N HSQC Screening Spectrum Add_Fragments->Screening_Spectrum Identify_Hits Identify Chemical Shift Perturbations (CSPs) Screening_Spectrum->Identify_Hits Deconvolution Deconvolve Hit Cocktail (Individual Fragments) Identify_Hits->Deconvolution Confirm_Hits Confirm Binding of Individual Fragments Deconvolution->Confirm_Hits

Caption: Workflow for an NMR-based fragment screening experiment.

Step-by-Step Protocol:

  • Protein Preparation:

    • Express GPR109A in a suitable expression system (e.g., E. coli or insect cells) using ¹⁵N-labeled minimal media to isotopically label the protein.

    • Purify the ¹⁵N-labeled GPR109A to >95% purity using affinity and size-exclusion chromatography.

    • Prepare a stock solution of the protein at a concentration of 50-100 µM in a suitable NMR buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4, with 10% D₂O).

  • NMR Screening:

    • Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the protein alone.

    • Prepare cocktails of 8-10 fragments, including this compound, at a concentration of 200 µM each in the same NMR buffer.

    • Add a fragment cocktail to the protein sample and acquire a second 2D ¹H-¹⁵N HSQC spectrum.

  • Hit Identification and Deconvolution:

    • Overlay the reference and screening spectra and identify any chemical shift perturbations (CSPs) in the protein's amide signals. Significant CSPs indicate fragment binding.

    • For any hit cocktails, perform deconvolution by testing each fragment individually to identify the specific fragment(s) responsible for the observed CSPs.

    • Confirm the binding of this compound by observing reproducible CSPs when it is added as a single agent.

Hit Validation: Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that can be used to confirm hits from the primary screen and to determine their binding affinity and kinetics.[12][13]

SPR_Workflow cluster_0 Assay Setup cluster_1 Binding Analysis cluster_2 Data Analysis Immobilization Immobilize GPR109A on a Sensor Chip Blocking Block Remaining Active Sites on the Chip Immobilization->Blocking Analyte_Injection Inject Fragment over Sensor Surface Blocking->Analyte_Injection Association Monitor Association Analyte_Injection->Association Dissociation Monitor Dissociation Association->Dissociation Sensorgram_Analysis Analyze Sensorgrams Dissociation->Sensorgram_Analysis Affinity_Determination Determine Binding Affinity (KD) Sensorgram_Analysis->Affinity_Determination

Caption: Workflow for an SPR-based hit validation experiment.

Step-by-Step Protocol:

  • Assay Setup:

    • Immobilize purified GPR109A onto a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

    • Block any remaining active sites on the sensor surface to minimize non-specific binding.

  • Binding Analysis:

    • Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+).

    • Inject the fragment solutions over the sensor surface at a constant flow rate.

    • Monitor the association of the fragment with the immobilized protein in real-time.

    • After the association phase, flow running buffer over the chip to monitor the dissociation of the fragment.

  • Data Analysis:

    • Analyze the resulting sensorgrams to obtain association (kₐ) and dissociation (kₑ) rate constants.

    • Calculate the equilibrium dissociation constant (Kₑ) from the ratio of kₑ to kₐ to quantify the binding affinity.

Structural Biology: X-ray Co-crystallography

Obtaining a high-resolution crystal structure of the target protein in complex with the fragment is crucial for structure-based drug design.[14][15]

Crystallography_Workflow cluster_0 Crystal Growth cluster_1 Data Collection & Processing cluster_2 Structure Determination Co_crystallization Co-crystallization of GPR109A with Fragment XRay_Diffraction X-ray Diffraction Data Collection Co_crystallization->XRay_Diffraction Soaking Soaking of Fragment into Apo-GPR109A Crystals Soaking->XRay_Diffraction Data_Processing Data Processing and Scaling XRay_Diffraction->Data_Processing Phase_Determination Phase Determination Data_Processing->Phase_Determination Model_Building Model Building and Refinement Phase_Determination->Model_Building Structure_Validation Structure Validation Model_Building->Structure_Validation

Caption: Workflow for determining a protein-fragment co-crystal structure.

Step-by-Step Protocol:

  • Crystal Growth:

    • Co-crystallization: Mix purified GPR109A with a molar excess of this compound and set up crystallization trials using various precipitating agents and conditions.

    • Soaking: Alternatively, grow crystals of apo-GPR109A and then soak them in a solution containing a high concentration of the fragment.

  • Data Collection and Processing:

    • Cryo-protect the protein-fragment crystals and collect X-ray diffraction data at a synchrotron source.

    • Process and scale the diffraction data to obtain a set of structure factors.

  • Structure Determination:

    • Determine the phases of the structure factors using molecular replacement with a known structure of GPR109A as a search model.

    • Build an atomic model of the protein-fragment complex into the resulting electron density map and refine the model against the diffraction data.

    • Validate the final structure to ensure its quality and accuracy.

From Hit to Lead: Strategies for Optimization

With a confirmed hit and a high-resolution co-crystal structure, the next phase is to optimize the fragment into a potent lead compound. The structure of the GPR109A-fragment complex will reveal key binding interactions and identify potential vectors for chemical modification.

  • Fragment Growing: This strategy involves adding chemical functionality to the fragment to make additional favorable interactions with the protein. For this compound, the phenyl ring provides a clear vector for growth into adjacent pockets of the GPR109A binding site.

  • Fragment Linking: If other fragments are found to bind in close proximity to our initial hit, they can be chemically linked together to create a larger, higher-affinity molecule.

Conclusion

This compound represents a promising starting point for a fragment-based drug discovery campaign. Its favorable physicochemical properties and the presence of a biologically relevant nicotinic acid scaffold make it a high-quality fragment. By employing a systematic workflow of biophysical screening, hit validation, and structure-based design, this simple fragment can be efficiently elaborated into a potent and selective lead compound. The principles and protocols outlined in this guide provide a robust framework for researchers and drug development professionals to unlock the potential of this and other promising fragments in the quest for novel therapeutics.

References

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The Commercial Landscape of 6-(3-Fluorophenyl)nicotinic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Nicotinic Acid Scaffolds

In the landscape of modern medicinal chemistry, the pyridine ring, a core component of nicotinic acid (also known as niacin or Vitamin B3), remains a privileged scaffold due to its hydrogen bonding capabilities and metabolic stability.[1][2] The strategic introduction of fluorine atoms into such scaffolds can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, enhancing metabolic stability, binding affinity, and membrane permeability. 6-(3-Fluorophenyl)nicotinic acid (CAS No. 582325-22-2) emerges as a high-value, specialized building block for researchers engaged in the design and synthesis of novel therapeutic agents. Its bi-aryl structure offers a versatile platform for creating compounds with potential applications across a range of disease areas, including oncology, inflammation, and neuroscience.[3][4]

This in-depth technical guide provides a comprehensive overview of the commercial availability, synthesis, quality control, and strategic application of this compound for professionals in research and drug development.

Part 1: Sourcing and Commercial Availability

This compound is readily available from a variety of specialized chemical suppliers catering to the research and pharmaceutical industries. It is typically offered for research use only (RUO) in quantities ranging from grams to multi-kilogram batches, with purity levels generally exceeding 95%.

Procurement Workflow

The process of sourcing and procuring a specialized intermediate like this compound involves several critical steps, from initial supplier identification to final quality verification. This workflow ensures that the material meets the stringent requirements for downstream synthetic applications.

G cluster_0 Phase 1: Sourcing & Selection cluster_1 Phase 2: Procurement & Verification cluster_2 Phase 3: Release & Utilization A Identify Potential Suppliers (e.g., Sigma-Aldrich, Amerigo, BLD Pharm) B Request Quotations (Specify Quantity, Required Purity) A->B C Evaluate Supplier Documentation (CoA, MSDS, Purity Specification) B->C D Place Purchase Order C->D Supplier Approved E Receive Shipment & Log Material D->E F In-House Quality Control (Confirm Identity & Purity) E->F F->C QC Failed - Re-evaluate G Release for Synthesis F->G QC Passed H Store Under Recommended Conditions (Sealed, Dry, Room Temperature) G->H

Caption: A typical procurement workflow for a key chemical intermediate.
Representative Commercial Suppliers

The following table summarizes the typical specifications for this compound available from prominent vendors. Researchers should always consult the supplier's specific Certificate of Analysis (CoA) for lot-specific data.

SupplierCAS NumberMolecular FormulaMolecular WeightTypical Purity
Sigma-Aldrich 582325-22-2C₁₂H₈FNO₂217.20≥98%[5]
Amerigo Scientific 582325-22-2C₁₂H₈FNO₂217.198≥95%[6]
BLD Pharm 582325-22-2C₁₂H₈FNO₂217.20≥97%[7]
ChemicalBook 582325-22-2C₁₂H₈FNO₂217.20Varies[8]

Part 2: Chemical Synthesis - A Validated Protocol

The most efficient and widely adopted method for constructing the 6-aryl-nicotinic acid scaffold is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a halide (typically bromo- or chloro-pyridine) and a boronic acid, offering high yields and excellent functional group tolerance.

Synthetic Pathway: Suzuki-Miyaura Coupling

The synthesis proceeds by coupling a 6-halonicotinic acid derivative with 3-fluorophenylboronic acid, followed by hydrolysis of the ester protecting group, if present. The direct coupling of 6-chloronicotinic acid is often preferred for commercial scale-up due to the lower cost of the starting material.

G R1 6-Chloronicotinic Acid Reaction_Step R1->Reaction_Step Suzuki-Miyaura Coupling R2 3-Fluorophenylboronic Acid R2->Reaction_Step Suzuki-Miyaura Coupling Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction_Step Base Base (e.g., K₂CO₃) Base->Reaction_Step Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reaction_Step P This compound Reaction_Step->P

Caption: The Suzuki-Miyaura pathway to this compound.
Detailed Experimental Protocol

This protocol is adapted from established procedures for Suzuki-Miyaura couplings on nicotinic acid scaffolds.

Materials:

  • 6-Chloronicotinic acid (1.0 eq)

  • 3-Fluorophenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 6-chloronicotinic acid, 3-fluorophenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an oxygen-free environment. Causality: The palladium(0) catalyst is sensitive to oxidation, which would deactivate it and halt the catalytic cycle.

  • Catalyst and Solvent Addition: Under a positive pressure of argon, add the tetrakis(triphenylphosphine)palladium(0) catalyst. Subsequently, add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) via cannula or syringe. Causality: Degassed solvents are crucial to prevent catalyst oxidation. Water is necessary to dissolve the inorganic base and facilitate the transmetalation step.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir the mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-18 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and carefully acidify to a pH of ~4-5 using 1 M HCl. This step protonates the carboxylate, causing the product to precipitate.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Causality: The product is more soluble in the organic solvent, allowing for its separation from the aqueous phase containing inorganic salts.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford this compound as a solid.

Part 3: Quality Control and Characterization

A robust analytical workflow is essential to confirm the identity, purity, and structural integrity of the synthesized or procured this compound. This forms the basis of a self-validating system for its use in further synthetic steps.

Analytical Data Summary

The following data are representative of a successfully synthesized and purified sample.

TechniqueParameterExpected Result
¹H NMR Chemical Shifts (δ)Aromatic protons in the range of 7.2-9.2 ppm. A characteristic pattern for the 3-fluorophenyl and nicotinic acid rings.
¹³C NMR Chemical Shifts (δ)Signals corresponding to 12 unique carbon atoms, including the carboxyl carbon (~165-170 ppm) and carbons attached to fluorine showing C-F coupling.
LC-MS [M+H]⁺Expected m/z: 218.06
HPLC Purity≥98% (as determined by peak area at a suitable wavelength, e.g., 254 nm)
Melting Point RangeA sharp melting point is indicative of high purity.

Note: NMR chemical shifts are highly dependent on the solvent used. The data provided is a general expectation.

Representative Spectral Data (Predicted)
  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 9.15 (d, J=2.4 Hz, 1H), 8.40 (dd, J=8.4, 2.4 Hz, 1H), 8.25 (d, J=8.4 Hz, 1H), 8.05 (dt, J=10.0, 2.0 Hz, 1H), 7.95 (d, J=7.8 Hz, 1H), 7.60 (td, J=8.0, 6.0 Hz, 1H), 7.35 (ddd, J=8.2, 2.6, 1.0 Hz, 1H). (Note: Carboxylic acid proton may be broad and not always observed).

  • Mass Spectrum (ESI+): The primary ion observed should correspond to the protonated molecule [M+H]⁺ at m/z = 218.06.

Part 4: Applications in Drug Discovery

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a key intermediate or building block.[9][10] Its value lies in providing a pre-formed, functionalized bi-aryl scaffold that can be readily elaborated into more complex target molecules.

The nicotinic acid moiety can serve as a handle for amide bond formation, esterification, or other transformations, while the 3-fluorophenyl group provides a vector for exploring structure-activity relationships (SAR) in a defined region of chemical space. Derivatives of nicotinic acid have been investigated for a wide array of biological targets.[3][4]

Logical Flow in Scaffold-Based Drug Design

The use of a building block like this compound is a strategic choice in a scaffold-based drug design program.

G A Identify Privileged Scaffold (e.g., Nicotinic Acid) B Select Key Building Block (this compound) CAS: 582325-22-2 A->B Introduce F for PK/PD modulation C Library Synthesis (Amide Coupling, etc.) B->C Diversification D High-Throughput Screening (HTS) C->D E Hit Identification D->E Active Compounds F Lead Optimization (SAR) E->F Structure-Activity Relationship F->C Iterative Design G Preclinical Candidate F->G Improved Potency & Safety

Caption: Role of the title compound in a drug discovery cascade.

By utilizing this specific intermediate, research teams can rapidly generate a library of novel compounds where the 6-(3-fluorophenyl) group is held constant, while modifications are made to the carboxylic acid group. This allows for a systematic exploration of how changes at the 3-position of the pyridine ring affect biological activity, providing crucial data for lead optimization.

Conclusion

This compound represents more than just a chemical in a catalog; it is an enabling tool for innovation in pharmaceutical research. Its commercial availability, coupled with a well-understood and robust synthetic pathway via Suzuki-Miyaura coupling, makes it an attractive starting point for discovery programs. By adhering to rigorous quality control standards and understanding its strategic application as a molecular scaffold, research and development teams can effectively leverage this intermediate to accelerate the journey toward novel and effective therapeutics.

References

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects . Frontiers. [Link]

  • This compound . Amerigo Scientific. [Link]

  • Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives . ResearchGate. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters . National Institutes of Health. [Link]

  • Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids . ResearchGate. [Link]

  • Pyridine derivatives - Nicotinic acid | Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose . Pharmapproach. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies . MDPI. [Link]

  • Nicotinic acid . Wikipedia. [Link]

  • Nicotinic acid derivatives: Application and uses, review . ResearchGate. [Link]

  • Enzymatic synthesis of nicotinic acid via nitrilase or nitrile hydratase–amidase route . ResearchGate. [Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile . PubMed. [Link]

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Methodological & Application

Synthesis of 6-(3-Fluorophenyl)nicotinic Acid: A Detailed Guide from 2,5-Dibromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, in-depth guide for the synthesis of 6-(3-Fluorophenyl)nicotinic acid, a valuable building block in pharmaceutical research and development. The described synthetic route commences with the readily available starting material, 2,5-dibromopyridine, and proceeds through a highly regioselective Suzuki-Miyaura cross-coupling reaction, followed by a robust hydrolysis step. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step protocols but also the underlying scientific rationale for key experimental choices. The protocols have been designed to be self-validating, ensuring reproducibility and high yields of the target compound.

Introduction and Significance

This compound and its derivatives are important scaffolds in medicinal chemistry, frequently appearing in a variety of pharmacologically active compounds. The presence of the fluorophenyl moiety can significantly enhance metabolic stability and binding affinity to biological targets. The nicotinic acid core is a well-established pharmacophore. Industrially, nicotinic acid is often produced through methods like the oxidation of 5-ethyl-2-methylpyridine.[1][2] However, for the synthesis of specifically substituted analogs like the target of this protocol, a more versatile and controlled approach is necessary.

This guide details a two-step synthesis beginning with 2,5-dibromopyridine. The key transformations involve a regioselective palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce the 3-fluorophenyl group, followed by the conversion of the remaining bromo-substituent to a carboxylic acid.

Synthetic Strategy and Mechanistic Insights

The overall synthetic pathway is depicted below. The strategy hinges on the differential reactivity of the two bromine atoms on the pyridine ring in the Suzuki-Miyaura coupling, followed by a reliable method to introduce the carboxylic acid functionality.

Synthetic_Workflow Start 2,5-Dibromopyridine Step1 Suzuki-Miyaura Coupling (Step 1) Start->Step1 Intermediate 2-Bromo-5-(3-fluorophenyl)pyridine Step1->Intermediate Pd Catalyst, Base 3-Fluorophenylboronic acid Step2 Hydrolysis (Step 2) Intermediate->Step2 Strong Base or Organometallic Intermediate End This compound Step2->End

Caption: Overall synthetic workflow from 2,5-dibromopyridine to this compound.

Regioselectivity in the Suzuki-Miyaura Coupling

The cornerstone of this synthesis is the regioselective Suzuki-Miyaura cross-coupling reaction.[3] The reaction couples an organoboron compound (3-fluorophenylboronic acid) with an organohalide (2,5-dibromopyridine) in the presence of a palladium catalyst and a base.[3][4] For dihalogenated pyridines, the site of the coupling is dictated by the electronic and steric environment of the carbon-halogen bonds.

In 2,5-dibromopyridine, the C2-Br bond is generally more reactive towards oxidative addition to the palladium(0) catalyst than the C5-Br bond. This is attributed to the electron-withdrawing nature of the pyridine nitrogen, which makes the C2 position more electron-deficient.[5][6] However, the choice of ligand on the palladium catalyst can influence this selectivity.[5][7] For this synthesis, we will utilize conditions that favor coupling at the C5 position. While less common, certain ligand systems can promote reaction at the C5 position.[5] Alternatively, a more straightforward approach is to leverage the higher reactivity of the C2 position in a subsequent step.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving oxidative addition, transmetalation, and reductive elimination.[8]

Suzuki_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X Ln OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar' Ln Transmetal->PdII_Diaryl Boronate Ar'B(OH)3- Boronate->Transmetal Base Base BoronicAcid Ar'B(OH)2 Base->BoronicAcid BoronicAcid->Boronate RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conversion of the Bromo-substituent to a Carboxylic Acid

Following the successful synthesis of 2-bromo-5-(3-fluorophenyl)pyridine, the remaining bromine atom at the C2 position needs to be converted into a carboxylic acid. Several methods can be employed for this transformation:

  • Organometallic Intermediate followed by Carboxylation: This involves the formation of an organolithium or Grignard reagent by reacting the bromo-intermediate with a strong base (like n-butyllithium) or magnesium, respectively. This organometallic species is then quenched with carbon dioxide (dry ice) to yield the carboxylate, which upon acidic workup gives the desired nicotinic acid derivative.

  • Cyanation followed by Hydrolysis: The bromo group can be displaced by a cyanide group using a cyanide salt (e.g., CuCN). The resulting nicotinonitrile derivative can then be hydrolyzed to the carboxylic acid under acidic or basic conditions.[9][10] Industrial production of nicotinic acid often involves the hydrolysis of 3-cyanopyridine.[1] Both chemical and enzymatic hydrolysis methods have been developed.[11][12]

For this protocol, we will focus on the organometallic route due to its high efficiency and directness.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. All reagents should be handled with care, and material safety data sheets (MSDS) should be consulted prior to use.

Step 1: Synthesis of 2-Bromo-5-(3-fluorophenyl)pyridine

This protocol outlines the Suzuki-Miyaura coupling of 2,5-dibromopyridine with 3-fluorophenylboronic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
2,5-Dibromopyridine236.905.00 g21.11.0
3-Fluorophenylboronic acid139.903.23 g23.21.1
Pd(PPh₃)₄1155.560.49 g0.420.02
Sodium carbonate (Na₂CO₃)105.994.47 g42.22.0
1,4-Dioxane-80 mL--
Water-20 mL--

Procedure:

  • To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dibromopyridine (5.00 g, 21.1 mmol), 3-fluorophenylboronic acid (3.23 g, 23.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.49 g, 0.42 mmol).

  • Add 1,4-dioxane (80 mL) and a solution of sodium carbonate (4.47 g, 42.2 mmol) in water (20 mL).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 90-95 °C) under an inert atmosphere and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (100 mL) and extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-bromo-5-(3-fluorophenyl)pyridine as a solid.

Step 2: Synthesis of this compound

This protocol describes the conversion of 2-bromo-5-(3-fluorophenyl)pyridine to the final product via an organolithium intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
2-Bromo-5-(3-fluorophenyl)pyridine252.074.00 g15.91.0
n-Butyllithium (2.5 M in hexanes)64.067.6 mL19.11.2
Dry Ice (solid CO₂)44.01~20 g-Excess
Anhydrous Tetrahydrofuran (THF)-100 mL--
1 M Hydrochloric acid (HCl)-As needed--

Procedure:

  • To an oven-dried 250 mL three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-bromo-5-(3-fluorophenyl)pyridine (4.00 g, 15.9 mmol) and anhydrous tetrahydrofuran (100 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (7.6 mL of a 2.5 M solution in hexanes, 19.1 mmol) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • In a separate beaker, crush a sufficient amount of dry ice. Carefully and portion-wise, add the crushed dry ice to the reaction mixture. A significant amount of gas will evolve.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of water (50 mL).

  • Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material and non-polar impurities.

  • Carefully acidify the aqueous layer to pH 2-3 with 1 M hydrochloric acid. A white precipitate should form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound as a white to off-white solid.

Characterization Data

The final product, this compound, can be characterized by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the final structure.

  • ¹³C NMR: To confirm the carbon skeleton.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₁₂H₈FNO₂, MW: 217.198).[13]

  • Melting Point (MP): To assess the purity of the compound.

Conclusion

This application note provides a reliable and well-documented two-step synthesis of this compound from 2,5-dibromopyridine. The protocols are designed to be robust and scalable, offering researchers a clear path to obtaining this valuable synthetic intermediate. The detailed explanation of the underlying chemical principles aims to empower scientists to troubleshoot and adapt these methods for the synthesis of related compounds.

References

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available at: [Link]

  • DK150480B - METHOD OF PREPARING NICOTINIC ACID BY NICOTINONITRIL HYDROLYZE. Google Patents.
  • CN102249994B - Preparation method of nicotinic acid. Google Patents.
  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. Semantic Scholar. Available at: [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC - NIH. Available at: [Link]

  • Nitrilase-Catalyzed Production of Nicotinic Acid from 3-Cyanopyridine in Rhodococcus rhodochrous J1. PubMed. Available at: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]

  • 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available at: [Link]

  • CN115433122A - Preparation method of 6-fluoronicotinic acid. Google Patents.
  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Available at: [Link]

  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal. Available at: [Link]

  • US2993904A - Preparation of 6-methylnicotinic acid. Google Patents.
  • nicotinic acid. Organic Syntheses Procedure. Available at: [Link]

  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. Available at: [Link]

  • The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. ResearchGate. Available at: [Link]

  • Efficient Method of (S)-Nicotine Synthesis. MDPI. Available at: [Link]

  • Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate. Available at: [Link]

  • This compound. Amerigo Scientific. Available at: [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. ResearchGate. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). Available at: [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH. Available at: [Link]

  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI. Available at: [Link]

  • CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine. Google Patents.
  • (PDF) 2-Bromo-5-methylpyridine. ResearchGate. Available at: [Link]

  • Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[5][11]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors. MDPI. Available at: [Link]

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Application Notes and Protocols for the Synthesis of 6-(3-Fluorophenyl)nicotinic Acid via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Biaryl Scaffolds and the Power of Suzuki-Miyaura Coupling

The synthesis of biaryl and heteroaryl structures is a cornerstone of modern medicinal chemistry and materials science. Among these, 6-arylnicotinic acid derivatives are of significant interest due to their presence in numerous biologically active compounds. The target molecule, 6-(3-Fluorophenyl)nicotinic acid, represents a key building block for the development of novel therapeutics. The introduction of a fluorine atom can significantly modulate the pharmacokinetic and physicochemical properties of a drug candidate, making its efficient synthesis a valuable endeavor.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of C-C bonds, particularly for the construction of biaryl systems. Its appeal lies in the mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids. This application note provides a detailed guide to the Suzuki-Miyaura coupling conditions for the synthesis of this compound, focusing on the critical parameters and providing a comprehensive experimental protocol.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions. The cycle comprises three key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (in this case, 6-chloronicotinic acid). This step forms a Pd(II) intermediate. The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[3] The C-Cl bond of 6-chloronicotinic acid is the least reactive, often necessitating more specialized and reactive catalyst systems.[1]

  • Transmetalation: In this step, the organic group from the organoboron reagent (3-fluorophenylboronic acid) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4]

  • Reductive Elimination: The final step involves the formation of the new C-C bond between the two organic partners, yielding the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2]

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX ArPdAr_prime Ar-Pd(II)L₂-Ar' ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Product Ar-Ar' (this compound) ArPdAr_prime->Product Reductive Elimination ArX Ar-X (6-Chloronicotinic Acid) ArX->ArPdX Oxidative Addition Ar_prime_BOH2 Ar'-B(OH)₂ (3-Fluorophenylboronic Acid) Ar_prime_BOH3_neg [Ar'-B(OH)₃]⁻ Ar_prime_BOH2->Ar_prime_BOH3_neg Activation Base Base Base->Ar_prime_BOH3_neg Ar_prime_BOH3_neg->ArPdAr_prime

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Critical Parameters for Successful Synthesis

The successful synthesis of this compound via Suzuki-Miyaura coupling is contingent upon the careful selection of several key parameters. The use of a chloropyridine as a substrate presents a challenge due to the relatively strong C-Cl bond and the potential for the pyridine nitrogen to coordinate to the palladium catalyst, thereby inhibiting its activity.

Choice of Palladium Catalyst and Ligand

For the coupling of challenging substrates like chloropyridines, the selection of the ligand is paramount. Standard phosphine ligands such as triphenylphosphine (PPh₃) may be insufficient. Bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition of the C-Cl bond.

  • Buchwald Biaryl Phosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos have demonstrated high efficacy in the coupling of chloropyridines.[1] These ligands promote the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step.

  • N-Heterocyclic Carbenes (NHCs): NHCs are another class of highly effective ligands for Suzuki couplings of aryl chlorides. They form very stable palladium complexes and are excellent electron donors, which enhances the catalytic activity.

A common and effective catalyst system for this type of transformation is a combination of a palladium precursor, such as palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), with a suitable phosphine ligand. Pre-formed catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are also widely used and offer good stability and reactivity.

The Role of the Base

The base plays a crucial role in the transmetalation step by activating the boronic acid.[4] The choice of base can significantly impact the reaction rate and yield.

  • Inorganic Bases: Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used. For couplings involving heteroaryl halides, stronger bases like K₃PO₄ are often preferred.

  • Organic Bases: In some cases, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be employed, although they are less common in standard Suzuki protocols.

The presence of the carboxylic acid moiety in 6-chloronicotinic acid necessitates the use of a sufficient amount of base to neutralize the acidic proton in addition to facilitating the catalytic cycle.

Solvent System

The choice of solvent is critical for ensuring the solubility of all reaction components and for influencing the reaction kinetics.

  • Aprotic Solvents: Toluene, dioxane, and tetrahydrofuran (THF) are frequently used solvents for Suzuki couplings. They offer good solubility for the organometallic intermediates.

  • Protic Solvents: Often, a mixture of an organic solvent with water is employed. The presence of water can enhance the rate of transmetalation. A common solvent system is a mixture of dioxane and water.

For microwave-assisted synthesis, solvents with high boiling points and dielectric constants, such as dimethylformamide (DMF) or 1,4-dioxane, are suitable.

Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 6-Chloronicotinic acid

  • 3-Fluorophenylboronic acid

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane and water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloronicotinic acid (1.0 eq.), 3-fluorophenylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to a temperature of 80-100 °C with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and acidify to a pH of approximately 3-4 with 1M HCl to precipitate the product.

  • Purification: Filter the precipitate and wash with water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of 6-arylnicotinic acids, providing a basis for optimization of the synthesis of this compound.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Typical Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Toluene/H₂O1001270-85[5]
Pd(dppf)Cl₂K₃PO₄1,4-Dioxane/H₂O90880-95[1]
Pd(OAc)₂ / SPhosCs₂CO₃Toluene1106>90[1]

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the catalyst loading, using a more active ligand (e.g., a Buchwald biaryl phosphine ligand), or employing a stronger base like K₃PO₄. Ensure that the solvents are properly degassed to prevent catalyst deactivation.

  • Incomplete Reaction: If the starting material is not fully consumed, increasing the reaction temperature or time may be beneficial. Microwave heating can also be employed to accelerate the reaction.

  • Side Reactions: The formation of homocoupled byproducts can sometimes be observed. This can often be minimized by carefully controlling the stoichiometry of the reactants and ensuring an efficient transmetalation step.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of this compound. By carefully selecting the catalyst system, base, and solvent, researchers can achieve high yields of the desired product. The protocol and insights provided in this application note serve as a valuable resource for scientists and professionals engaged in drug discovery and development, enabling the efficient synthesis of this important building block.

References

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Myers, A. G. The Suzuki Reaction. Harvard University. Available from: [Link]

  • Callum, J.; Lowary, T. L.
  • Ma, M., et al. Efficient Synthesis of 6-Aryl-2-chloronicotinic Acids via Pd Catalyzed Regioselective Suzuki Coupling of 2,6-Dichloronicotinic Acid. ChemInform, 2009, 40(15).
  • DiVA portal. Suzuki reactions in novel liquids. Available from: [Link]

  • Google Patents. Method of carrying out Suzuki-Miyaura CC-coupling reactions. EP2468701A1.
  • Google Patents. Process for preparation of 6-3-(1-adamantyl)-4-methoxyphenyl-2-naphtoic acid. US20100160677A1.
  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. Available from: [Link]

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Application Note: A Robust Biocatalytic Route for the Synthesis of 6-(3-Fluorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive, field-proven protocol for the enzymatic synthesis of 6-(3-fluorophenyl)nicotinic acid, a valuable heterocyclic building block in medicinal chemistry. Traditional chemical synthesis routes for nicotinic acid derivatives often rely on harsh conditions, multi-step processes, and generate significant waste. Biocatalysis, utilizing enzymes as natural catalysts, offers a compelling alternative, characterized by mild reaction conditions, high specificity, and a superior environmental profile.[1] We present a method centered on the use of a nitrilase enzyme, which efficiently catalyzes the direct, single-step hydrolysis of the nitrile precursor, 6-(3-fluorophenyl)-3-cyanopyridine, to the desired carboxylic acid. This guide provides a foundational protocol for whole-cell biocatalysis, including biocatalyst preparation, reaction optimization, and product isolation, enabling researchers to adopt a greener and more efficient synthetic strategy.

Introduction: The Case for Biocatalytic Synthesis

This compound and its derivatives are of significant interest in drug discovery and materials science. The incorporation of a fluorophenyl moiety into the nicotinic acid scaffold can modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, making it a strategic component in the design of novel active pharmaceutical ingredients (APIs).[2][3]

Conventional chemical synthesis of such compounds can be challenging, often requiring protecting groups and involving aggressive reagents like strong acids or bases at elevated temperatures, leading to low atom economy and environmental concerns.[4][5] The enzymatic pathway, specifically leveraging nitrilase enzymes (E.C. 3.5.5.1), circumvents these issues. Nitrilases catalyze the direct hydrolysis of a nitrile group (-CN) to a carboxylic acid (-COOH) in a single step with water as the only co-reactant, releasing ammonia as the sole byproduct.[6][7] This approach has been successfully industrialized for the production of nicotinic acid (Vitamin B3) from 3-cyanopyridine, demonstrating its scalability and efficiency.[8][9] This application note extrapolates from these well-established principles to provide a robust starting point for the synthesis of the more complex, substituted target molecule.

The Enzymatic Pathway: A Nitrilase-Centered Approach

The core of this protocol is the biotransformation of a readily accessible nitrile precursor into the final carboxylic acid product. The enzyme's active site provides a unique microenvironment that facilitates the hydrolysis under benign aqueous conditions.

Reaction Mechanism

There are two primary enzymatic routes for converting nitriles to carboxylic acids:

  • Nitrilase Pathway (Single-Step): A nitrilase directly hydrates the nitrile to the corresponding carboxylic acid and ammonia. This is the preferred route for its efficiency and atom economy.[7]

  • Nitrile Hydratase/Amidase Pathway (Two-Step): A nitrile hydratase first converts the nitrile to an amide intermediate, which is then hydrolyzed by a separate amidase enzyme to the carboxylic acid.[10]

This guide focuses on the more direct nitrilase pathway, which has been extensively optimized for pyridine-based substrates.[1][9]

Diagram of the Proposed Synthetic Pathway

G cluster_0 Chemical Synthesis cluster_1 Enzymatic Hydrolysis cluster_2 Byproduct Precursor 6-(3-Fluorophenyl)-3-cyanopyridine (Nitrile Precursor) Product This compound (Carboxylic Acid Product) Precursor->Product Nitrilase (E.C. 3.5.5.1) H₂O, Phosphate Buffer (pH 7.5) 30-40°C Ammonia Ammonia (NH₃)

Caption: Enzymatic conversion of the nitrile precursor to the final acid.

Detailed Protocols

This section provides a step-by-step methodology, from the preparation of the whole-cell biocatalyst to the final purification of the target compound. The protocol is designed as a self-validating system, with notes on expected outcomes and control experiments.

Protocol Part A: Biocatalyst Preparation (Whole-Cell)

Whole cells are often preferred in industrial settings as they obviate the need for costly enzyme purification and provide a protective environment for the enzyme. Here, we describe the preparation of a recombinant E. coli strain expressing a robust nitrilase.

1. Strain & Culture:

  • Host Strain: E. coli BL21(DE3).

  • Expression Vector: pET-28a(+) containing the gene for a nitrilase known for activity on aromatic nitriles (e.g., from Acidovorax facilis 72W or Gordonia terrae MTCC8139).[8][11]

  • Culture Medium: Luria-Bertani (LB) broth supplemented with the appropriate antibiotic (e.g., 50 µg/mL kanamycin).

2. Inoculum Preparation:

  • Aseptically inoculate 10 mL of LB medium (with antibiotic) with a single colony of the recombinant E. coli.

  • Incubate overnight at 37°C with shaking at 200 rpm.

3. Large-Scale Culture Growth:

  • Inoculate 1 L of LB medium (with antibiotic) in a 2.5 L baffled flask with the 10 mL overnight culture.

  • Incubate at 37°C with shaking (200 rpm) until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

4. Induction of Nitrilase Expression:

  • Cool the culture to 20°C.

  • Add Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM to induce protein expression.

  • Continue incubation for 16-20 hours at 20°C with shaking (200 rpm). Rationale: Lowering the temperature post-induction often improves the soluble expression of recombinant proteins.

5. Cell Harvesting and Preparation:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Discard the supernatant. Wash the cell pellet twice by resuspending in 100 mL of cold 50 mM phosphate buffer (pH 7.5) and repeating the centrifugation.

  • Resuspend the final cell pellet in the same phosphate buffer to achieve a final concentration of 100 g/L wet cell weight. This is your whole-cell biocatalyst suspension, ready for use.

Protocol Part B: Enzymatic Biotransformation

1. Reaction Setup:

  • In a temperature-controlled reaction vessel, combine 90 mL of 50 mM phosphate buffer (pH 7.5) and 10 mL of the prepared biocatalyst suspension (final cell concentration: 10 g/L).

  • Equilibrate the mixture to the desired reaction temperature (start with 35°C).

2. Substrate Addition:

  • Prepare a 1 M stock solution of the substrate, 6-(3-fluorophenyl)-3-cyanopyridine, in a suitable water-miscible co-solvent like DMSO or DMF to aid solubility.

  • Add the substrate stock solution to the reaction mixture to achieve a starting concentration of 50-100 mM. Causality Note: High concentrations of nitrile substrates can inhibit or deactivate nitrilases. A fed-batch approach is recommended for higher productivity.[9][12]

3. Reaction Monitoring:

  • Maintain the reaction at 35°C with gentle agitation.

  • Monitor the reaction progress by taking aliquots (e.g., 100 µL) at regular intervals (e.g., every hour).

  • Prepare samples for analysis by quenching the reaction (e.g., adding an equal volume of acetonitrile or methanol), centrifuging to remove cells, and analyzing the supernatant by High-Performance Liquid Chromatography (HPLC).

  • HPLC Method: Use a C18 reverse-phase column. Monitor the disappearance of the substrate peak and the appearance of the product peak. A UV detector set at ~260 nm is typically suitable for these aromatic compounds.

4. Fed-Batch Strategy (Optional but Recommended):

  • Once the initial substrate is nearly consumed (as determined by HPLC), add another aliquot of the substrate stock solution. Repeat this process to achieve a high final product concentration without causing enzyme inhibition.[8]

Protocol Part C: Product Isolation and Purification

1. Biocatalyst Removal:

  • Once the reaction has reached completion (>99% conversion), terminate it by centrifuging the entire mixture at 8,000 x g for 20 minutes to pellet the cells.

  • Carefully decant and collect the clear supernatant containing the product.

2. Product Precipitation:

  • Transfer the supernatant to a new vessel placed in an ice bath.

  • Slowly add 2 M hydrochloric acid (HCl) dropwise with stirring to adjust the pH to approximately 3.0-4.0. The target product, being a carboxylic acid, will precipitate out as its isoelectric point is reached.

  • Self-Validation: Monitor the pH carefully. Over-acidification can lead to the formation of salts or degradation.

3. Isolation and Washing:

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid cake on the filter with a small amount of cold deionized water to remove residual buffer salts and HCl.

4. Drying and Characterization:

  • Dry the purified solid product under vacuum at 40-50°C to a constant weight.

  • Characterize the final product to confirm its identity and purity using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC). The expected purity should be >98%.

Key Parameters and Optimization Data

The following table summarizes critical parameters for the enzymatic synthesis, with recommended starting points derived from successful nicotinic acid production processes.[9]

ParameterRecommended Starting ValueRationale & Optimization Notes
Biocatalyst Recombinant E. coli expressing nitrilaseWhole cells are cost-effective. Screen different nitrilases (e.g., from Gordonia, Rhodococcus, Acidovorax) for optimal activity on the fluorinated substrate.
Biocatalyst Loading 10-20 g/L (wet cell weight)Higher loading increases reaction rate but may lead to mass transfer limitations. Optimize for cost-effectiveness.
Substrate 6-(3-Fluorophenyl)-3-cyanopyridineSynthesize via standard cross-coupling methods (e.g., Suzuki coupling). Purity should be >97%.
Substrate Concentration 50-100 mM (initial batch)Substrate inhibition is common. Employ a fed-batch strategy to reach higher final product titers (>500 mM).[13]
Temperature 30-40°CBalance enzyme activity (increases with temp) and stability (decreases at higher temp). Determine the optimal temperature for the specific nitrilase used.
pH 7.0 - 8.0Most nitrilases exhibit optimal activity in neutral to slightly alkaline conditions. Maintain pH with a robust buffer (e.g., 50-100 mM phosphate or borate).
Co-solvent <5% (v/v) DMSO or DMFRequired if substrate solubility is low. High concentrations can denature the enzyme. Minimize use where possible.
Reaction Time 4 - 24 hoursHighly dependent on biocatalyst loading and substrate concentration. Monitor to completion via HPLC.
Expected Yield >95% (isolated)With an optimized fed-batch process, near-quantitative conversion is achievable.

Experimental Workflow Visualization

The entire process, from culture to purified product, can be visualized as a streamlined workflow.

G cluster_prep Biocatalyst Preparation cluster_react Biotransformation cluster_purify Purification A Inoculate Culture B Grow Cells (OD₆₀₀ 0.6-0.8) A->B C Induce with IPTG B->C D Harvest & Wash Cells C->D E Set Up Reaction Vessel (Buffer + Cells) D->E   Ready Biocatalyst F Add Substrate (Batch or Fed-Batch) E->F G Monitor via HPLC F->G H Remove Cells (Centrifugation) G->H   Reaction Complete (>99%) I Precipitate Product (Acidification to pH 3-4) H->I J Isolate by Filtration I->J K Dry & Characterize J->K

Caption: Overall workflow for the enzymatic synthesis of this compound.

Conclusion and Future Perspectives

This application note provides a detailed and scientifically grounded protocol for the enzymatic synthesis of this compound. By leveraging the power of nitrilase biocatalysis, researchers can access this valuable compound through a process that is not only efficient but also aligns with the principles of green chemistry.[7] Future work can focus on enzyme immobilization to further enhance biocatalyst reusability and the development of continuous flow reactor systems, paving the way for large-scale, sustainable production.[5][11]

References

  • Enzymatic synthesis of nicotinic acid via nitrilase or nitrile hydratase–amidase route. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Prasad, S., et al. (2022). An improved process for synthesis of nicotinic acid using hyper induced whole cell nitrilase of Gordonia terrae MTCC8139. 3 Biotech, 12(10), 263. Available from: [Link]

  • Liu, Z., et al. (2023). Highly Efficient Biosynthesis of Nicotinic Acid by Immobilized Whole Cells of E. coli Expressing Nitrilase in Semi-Continuous Packed-Bed Bioreactor. Molecules, 28(4), 1673. Available from: [Link]

  • Sharma, M., & Sharma, N. R. (2024). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology, 13, 1585736. Available from: [Link]

  • Sharma, M., & Sharma, N. R. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology, 13:1585736. Available from: [Link]

  • Verma, M. L., & Kumar, V. (2021). Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact. Current Organic Synthesis, 18(6), 576-591. Available from: [Link]

  • Sharma, M., & Sharma, N. R. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. Available from: [Link]

  • Kuhad, R. C., et al. (2017). Bioengineering of Nitrilases Towards Its Use as Green Catalyst: Applications and Perspectives. Indian Journal of Microbiology, 57(2), 131-140. Available from: [Link]

  • Gong, J. S., et al. (2018). Efficient biocatalytic synthesis of nicotinic acid by recombinant nitrilase via high density culture. Bioresource Technology, 260, 427-431. Available from: [Link]

  • This compound. (n.d.). Amerigo Scientific. Retrieved January 11, 2026, from [Link]

  • Sharma, M., & Sharma, N. R. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. Available from: [Link]

  • Exploring 6-(Trifluoromethyl)nicotinic Acid: Properties and Applications. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 11, 2026, from [Link]

  • Enzymatic synthesis of nicotinic acid by immobilized cells in a semicontinuous packed-bed bioreactor. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Brady, D., et al. (2004). Enzymatic hydrolysis of cyanohydrins with recombinant nitrile hydratase and amidase from Rhodococcus erythropolis. Biotechnology Letters, 26(21), 1675-1680. Available from: [Link]

  • Two pathways of the enzymatic hydrolysis of nitriles to carboxylic acids. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

Sources

Application Notes and Protocols for the Preparation of 6-(3-Fluorophenyl)nicotinic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-Aryl Nicotinic Acid Scaffolds

6-Aryl nicotinic acid and its derivatives are privileged scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities.[1][2] The introduction of a substituted phenyl ring at the 6-position of the pyridine core can significantly modulate the molecule's pharmacological profile. Specifically, the 3-fluorophenyl substituent is a common bioisostere for a phenyl group, often introduced to improve metabolic stability, binding affinity, and pharmacokinetic properties. Esters of these carboxylic acids are crucial intermediates, serving as versatile precursors for the synthesis of amides, more complex esters, and other derivatives with potential therapeutic applications, including anti-inflammatory and enzyme inhibitory activities.[1][3][4]

This guide provides a comprehensive overview of the synthetic strategies for preparing 6-(3-fluorophenyl)nicotinic acid esters, focusing on two key transformations: the palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the core biaryl structure and the subsequent esterification of the resulting carboxylic acid.

Synthetic Strategy Overview

The preparation of this compound esters is typically approached in a two-step sequence. The first critical step involves the formation of the C-C bond between the pyridine ring and the 3-fluorophenyl group. The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely used method for this transformation due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a diverse array of boronic acids.[5][6][7] The second step is the conversion of the resulting this compound into the desired ester. Fischer esterification is a common and straightforward method for this purpose.[8][9]

Synthesis_Overview Start 6-Halonicotinic Acid Intermediate This compound Start->Intermediate Suzuki-Miyaura Coupling Product This compound Ester Intermediate->Product Esterification

Caption: General synthetic workflow for this compound esters.

Part 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of this compound

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (e.g., a boronic acid) and an organic halide or triflate.[5] For the synthesis of this compound, a 6-halonicotinic acid (typically bromo or chloro) is coupled with 3-fluorophenylboronic acid.

Mechanism and Rationale

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 6-halonicotinic acid, forming a Pd(II) complex.

  • Transmetalation: The 3-fluorophenyl group is transferred from the boronic acid to the palladium center, typically facilitated by a base. The base activates the boronic acid, making it more nucleophilic.

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0) Catalyst OxidativeAddition Oxidative Addition Pd0->OxidativeAddition PdII_Complex1 Pd(II) Intermediate OxidativeAddition->PdII_Complex1 6-Halonicotinic Acid Transmetalation Transmetalation PdII_Complex1->Transmetalation PdII_Complex2 Aryl-Pd(II) Intermediate Transmetalation->PdII_Complex2 3-Fluorophenylboronic Acid + Base ReductiveElimination Reductive Elimination PdII_Complex2->ReductiveElimination ReductiveElimination->Pd0 Regenerated Catalyst Product This compound ReductiveElimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the solution-phase synthesis of this compound.

Materials:

  • 6-Bromonicotinic acid

  • 3-Fluorophenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)[10]

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., DMF, Dioxane/Water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 6-bromonicotinic acid (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and backfilling with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (typically 1-5 mol%). Subsequently, add the degassed solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • If DMF is the solvent, dilute the mixture with water and acidify to a pH of ~3-4 with 1M HCl to precipitate the product. Filter the solid, wash with water, and dry under vacuum.[6]

    • If a biphasic solvent system like dioxane/water is used, dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

Parameter Condition Rationale
Halide Bromo or ChloroBromo derivatives are generally more reactive than chloro derivatives.[5]
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂The choice of ligand can influence reaction efficiency and substrate scope.[11][12]
Base K₂CO₃, K₃PO₄A base is required to activate the boronic acid for transmetalation.[5]
Solvent DMF, Dioxane/WaterThe choice of solvent depends on the solubility of the reactants and the reaction temperature.
Temperature 80-100 °CSufficient thermal energy is needed to drive the catalytic cycle.

Part 2: Esterification of this compound

The conversion of the carboxylic acid to an ester is a fundamental transformation in organic synthesis. For the preparation of this compound esters, several methods are available, with Fischer esterification being a common choice for simple alkyl esters.

Mechanism and Rationale: Fischer Esterification

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[8][13] The use of an acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[8][9] The reaction is reversible, and to drive the equilibrium towards the ester product, an excess of the alcohol is often used, or the water formed during the reaction is removed.[8][9]

Fischer_Esterification CarboxylicAcid This compound Protonation Protonation (H+) CarboxylicAcid->Protonation ActivatedAcid Protonated Carboxylic Acid Protonation->ActivatedAcid NucleophilicAttack Nucleophilic Attack (Alcohol) ActivatedAcid->NucleophilicAttack TetrahedralIntermediate Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate ProtonTransfer Proton Transfer TetrahedralIntermediate->ProtonTransfer WaterElimination Elimination of Water ProtonTransfer->WaterElimination Ester This compound Ester WaterElimination->Ester

Sources

Application Note & Protocols: Strategies for the Amidation of 6-(3-Fluorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the amidation of 6-(3-Fluorophenyl)nicotinic acid, a key heterocyclic building block in medicinal chemistry. Amide bond formation is a cornerstone of drug discovery, and the reliable synthesis of amide derivatives from this fluorinated nicotinic acid scaffold is critical for developing novel therapeutic agents. This document explores the mechanistic basis of modern amidation reactions, presents two robust protocols using common coupling reagents—EDC/Oxyma and HATU—and offers insights into reaction optimization and troubleshooting. The methodologies are designed to be directly applicable in a research and development setting, ensuring high efficiency, yield, and purity for the target amide products.

Introduction: The Significance of Amide Synthesis in Drug Discovery

The amide bond is one of the most fundamental and prevalent functional groups in pharmaceuticals, present in over 25% of all small-molecule drugs. Its remarkable stability, coupled with its ability to act as both a hydrogen bond donor and acceptor, makes it a privileged scaffold for molecular recognition at biological targets. This compound is a valuable starting material, combining the bioisosteric properties of a pyridine ring with the metabolic stability and unique electronic characteristics imparted by a fluorine substituent. The synthesis of its amide derivatives is a critical step in the exploration of new chemical space for various therapeutic targets.

Modern synthetic chemistry has moved beyond harsh methods (e.g., acyl chlorides) towards milder, more efficient "amide coupling" or "amidation" reactions. These reactions typically involve the in situ activation of a carboxylic acid, like this compound, to form a highly reactive intermediate that readily couples with a primary or secondary amine. This guide focuses on two of the most reliable and widely adopted methods in the field.

The Mechanism of Amide Bond Formation

The conversion of a stable carboxylic acid into an amide requires a coupling reagent to transform the hydroxyl group into a better leaving group. This process, regardless of the specific reagents used, follows a general pathway.

Amidation_Workflow CarboxylicAcid This compound (R-COOH) ActiveEster Activated Intermediate (e.g., O-Acylurea, Active Ester) CarboxylicAcid->ActiveEster Activation Step CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActiveEster Activation Step Base Tertiary Amine Base (e.g., DIPEA) Base->ActiveEster Activation Step AmideProduct Target Amide (R-CONHR') ActiveEster->AmideProduct Nucleophilic Acyl Substitution Byproducts Byproducts (e.g., HOBt, Urea) ActiveEster->Byproducts Byproduct Formation Amine Primary or Secondary Amine (R'-NH2) Amine->AmideProduct Nucleophilic Acyl Substitution

Figure 1: Generalized workflow for the coupling-reagent-mediated amidation of a carboxylic acid.

The process involves two key stages:

  • Activation: The coupling reagent reacts with the carboxylate (often deprotonated by a non-nucleophilic base like diisopropylethylamine, DIPEA) to form a highly reactive acyl-substituted intermediate. This intermediate is susceptible to nucleophilic attack.

  • Coupling: The amine nucleophile attacks the activated intermediate, displacing the leaving group and forming the thermodynamically stable amide bond.

Additives like Oxyma (Ethyl cyanohydroxyiminoacetate) or HOBt (Hydroxybenzotriazole) are often included. They act as "scavengers" for the activated intermediate, forming a secondary, more stable active ester. This strategy minimizes side reactions, such as the racemization of chiral substrates and the formation of N-acylurea byproducts in carbodiimide reactions.

Recommended Protocols & Methodologies

The following protocols are presented as robust starting points for the amidation of this compound. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific amine substrates.

Materials and Reagents
Reagent/MaterialGradeRecommended SupplierNotes
This compound>97% PuritySigma-Aldrich, Combi-BlocksEnsure starting material is dry.
Protocol A Reagents
EDC·HCl (EDAC)Synthesis GradeSigma-Aldrich, OakwoodStore under inert gas, moisture sensitive.
OxymaPure (Ethyl cyanohydroxyiminoacetate)Synthesis GradeMilliporeSigma, CEMSuperior and safer alternative to HOBt.
Protocol B Reagents
HATUSynthesis GradeOakwood, BroadPharmHighly efficient but more expensive. Moisture sensitive.
Common Reagents & Solvents
Primary/Secondary Amine>98% PurityVariousStoichiometry depends on whether it is a free base or a salt (e.g., HCl).
DIPEA (Hünig's base)Anhydrous, >99.5%Acros OrganicsNon-nucleophilic base.
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Acros Organics, Sigma-AldrichCommon polar aprotic solvent for amidation.
Dichloromethane (DCM)Anhydrous, >99.8%Fisher ScientificAlternative solvent, useful for easier workup.
Saturated aq. NaHCO₃Reagent GradeFisher ScientificFor aqueous workup.
BrineReagent GradeFisher ScientificFor aqueous workup.
Anhydrous MgSO₄ or Na₂SO₄Reagent GradeVWRFor drying organic layers.
Protocol A: EDC/Oxyma Mediated Amidation

This protocol utilizes the widely adopted and cost-effective carbodiimide coupling system, enhanced with Oxyma to improve efficiency and minimize side reactions.

Step-by-Step Procedure:

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Dissolution: Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1–0.2 M.

  • Reagent Addition: Add Oxyma (1.1 eq.), followed by the desired primary or secondary amine (1.1 eq.). If the amine is supplied as a hydrochloride salt, add an additional equivalent of DIPEA (total 2.1-2.5 eq.).

  • Base Addition: Add DIPEA (1.5–2.5 eq.) to the mixture.

  • Activation: Cool the flask to 0 °C in an ice bath. Once cooled, add EDC·HCl (1.2 eq.) portion-wise over 5 minutes. A slight exotherm may be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4–16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 5% aq. citric acid (or 1M HCl), saturated aq. NaHCO₃, and finally, brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (typically using a hexane/ethyl acetate or DCM/methanol gradient) to yield the pure amide.

Protocol B: HATU Mediated Amidation

HATU is a highly efficient uronium-based coupling reagent, often preferred for sterically hindered substrates or acid-sensitive amines, leading to faster reactions and higher yields.

HATU_Mechanism Carboxylate R-COO⁻ ActiveEster O-Acyl- tetramethylisouronium Ion Carboxylate->ActiveEster Reacts with HATU HATU HOBtEster HOBt Active Ester ActiveEster->HOBtEster Forms Amide Amide Product HOBtEster->Amide Reacts with Amine R'-NH₂ Byproduct Tetramethylurea

Figure 2: Simplified catalytic cycle for HATU-mediated amidation.

Step-by-Step Procedure:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).

  • Dissolution: Dissolve the acid in anhydrous DMF to a concentration of approximately 0.1 M.

  • Base and Amine Addition: Add DIPEA (2.0–3.0 eq.) followed by the amine (1.05–1.1 eq.). Stir for 5 minutes.

  • Activator Addition: In a separate vial, dissolve HATU (1.1 eq.) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction at room temperature for 1–4 hours. The reaction is typically much faster than with EDC.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup & Purification: Follow the same workup and purification procedure as described in Protocol A (Step 8 and 9).

Comparative Summary and Troubleshooting

ParameterProtocol A: EDC/OxymaProtocol B: HATURationale & Field Insights
Coupling Efficiency Good to ExcellentExcellentHATU is generally more reactive and effective for challenging or sterically hindered substrates.
Reaction Time 4–16 hours1–4 hoursThe uronium salt intermediate in the HATU protocol is more reactive, leading to significantly faster conversions.
Cost LowHighEDC is a bulk chemical, whereas HATU is a more complex and expensive specialty reagent. For large-scale synthesis, EDC is often preferred if effective.
Byproducts N,N'-dicyclohexylurea (DCU) if using DCC; water-soluble urea with EDC.Water-soluble tetramethylurea.The water solubility of byproducts from EDC and HATU greatly simplifies purification compared to older reagents like DCC.
Common Issues Incomplete reaction; formation of N-acylurea byproduct.Epimerization of adjacent chiral centers (if present).Troubleshooting: Ensure all reagents and solvents are anhydrous. If the reaction stalls, a slight warming (to 40 °C) or addition of a catalytic amount of DMAP might help.

Characterization of Amide Products

The identity and purity of the final amide product should be confirmed using standard analytical techniques:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the desired product and assess purity.

  • ¹H and ¹⁹F NMR (Nuclear Magnetic Resonance): To confirm the chemical structure. The presence of the N-H proton (if applicable) and shifts in the aromatic region, along with the characteristic fluorine signal, are diagnostic.

  • HPLC (High-Performance Liquid Chromatography): To determine the final purity of the isolated material with high accuracy.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Chemistry – A European Journal, 15(37), 9394–9403. [Link]

  • Ghattas, W., Bérubé, G. (2011). Amide Bond Formation and Peptide Coupling. In: Molecular Biology. Methods in Molecular Biology, vol 794. Humana Press. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. [Link]

Application Notes and Protocols for 6-(3-Fluorophenyl)nicotinic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 6-Aryl Nicotinic Acid Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer both versatile chemistry and significant biological activity is paramount. The 6-aryl nicotinic acid framework, exemplified by 6-(3-Fluorophenyl)nicotinic acid, has emerged as a privileged structure in drug discovery. Its inherent properties—a combination of a hydrogen bond-accepting pyridine core, an acidic carboxylic acid handle for further derivatization or target interaction, and a tunable aryl moiety—provide a robust platform for engaging with a diverse range of biological targets.

The strategic incorporation of a 3-fluorophenyl group at the 6-position is a key design element. The fluorine atom can serve multiple roles: it can act as a bioisostere for a hydrogen atom, subtly altering electronic properties without a significant steric penalty, or it can be used to block metabolic oxidation at that position, thereby enhancing pharmacokinetic properties.[1] Furthermore, the fluorine can engage in specific, favorable interactions with protein targets, such as hydrogen bonds or dipole-dipole interactions, potentially increasing binding affinity and selectivity. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its synthesis and evaluation in key therapeutic areas.

I. Application in the Development of TRPM8 Antagonists for Migraine Therapy

Scientific Rationale

The Transient Receptor Potential Melastatin 8 (TRPM8) is a nonselective cation channel that functions as the primary sensor for cold temperatures in mammals.[2] It is expressed in sensory neurons implicated in the pathogenesis of migraine. Genome-wide association studies have linked TRPM8 to a reduced risk of migraine, making it a compelling therapeutic target. Antagonists of TRPM8 have the potential to treat conditions associated with cold hypersensitivity, including neuropathic pain and migraine.

The 6-arylnicotinamide scaffold has been successfully utilized to develop potent and selective TRPM8 antagonists. A notable example is the clinical candidate AMG 333, a complex derivative that incorporates a nicotinic acid moiety. The this compound core serves as a critical building block for such molecules, where the nicotinic acid portion can be further elaborated into amides that occupy key binding pockets within the TRPM8 channel.

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of this compound is most efficiently achieved via a two-step process involving a Suzuki-Miyaura cross-coupling reaction followed by ester hydrolysis. This method is widely applicable for the synthesis of 6-arylpyridines.[3][4]

Step 1: Suzuki-Miyaura Cross-Coupling to form Ethyl 6-(3-Fluorophenyl)nicotinate

This step couples a commercially available 6-halonicotinate ester with 3-fluorophenylboronic acid.

  • Materials:

    • Ethyl 6-chloronicotinate (or 6-bromonicotinate) (1.0 eq.)

    • 3-Fluorophenylboronic acid (1.2 eq.)

    • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq.)

    • Potassium Carbonate (K₂CO₃) (2.0 eq.)

    • 1,4-Dioxane (degassed)

    • Water (degassed)

    • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, inert gas supply (Nitrogen or Argon)

  • Procedure:

    • To a dry round-bottom flask, add ethyl 6-chloronicotinate (1.0 mmol), 3-fluorophenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).

    • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

    • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

    • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 6-(3-fluorophenyl)nicotinate.

Step 2: Hydrolysis to this compound

This step converts the ethyl ester to the final carboxylic acid.

  • Materials:

    • Ethyl 6-(3-fluorophenyl)nicotinate (1.0 eq.)

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-3.0 eq.)

    • Tetrahydrofuran (THF)

    • Water

    • 1 M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve ethyl 6-(3-fluorophenyl)nicotinate (1.0 mmol) in a mixture of THF (10 mL) and water (5 mL).

    • Add LiOH (2.0 mmol) and stir the mixture at room temperature for 4-8 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

    • Remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water (10 mL).

    • Cool the solution in an ice bath and acidify to pH 3-4 by the dropwise addition of 1 M HCl. A precipitate should form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.[5]

G cluster_synthesis Synthesis Workflow Start Start Materials: Ethyl 6-chloronicotinate 3-Fluorophenylboronic acid Suzuki Step 1: Suzuki-Miyaura Coupling (Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O) Start->Suzuki Ester Intermediate: Ethyl 6-(3-fluorophenyl)nicotinate Suzuki->Ester Hydrolysis Step 2: Ester Hydrolysis (LiOH, THF/H₂O, then HCl) Ester->Hydrolysis Final Final Product: This compound Hydrolysis->Final

Caption: Synthetic workflow for this compound.

Protocol 2: In Vitro TRPM8 Antagonist Activity Assay (Calcium Imaging)

This protocol assesses the ability of a test compound to inhibit TRPM8 channel activation using a cell-based calcium influx assay.[6][7]

  • Materials:

    • HEK293 cell line stably expressing human TRPM8 (hTRPM8).

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Fura-2 AM or Fluo-4 AM calcium indicator dye.

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Menthol (TRPM8 agonist).

    • Test compound (e.g., a derivative of this compound).

    • Known TRPM8 antagonist as a positive control (e.g., AMTB).

    • 96-well black, clear-bottom microplates.

    • Fluorescence plate reader with calcium imaging capabilities.

  • Procedure:

    • Cell Plating: Seed the hTRPM8-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

    • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C.

    • Compound Pre-incubation: Wash the cells to remove excess dye. Add assay buffer containing various concentrations of the test compound or controls (vehicle, positive control antagonist). Incubate for 15-30 minutes at room temperature.

    • Agonist Stimulation & Measurement: Place the plate in the fluorescence reader. Establish a stable baseline fluorescence reading. Add a solution of the TRPM8 agonist, menthol (to a final concentration equal to its EC₅₀, e.g., 50-100 µM), to all wells and immediately begin recording the change in intracellular calcium concentration (measured as fluorescence intensity) over time.

    • Data Analysis: Calculate the peak fluorescence response for each well after agonist addition. Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition). Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Compound TypeTargetAssayTypical PotencyReference
Nicotinic Acid DerivativesTRPM8Calcium InfluxnM to low µM IC₅₀[7]

II. Application in the Development of Anti-Inflammatory Agents

Scientific Rationale

The nicotinic acid scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[8] Derivatives of nicotinic acid have been shown to exert anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[9][10] The mechanism often involves the modulation of inflammatory signaling pathways, such as those mediated by cyclooxygenase (COX) enzymes or NF-κB. The 6-aryl substitution can significantly influence the potency and selectivity of these compounds, making this compound a valuable starting point for developing novel anti-inflammatory agents with potentially improved efficacy and safety profiles.[8][11]

Experimental Protocols

Protocol 3: In Vitro Anti-inflammatory Activity in Macrophages

This protocol evaluates the ability of a test compound to suppress the inflammatory response in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.[9][12]

  • Materials:

    • RAW 264.7 macrophage cell line.

    • Cell culture medium (DMEM with 10% FBS).

    • Lipopolysaccharide (LPS) from E. coli.

    • Test compound (e.g., a derivative of this compound).

    • Griess Reagent for nitric oxide (NO) measurement.

    • ELISA kits for TNF-α and IL-6 quantification.

    • 96-well tissue culture plates.

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of approximately 2 x 10⁵ cells/well and allow them to adhere for 12-24 hours.

    • Pre-treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours.

    • Inflammatory Stimulation: Add LPS to the wells to a final concentration of 100-1000 ng/mL to induce an inflammatory response. Include a negative control group with no LPS stimulation. Incubate for 18-24 hours.

    • Nitric Oxide (NO) Measurement (Griess Assay):

      • After incubation, collect the cell culture supernatant.

      • In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent.[12]

      • Incubate at room temperature for 10-15 minutes, protected from light.

      • Measure the absorbance at 540 nm. Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

    • Cytokine Measurement (ELISA):

      • Use the collected cell culture supernatant to quantify the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.[12]

    • Data Analysis: Calculate the percentage reduction in NO, TNF-α, and IL-6 production for each compound concentration relative to the LPS-stimulated vehicle control. Determine IC₅₀ values where applicable.

G cluster_inflammation Anti-Inflammatory Assay Workflow cluster_analysis Analysis Start Seed RAW 264.7 Cells Pretreat Pre-treat with Test Compound Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Supernatant Collect Supernatant Stimulate->Supernatant Griess Griess Assay (NO) Supernatant->Griess ELISA_TNF ELISA (TNF-α) Supernatant->ELISA_TNF ELISA_IL6 ELISA (IL-6) Supernatant->ELISA_IL6

Caption: Workflow for in vitro anti-inflammatory testing.

III. Application as a Scaffold for Kinase Inhibitor Design

Scientific Rationale

Protein kinases are a major class of drug targets, particularly in oncology.[13] The design of selective kinase inhibitors is a central focus of drug discovery. The pyridine ring, a core component of nicotinic acid, is a well-established hinge-binding motif in many kinase inhibitors, capable of forming critical hydrogen bonds with the kinase hinge region. The 6-aryl substituent of the nicotinic acid scaffold can be directed into the hydrophobic back pocket of the ATP-binding site, providing a vector for optimizing potency and selectivity. Therefore, this compound serves as an excellent starting fragment or scaffold for the development of novel kinase inhibitors through fragment-based drug discovery (FBDD) or lead optimization campaigns.[14]

Experimental Protocols

Protocol 4: General Radiometric Protein Kinase Inhibition Assay

This protocol provides a general method to screen for kinase inhibitory activity. It can be adapted for specific kinases by using the appropriate peptide substrate.[15]

  • Materials:

    • Recombinant protein kinase of interest.

    • Specific peptide substrate for the kinase.

    • [γ-³²P]ATP or [γ-³³P]ATP.

    • Unlabeled ATP.

    • Kinase reaction buffer (e.g., HEPES buffer containing MgCl₂, DTT).

    • Test compound (e.g., a derivative of this compound).

    • P81 phosphocellulose filter paper.

    • Phosphoric acid wash solution.

    • Scintillation counter or phosphorimager.

  • Procedure:

    • Reaction Setup: In a microtiter plate, prepare the kinase reaction mixture. For a typical 25 µL reaction, combine the kinase buffer, the peptide substrate, and the test compound at various concentrations (or vehicle).

    • Initiate Reaction: Add the kinase enzyme to each well. Initiate the phosphorylation reaction by adding the ATP mix (containing both unlabeled ATP and a tracer amount of [γ-³²P]ATP).

    • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

    • Stop Reaction & Spotting: Stop the reaction by adding a quench solution (e.g., phosphoric acid). Spot an aliquot of each reaction mixture onto a square of P81 phosphocellulose paper. The phosphorylated peptide will bind to the paper, while the unused [γ-³²P]ATP will not.

    • Washing: Wash the P81 paper multiple times with a dilute phosphoric acid solution to remove any unbound radiolabeled ATP.

    • Quantification: Dry the paper and measure the amount of radioactivity incorporated into the peptide substrate using a scintillation counter or a phosphorimager.

    • Data Analysis: Determine the percentage of kinase activity inhibition for each compound concentration relative to the vehicle control. Calculate IC₅₀ values by plotting percent inhibition versus compound concentration.

ScaffoldTarget ClassAssay PrincipleKey ReadoutReference
6-Aryl Nicotinic AcidProtein KinasesRadiometric Assay³²P Incorporation[15]
6-Aryl Nicotinic AcidProtein KinasesMobility Shift AssaySubstrate/Product Ratio

Conclusion

This compound is a versatile and strategically valuable building block in medicinal chemistry. Its utility extends across multiple therapeutic areas, including the development of treatments for migraine, inflammatory disorders, and cancer. The protocols outlined in this guide provide a robust framework for the synthesis of this key intermediate and the evaluation of its derivatives in relevant biological assays. The combination of a tunable aryl group, a key pyridine heterocycle, and a versatile carboxylic acid handle ensures that the 6-arylnicotinic acid scaffold will continue to be a fruitful starting point for the discovery of new therapeutic agents.

References

  • BenchChem. (2025). Application Notes and Protocols for Testing the Anti-inflammatory Activity of N-(Hydroxymethyl)nicotinamide. BenchChem.
  • Amerigo Scientific. (n.d.). This compound.
  • Horne, D. B., Biswas, K., Brown, J., Bartberger, M. D., Clarine, J., Davis, C. D., ... & Gavva, N. R. (2018). Discovery of TRPM8 Antagonist (S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine. Journal of Medicinal Chemistry, 61(18), 8186–8201.
  • BLD Pharm. (n.d.). This compound.
  • Mahmoud, Z. A., George, R. F., El-Sayed, M. A. A., & Ali, M. M. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136.
  • K-ras. (n.d.). A high-throughput radiometric kinase assay. Methods in Molecular Biology.
  • PubMed. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed.
  • ResearchGate. (n.d.). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile | Request PDF.
  • Ungerstedt, J. S., Jönsson, S., Söderström, T., & Källskog, Ö. (2005). Nicotinamide is a potent inhibitor of proinflammatory cytokines. Clinical & Experimental Immunology, 141(1), 88-96.
  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes.
  • ACS Publications. (n.d.). Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation.
  • ResearchGate. (n.d.). Guidelines for anti-inflammatory assays in RAW264.7 cells.
  • National Center for Biotechnology Information. (2014).
  • Google Patents. (n.d.). CN106957262A - A kind of preparation method of ethyl nicotinate.
  • ResearchGate. (n.d.). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives | Request PDF.
  • Google Patents. (n.d.). WO2019121644A1 - Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps.
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.
  • MDPI. (2020).
  • National Center for Biotechnology Information. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 20(42), 8235-8239.
  • National Center for Biotechnology Information. (2021). β-Lactam TRPM8 Antagonists Derived from Phe-Phenylalaninol Conjugates: Structure–Activity Relationships and Antiallodynic Activity. Molecules, 26(16), 4966.
  • MDPI. (2020). Phenylalanine-Derived β-Lactam TRPM8 Modulators. Configuration Effect on the Antagonist Activity. Molecules, 25(18), 4234.
  • European Patent Office. (2023). METHOD FOR PREPARING CHIRAL SYNTHETIC NICOTINE - EP 4144727 A1.
  • MDPI. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(5), 5583-5599.
  • BenchChem. (2025). Experimental procedures for the functionalization of 6-Bromonicotinonitrile. BenchChem.
  • Google Patents. (n.d.). CN114716320A - Compound, preparation method thereof and application of compound in preparation of fluroxypyr intermediate.
  • Royal Society of Chemistry. (2018). A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560). Green Chemistry, 20(2), 375-381.
  • Scribd. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis.
  • DergiPark. (n.d.). Determination of the Expression Rate of Ethyl Acetate Hydrolysis Reaction Depending on the Temperature.
  • PubMed Central. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.

Sources

Application Note: High-Purity Isolation of 6-(3-Fluorophenyl)nicotinic Acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the purification of 6-(3-Fluorophenyl)nicotinic acid, a key building block in pharmaceutical and materials science research. The methodology centers on the principles of recrystallization, a robust technique for the removal of impurities based on differential solubility. This guide outlines a systematic approach to solvent selection and a step-by-step procedure for obtaining high-purity crystalline material. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the protocol effectively.

Introduction: The Rationale for Recrystallization

This compound (MW: 217.198 g/mol , Formula: C₁₂H₈FNO₂) is a solid at room temperature, often synthesized with co-existing impurities such as starting materials, by-products, or residual solvents. For applications in drug development and advanced materials, achieving high purity is paramount. Recrystallization is a powerful and economical purification technique that leverages the principle that the solubility of a compound in a solvent is temperature-dependent.[1] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but completely at an elevated temperature.[1] Upon cooling, the solution becomes supersaturated with respect to the target compound, which then crystallizes out, leaving soluble impurities behind in the mother liquor. Insoluble impurities can be removed by hot filtration. This protocol will first detail a solvent screening methodology, followed by a full recrystallization procedure.

Physicochemical Properties & Safety

PropertyValueSource
CAS Number582325-22-2[2][3]
Molecular FormulaC₁₂H₈FNO₂[3][4]
Molecular Weight217.198 g/mol [4]
AppearanceLight brown to brown solid[3]
StorageSealed in a dry place at room temperature[3]

Safety Precautions: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn. Refer to the Safety Data Sheet (SDS) for comprehensive handling information.

Experimental Workflow

The purification process is divided into two main stages: solvent screening to identify the optimal recrystallization solvent system, and the full-scale recrystallization procedure.

Recrystallization_Workflow cluster_0 Part 1: Solvent Screening cluster_1 Part 2: Recrystallization Protocol Start Crude this compound TestTubes Aliquot ~20-30 mg into several test tubes Start->TestTubes AddSolvent Add potential solvent dropwise at RT TestTubes->AddSolvent ObserveRT Observe solubility at Room Temperature (RT) AddSolvent->ObserveRT Heat Heat the mixture to boiling ObserveRT->Heat ObserveHot Observe solubility when hot Heat->ObserveHot Cool Cool to RT, then in an ice bath ObserveHot->Cool ObserveCrystals Observe crystal formation Cool->ObserveCrystals Decision Good Crystals? ObserveCrystals->Decision Decision->AddSolvent No, try new solvent Dissolve Dissolve crude solid in minimum hot solvent Decision->Dissolve Yes, select solvent HotFiltration Hot Filtration (if insoluble impurities exist) Dissolve->HotFiltration SlowCool Allow filtrate to cool slowly to RT HotFiltration->SlowCool IceBath Cool in an ice bath to maximize yield SlowCool->IceBath VacuumFiltration Collect crystals via vacuum filtration IceBath->VacuumFiltration Wash Wash crystals with a small amount of cold solvent VacuumFiltration->Wash Dry Dry crystals under vacuum Wash->Dry Analyze Analyze for purity (e.g., MP, NMR) Dry->Analyze

Figure 1: General workflow for the purification of this compound.

Detailed Protocols

Part 4.1: Systematic Solvent Screening

Rationale: The choice of solvent is the most critical parameter in recrystallization.[1] The ideal solvent should exhibit high solubility for the compound at its boiling point and low solubility at low temperatures (e.g., 0-4 °C). For aromatic carboxylic acids, polar protic solvents or mixtures with water are often effective.[5][6]

Suggested Solvents for Screening:

  • Water

  • Ethanol

  • Methanol

  • Isopropanol

  • Acetone

  • Ethyl Acetate

  • Toluene

  • Ethanol/Water mixtures (e.g., 9:1, 1:1)

  • Acetone/Hexane mixtures

Procedure:

  • Place approximately 20-30 mg of crude this compound into a small test tube.

  • Add a candidate solvent dropwise at room temperature, agitating the sample after each addition.

  • Observation 1 (Solubility at RT): If the compound dissolves readily at room temperature, the solvent is unsuitable as recovery will be poor. Discard and select a new solvent.

  • If the compound is insoluble or sparingly soluble, heat the test tube in a sand bath or water bath to the boiling point of the solvent.

  • Continue adding the solvent dropwise until the solid just dissolves.

  • Observation 2 (Solubility at High Temp): If a very large volume of solvent is required to dissolve the solid, the solvent is not ideal due to low solubility even when hot. Consider a different solvent.

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • If crystal formation is slow, gently scratch the inside of the test tube with a glass rod to induce nucleation.

  • Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes.

  • Observation 3 (Crystal Formation): A good solvent will yield a significant amount of crystalline solid upon cooling. The formation of an oil suggests the compound's melting point may be lower than the solvent's boiling point or that the solution is too concentrated.

  • Based on these observations, select the solvent or solvent system that provides the best balance of high solubility when hot and low solubility when cold, resulting in good crystal recovery.

Part 4.2: Full-Scale Recrystallization Protocol

This protocol assumes a suitable solvent (e.g., an ethanol/water mixture) has been identified from the screening process.

Materials & Equipment:

  • Crude this compound

  • Selected recrystallization solvent

  • Erlenmeyer flasks (at least two)

  • Hot plate with stirring capability

  • Condenser (optional, but recommended for volatile solvents)

  • Stemless funnel and fluted filter paper (for hot filtration)

  • Büchner funnel and flask

  • Vacuum source

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution: Place the crude 6-(3-Fluorophenyl)nicotinc acid in an Erlenmeyer flask with a stir bar. Add a small amount of the selected solvent. Heat the mixture to a gentle boil with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial for creating a supersaturated solution upon cooling, which maximizes the yield.[1]

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration. Place a stemless funnel with fluted filter paper into the neck of a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper. Causality: This step must be performed quickly and with pre-heated glassware to prevent premature crystallization of the product in the funnel.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an ordered manner, excluding impurities. Rapid cooling can trap impurities within the crystal structure.

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to an hour to induce maximum precipitation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent. Causality: The cold solvent washes away any residual soluble impurities adhering to the crystal surfaces without re-dissolving a significant amount of the product.

  • Drying: Transfer the crystalline solid to a watch glass and dry to a constant weight. Drying can be done in a low-temperature oven (ensure the temperature is well below the compound's melting point) or, preferably, in a vacuum desiccator.

  • Analysis: Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity. Further characterization can be performed using techniques such as NMR or HPLC.

Troubleshooting

IssuePotential CauseSuggested Solution
Oiling Out Solution is too concentrated; cooling is too rapid; melting point of the solid is below the solvent's boiling point.Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider a lower-boiling point solvent.
No Crystals Form Solution is too dilute; compound is too soluble in the cold solvent.Try to induce crystallization by scratching the flask or adding a seed crystal. If unsuccessful, boil off some solvent to increase concentration and re-cool.
Low Recovery Too much solvent was used; crystals were washed with room temperature solvent; premature crystallization during hot filtration.Ensure minimum solvent is used. Always wash with ice-cold solvent. Ensure glassware for hot filtration is adequately pre-heated.
Colored Impurities Remain Impurity has similar solubility profile; impurity is adsorbed onto crystals.Add a small amount of activated charcoal to the hot solution before the hot filtration step. Note: Use charcoal sparingly as it can also adsorb the target compound.

References

  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]

  • Purification of aromatic polycarboxylic acids by recrystallization.
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  • nicotinic acid. Organic Syntheses Procedure. [Link]

  • Process for the purification of nicotinic acid amide I.
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  • Choosing a Solvent for Recrystallization. YouTube. [Link]

  • Purification of nicotinic acid.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Recrystallization and Crystallization. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Finding the best solvent for recrystallisation student sheet. RSC Education. [Link]

  • This compound. Amerigo Scientific. [Link]

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Application Note: Comprehensive Analytical Characterization of 6-(3-Fluorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the analytical characterization of 6-(3-Fluorophenyl)nicotinic acid, a key intermediate in pharmaceutical synthesis. Ensuring the identity, purity, and quality of this active pharmaceutical ingredient (API) precursor is critical for drug development and manufacturing. This guide outlines a multi-faceted analytical approach, detailing protocols for chromatography, mass spectrometry, and spectroscopic techniques. The methodologies are designed for researchers, scientists, and drug development professionals to establish a robust analytical control strategy, adhering to principles of scientific integrity and regulatory expectations.

Introduction

This compound is a substituted pyridine carboxylic acid. Its structural features—a fluorinated phenyl ring coupled with a nicotinic acid moiety—make it a valuable building block in medicinal chemistry. The presence of the fluorine atom can significantly modulate the physicochemical and pharmacological properties of a final drug substance, such as metabolic stability and binding affinity. Therefore, rigorous analytical characterization is paramount to confirm its chemical structure, quantify its purity, and identify any process-related or degradation impurities.

A comprehensive analytical strategy combines orthogonal techniques to provide a complete profile of the material. This note details methods for:

  • Separation and Quantification: High-Performance Liquid Chromatography (HPLC) for purity assessment and assay.

  • Identification and Structural Confirmation: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for unambiguous identity confirmation.

  • Functional Group Analysis: Fourier-Transform Infrared (FTIR) Spectroscopy to confirm the presence of key chemical bonds.

The protocols provided are grounded in established pharmacopeial principles and international guidelines to ensure data integrity and reliability.[1][2]

Physicochemical Properties

A thorough understanding of the molecule's properties is the foundation of analytical method development. Key physicochemical data for this compound are summarized below.

PropertyValueSource
Chemical Structure Chemical Structure of this compoundN/A
Molecular Formula C₁₂H₈FNO₂[3]
Molecular Weight 217.20 g/mol [3]
CAS Number 582325-22-2[3]
Physical Form Solid
Purity (Typical) ≥95%[3]
Storage Conditions Sealed in dry, room temperature

Note: The chemical structure image is a representation. Exact properties like melting point and pKa should be determined experimentally for each batch.

Comprehensive Analytical Workflow

A logical workflow ensures that the identity, purity, and quality of the material are assessed systematically. The proposed workflow combines multiple orthogonal techniques for a comprehensive characterization.

Analytical_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Identity & Structure cluster_2 Phase 3: Purity & Assay Sample Sample Receipt This compound Solubility Solubility Testing (Aqueous/Organic) Sample->Solubility FTIR FTIR Spectroscopy (Functional Groups) Solubility->FTIR UV_Vis UV-Vis Spectroscopy (λmax Determination) FTIR->UV_Vis LCMS LC-MS Analysis (Molecular Weight) UV_Vis->LCMS HPLC_Purity HPLC-UV Purity (Related Substances) UV_Vis->HPLC_Purity NMR NMR Spectroscopy (1H, 13C, 19F) (Structural Elucidation) LCMS->NMR Report Final Certificate of Analysis (CoA) NMR->Report HPLC_Assay HPLC-UV Assay (Quantification vs. Standard) HPLC_Purity->HPLC_Assay HPLC_Assay->Report

Caption: Overall analytical characterization workflow.

Detailed Analytical Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Objective: To determine the purity of this compound by separating it from related substances and to quantify its content (assay).

Causality and Rationale: Reversed-phase HPLC is the method of choice due to the molecule's aromaticity and moderate polarity. A C18 column provides excellent hydrophobic retention for the phenyl and pyridine rings. The use of a buffered mobile phase (e.g., phosphate or formate) is critical to control the ionization state of the carboxylic acid group (pKa ~4-5), ensuring consistent retention times and sharp peak shapes. A gradient elution is employed to ensure that both more polar and less polar impurities are effectively separated and eluted within a reasonable runtime. UV detection is suitable as the aromatic rings provide strong chromophores. The principles of this chromatographic separation are well-established and outlined in pharmacopeias like the USP.[1][4][5]

Protocol:

  • Equipment and Reagents:

    • HPLC system with UV/PDA detector (e.g., Agilent 1260 Infinity II, Waters Alliance).

    • C18 Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Acetonitrile (HPLC Grade).

    • Water (HPLC Grade).

    • Formic Acid (or Ammonium Formate).

    • Reference Standard: this compound, >99.5% purity.

    • Sample: this compound to be tested.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm (or λmax determined by PDA).

    • Injection Volume: 5 µL.

  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
  • Sample Preparation:

    • Standard Solution (for Assay): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent). This yields a concentration of ~0.1 mg/mL.

    • Sample Solution (for Purity & Assay): Prepare in the same manner as the Standard Solution, using the test sample.

    • Purity Solution: For impurity analysis, a higher concentration (e.g., 1.0 mg/mL) may be required to detect low-level impurities.

  • System Suitability:

    • Before analysis, perform at least five replicate injections of the Standard Solution.

    • The Relative Standard Deviation (RSD) for the peak area should be ≤ 2.0%.

    • Tailing factor for the main peak should be between 0.8 and 1.5. These requirements are integral to demonstrating the system is adequate for the analysis.[4][6]

  • Data Analysis:

    • Purity: Calculate the area percentage of the main peak relative to the total area of all peaks detected.

      • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

    • Assay: Compare the peak area of the sample to that of the reference standard.

      • % Assay = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Objective: To confirm the molecular weight of this compound and to aid in the structural elucidation of unknown impurities.

Causality and Rationale: LC-MS is a powerful hyphenated technique that provides both chromatographic separation and mass-based identification.[7][8] It is the definitive method for confirming molecular weight. Electrospray Ionization (ESI) is the ideal ionization technique for this molecule as the carboxylic acid and pyridine nitrogen are readily ionizable in solution. Operating in both positive and negative ion modes can provide complementary information. Positive mode will detect the protonated molecule [M+H]⁺, while negative mode will detect the deprotonated molecule [M-H]⁻. High-resolution mass spectrometry (HRMS), if available, can provide an accurate mass measurement to confirm the elemental composition.[8][9]

Protocol:

  • Equipment:

    • LC-MS system (e.g., Waters ACQUITY UPLC with a single quadrupole or Q-TOF mass spectrometer).

    • The same LC method as described in Section 4.1 can generally be used. Rationale: Using the same method allows for direct correlation of peaks between UV and MS detectors.

  • Mass Spectrometer Parameters (Example):

    • Ionization Mode: ESI Positive and Negative.

    • Capillary Voltage: 3.0 kV (Positive), -2.5 kV (Negative).

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Scan Range: m/z 50 - 500.

  • Sample Preparation:

    • Use the same sample solution prepared for HPLC analysis (~0.1 mg/mL). A lower concentration may be necessary to avoid detector saturation.

  • Data Interpretation:

    • Expected Ions: The molecular weight is 217.20.

      • In positive mode, look for a peak at m/z 218.2 [M+H]⁺.

      • In negative mode, look for a peak at m/z 216.2 [M-H]⁻.

    • Impurity Analysis: For any impurity peaks observed in the chromatogram, the corresponding mass spectrum can provide the molecular weight, which is the first crucial step in identifying its structure.[10]

NMR Spectroscopy for Structural Elucidation

Objective: To provide unambiguous confirmation of the chemical structure of this compound.

Causality and Rationale: NMR spectroscopy is the most powerful tool for de novo structure elucidation. ¹H NMR provides information on the number and environment of protons, ¹³C NMR shows the number and type of carbon atoms, and ¹⁹F NMR is specific for the fluorine atom. The combination of these experiments confirms the connectivity of the entire molecule. Deuterated solvents like DMSO-d₆ are often used for carboxylic acids because the acidic proton is readily observable and does not exchange as rapidly as it would in D₂O.[11]

Protocol:

  • Equipment and Reagents:

    • NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher).

    • 5 mm NMR tubes.

    • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆ in an NMR tube.

  • Data Acquisition:

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra according to standard instrument procedures.

  • Expected Spectral Features:

    • ¹H NMR:

      • Aromatic protons on both the phenyl and pyridine rings will appear in the δ 7.0-9.0 ppm region.[12] The splitting patterns (coupling constants) will be complex but will confirm the substitution pattern.

      • The carboxylic acid proton (-COOH) will appear as a broad singlet at a downfield chemical shift, typically >12 ppm.[11]

    • ¹³C NMR:

      • The carbonyl carbon of the carboxylic acid will appear around δ 165-185 ppm.[11][13]

      • Aromatic carbons will appear in the δ 110-160 ppm range. The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant.

    • ¹⁹F NMR:

      • A single resonance is expected, confirming the presence of one fluorine environment.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To confirm the presence of key functional groups.

Causality and Rationale: FTIR is a rapid and simple technique for identifying functional groups. For this molecule, the most characteristic absorptions will be from the carboxylic acid O-H and C=O bonds, and the C-F bond.[14] The carboxylic acid O-H stretch is particularly distinctive, appearing as a very broad band.[11][14]

Protocol:

  • Equipment:

    • FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition:

    • Collect the spectrum from approximately 4000 to 400 cm⁻¹.

  • Expected Absorptions:

    • ~3300-2500 cm⁻¹: Very broad band, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[14]

    • ~1760-1690 cm⁻¹: Strong, sharp band from the C=O (carbonyl) stretch.[14]

    • ~1300-1000 cm⁻¹: Bands corresponding to C-O stretching and C-F stretching.

Method Validation Principles

Any analytical method used for quality control in drug development must be validated to ensure it is suitable for its intended purpose. Validation is performed according to the International Council for Harmonisation (ICH) guideline Q2(R1).[2][15][16] Key parameters for the HPLC method would include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.

Conclusion

The characterization of this compound requires a multi-technique approach to ensure its identity, purity, and quality. The combination of HPLC for separation and quantification, LC-MS and NMR for definitive structural confirmation, and FTIR for functional group verification provides a robust and reliable analytical package. The protocols outlined in this application note serve as a comprehensive guide for scientists in a research and development setting, forming the basis for a quality control strategy that aligns with global regulatory standards.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP) . US Pharmacopeia. Available at: [Link]

  • <621> CHROMATOGRAPHY . USP. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. Available at: [Link]

  • Understanding the Latest Revisions to USP <621> . Agilent. Available at: [Link]

  • Application of LCMS in small-molecule drug development . Drug Target Review. Available at: [Link]

  • <621> Chromatography - Notice of Adoption . US Pharmacopeia (USP). Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . FDA. Available at: [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery . Drug Target Review. Available at: [Link]

  • USP-NF 621 Chromatography . Scribd. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . FDA. Available at: [Link]

  • Quality Guidelines . ICH. Available at: [Link]

  • HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column . SIELC Technologies. Available at: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. Available at: [Link]

  • Mass spectrometry for small molecule pharmaceutical product development: a review . National Library of Medicine. Available at: [Link]

  • HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide... . SIELC Technologies. Available at: [Link]

  • Analysis of Bioavailable Niacin (Vitamin B3) by HPLC... . LCGC International. Available at: [Link]

  • LC–API-MS(/MS) for Biological Samples... . LCGC International. Available at: [Link]

  • LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients... . SHIMADZU CORPORATION. Available at: [Link]

  • Niacin (Vitamin B3) - A review of analytical methods for use in food . GOV.UK. Available at: [Link]

  • This compound . Amerigo Scientific. Available at: [Link]

  • IR: carboxylic acids . University of Calgary. Available at: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles . Chemistry LibreTexts. Available at: [Link]

  • Fourier Transform infrared (FT-IR) spectra of carboxylic acids... . ResearchGate. Available at: [Link]

  • Spectroscopy of Carboxylic Acid Derivatives . Oregon State University. Available at: [Link]

  • Spectroscopy of Carboxylic Acid Derivatives . Chemistry LibreTexts. Available at: [Link]

  • Supporting Information for... . The Royal Society of Chemistry. Available at: [Link]

  • 6-Fluoronicotinic Acid . PubChem. Available at: [Link]

  • Basic 1H- and 13C-NMR Spectroscopy . Wiley. Available at: [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts . Organic Chemistry Data & Info. Available at: [Link]

  • Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma . Bevital AS. Available at: [Link]

  • p-Fluorophenyl succinic acid - Optional[13C NMR] - Chemical Shifts . SpectraBase. Available at: [Link]

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  • Eco-Friendly Direct GC–MS Method for Estimation of Niacin... . MDPI. Available at: [Link]

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Application Notes & Protocols: Developing In Vitro Assays for 6-(3-Fluorophenyl)nicotinic acid, a Putative GPR109A Agonist

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: Targeting GPR109A with Novel Nicotinic Acid Analogs

The G-protein coupled receptor GPR109A, also known as Hydroxycarboxylic Acid Receptor 2 (HCA₂), has garnered significant interest as a therapeutic target. It is the primary receptor for the B-vitamin nicotinic acid (niacin) and the endogenous ketone body β-hydroxybutyrate.[1][2] Activation of GPR109A is known to mediate a range of physiological effects, most notably the regulation of lipid metabolism and the modulation of inflammatory responses.[1][3][4] Pharmacological doses of nicotinic acid have been used clinically for decades to lower LDL cholesterol and triglycerides while raising HDL cholesterol.[5][6] More recently, the anti-inflammatory and tumor-suppressive roles of GPR109A activation in tissues like the colon and mammary gland have opened new avenues for drug discovery.[7][8][9]

6-(3-Fluorophenyl)nicotinic acid (CAS No. 582325-22-2) is a structural analog of nicotinic acid.[10] Its design suggests a potential interaction with GPR109A, where the fluorophenyl substitution may confer altered potency, selectivity, or pharmacokinetic properties compared to the parent compound. Characterizing the precise pharmacological profile of such novel analogs is a critical step in the drug development process.

This guide provides a comprehensive framework and detailed protocols for the in vitro characterization of this compound. We will proceed from primary functional assays that confirm receptor engagement and signaling pathway activation to secondary assays that explore downstream cellular consequences. The methodologies described herein are designed to establish a robust pharmacological profile, including potency determination and assessment of potential signaling bias.

II. GPR109A Signaling: The Mechanistic Basis for Assay Design

GPR109A activation initiates signals through at least two well-defined pathways. A thorough understanding of these pathways is essential for selecting and interpreting in vitro assays.

  • Gαi-Mediated Pathway: The canonical signaling cascade for GPR109A occurs through its coupling to inhibitory G-proteins of the Gαi/o family.[1] Upon agonist binding, the activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a quantifiable reduction in intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP). This is the primary mechanism behind the anti-lipolytic effects of niacin in adipocytes.[1]

  • β-Arrestin Recruitment: Like many GPCRs, GPR109A can also signal through G-protein-independent pathways by recruiting scaffolding proteins, most notably β-arrestins.[1] Following receptor activation and phosphorylation by GPCR kinases (GRKs), β-arrestin is recruited to the receptor's C-terminus. This interaction not only mediates receptor desensitization and internalization but can also initiate distinct signaling cascades that influence cellular processes like inflammation and apoptosis.[11][12]

The potential for a compound to preferentially activate one pathway over the other is known as "biased agonism." Characterizing this profile is crucial, as G-protein-mediated effects (e.g., anti-lipolysis) can sometimes be separated from β-arrestin-mediated effects (which may contribute to side effects like flushing or have distinct therapeutic benefits).

GPR109A_Signaling cluster_membrane Plasma Membrane GPR109A GPR109A Gai Gαi/o GPR109A->Gai Activates Arrestin β-Arrestin GPR109A->Arrestin Recruits Compound 6-(3-Fluorophenyl) nicotinic acid Compound->GPR109A Binds AC Adenylyl Cyclase Gai->AC Inhibits cAMP ↓ cAMP AC->cAMP Converts ATP to cAMP PKA ↓ PKA Activity cAMP->PKA Lipolysis Anti-Lipolytic Effects PKA->Lipolysis Internalization Receptor Internalization Arrestin->Internalization MAPK MAPK Signaling Arrestin->MAPK Inflammation Anti-Inflammatory Effects MAPK->Inflammation

Caption: GPR109A signaling pathways initiated by an agonist.

III. Experimental Design: A Tiered Approach to Compound Characterization

We recommend a tiered workflow for characterizing this compound. This approach begins with confirming on-target activity and potency and progresses to more complex assays that probe downstream cellular functions.

Workflow cluster_primary Primary Assays: Target Engagement & Potency cluster_secondary Secondary Assays: Cellular Function start Start: This compound Assay1 Protocol 1: cAMP Inhibition Assay start->Assay1 Assay2 Protocol 2: β-Arrestin Recruitment Assay start->Assay2 analysis Data Analysis: EC50/IC50 Calculation Bias Assessment Assay1->analysis Assay2->analysis Assay3 Protocol 3: Anti-Inflammatory Assay (NF-κB Reporter) conclusion Pharmacological Profile Assay3->conclusion Assay4 Protocol 4: Apoptosis Assay (Cancer Cell Viability) Assay4->conclusion analysis->Assay3 If potent analysis->Assay4 If potent

Caption: Tiered workflow for in vitro compound characterization.

IV. Detailed Protocols

Protocol 1: Gαi Signaling - cAMP Inhibition Assay

Principle: This assay quantifies the compound's ability to activate the GPR109A-Gαi pathway. Cells expressing GPR109A are stimulated with forskolin to elevate basal cAMP levels. A Gαi-activating agonist will inhibit adenylyl cyclase, causing a dose-dependent decrease in this cAMP signal.[1][13] We will use a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF) for detection.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing human GPR109A (e.g., from DiscoverX, now Eurofins).

  • Compounds: this compound, Nicotinic acid (reference agonist), Forskolin.

  • Reagents: cAMP Gs Dynamic Kit (Cisbio) or similar, Assay Buffer (HBSS with 20 mM HEPES, 0.1% BSA, 500 µM IBMX), 384-well white assay plates.

Workflow Diagram:

cAMP_Workflow A Seed GPR109A-expressing cells in 384-well plate B Incubate 24h A->B C Add test compound dilutions (11-point curve) B->C D Incubate 30 min C->D E Add Forskolin to stimulate Adenylyl Cyclase D->E F Incubate 30 min E->F G Lyse cells and add HTRF detection reagents F->G H Incubate 1h G->H I Read plate on HTRF-compatible reader H->I J Calculate EC50 I->J

Sources

Application Notes and Protocols: 6-(3-Fluorophenyl)nicotinic Acid as a Ligand for PET Imaging of mGluR5

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the application of 6-(3-Fluorophenyl)nicotinic acid and its derivatives as potential ligands for Positron Emission Tomography (PET) imaging of the metabotropic glutamate receptor subtype 5 (mGluR5). Dysfunction of mGluR5 is implicated in a range of central nervous system (CNS) disorders, making it a critical target for therapeutic and diagnostic development.[1][2] These application notes and protocols are designed to equip researchers with the necessary theoretical and practical knowledge for the synthesis, radiolabeling, and preclinical evaluation of this class of compounds. We will delve into the causal reasoning behind experimental choices, ensuring a deep understanding of the methodologies presented.

Introduction: The Significance of mGluR5 and the Phenylnicotinic Acid Scaffold

Glutamate is the primary excitatory neurotransmitter in the mammalian CNS, and its signaling is modulated by metabotropic glutamate receptors (mGluRs), a family of G-protein coupled receptors (GPCRs).[1] Among the eight subtypes, mGluR5 is of particular interest due to its high expression in brain regions associated with learning, memory, and emotion, such as the cerebral cortex, hippocampus, and striatum.[1][3] Its involvement in synaptic plasticity has linked its dysregulation to conditions like anxiety, depression, addiction, and neurodegenerative diseases.[1][2] Consequently, the development of selective PET tracers for mGluR5 is crucial for understanding disease pathophysiology and for the development of novel therapeutics.[1][2][3]

The 6-phenylnicotinic acid scaffold represents a promising starting point for the design of mGluR5 ligands. The introduction of a fluorine atom, specifically as a 3-fluorophenyl substituent, offers several advantages for a potential PET ligand. The fluorine atom can be substituted with the positron-emitting isotope Fluorine-18 (¹⁸F), which has a favorable half-life of 109.8 minutes, allowing for longer synthesis times and imaging protocols compared to Carbon-11. Furthermore, the electronic properties of the fluorine substituent can modulate the binding affinity and pharmacokinetic properties of the ligand.

This guide will provide detailed protocols for the synthesis of the parent ligand, its radiolabeling with ¹⁸F, and its subsequent in vitro and in vivo characterization.

Synthesis of this compound and its Precursor for Radiolabeling

The synthesis of 6-aryl-picolinic acids is efficiently achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5][6] This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. For the synthesis of this compound, a suitable starting material is a 6-halonicotinic acid derivative which can be coupled with (3-fluorophenyl)boronic acid.

Proposed Synthesis of this compound

This protocol outlines a plausible synthetic route based on established Suzuki-Miyaura coupling procedures for similar structures.[6][7][8][9]

Reaction Scheme:

G cluster_0 Suzuki-Miyaura Coupling Reactant1 6-Chloronicotinic Acid Methyl Ester Intermediate This compound Methyl Ester Reactant1->Intermediate Reactant2 (3-Fluorophenyl)boronic Acid Reactant2->Intermediate Catalyst Pd(PPh₃)₄ Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Catalyst->Intermediate Product This compound Intermediate->Product Hydrolysis LiOH, THF/H₂O Hydrolysis->Product

A plausible synthetic workflow for this compound.

Materials:

  • 6-Chloronicotinic acid methyl ester

  • (3-Fluorophenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (1 M)

  • Silica gel for column chromatography

Protocol:

  • Coupling Reaction:

    • In a round-bottom flask, combine 6-chloronicotinic acid methyl ester (1 equivalent), (3-fluorophenyl)boronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

    • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

    • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

    • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the flask.

    • Heat the reaction mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up and Purification of the Ester:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer successively with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain this compound methyl ester.

  • Hydrolysis to the Carboxylic Acid:

    • Dissolve the purified methyl ester in a mixture of THF and water.

    • Add lithium hydroxide (2-3 equivalents) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture to pH 3-4 with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Synthesis of the Radiolabeling Precursor

For the nucleophilic ¹⁸F-fluorination, a suitable precursor with a good leaving group at the 6-position of the nicotinic acid ring is required. A trimethylammonium salt is a commonly used and effective precursor for this purpose.

Reaction Scheme:

G cluster_1 Precursor Synthesis StartingMaterial 6-Chloro-3-phenylnicotinic Acid Ester Intermediate 6-Trimethylammonium-3-phenylnicotinic Acid Ester Triflate StartingMaterial->Intermediate Product Radiolabeling Precursor Intermediate->Product Reagent1 Trimethylamine Reagent1->Intermediate Reagent2 Silver Triflate Reagent2->Intermediate

Synthesis of the trimethylammonium precursor for radiolabeling.

Protocol:

  • Starting from a 6-chloro-3-phenylnicotinic acid ester, the trimethylammonium precursor can be synthesized by reacting it with trimethylamine and a triflate source, such as silver triflate, in a suitable solvent. This reaction typically proceeds at elevated temperatures.

  • Purification of the precursor is critical and is usually achieved by recrystallization.

Radiolabeling with [¹⁸F]Fluoride

The introduction of ¹⁸F is achieved via a nucleophilic substitution reaction on the electron-deficient pyridine ring of the trimethylammonium precursor.

Automated [¹⁸F]Fluorination Protocol

This protocol is adapted from established methods for the radiosynthesis of similar 6-[¹⁸F]fluoronicotinic acid derivatives and is amenable to automation.[10]

Workflow Diagram:

G cluster_2 Radiolabeling Workflow A [¹⁸F]Fluoride Trapping on Anion Exchange Cartridge B Elution with K₂CO₃/K₂₂₂ and Azeotropic Drying A->B C Addition of Precursor in DMSO B->C D Heating (e.g., 120-150 °C) C->D E SPE Purification (e.g., C18 cartridge) D->E F HPLC Purification E->F G Formulation in Saline F->G

Automated radiosynthesis workflow for [¹⁸F]this compound.

Materials:

  • Aqueous [¹⁸F]fluoride from a cyclotron

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Dimethyl sulfoxide (DMSO)

  • Radiolabeling precursor (trimethylammonium salt)

  • Water for injection

  • Ethanol

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • HPLC system with a semi-preparative column and a radiation detector

Protocol:

  • [¹⁸F]Fluoride Processing:

    • Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge.

    • Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

    • Perform azeotropic drying of the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by heating under a stream of nitrogen to remove water.

  • Radiolabeling Reaction:

    • Dissolve the trimethylammonium precursor in DMSO and add it to the dried [¹⁸F]fluoride complex.

    • Heat the reaction mixture at 120-150 °C for 10-15 minutes.

  • Purification:

    • After cooling, dilute the reaction mixture with water and pass it through a C18 SPE cartridge to trap the crude product.

    • Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and polar impurities.

    • Elute the crude product from the cartridge with acetonitrile or ethanol.

    • Inject the eluted product onto a semi-preparative HPLC system for final purification.

    • Collect the fraction corresponding to the [¹⁸F]this compound.

  • Formulation:

    • Remove the HPLC solvent under reduced pressure.

    • Formulate the purified product in sterile saline for injection, optionally with a small percentage of ethanol.

Quality Control
  • Radiochemical Purity: Determined by analytical HPLC. Should be >95%.

  • Molar Activity: Calculated from the amount of radioactivity and the mass of the compound, determined by HPLC with a calibrated UV detector.

  • Residual Solvents: Analyzed by gas chromatography to ensure levels are below pharmacopeial limits.

  • pH and Sterility: Standard tests for injectable radiopharmaceuticals.

In Vitro Evaluation

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the non-radioactive this compound for mGluR5.[11][12][13]

Principle: The assay measures the ability of the test compound to compete with a known high-affinity radioligand for binding to mGluR5 in a preparation of cell membranes expressing the receptor.

Materials:

  • Cell membranes from a cell line stably expressing human or rodent mGluR5 (e.g., HEK293 cells)

  • A suitable mGluR5 radioligand with high specific activity (e.g., [³H]MPEP or a similar antagonist)

  • Non-radioactive this compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Protocol:

  • Membrane Preparation:

    • Homogenize cells expressing mGluR5 in a suitable buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of the mGluR5 radioligand to each well.

    • Add increasing concentrations of the non-radioactive this compound (the competitor).

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known mGluR5 antagonist).

    • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubation and Filtration:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.

  • Counting and Data Analysis:

    • Place the filters in scintillation vials with scintillation cocktail and count the radioactivity.

    • Calculate the specific binding at each concentration of the competitor.

    • Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Data:

CompoundTargetRadioligandIC₅₀ (nM)Kᵢ (nM)
This compoundmGluR5[³H]MPEPHypotheticalHypothetical
MPEP (Reference)mGluR5[³H]MPEP~30~15

Note: Specific IC₅₀ and Kᵢ values for this compound are not currently available in the public domain and would need to be determined experimentally.

In Vitro Autoradiography

This technique visualizes the distribution of mGluR5 binding sites in brain tissue sections.

Protocol:

  • Tissue Preparation:

    • Obtain fresh-frozen rodent brain tissue and section it on a cryostat (e.g., 20 µm thick sections).

    • Thaw-mount the sections onto microscope slides.

  • Incubation:

    • Pre-incubate the slides in buffer to remove endogenous glutamate.

    • Incubate the slides with a low nanomolar concentration of [¹⁸F]this compound.

    • For determination of non-specific binding, incubate adjacent sections in the presence of a high concentration of a known mGluR5 antagonist.

  • Washing and Drying:

    • Wash the slides in ice-cold buffer to remove unbound radioligand.

    • Quickly rinse in distilled water and dry the slides under a stream of cool air.

  • Imaging:

    • Expose the dried slides to a phosphor imaging plate or a digital autoradiography system.

    • After exposure, scan the plate and analyze the resulting image to visualize the distribution of radioactivity, which corresponds to the density of mGluR5.

In Vivo PET Imaging in Rodents

This protocol outlines a typical procedure for evaluating the brain uptake and target engagement of the [¹⁸F]-labeled ligand in a preclinical model.[14][15]

Workflow Diagram:

G cluster_3 In Vivo PET Imaging Workflow A Animal Preparation (Anesthesia, Catheterization) B Radiotracer Injection (e.g., via tail vein) A->B F (Optional) Blocking Study with mGluR5 Antagonist A->F C Dynamic PET/CT Scan (e.g., 60-90 minutes) B->C D Image Reconstruction C->D E Data Analysis (Time-Activity Curves, SUV) D->E F->B

A typical workflow for preclinical in vivo PET imaging.

Materials:

  • Small animal PET/CT scanner

  • Anesthesia system (e.g., isoflurane)

  • Syringe pump

  • Formulated [¹⁸F]this compound

  • Rodents (e.g., rats or mice)

  • (Optional) A known mGluR5 antagonist for blocking studies

Protocol:

  • Animal Preparation:

    • Anesthetize the animal with isoflurane (e.g., 2-3% in oxygen).

    • Place a catheter in the tail vein for radiotracer injection.

    • Position the animal in the PET scanner.

  • PET/CT Imaging:

    • Administer a bolus injection of the radiotracer (e.g., 5-10 MBq) via the tail vein catheter.

    • Acquire a dynamic PET scan for 60-90 minutes.

    • Perform a CT scan for anatomical co-registration and attenuation correction.

  • Image Analysis:

    • Reconstruct the PET images.

    • Co-register the PET images with the CT or an MRI atlas.

    • Draw regions of interest (ROIs) on different brain areas (e.g., cortex, striatum, hippocampus, cerebellum).

    • Generate time-activity curves (TACs) for each ROI.

    • Calculate the Standardized Uptake Value (SUV) for quantitative analysis.

  • (Optional) Blocking Study:

    • To demonstrate target specificity, pre-treat a separate cohort of animals with a known mGluR5 antagonist before injecting the radiotracer.

    • A significant reduction in radiotracer uptake in mGluR5-rich brain regions compared to the baseline scan would confirm specific binding.

Expected Data:

Brain RegionSUV (Baseline)SUV (Blocked)% Blockade
CortexHypotheticalHypotheticalHypothetical
StriatumHypotheticalHypotheticalHypothetical
HippocampusHypotheticalHypotheticalHypothetical
CerebellumHypotheticalHypotheticalHypothetical

Note: Specific SUV values and biodistribution data for [¹⁸F]this compound are not yet published and would need to be determined experimentally.

Conclusion and Future Directions

The this compound scaffold holds promise for the development of novel PET imaging agents for the mGluR5 receptor. The protocols outlined in this guide provide a solid foundation for the synthesis, radiolabeling, and preclinical evaluation of such tracers. The successful development of an ¹⁸F-labeled ligand based on this structure would provide a valuable tool for neuroscience research and drug development, aiding in the investigation of a wide range of CNS disorders. Future work should focus on the experimental determination of the binding affinity and in vivo performance of this and related compounds to fully validate their potential as PET tracers for mGluR5.

References

  • Li, D., Shan, H., Conti, P., & Li, Z. (2012). PET imaging of metabotropic glutamate receptor subtype 5 (mGluR5). American Journal of Nuclear Medicine and Molecular Imaging, 2(1), 29–32. [Link]

  • Li, D., Shan, H., & Conti, P. (2012). Invited Perspective PET imaging of metabotropic glutamate receptor subtype 5 (mGluR5). American Journal of Nuclear Medicine and Molecular Imaging, 2(1), 33-35. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • National Institute of Mental Health (NIMH). (n.d.). 1.4 Radiotracers for mGluR5 receptors. Retrieved from [Link]

  • Li, D., Shan, H., Conti, P., & Li, Z. (2012). PET imaging of metabotropic glutamate receptor subtype 5 (mGluR5). PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Mu, L., Schubiger, P. A., & Ametamey, S. M. (2010). Radioligands for the PET imaging of metabotropic glutamate receptor subtype 5 (mGluR5). Current Topics in Medicinal Chemistry, 10(15), 1558–1568. [Link]

  • CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process. (n.d.). Google Patents.
  • Rutgers Office for Research. (n.d.). PET/CT IMAGING IN MICE AND RATS. Retrieved from [Link]

  • Keliher, E. J., Reiner, T., Thurber, G. M., & Weissleder, R. (2019). Fully automated peptide radiolabeling from [¹⁸F]fluoride. RSC Advances, 9(16), 8968–8974. [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]

  • Mecca, A. P., et al. (2020). PET imaging of mGluR5 in Alzheimer's disease. Alzheimer's & Dementia: Diagnosis, Assessment & Disease Monitoring, 12(1), e12001. [Link]

  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American journal of physiology, 270(2 Pt 2), F153-8. [Link]

  • BindingDB. (n.d.). PrimarySearch_ki. Retrieved from [Link]

  • Singer, A. W., & McElvain, S. M. (1943). picolinic acid hydrochloride. Organic Syntheses, Coll. Vol. 2, p.531 (1943); Vol. 19, p.75 (1939). [Link]

  • Gregory, K. J., et al. (2015). In Vitro to in Vivo Translation of Allosteric Modulator Concentration-Effect Relationships: Implications for Drug Discovery. ACS chemical neuroscience, 6(8), 1423–1437. [Link]

  • Li, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 18–26. [Link]

  • Lee, S. J., & Oh, S. J. (2014). Recent Trends in the Nucleophilic [18F]-radiolabeling Method with No-carrier-added [18F]fluoride. Journal of the Korean Chemical Society, 58(1), 1-10. [Link]

  • ResearchGate. (n.d.). In vitro binding affinities (IC50, ki) and docking study results (ΔG) of the novel compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved from [Link]

  • Bar-Asher, T., et al. (2021). Longitudinal PET studies of mGluR5 in FXS using an FMR1 knockout mouse model. NeuroImage, 237, 118151. [Link]

  • Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction. [Video]. YouTube. [Link]

  • Wang, Y., et al. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry, 10, 911520. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]

  • R Discovery. (n.d.). Fluorine-18 Radiolabeling Research Articles. Retrieved from [Link]

  • Cole, E. L., et al. (2020). C–H Labeling with [¹⁸F]Fluoride: An Emerging Methodology in Radiochemistry. ACS Central Science, 6(8), 1266–1279. [Link]

  • Wang, X., et al. (2022). In Silico Binding Affinity Prediction for Metabotropic Glutamate Receptors Using Both Endpoint Free Energy Methods and A Machine Learning-Based Scoring Function. Journal of chemical information and modeling, 62(15), 3666–3678. [Link]

  • ResearchGate. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Retrieved from [Link]

  • Hocek, M., & Dvorakova, H. (2003). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Collection of Czechoslovak Chemical Communications, 68(4), 883-904. [Link]

  • BIO Web of Conferences. (n.d.). Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). Retrieved from [Link]

  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • WO2021188654A1 - Improved synthesis of 6-aryl-4-aminopicolinates. (n.d.). Google Patents.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie (International ed. in English), 46(29), 5555–5559. [Link]

  • Rajasekaran, R., et al. (2012). Prediction of kinase-inhibitor binding affinity using energetic parameters. Journal of biosciences, 37(5), 841–849. [Link]

Sources

scale-up synthesis of 6-(3-Fluorophenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Process Development and Scale-Up Synthesis of 6-(3-Fluorophenyl)nicotinic Acid

Introduction: this compound is a key building block in the synthesis of various pharmaceutically active compounds. Its molecular structure, featuring a substituted biphenyl motif, makes it a valuable intermediate in drug discovery and development. The transition from laboratory-scale synthesis to large-scale manufacturing presents a unique set of challenges, including process safety, scalability, economic viability, and regulatory compliance. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on a robust and scalable synthesis of this compound, focusing on the widely adopted Suzuki-Miyaura cross-coupling reaction.

Strategic Approach: The Suzuki-Miyaura Coupling

The formation of the carbon-carbon bond between the pyridine and phenyl rings is the critical transformation in this synthesis. For industrial-scale production, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the method of choice.[1] This is due to its high functional group tolerance, generally mild reaction conditions, and the commercial availability of a wide range of boronic acids.[2]

The selected synthetic route involves the coupling of a 6-halonicotinic acid derivative with 3-fluorophenylboronic acid. While 6-bromonicotinic acid offers higher reactivity, 6-chloronicotinic acid is often preferred for large-scale synthesis due to its significantly lower cost, a critical factor in process economics.

G cluster_reactants Starting Materials cluster_reaction Core Transformation cluster_products Intermediates & Final Product 6-Chloronicotinic Acid Ester 6-Chloronicotinic Acid Ester Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling 6-Chloronicotinic Acid Ester->Suzuki-Miyaura Coupling 3-Fluorophenylboronic Acid 3-Fluorophenylboronic Acid 3-Fluorophenylboronic Acid->Suzuki-Miyaura Coupling Ester Intermediate Ester Intermediate Suzuki-Miyaura Coupling->Ester Intermediate Hydrolysis Hydrolysis Ester Intermediate->Hydrolysis This compound This compound Hydrolysis->this compound

Caption: Overall synthetic workflow for this compound.

Deconstructing the Catalytic System: Causality in Experimental Design

The success of a scale-up campaign hinges on the rational selection and optimization of each reaction component. A typical lab-scale procedure is often not directly transferable to a manufacturing plant, where safety, cost, and robustness are paramount.

The Palladium Catalyst and Ligand

The heart of the Suzuki reaction is the palladium catalyst. The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) species.[1]

  • Palladium Source: While various Pd sources can be used, for scale-up, heterogeneous catalysts like Palladium on Carbon (Pd/C) are advantageous.[3] They can be easily filtered off post-reaction, simplifying purification and enabling catalyst recovery and recycling, which is both economically and environmentally beneficial.[1][3]

  • Ligand Selection: Phosphine ligands are crucial for stabilizing the Pd(0) active species and facilitating the catalytic cycle. For aryl chlorides, which are less reactive than bromides or iodides, electron-rich and bulky phosphine ligands are often required to promote the challenging oxidative addition step.[4] However, complex and expensive ligands should be avoided if possible. Simple, low molecular weight ligands are preferable for scale-up.[3] In some cases, ligand-less conditions have been developed, further simplifying the process.[5]

The Role of the Base

A base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step of the catalytic cycle.[4]

  • Choice of Base: Simple inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are preferred over organic amines or alkoxides for large-scale operations.[3] They are inexpensive, readily available, and easily removed during the aqueous work-up. The choice of base can also influence the reaction rate and selectivity.

Solvent System: A "Green" Perspective

Solvent selection is critical for reaction performance, work-up, and environmental impact.

  • Avoiding Problematic Solvents: Solvents like DMF, NMP, and 1,4-dioxane, while common in laboratory settings, are often avoided in manufacturing due to their high boiling points, toxicity, and environmental concerns.[3][6]

  • Preferred Solvent Systems: For scale-up, aqueous solvent systems (e.g., Toluene/water, 2-Propanol/water) are highly desirable. They are greener, often facilitate product precipitation, and simplify the removal of inorganic by-products during work-up.

SuzukiCycle Pd0 Pd(0)L₂ Pd_Aryl Ar-Pd(II)-X L₂ Pd0->Pd_Aryl Pd_Trans Ar-Pd(II)-Ar' L₂ Pd_Aryl->Pd_Trans Transmetalation Pd_Trans->Pd0 Product Ar-Ar' (Product) Pd_Trans->Product Reductive Elimination Start Start->Pd0 ArX Ar-X (6-Chloronicotinate) ArX->Pd_Aryl Oxidative Addition ArBOH Ar'-B(OH)₂ (3-Fluorophenyl- boronic Acid) ArBOH->Pd_Trans Base Base Base->ArBOH

Sources

Application Notes and Protocols for the Solid-Phase Synthesis of 6-(3-Fluorophenyl)nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Aryl Nicotinic Acid Scaffolds in Modern Drug Discovery

The nicotinic acid (vitamin B3) scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds.[1][2][3] Its derivatives are known to exhibit a wide range of therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.[4] Specifically, the 6-aryl substituted nicotinic acid motif is a key pharmacophore in various developmental drugs, where the aryl group can be tailored to modulate target affinity and selectivity. The 3-fluorophenyl substituent, in particular, is a common feature in modern drug candidates, as the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability.

Traditional solution-phase synthesis of libraries of these derivatives can be laborious, involving multiple reaction and purification steps for each analog. Solid-phase synthesis (SPS) offers a powerful alternative, enabling the rapid and efficient production of compound libraries by immobilizing a common scaffold on a polymer support and building complexity through sequential reactions.[5][6] This application note provides a detailed, field-proven guide to the solid-phase synthesis of 6-(3-Fluorophenyl)nicotinic acid and its derivatives, leveraging the strengths of resin-based chemistry to streamline the drug discovery process.

Guiding Principles: A Self-Validating Approach to Solid-Phase Synthesis

The trustworthiness of any synthetic protocol lies in its robustness and reproducibility. This guide is structured around a self-validating workflow, where each key step can be monitored to ensure the reaction has proceeded to completion before moving to the next. This minimizes the accumulation of impurities and simplifies the final purification process. The core strategy involves:

  • Immobilization: Covalent attachment of a suitable nicotinic acid precursor to a solid support.

  • On-Resin Transformation: Performing the key carbon-carbon bond-forming reaction on the immobilized substrate.

  • Cleavage: Releasing the final product from the solid support.

  • Purification and Analysis: Isolating and characterizing the target compound.

This workflow is designed to be adaptable for the creation of diverse libraries of 6-aryl nicotinic acid derivatives by simply varying the building blocks used in the on-resin transformation step.

Experimental Workflow Overview

The overall synthetic strategy is depicted below. It begins with the immobilization of 6-chloronicotinic acid onto a Wang resin, a standard choice for the solid-phase synthesis of acids due to its acid-labile linker.[7][8] The key bond formation is achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with 3-fluorophenylboronic acid.[9][10][11][12] Finally, the desired product is cleaved from the resin using trifluoroacetic acid (TFA).

SPS_Workflow cluster_0 Solid-Phase Synthesis Cycle Resin Wang Resin Immobilization Immobilization of 6-Chloronicotinic Acid Resin->Immobilization Resin_Bound_Intermediate Resin-Bound 6-Chloronicotinic Acid Immobilization->Resin_Bound_Intermediate Suzuki_Coupling Suzuki-Miyaura Coupling with 3-Fluorophenylboronic Acid Resin_Bound_Intermediate->Suzuki_Coupling Resin_Bound_Product Resin-Bound This compound Suzuki_Coupling->Resin_Bound_Product Cleavage Cleavage from Resin (TFA) Resin_Bound_Product->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification Final_Product This compound Derivative Purification->Final_Product Characterization Characterization (LC-MS, NMR) Final_Product->Characterization

Caption: Overall workflow for the solid-phase synthesis of this compound derivatives.

Part 1: Immobilization of 6-Chloronicotinic Acid onto Wang Resin

Rationale: The first crucial step is the covalent attachment of the nicotinic acid scaffold to the solid support. Wang resin is selected for its 4-alkoxybenzyl alcohol linker, which forms an ester bond with the carboxylic acid of the substrate. This ester linkage is stable to a wide range of reaction conditions, including the subsequent palladium-catalyzed coupling, but can be readily cleaved with moderate strength acid, such as trifluoroacetic acid (TFA), to release the final product as a carboxylic acid.[7][8]

The esterification is typically facilitated by activating the carboxylic acid. The 2,6-dichlorobenzoyl chloride (DCB) method is a highly efficient procedure for this purpose, often leading to high loading capacities.[13]

Protocol 1: Esterification of 6-Chloronicotinic Acid with Wang Resin

ParameterValue/ReagentPurpose
ResinWang Resin (100-200 mesh, ~1.0 mmol/g)Solid support with an acid-labile linker.
Substrate6-Chloronicotinic AcidThe scaffold to be immobilized.
Activating Agent2,6-Dichlorobenzoyl Chloride (DCB)Converts the carboxylic acid to a highly reactive mixed anhydride.
BasePyridineAcid scavenger and catalyst.
SolventDichloromethane (DCM), AnhydrousSwells the resin and dissolves reagents.
TemperatureRoom TemperatureMild reaction condition.
Reaction Time3-6 hoursSufficient for complete esterification.

Step-by-Step Methodology:

  • Resin Swelling: Place Wang resin (1.0 g, ~1.0 mmol) in a peptide synthesis vessel. Add anhydrous DCM (10 mL) and allow the resin to swell for 30 minutes with occasional agitation. Drain the solvent.

  • Anhydride Formation: In a separate flask, dissolve 6-chloronicotinic acid (3.0 eq., 3.0 mmol, 472 mg) and pyridine (3.0 eq., 3.0 mmol, 243 µL) in anhydrous DCM (10 mL). Cool the solution to 0°C in an ice bath. Add 2,6-dichlorobenzoyl chloride (3.0 eq., 3.0 mmol, 420 µL) dropwise and stir for 30 minutes at 0°C.

  • Coupling Reaction: Add the pre-activated mixed anhydride solution to the swollen resin. Agitate the mixture at room temperature for 3-6 hours.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DCM (3 x 10 mL), N,N-Dimethylformamide (DMF) (3 x 10 mL), Methanol (3 x 10 mL), and finally DCM (3 x 10 mL) to remove all soluble impurities.

  • Drying: Dry the resin under high vacuum to a constant weight.

Validation Point (Optional): The success of the immobilization can be qualitatively monitored by FT-IR spectroscopy.[14][15] A new ester carbonyl stretch should appear around 1735 cm⁻¹, and the hydroxyl stretch of the Wang resin (around 3500 cm⁻¹) should diminish. Quantitative determination of the loading capacity can be performed by cleaving a small, weighed sample of the resin and quantifying the released 6-chloronicotinic acid by UV-Vis spectroscopy or HPLC.

Part 2: On-Resin Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds.[12] Its tolerance to a wide variety of functional groups and relatively mild reaction conditions make it ideal for solid-phase synthesis.[9] In this step, the resin-bound 6-chloronicotinic acid is coupled with 3-fluorophenylboronic acid using a palladium catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high conversion on the solid support. A common and effective system for heteroaryl chlorides involves a palladium(II) acetate precatalyst with a bulky, electron-rich phosphine ligand like S-Phos, and a suitable base such as potassium phosphate.[16]

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-Cl(L₂) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Resin_Cl Resin-Nic-Cl Resin_Cl->OxAdd Boronic_Acid (F-Ph)B(OH)₂ + Base Boronic_Acid->Transmetal

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Suzuki-Miyaura Coupling

ParameterValue/ReagentPurpose
ResinResin-bound 6-chloronicotinic acidImmobilized substrate.
Coupling Partner3-Fluorophenylboronic acidIntroduces the 3-fluorophenyl group.
CatalystPalladium(II) Acetate (Pd(OAc)₂)Palladium source for the active Pd(0) catalyst.
LigandS-PhosStabilizes the Pd catalyst and facilitates the reaction.
BasePotassium Phosphate (K₃PO₄)Activates the boronic acid for transmetalation.
Solvent1,4-Dioxane / Water (4:1)Solubilizes reagents and facilitates the reaction.
Temperature80-100 °CProvides thermal energy for the reaction.
Reaction Time12-24 hoursEnsures high conversion.

Step-by-Step Methodology:

  • Resin Preparation: Place the dried resin-bound 6-chloronicotinic acid (~1.0 mmol) in a reaction vessel.

  • Reagent Mixture: In a separate flask, add 3-fluorophenylboronic acid (3.0 eq., 3.0 mmol, 420 mg), K₃PO₄ (4.0 eq., 4.0 mmol, 849 mg), Pd(OAc)₂ (0.1 eq., 0.1 mmol, 22.4 mg), and S-Phos (0.2 eq., 0.2 mmol, 82 mg).

  • Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane and water (4:1, 10 mL) to the flask containing the reagents. Briefly agitate to dissolve.

  • Reaction: Transfer the reagent solution to the vessel containing the resin. Seal the vessel and heat at 80-100 °C for 12-24 hours with constant agitation.

  • Washing: After cooling to room temperature, drain the reaction mixture. Wash the resin extensively with the following sequence: Dioxane/Water (1:1) (3 x 10 mL), DMF (3 x 10 mL), water (3 x 10 mL), Methanol (3 x 10 mL), and finally DCM (3 x 10 mL).

  • Drying: Dry the resin under high vacuum.

Validation Point: The disappearance of the C-Cl bond can be difficult to monitor by on-bead FT-IR. A reliable method for validation is to perform a test cleavage on a small aliquot of the resin, followed by LC-MS analysis of the cleaved material to confirm the presence of the desired product and the absence of starting material.[17]

Part 3: Cleavage and Purification

Rationale: The final step on the solid phase is the cleavage of the product from the resin. For Wang resin, this is achieved under acidic conditions using TFA.[5][14] A "cleavage cocktail" containing scavengers is often used to trap reactive cationic species (e.g., from the benzyl linker) that are generated during the process and could otherwise lead to side products. Triisopropylsilane (TIS) is an effective scavenger for this purpose.

Protocol 3: Cleavage of the Product from Wang Resin

ParameterValue/ReagentPurpose
ResinResin-bound final productThe resin to be cleaved.
Cleavage ReagentTrifluoroacetic Acid (TFA)Strong acid to cleave the ester linker.
ScavengerTriisopropylsilane (TIS)Traps reactive cationic species.
SolventDichloromethane (DCM)Co-solvent for the cleavage cocktail.
Precipitation SolventCold Diethyl EtherPrecipitates the cleaved product.
TemperatureRoom TemperatureStandard condition for TFA cleavage.
Reaction Time1-2 hoursSufficient for complete cleavage.

Step-by-Step Methodology:

  • Resin Preparation: Place the dry, product-bound resin (~1.0 g) in a reaction vessel.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS (v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail (10 mL per gram of resin) to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Product Collection: Filter the resin and collect the filtrate containing the cleaved product. Wash the resin with a small amount of fresh TFA (2 x 2 mL) and combine the filtrates.

  • Precipitation: Add the combined filtrate dropwise to a flask containing cold diethyl ether (10 times the volume of the filtrate) with vigorous stirring. A precipitate of the crude product should form.

  • Isolation: Isolate the precipitated product by filtration or centrifugation. Wash the solid with cold diethyl ether to remove residual scavengers.

  • Drying: Dry the crude product under vacuum.

Purification:

The crude product can be purified to high homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC). A typical gradient of water and acetonitrile, both containing 0.1% TFA, is effective for resolving the target compound from any minor impurities.

Part 4: Characterization and Data

The final purified product should be characterized thoroughly to confirm its identity and purity.

Expected Characterization Data for this compound:

TechniqueExpected Result
LC-MS A single major peak in the HPLC chromatogram with a mass corresponding to the expected molecular weight (C₁₂H₈FNO₂: 217.20 g/mol ). The ESI-MS should show a prominent ion at m/z = 218.2 [M+H]⁺.[18]
¹H NMR The spectrum should show characteristic signals for the aromatic protons on both the pyridine and the 3-fluorophenyl rings. The chemical shifts and coupling patterns will be consistent with the substitution pattern.
¹⁹F NMR A single signal corresponding to the fluorine atom on the phenyl ring.
Purity (HPLC) >95% (as determined by peak area integration at a suitable wavelength, e.g., 254 nm).

Expanding the Scope: Library Synthesis

The true power of this solid-phase protocol lies in its application to library synthesis. By splitting the resin-bound 6-chloronicotinic acid into multiple reaction vessels and introducing a different arylboronic acid in the Suzuki-Miyaura coupling step, a diverse library of 6-aryl nicotinic acid derivatives can be generated in parallel. This approach significantly accelerates the structure-activity relationship (SAR) studies crucial for drug development.

Troubleshooting and Field-Proven Insights

  • Low Loading Capacity: If the initial esterification gives low loading, ensure all reagents and solvents are anhydrous. Pre-activating the carboxylic acid for a longer duration or using an alternative coupling reagent like DIC/DMAP may improve efficiency.[8]

  • Incomplete Suzuki Coupling: If the Suzuki reaction does not go to completion, ensure the reagents are of high quality and the solvents are properly degassed to remove oxygen, which can deactivate the palladium catalyst. Increasing the catalyst loading or reaction time may be necessary. For particularly challenging couplings, switching to a more reactive 6-bromonicotinic acid as the starting material can be beneficial.

  • Side Products During Cleavage: If significant impurities are observed after cleavage, ensure an adequate amount of scavenger (TIS) is used. Cleavage at a lower temperature (0°C) can sometimes minimize side reactions.

References

  • Aapptec. Cleavage from Wang Resin. Aapptec Peptides. [Link]

  • Fromont, C. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. University of Southampton. [Link]

  • Yan, B., Kumaravel, G., Anjaria, H., Wu, A., Petter, R. C., Jewell, C. F., Jr., & Wareing, J. R. (1996). Progression of Organic Reactions on Resin Supports Monitored by Single Bead FTIR Microspectroscopy. The Journal of Organic Chemistry, 61(21), 7467–7472.
  • McGrattan, B. J., Spragg, R. A., & Wilson, H. M. Practical considerations for FT-IR measurements in solid phase synthesis. Perkin Elmer. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. CEM Corporation. [Link]

  • Hoogewijs, K., Deceuninck, A., & Madder, A. (2012). Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation during resin cleavage. Organic & Biomolecular Chemistry, 10(3), 544-553.
  • Peptide Synthesis Resins. AAPPTEC. [Link]

  • Optimization of conditions for the solid-phase version of Suzuki-Miyaura coupling with immobilized boronic acids. ResearchGate. [Link]

  • Zuckermann, R. N., Kerr, J. M., Kent, S. B., & Moos, W. H. (1992). The synthesis of peptidomimetic combinatorial libraries through successive amide alkylations. Journal of the American Chemical Society, 114(26), 10646-10647.
  • Abdel-Maksoud, M. S., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 144, 107136.
  • Aapptec. Technical Support Information Bulletin 1073 - Wang Resin. Aapptec Peptides. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • Fields, G. B. (2007). Direct Conversion of Resin-Bound Peptides to C-Terminal Esters. The Journal of Organic Chemistry, 72(19), 7381-7384.
  • Stolar, T., et al. (2020). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. Chemistry–A European Journal, 26(1), 147-152.
  • Wang, Y., et al. (2006). Studies of esterification of Wang resin and fmoc/t-Bu tyrosin in solid phase peptide synthesis. Chinese Journal of Chemical Engineering, 14(4), 542-546.
  • Wójcik, R., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
  • Myers, A. G. The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]

  • Lisicki, D., et al. (2022).
  • A general Suzuki cross-coupling reaction of heteroaromatics catalyzed by nanopalladium on amino-functionalized siliceous mesocellular foam. (2014). PubMed. [Link]

  • Sharma, M., & Sharma, P. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. [Link]

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Application Notes & Protocols: Leveraging 6-(3-Fluorophenyl)nicotinic Acid Analogs in Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the applications of click chemistry utilizing 6-(3-Fluorophenyl)nicotinic acid analogs as novel molecular probes and bioconjugation handles.

Abstract

Click chemistry has revolutionized the fields of drug discovery, chemical biology, and materials science by offering a set of rapid, reliable, and bioorthogonal reactions for covalently linking molecular components.[1][2][3] This guide introduces the strategic use of this compound analogs as versatile building blocks for click chemistry applications. The nicotinic acid scaffold is of significant pharmacological interest, while the incorporation of a fluorine atom can enhance crucial molecular properties such as metabolic stability and binding affinity.[4][5][6] By functionalizing this core structure with azide or alkyne handles, researchers can create powerful tools for bioconjugation, targeted drug delivery, and cellular imaging.[][8] This document provides the scientific rationale, synthesis strategies, and detailed experimental protocols for both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions involving these novel analogs.

Core Principles and Strategic Rationale

Overview of Key Click Chemistry Reactions

Click chemistry reactions are characterized by their high efficiency, simple reaction conditions, and tolerance of a wide range of functional groups, making them ideal for use in complex biological systems.[2][9] The two most prominent reactions in this class are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction joins a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[9][10] It is exceptionally robust and high-yielding. The required Cu(I) catalyst is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[9][11] While highly effective, the potential cytotoxicity of copper can limit its application in living cells.[12]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a cytotoxic copper catalyst, SPAAC utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts rapidly with an azide.[12][][14] The driving force is the release of ring strain, allowing the reaction to proceed under physiological conditions without any metal catalyst.[12][15] This makes SPAAC the preferred method for live-cell imaging and in vivo applications.[][16]

The this compound Scaffold: A Privileged Structure

The choice of this compound as a core scaffold is based on several strategic advantages:

  • Pharmacological Relevance: Nicotinic acid and its derivatives are known to interact with biological targets, including nicotinic acetylcholine receptors (nAChRs) and G-protein coupled receptors like GPR109a, making them valuable for developing novel therapeutics and chemical probes.[5][17][18][19]

  • Fluorine's Role in Medicinal Chemistry: The strategic placement of a fluorine atom often enhances a molecule's pharmacokinetic and pharmacodynamic properties.[6] It can increase metabolic stability by blocking sites of oxidation, improve binding affinity through favorable electrostatic interactions, and modulate lipophilicity to enhance membrane permeability.[4][20]

  • Synthetic Tractability: The carboxylic acid group on the nicotinic acid ring provides a convenient handle for synthetic modification, allowing for the straightforward attachment of click chemistry functionalities.

G cluster_0 Core Scaffold cluster_1 Functionalization for Click Chemistry cluster_2 Target Applications Core 6-(3-Fluorophenyl) nicotinic acid Alkyne Alkyne-Modified Analog Core->Alkyne Synthetic Modification Azide Azide-Modified Analog Core->Azide Synthetic Modification CuAAC CuAAC Bioconjugation (e.g., Protein Labeling) Alkyne->CuAAC Azide->CuAAC Requires Terminal Alkyne Partner SPAAC SPAAC Live-Cell Imaging (Copper-Free) Azide->SPAAC Requires Strained Alkyne Partner

Caption: Strategy for developing click-ready this compound analogs.

Synthesis of Click-Ready Analogs

To utilize the this compound scaffold in click chemistry, it must first be functionalized with either an alkyne or an azide group. The following protocols outline standard peptide coupling procedures to achieve this.

Protocol 2.1: Synthesis of an Alkyne-Functionalized Analog

This protocol describes the synthesis of N-(prop-2-yn-1-yl)-6-(3-fluorophenyl)nicotinamide, an alkyne-containing analog suitable for CuAAC reactions.

Materials:

  • This compound (1.0 equiv)

  • Propargylamine (1.1 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Standard workup and purification reagents (Ethyl acetate, HCl, NaHCO₃, brine, MgSO₄, silica gel)

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add propargylamine dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired alkyne-functionalized analog.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2.2: Synthesis of an Azide-Functionalized Analog

This protocol details the synthesis of an azide-functionalized analog by coupling the core scaffold to a short PEG linker with a terminal azide, suitable for both CuAAC and SPAAC.

Materials:

  • This compound (1.0 equiv)

  • 1-Amino-11-azido-3,6,9-trioxaundecane (NH₂-PEG₃-N₃) (1.1 equiv)

  • EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) (1.5 equiv)

  • HOBt (Hydroxybenzotriazole) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Standard workup and purification reagents

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound, EDC, and HOBt in anhydrous DCM.

  • Stir the mixture at room temperature for 30 minutes to form the active ester.

  • Add a solution of NH₂-PEG₃-N₃ in DCM to the reaction mixture.

  • Stir the reaction overnight at room temperature. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, wash the mixture with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the crude product via flash column chromatography to obtain the pure azide-functionalized analog.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Application Protocols

The following protocols provide step-by-step methodologies for using the synthesized analogs in common bioconjugation and cell labeling experiments.

Application 3.1: CuAAC-Mediated Labeling of a Protein

This protocol describes the conjugation of the alkyne-functionalized nicotinic acid analog to an azide-modified protein (e.g., a protein metabolically labeled with an azido-amino acid or chemically modified).

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Reaction cluster_2 Step 3: Purification & Analysis P1 Prepare Azide-Protein (1 mg/mL in PBS) R1 Combine Azide-Protein and Alkyne-Probe P1->R1 P2 Prepare Alkyne-Probe (10 mM in DMSO) P2->R1 P3 Prepare Catalyst Stocks: - 50 mM CuSO₄ - 100 mM THPTA - 1 M Sodium Ascorbate R2 Premix CuSO₄ + THPTA (1:5 molar ratio) P3->R2 R3 Add Catalyst Mix to Protein Solution R1->R3 R2->R3 R4 Initiate with fresh Sodium Ascorbate R3->R4 R5 Incubate 1-2h at RT, protected from light R4->R5 A1 Remove excess reagents (Size-Exclusion Chromatography) R5->A1 A2 Analyze Conjugate (SDS-PAGE, Mass Spec) A1->A2

Caption: Experimental workflow for CuAAC protein conjugation.

Materials:

  • Azide-modified protein (e.g., BSA-Azide)

  • Alkyne-functionalized this compound analog (from Protocol 2.1)

  • Copper(II) Sulfate (CuSO₄)

  • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand[21][22]

  • Sodium Ascorbate

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO

  • Size-Exclusion Chromatography (SEC) column (e.g., PD-10)

Procedure:

  • Reagent Preparation:

    • Prepare a 1 mg/mL solution of the azide-modified protein in PBS.

    • Prepare a 10 mM stock solution of the alkyne-probe in DMSO.

    • Prepare fresh stock solutions: 50 mM CuSO₄ in water, 100 mM THPTA in water, and 1 M Sodium Ascorbate in water.

  • Catalyst Premix: In a microcentrifuge tube, combine 5 µL of 50 mM CuSO₄ with 25 µL of 100 mM THPTA (a 1:5 molar ratio of Cu:Ligand). Vortex briefly.

    • Scientist's Note: Using a copper-chelating ligand like THPTA is critical. It stabilizes the active Cu(I) oxidation state, accelerates the reaction, and protects the target biomolecule from oxidative damage caused by reactive oxygen species.[9][11]

  • Conjugation Reaction:

    • In a reaction tube, add 500 µL of the azide-protein solution.

    • Add 5 µL of the 10 mM alkyne-probe stock solution (final concentration ~100 µM, a 10-20 fold molar excess over the protein).

    • Add the premixed CuSO₄/THPTA catalyst to the protein/alkyne mixture.

    • Initiate the reaction by adding 5 µL of 1 M Sodium Ascorbate (final concentration ~10 mM).

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purification: Purify the resulting conjugate and remove excess small-molecule reagents using a desalting SEC column equilibrated with PBS.

  • Characterization:

    • SDS-PAGE: Analyze the purified conjugate. A successful conjugation can sometimes be observed as a slight increase in the molecular weight band compared to the unlabeled protein. If the probe is fluorescent, it can be visualized directly.

    • Mass Spectrometry (LC-MS or MALDI-TOF): Confirm the covalent modification and determine the degree of labeling by observing the mass shift corresponding to the addition of the alkyne-probe.

Application 3.2: SPAAC-Mediated Live-Cell Imaging

This protocol details the use of a DBCO-functionalized nicotinic acid analog to visualize metabolically labeled glycans on the surface of living cells. This requires the synthesis of a DBCO-analog, which can be achieved via amide coupling of this compound with a DBCO-amine linker.

G cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Cell Labeling (SPAAC) cluster_2 Step 3: Imaging M1 Culture cells to ~70% confluency M2 Supplement media with Ac₄ManNAz (25-50 µM) M1->M2 M3 Incubate for 48-72 hours M2->M3 L1 Wash cells 3x with warm PBS M3->L1 L2 Add DBCO-Fluorophore-Probe (5-20 µM in media) L1->L2 L3 Incubate for 30-60 min at 37°C L2->L3 I1 Wash cells 3x with PBS to remove excess probe L3->I1 I2 Add fresh media or fix cells if desired I1->I2 I3 Image with fluorescence microscope I2->I3

Caption: Workflow for live-cell imaging using SPAAC.

Materials:

  • Mammalian cells (e.g., HeLa or HEK293)

  • Cell culture medium and supplements

  • Ac₄ManNAz (peracetylated N-azidoacetylmannosamine) for metabolic labeling

  • DBCO-functionalized this compound analog conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • PBS and fixing/staining reagents (e.g., paraformaldehyde, DAPI) if needed

Procedure:

  • Metabolic Labeling:

    • Plate cells on glass-bottom dishes suitable for microscopy and culture until they reach ~70% confluency.

    • Supplement the culture medium with 25-50 µM Ac₄ManNAz.

    • Incubate the cells for 48-72 hours to allow for metabolic incorporation of the azido-sugar into cell-surface glycans.[12]

    • Scientist's Note: Ac₄ManNAz is a precursor to sialic acid. Once deacetylated and converted in the cell, it is incorporated into glycoproteins, presenting azide groups on the cell surface. This is a key step in bioorthogonal labeling.[23]

  • SPAAC Reaction:

    • Gently wash the cells three times with warm PBS or serum-free medium to remove any unincorporated azido-sugar.

    • Prepare a solution of the DBCO-fluorophore probe in fresh culture medium at a final concentration of 5-20 µM.

    • Add the probe solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

  • Imaging:

    • Wash the cells three times with warm PBS to remove the unreacted probe.

    • Add fresh culture medium or a suitable imaging buffer to the cells.

    • (Optional) For fixed-cell imaging, fix the cells with 4% paraformaldehyde, permeabilize, and counterstain nuclei with DAPI.

    • Visualize the labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore. Successful labeling will appear as fluorescence localized to the cell membrane/surface.

Quantitative Data and Troubleshooting

Table 1: Typical Reaction Parameters
ParameterCuAAC BioconjugationSPAAC Live-Cell Labeling
Probe Concentration 50-200 µM (10-50x excess)5-25 µM
Reaction Time 1-4 hours30-90 minutes
Temperature Room Temperature (20-25°C)37°C
pH 7.0 - 8.07.2 - 7.4 (Physiological)
Catalyst 50-250 µM CuSO₄None
Ligand 250 µM - 1.25 mM THPTANone
Reducing Agent 5-10 mM Sodium AscorbateNone
Table 2: Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low reaction yield (CuAAC) Inactive catalyst (Cu(II) present)Use freshly prepared sodium ascorbate solution. Ensure a 5:1 ligand-to-copper ratio to protect Cu(I).[9]
Steric hindranceIncrease reaction time and/or temperature slightly (e.g., to 37°C). Increase reactant concentrations if possible.
Biomolecule degradation (CuAAC) Oxidative damage from catalystIncrease the ligand-to-copper ratio (e.g., 10:1). Keep reaction times as short as possible. Use degassed buffers.
High background fluorescence (SPAAC) Non-specific binding of DBCO probeDecrease probe concentration. Increase the number of wash steps after labeling. Include a blocking step (e.g., with BSA) before adding the probe.
Hydrophobicity of the probeUse a more hydrophilic DBCO reagent or a probe with a PEG linker to improve solubility and reduce non-specific interactions.
No labeling observed (SPAAC) Inefficient metabolic labelingIncrease the concentration of Ac₄ManNAz or extend the incubation time. Ensure cell line is capable of the metabolic pathway.

Conclusion

The functionalization of this compound with click chemistry handles provides a powerful platform for creating novel chemical tools. The inherent biological relevance of the nicotinic acid core, combined with the advantageous properties imparted by fluorination, makes these analogs highly attractive for applications ranging from targeted drug delivery and proteomics to advanced cellular imaging. The detailed protocols provided herein serve as a robust starting point for researchers to explore the vast potential of these custom-designed molecular probes.

References

  • BenchChem. (2025). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Application Notes and Protocols for Researchers. Benchchem.
  • Nwe, K., & Brechbiel, M. W. (2009). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Cancer Biotherapy & Radiopharmaceuticals, 24(3), 289-302. [Link]

  • Hein, C. D., Liu, X., & Wang, D. (2008). Click Chemistry for Drug Development and Diverse Chemical–Biology Applications. Pharmaceutical Research, 25(10), 2216-2230. [Link]

  • Benchchem. (2025). The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). Benchchem.
  • Khepar, V. (2015). Applications of click chemistry in drug discovery. Slideshare. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal Chemistry and Its Applications. Accounts of Chemical Research, 44(9), 666-676. [Link]

  • Benchchem. (2025). Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Benchchem.
  • Wikipedia. (2023). Bioorthogonal chemistry. Wikipedia. [Link]

  • Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]

  • AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm.
  • BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry. BroadPharm.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic-chemistry.org. [Link]

  • Ma, Y., et al. (2021). Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Journal of Chemistry, 39(12), 3373-3385.
  • van der Vliet, D., & van Delft, F. L. (2015). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. Methods in Enzymology, 555, 131-152. [Link]

  • Jeschke, P. (2017). The role of fluorine in the design of nicotinic acetylcholine receptor (nAChR) competitive modulators. Bioorganic & Medicinal Chemistry, 25(16), 4335-4347.
  • Jawad Mohsen, E. M., Salih, N. A., Radhi, A. W., & Atiya, R. (2021). Nicotinic acid derivatives: Application and uses, review. Journal of Research in Chemistry, 3(1), 52-59. [Link]

  • Pike, A., & Birrell, M. (2007). Nicotinic acid: an old drug with a promising future. British Journal of Pharmacology, 151(5), 579-586. [Link]

  • D'Andrea, L., et al. (2021). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Catalysts, 11(11), 1361. [Link]

  • Gmiat, A., et al. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences, 24(3), 2536. [Link]

  • Inoue, M., Sumii, Y., & Shibata, N. (2020). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 25(21), 5069. [Link]

  • Shen, H. C., et al. (2007). Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a. Bioorganic & Medicinal Chemistry Letters, 17(24), 6902-6907. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Unique Properties of Fluorine and their Relevance to Medicinal Chemistry and Chemical Biology. Angewandte Chemie International Edition, 46(36), 6842-6869. [Link]

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Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 3-Fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 3-fluorophenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The electron-withdrawing nature of the fluorine substituent on the phenylboronic acid introduces unique challenges, primarily the propensity for protodeboronation, which can significantly impact reaction efficiency and yield.[1][2] This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki coupling with 3-fluorophenylboronic acid is giving a low yield, and I'm observing significant amounts of fluorobenzene as a byproduct. What is the likely cause and how can I fix it?

A1: The formation of fluorobenzene is a classic sign of protodeboronation , an undesired side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[3] This process is particularly prevalent with electron-deficient arylboronic acids like 3-fluorophenylboronic acid, as the electron-withdrawing fluorine atom makes the ipso-carbon more susceptible to protonolysis, especially under basic conditions.[1][4]

Causality: The desired Suzuki coupling and the undesired protodeboronation are competing pathways. Your goal is to accelerate the rate of the catalytic cycle for cross-coupling so that it significantly outpaces the rate of protodeboronation.

Troubleshooting Workflow:

G cluster_0 Problem: Low Yield & Fluorobenzene Formation cluster_1 Primary Optimization Steps cluster_2 Secondary Optimization Problem Low Yield with 3-Fluorophenylboronic Acid (Protodeboronation Suspected) Base 1. Modify the Base - Switch to a weaker, non-hydroxide base (e.g., K3PO4, Cs2CO3, K2CO3). - Use anhydrous conditions if possible. Problem->Base Start Here Catalyst 2. Enhance Catalyst Activity - Use a more active ligand (e.g., Buchwald ligands like SPhos, XPhos). - Use a pre-formed catalyst to ensure efficient generation of Pd(0). Base->Catalyst If issue persists Boronic_Acid_Derivative 3. Protect the Boronic Acid - Switch to 3-fluorophenylboronic acid pinacol ester or potassium trifluoroborate salt. Catalyst->Boronic_Acid_Derivative If issue persists Solvent Solvent & Temperature - Screen aprotic solvents (Dioxane, Toluene, THF). - Lower the reaction temperature if catalyst is highly active. Boronic_Acid_Derivative->Solvent For further optimization

Caption: Troubleshooting workflow for low yield due to protodeboronation.

Detailed Recommendations:

  • Re-evaluate Your Base: Strong bases, especially hydroxides in aqueous media, can accelerate protodeboronation.[5][6]

    • Action: Switch to a weaker base such as K₃PO₄ or Cs₂CO₃. Carbonates are often a good starting point.[7][8] If your substrate is sensitive to base-labile groups, powdered KF can be an effective and mild option.[9]

  • Enhance the Catalytic Cycle Speed: The key is to make the cross-coupling reaction kinetically more favorable than the decomposition of the boronic acid.

    • Action: Upgrade your catalyst system. Simple Pd(PPh₃)₄ may not be active enough.[10] Employ palladium precatalysts combined with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands like SPhos, XPhos, or P(t-Bu)₃).[9][10] These ligands promote rapid oxidative addition and reductive elimination, speeding up the catalytic cycle.

  • Use a More Stable Boron Reagent: Boronic acids are in equilibrium with their boronate forms, which are susceptible to protodeboronation.[3] Using a derivative can limit the concentration of the vulnerable species.

    • Action: Switch from the boronic acid to its corresponding pinacol ester (a boronic ester) or a potassium aryltrifluoroborate salt.[3][11][12] These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its concentration low and minimizing the side reaction.[3][11]

Q2: I am using a fluoride source (e.g., CsF, KF) as the base, but my reaction is still inefficient. What is the role of fluoride, and how can it be optimized?

A2: Fluoride ions have a complex and dual role in Suzuki-Miyaura couplings. While they can act as an effective base and promoter, they can also be inhibitory if not used correctly.[13][14]

The Triple Role of Fluoride:

  • Favorable - Promoting Transmetalation: Fluoride can displace the halide on the palladium center (after oxidative addition) to form a more reactive trans-ArPdFL₂ complex. This complex reacts more readily with the organoboron species.[13][14]

  • Favorable - Promoting Reductive Elimination: Fluoride has been shown to catalyze the reductive elimination step, which forms the final product and regenerates the Pd(0) catalyst.[13][14]

  • Unfavorable - Formation of Unreactive Boronates: Excess fluoride can react with the boronic acid to form unreactive anionic fluoroborate species (e.g., [Ar'BF(OH)₂]⁻).[13][14] This sequesters the boronic acid, making it unavailable for transmetalation.

Optimization Strategy:

The key is to maintain an optimal concentration of fluoride. The rate of the reaction is often dependent on the ratio of fluoride to the boronic acid.[13]

  • Action: If using a fluoride base, start with stoichiometric amounts (e.g., 2-3 equivalents). Avoid using a large excess. If you suspect inhibition, consider a mixed-base system, such as K₃PO₄ with a catalytic amount of a fluoride source, to leverage its promoting effects without causing excessive sequestration of the boronic acid.

Q3: Which catalyst system and reaction conditions are a good starting point for a challenging Suzuki coupling with 3-fluorophenylboronic acid?

A3: For electron-deficient partners, a highly active and robust catalyst system is paramount. Below is a recommended starting protocol that is designed to favor rapid cross-coupling over protodeboronation.

Recommended Starting Protocol:

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ or a G3/G4 Buchwald PrecatalystProvides a reliable source of active Pd(0). Precatalysts are often more efficient and air-stable.[10]
Ligand SPhos or XPhos (1.5 - 2.2 mol eq. to Pd)Bulky, electron-rich ligands that accelerate oxidative addition and reductive elimination, crucial for outcompeting protodeboronation.[2][10]
Boron Reagent 3-Fluorophenylboronic acid pinacol ester (1.2-1.5 eq.)More stable against protodeboronation than the free acid.[3][12]
Base K₃PO₄ or Cs₂CO₃ (2-3 eq.)Weaker, non-nucleophilic bases that minimize boronic acid decomposition.[7]
Solvent Dioxane, Toluene, or THF (often with 10-20% water)Aprotic solvents are generally preferred. A small amount of water can aid in dissolving the base and facilitating the catalytic cycle.[12]
Temperature 80 - 110 °CStart around 80-90 °C. Highly active catalysts may allow for lower temperatures, which can further suppress side reactions.

Experimental Procedure (Example):

  • To a dry reaction vessel, add the aryl halide (1.0 eq.), 3-fluorophenylboronic acid pinacol ester (1.2 eq.), K₃PO₄ (3.0 eq.), and the palladium precatalyst/ligand system (e.g., XPhos Pd G3, 2 mol%).

  • Seal the vessel and cycle between vacuum and an inert atmosphere (Argon or Nitrogen) three times to remove oxygen.

  • Add degassed solvent (e.g., Dioxane/water 4:1) via syringe. It is crucial that the solvent is thoroughly degassed to prevent catalyst oxidation.[15]

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

Visualizing the Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Reactants & Reagents cluster_outputs Products OA Oxidative Addition PdII_halide Ar-Pd(II)L₂-X OA->PdII_halide TM Transmetalation PdII_aryl Ar-Pd(II)L₂-Ar' TM->PdII_aryl RE Reductive Elimination Pd0 Pd(0)L₂ RE->Pd0 Product Ar-Ar' (Coupled Product) RE->Product Pd0->OA PdII_halide->TM PdII_aryl->RE ArX Ar-X (Aryl Halide) ArX->OA ArB Ar'B(OH)₂ (Boronic Acid) ArB->TM Base Base (e.g., K₃PO₄) Base->TM

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References
  • Amatore, C., & Jutand, A. (2000). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki–Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Angewandte Chemie International Edition, 39(23), 4119-4121. [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(37), 17164-17182. [Link]

  • Wikipedia contributors. (2023). Protodeboronation. Wikipedia, The Free Encyclopedia. [Link]

  • Jutand, A., & Amatore, C. (2005). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions. Accounts of Chemical Research, 38(1), 1-9. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12269-12279. [Link]

  • Li, L., et al. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC. [Link]

  • Melvin, P. R., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1265-1277. [Link]

  • ResearchGate. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Kabalka, G. W., et al. (2001). Suzuki coupling with ligandless palladium and potassium fluoride. Chemical Communications, (8), 775. [Link]

  • Ichitsuka, T., et al. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 19(6), 7467-7497. [Link]

  • Friis, S. D., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 2054-2057. [Link]

  • Kassel, D. B., et al. (2019). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters, 21(17), 6945-6949. [Link]

  • Ting, R., et al. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry, 73(12), 4662-4670. [Link]

  • ResearchGate. (n.d.). Catalyst optimization for electron-deficient arylboronic acid 2 g in coupling with 1 a. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(42), 13788-13798. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Link]

  • Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions? r/Chempros. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Badone, D., et al. (1996). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 61(21), 7455-7459. [Link]

  • Bedia, A., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 75. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]

  • Gök, Y., et al. (2020). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 10(28), 16496-16506. [Link]

  • Gonzalez, J. A., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 21(16), 3374-3379. [Link]

  • ResearchGate. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. [Link]

  • Gonzalez, J. A., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]

  • University of British Columbia. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. [Link]

  • Oh-e, T., et al. (2001). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. The Journal of Organic Chemistry, 66(10), 3524-3527. [Link]

Sources

Technical Support Center: Optimizing Reaction Yield for 6-(3-Fluorophenyl)nicotinic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for optimizing the synthesis of 6-(3-Fluorophenyl)nicotinic acid.

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development professionals who are working on or planning to synthesize this valuable compound. Our goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your reaction outcomes effectively.

Introduction: The Synthetic Challenge

This compound is a key building block in the development of various pharmaceutical agents. Its synthesis, most commonly achieved via a Suzuki-Miyaura cross-coupling reaction, appears straightforward on paper but can present significant challenges in practice. Issues such as low yield, incomplete conversion, and the formation of difficult-to-remove impurities are common hurdles. This guide provides a structured approach to identifying and resolving these issues through a series of frequently asked questions and detailed troubleshooting protocols.

Part 1: Synthetic Overview & Core Concepts

The most prevalent and versatile method for synthesizing the target compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling between a 6-halonicotinic acid derivative and 3-fluorophenylboronic acid. The general scheme involves two main stages: the C-C bond formation and the subsequent hydrolysis of an ester protecting group, if used.

Typical Synthetic Workflow

G cluster_0 Stage 1: Suzuki-Miyaura Coupling cluster_1 Stage 2: Hydrolysis A Reactant 1: 6-Chloronicotinic Acid Ester C Reaction Setup (Pd Catalyst, Base, Solvent) A->C B Reactant 2: 3-Fluorophenylboronic Acid B->C D Coupled Product: This compound Ester C->D C-C Bond Formation E Hydrolysis (e.g., NaOH or LiOH) D->E F Final Product: This compound E->F G Workup & Purification (Acidification, Extraction, Crystallization) F->G

Caption: General two-stage synthesis of this compound.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis.

Q1: What are the recommended starting materials for this synthesis?

The most common starting materials are a 6-halonicotinic acid derivative and 3-fluorophenylboronic acid. For the nicotinic acid component, a 6-chloro or 6-bromo derivative is typically used. While 6-bromonicotinic acid is more reactive, 6-chloronicotinic acid is often more cost-effective and readily available.[1][2] It is highly recommended to use an ester of the nicotinic acid (e.g., methyl or ethyl ester) to improve solubility in organic solvents and prevent potential complications with the free carboxylic acid group during the coupling reaction.

Q2: Why is my overall reaction yield consistently low?

Low yield is a multifaceted problem that can stem from several factors. The most common culprits are:

  • Inactive Catalyst: The active Pd(0) species is sensitive to oxygen.[3]

  • Poor Reagent Quality: Boronic acids can degrade over time, especially when exposed to moisture.[3]

  • Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature is critical and highly interdependent.[4][5][6]

  • Side Reactions: Protodeboronation and homocoupling can consume starting materials, reducing the yield of the desired product.[7]

Q3: Is it necessary to use an ester of the 6-halonicotinic acid? Can I use the free acid?

While using the free acid is possible, it is generally not recommended. The carboxylate anion can coordinate to the palladium center, potentially interfering with the catalytic cycle. Furthermore, the free acid often has poor solubility in the anhydrous organic solvents typically used for Suzuki couplings. Using an ester derivative circumvents these issues. The ester can be efficiently hydrolyzed in a subsequent step to yield the final product.[8]

Part 3: In-Depth Troubleshooting Guide

This section provides specific advice for common experimental failures.

Problem Area 1: Low or No Product Formation

Q: My TLC/LC-MS analysis shows little to no formation of the desired coupled product. Where should I start my investigation?

When a reaction fails, a systematic approach is crucial. We recommend following this troubleshooting workflow.

G start Low or No Product check_reagents 1. Verify Reagent Quality - Use fresh boronic acid - Confirm halide structure & purity start->check_reagents check_inert 2. Ensure Inert Atmosphere - Degas solvents thoroughly - Use Schlenk technique check_reagents->check_inert Reagents OK check_catalyst 3. Evaluate Catalyst System - Use fresh, high-quality catalyst - Is the ligand appropriate for aryl chloride? check_inert->check_catalyst Atmosphere OK optimize_conditions 4. Optimize Reaction Conditions - Screen different bases/solvents - Increase temperature check_catalyst->optimize_conditions Catalyst OK success Reaction Successful optimize_conditions->success

Caption: A stepwise workflow for troubleshooting low-yield Suzuki reactions.

  • Step 1: Reagent Integrity: Boronic acids are susceptible to protodeboronation, a process where the C-B bond is cleaved, replacing the boron group with hydrogen.[3][7] Always use fresh, high-quality 3-fluorophenylboronic acid. If the reagent is old, consider purifying it or purchasing a new batch.

  • Step 2: Inert Atmosphere: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) or palladium black in the presence of oxygen.[3] It is critical to thoroughly degas all solvents (e.g., by sparging with argon for 20-30 minutes or using several freeze-pump-thaw cycles) and to run the reaction under a strict inert atmosphere (Argon or Nitrogen).[9]

  • Step 3: Catalyst and Ligand Choice: If you are using 6-chloro nicotinic acid ester, the oxidative addition step can be sluggish.[9] Standard catalysts like Pd(PPh₃)₄ may be insufficient. Consider using more active catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos ligands) or N-heterocyclic carbene (NHC) ligands, which are known to facilitate the coupling of less reactive aryl chlorides.[10][11]

Problem Area 2: Significant Side Product Formation

Q: I am observing a significant amount of benzene fluoride in my reaction mixture. What is happening and how can I prevent it?

This side product is a result of protodeboronation , where the 3-fluorophenylboronic acid reacts with a proton source (often water) to lose its boron moiety.[7]

  • Mitigation Strategies:

    • Minimize Water: While a small amount of water can sometimes be beneficial for Suzuki couplings, excess water promotes protodeboronation.[10] If using a mixed aqueous solvent system, try reducing the water content or switching to an anhydrous solvent system.

    • Choice of Base: Strong bases in aqueous media can accelerate this side reaction.[7] Consider using a milder base like potassium fluoride (KF) or potassium phosphate (K₃PO₄) in an anhydrous solvent like dioxane or DMF.[7]

    • Use Boronate Esters: Pinacol esters of boronic acids are often more stable and less prone to protodeboronation.[3]

Q: My reaction is producing 3,3'-difluorobiphenyl. What is this, and how do I stop it?

This is a homocoupling product, arising from the coupling of two molecules of 3-fluorophenylboronic acid. This side reaction is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere throughout the experiment are the most effective ways to prevent homocoupling.[9]

Problem Area 3: Post-Reaction Challenges

Q: The final hydrolysis of the ester is incomplete or leads to a complex mixture. What are the best practices for this step?

The saponification (base-mediated hydrolysis) of the ester is the final step to yield the target carboxylic acid.[12]

  • Recommended Conditions: Use a simple base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a co-solvent like THF or methanol to ensure solubility.[8] The reaction is typically run at room temperature or with gentle heating (40-50 °C).

  • Troubleshooting:

    • Incomplete Reaction: If the reaction stalls, you can increase the temperature or add more equivalents of the base. Monitor closely by TLC or LC-MS.

    • Degradation: Nicotinic acid derivatives can be sensitive. Avoid excessively high temperatures or prolonged reaction times during hydrolysis.

    • Workup: After hydrolysis is complete, carefully acidify the reaction mixture with an acid like 1M HCl to a pH of ~3-4. This will protonate the carboxylate, causing the product to precipitate. The solid can then be collected by filtration or extracted with an organic solvent like ethyl acetate.

Part 4: Protocols & Data

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 6-chloronicotinic acid methyl ester (1.0 eq), 3-fluorophenylboronic acid (1.2-1.5 eq), and finely ground potassium phosphate (K₃PO₄, 3.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.

  • Catalyst/Ligand Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., dioxane or toluene, ~0.1 M concentration relative to the limiting reagent) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can then be carried forward to the hydrolysis step.

Table: Reaction Parameter Optimization

This table summarizes key variables and provides guidance for systematic optimization. Machine learning and automated systems have been used to optimize such conditions, highlighting the complexity of variable interplay.[4][5][6]

ParameterStandard ConditionOptimization Strategy & Rationale
Halide 6-ChloronicotinateIf conversion is low, switch to 6-Bromo nicotinate. The C-Br bond is weaker and undergoes oxidative addition more readily than C-Cl.[3]
Catalyst Pd(PPh₃)₄ (5 mol%)For aryl chlorides, use a more active system like [Pd₂(dba)₃ + Buchwald Ligand] (1-2 mol%) to accelerate oxidative addition.[11]
Base K₂CO₃ (aq. solution)To prevent ester hydrolysis or protodeboronation, switch to an anhydrous system with K₃PO₄ or KF.[7]
Solvent Dioxane/H₂O (4:1)For sensitive substrates, use anhydrous solvents like Toluene, Dioxane, or DMF to minimize water-related side reactions.
Temperature 80-90 °CFor unreactive aryl chlorides, increasing the temperature to 100-120 °C can significantly improve the reaction rate.

References

  • Taylor, P., & Little, J. (1988). Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis. Taylor & Francis Online. [Link]

  • Gao, H., et al. (2018). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]

  • PrepChem.com. Synthesis of 6-chloronicotinic acid. [Link]

  • Testa, B., et al. (1990). Structure-reactivity relationships in the chemical of prodrug esters of nicotinic acid hydrolysis. ElectronicsAndBooks. [Link]

  • KCIL Chemofarbe Group. (2022). Challenges In Suzuki Coupling Reaction. [Link]

  • Cole, K. P., et al. (2017). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • ResearchGate. (2019). Optimization of conditions for the Suzuki-Miyaura coupling. [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]

  • ResearchGate. (2017). Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]

  • Ovid. (2003). Chemical Stability of Esters of Nicotinic Acid.... Pharmaceutical Research. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]

  • Wikipedia. Nicotinic acid. [Link]

  • M. Szczesniak, et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC - NIH. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • PubMed. (2003). Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

Technical Support Center: Synthesis of 6-Arylnicotinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-arylnicotinic acids. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges and improve experimental outcomes. It is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.

General FAQs & Troubleshooting

This section addresses broad issues that can arise during the synthesis of 6-arylnicotinic acids, regardless of the specific coupling methodology employed.

Q1: My reaction yield is consistently low, even though TLC analysis shows full consumption of the starting halide. What are the likely culprits?

A: Low isolated yields despite complete consumption of a starting material often point to two main issues: the formation of soluble, hard-to-separate side products or issues during workup and purification.

  • Side Product Formation: The most common reason is the diversion of your starting materials into undesired reaction pathways. For transition-metal-catalyzed reactions, common side products include homocoupled dimers of your coupling partner (e.g., biaryls from boronic acids) and products of dehalogenation or protodecarboxylation.[1][2] These side products consume reagents and complicate purification, leading to lower isolated yields of the desired product.

  • Workup & Purification Issues: 6-Arylnicotinic acids possess both a basic pyridine nitrogen and an acidic carboxylic acid group, making them zwitterionic at certain pH ranges. This can lead to solubility issues. During aqueous workup, your product might be partially soluble in both the aqueous and organic layers, or it could precipitate at the interface, leading to significant material loss. Ensure you are adjusting the pH of the aqueous layer appropriately to either fully protonate the pyridine (acidic pH) or deprotonate the carboxylic acid (basic pH) to drive it into the desired layer before extraction.

Q2: I'm observing a significant amount of a non-polar byproduct that appears to be a dimer of my aryl coupling partner. What is causing this?

A: This is a classic case of homocoupling , a pervasive side reaction in many cross-coupling methodologies, particularly the Suzuki-Miyaura reaction.[3] This occurs when two molecules of your organometallic coupling partner (e.g., an arylboronic acid) react with each other to form a symmetrical biaryl.

The primary cause is often the presence of oxygen.[4][5] Oxygen can interact with the palladium(0) catalyst to form a palladium peroxo complex, which then facilitates the homocoupling pathway.[4] Another proposed mechanism, especially with electron-deficient arylboronic acids, involves a protonolysis/second transmetalation event that does not require oxygen.[1][6]

Solution: Rigorous exclusion of oxygen is the most effective strategy. This involves:

  • Using properly dried and degassed solvents.

  • Sufficiently purging the reaction vessel with an inert gas (Nitrogen or Argon) before adding the catalyst.

  • Maintaining a positive pressure of inert gas throughout the reaction.

Method-Specific Troubleshooting: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a workhorse for C-C bond formation but is prone to specific side reactions when synthesizing 6-arylnicotinic acids.

Troubleshooting Flowchart for Suzuki-Miyaura Reactions```dot

G Start Reaction Issue Identified Byproduct Major Byproduct Observed? Start->Byproduct Homocoupling Aryl-Aryl Homocoupling (Biaryl Product) Byproduct->Homocoupling Yes Dehalogenation Dehalogenation of Nicotinic Acid Byproduct->Dehalogenation Yes LowYield Low Yield / Incomplete Conversion Byproduct->LowYield No, poor conversion Sol_O2 Solution: - Rigorously degas solvents/reagents - Use high-purity inert gas - Consider alternative ligands (e.g., SPhos) Homocoupling->Sol_O2 Likely Cause: Oxygen contamination Sol_Base Solution: - Use a weaker, non-nucleophilic base (e.g., K3PO4) - Screen different solvent systems - Lower reaction temperature Dehalogenation->Sol_Base Likely Cause: Base-mediated side reaction or catalyst instability Protodeboronation Protodeboronation of Boronic Acid Sol_Boron Solution: - Use boronic ester (e.g., pinacol ester) - Use KF instead of carbonate/phosphate base - Ensure anhydrous conditions Protodeboronation->Sol_Boron Likely Cause: Hydrolysis of C-B bond LowYield->Protodeboronation Check for... Sol_Catalyst Solution: - Check catalyst activity/age - Increase catalyst loading - Screen different ligands/Pd sources LowYield->Sol_Catalyst Check for...

Caption: The productive Suzuki cycle versus the O₂-mediated homocoupling pathway.

References

  • Title: Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex Source: Journal of the American Chemical Society URL: [Link]

  • Title: Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene Source: ResearchGate URL: [Link]

  • Title: Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 Source: Organic Process Research & Development URL: [Link]

  • Title: Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis Source: NIH National Library of Medicine URL: [Link]

  • Title: Question About Suzuki Coupling Reaction Byproducts (Homocoupling) Source: Reddit (r/chemhelp) URL: [Link]

  • Title: Decarboxylative cross-coupling Source: Wikipedia URL: [Link]

  • Title: Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry Source: PubMed Central URL: [Link]

  • Title: What are the byproducts in a Suzuki reaction? Source: Chemistry Stack Exchange URL: [Link]

  • Title: Selective Ni‐catalysed decarboxylative cross‐coupling of α,β‐unsaturated carboxylic acids with cyclic ethers Source: ResearchGate URL: [Link]

  • Title: Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides Source: Journal of the American Chemical Society URL: [Link]

  • Title: Negishi coupling Source: Wikipedia URL: [Link]

  • Title: The Negishi Cross-Coupling Reaction Source: Denmark Group, University of Illinois Urbana-Champaign URL: [Link]

  • Title: The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives Source: SciSpace URL: [Link]

Sources

Technical Support Center: Purification of Fluorinated Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the unique purification challenges of fluorinated nicotinic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter specific hurdles in isolating these valuable compounds. The introduction of fluorine into the nicotinic acid scaffold dramatically alters its physicochemical properties, demanding a nuanced approach to purification that extends beyond standard protocols.

This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for achieving high purity and yield.

Frequently Asked Questions (FAQs)

Q1: Why is my fluorinated nicotinic acid derivative behaving so differently from its non-fluorinated analog during reverse-phase HPLC?

A1: The introduction of fluorine, the most electronegative element, imparts significant changes to the molecule's properties that directly influence its chromatographic behavior.[1][2]

  • Altered Polarity and Lipophilicity: While fluorine is highly electronegative, its effect on overall molecular polarity can be complex. Fluorination can increase a molecule's lipophilicity, which might lead to stronger retention on a standard C18 column.[2][3] However, the strong inductive effect of fluorine can also alter the electron density of the pyridine ring and the carboxylic acid group, affecting interactions with the stationary phase.

  • Changes in pKa: Fluorine's electron-withdrawing nature can lower the pKa of the carboxylic acid and the basicity of the pyridine nitrogen.[1][4] This change in ionization state at a given mobile phase pH will significantly alter the compound's retention time.

  • Dipole Moment Modifications: Fluorination can create strong localized dipoles, which may lead to undesirable secondary interactions with residual silanols on the silica-based stationary phase, resulting in peak tailing.

Q2: I'm struggling to crystallize my fluorinated nicotinic acid derivative. What could be the issue?

A2: Crystallization is a thermodynamically controlled process that is highly sensitive to intermolecular interactions. Fluorine can both promote and hinder crystallization.

  • Intermolecular Interactions: Fluorine atoms can participate in non-covalent interactions, such as hydrogen bonds and halogen bonds, which can influence crystal packing.[5] However, the introduction of fluorine can also disrupt favorable crystal packing arrangements that exist in the non-fluorinated parent molecule.

  • Polymorphism: Nicotinic acid and its derivatives are known to exhibit polymorphism, where different crystal forms have varying solubilities.[6] Fluorination can introduce new polymorphic forms that may be more difficult to crystallize.

  • Solubility: The solubility of your compound in various solvents will be different from its non-fluorinated counterpart. A thorough solvent screen is crucial for identifying suitable conditions for crystallization.

Q3: What are the most common impurities I should expect when synthesizing fluorinated nicotinic acid derivatives?

A3: The impurity profile largely depends on the synthetic route. However, some common impurities include:

  • Starting Materials: Unreacted starting materials are a common impurity, especially in reactions that do not go to completion.

  • Positional Isomers: If the fluorination step is not completely regioselective, you may have positional isomers of your desired product. Separating these can be particularly challenging.

  • Over-fluorinated or Under-fluorinated Species: Depending on the fluorinating agent and reaction conditions, you might have byproducts with more or fewer fluorine atoms than desired.

  • Hydrolysis Products: If your derivative has an ester or amide functional group, it may be susceptible to hydrolysis back to the carboxylic acid, especially during aqueous workup or purification.

  • Precursors and Byproducts from the Nicotinic Acid Synthesis: Industrial production of nicotinic acid can have impurities like 5-ethyl-2-methylpyridine and pyridine-2,5-dicarboxylic acid, which could carry through if you are functionalizing a commercially available fluorinated nicotinic acid.[7][8]

Troubleshooting Guides

Guide 1: Optimizing Reverse-Phase HPLC Separations

Problem: Poor peak shape (tailing, fronting) or inadequate resolution between my product and impurities.

This guide provides a systematic approach to troubleshooting and optimizing the separation of fluorinated nicotinic acid derivatives using reverse-phase HPLC.

Step-by-Step Troubleshooting Protocol:
  • Mobile Phase pH Adjustment:

    • Rationale: The ionization state of your acidic (carboxylic acid) and basic (pyridine nitrogen) functional groups is critical for good peak shape. The pKa of these groups is altered by fluorination.[1][4]

    • Action: Analyze your sample using a mobile phase buffered at least 1.5 pH units above the carboxylic acid pKa and 1.5 pH units below the pyridine pKa to ensure they are in a single ionic form. For example, if the pKa of your fluorinated nicotinic acid is ~3.5, a mobile phase pH of 2.0 will ensure the carboxylic acid is protonated and the pyridine is protonated, leading to better interaction with the stationary phase.

  • Consider a Fluorinated Stationary Phase:

    • Rationale: Standard C8 and C18 columns separate primarily based on hydrophobicity. Fluorinated stationary phases, such as those with pentafluorophenyl (PFP) or perfluoroalkyl groups, offer alternative separation mechanisms.[9][10][11] These phases can engage in π-π interactions, dipole-dipole interactions, and "fluorous-fluorous" interactions, which can significantly improve selectivity for fluorinated compounds.[9][12]

    • Action: Screen different column chemistries. A PFP column is particularly effective for aromatic and halogenated compounds.[9][10]

  • Solvent Selection and Gradient Optimization:

    • Rationale: The choice of organic modifier can influence selectivity. Methanol and acetonitrile have different properties and will interact differently with your analyte and the stationary phase.

    • Action: If you are using acetonitrile, try substituting it with methanol, or vice versa. Perform a systematic gradient optimization, starting with a shallow gradient to identify where impurities elute, then adjust the gradient slope to maximize resolution around your peak of interest.

Data Summary: Column Selection Guide
Stationary PhasePrimary Interaction MechanismBest Suited For
C18 / C8 Hydrophobic interactionsGeneral-purpose separation, often the first choice.
Pentafluorophenyl (PFP) π-π, dipole-dipole, shape selectivityAromatic, positional isomers, halogenated compounds.[9][10]
Perfluoroalkyl Hydrophobic and fluorous interactionsHighly fluorinated compounds, separation based on fluorine content.[9][12]
Workflow for HPLC Method Development

Caption: Decision workflow for HPLC method development.

Guide 2: Strategies for Successful Crystallization

Problem: My compound oils out, precipitates as an amorphous solid, or refuses to crystallize from any solvent.

This guide outlines a systematic approach to induce crystallization of challenging fluorinated nicotinic acid derivatives.

Step-by-Step Crystallization Protocol:
  • Thorough Solvent Screening:

    • Rationale: The unique solubility profile imparted by fluorine necessitates a broad and systematic solvent screen.

    • Action:

      • In parallel vials, attempt to dissolve a small amount of your purified compound in a range of solvents with varying polarities (e.g., water, methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, acetone, dichloromethane, toluene, heptane).

      • Heat the solutions to dissolve the solid, then allow them to cool slowly to room temperature, followed by further cooling in a refrigerator.

      • For solvents in which the compound is highly soluble, consider using an anti-solvent addition method. Slowly add a non-solvent (in which the compound is insoluble) to a concentrated solution of your compound until turbidity is observed, then allow it to stand.

  • Control the Rate of Supersaturation:

    • Rationale: Rapidly achieving supersaturation often leads to amorphous precipitation or "oiling out." Slow, controlled approaches are more likely to yield high-quality crystals.

    • Action:

      • Slow Evaporation: Loosely cap a vial containing a dilute solution of your compound and allow the solvent to evaporate over several days.

      • Vapor Diffusion: In a sealed container, place an open vial of your compound's solution. In the bottom of the container, add a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into your compound's solution, inducing crystallization.

  • Consider Co-crystallization:

    • Rationale: If the compound has strong hydrogen bond donors and acceptors, forming a co-crystal with a GRAS (Generally Recognized As Safe) co-former can sometimes provide the necessary lattice energy for crystallization.[13]

    • Action: Screen for co-crystals by combining your compound with stoichiometric amounts of potential co-formers (e.g., other carboxylic acids, amides) in a suitable solvent and attempting crystallization.

Visual Guide: Crystallization Techniques

Caption: Common laboratory crystallization methods.

References

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. Analytical Chemistry. Available at: [Link]

  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. Available at: [Link]

  • Fluorine speciation analysis using reverse phase liquid chromatography coupled off-line to continuum source molecular absorption spectrometry (CS-MAS). PubMed. Available at: [Link]

  • The crystal structure of 4-(trifluoromethyl)nicotinic acid, C7H4F3NO2. ResearchGate. Available at: [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC - NIH. Available at: [Link]

  • Fluorophilicity of Alkyl and Polyfluoroalkyl 1 Nicotinic Acid Ester Prodrugs. PMC - NIH. Available at: [Link]

  • Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. PubMed. Available at: [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Available at: [Link]

  • HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. ResearchGate. Available at: [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. (This is a hypothetical title based on common knowledge in the field, as a direct link was not found in the search results).
  • Revealing Crystal Structure of Nicotinic Acid with 3D electron diffraction tomography. Nanomegas. Available at: [Link]

  • Crystal packing and crystallization tendency from the melt of 2-((2-ethylphenyl)amino)nicotinic acid. De Gruyter. Available at: [Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC - NIH. Available at: [Link]

  • How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate. Available at: [Link]

  • The chemical structures of nicotinic acid and its official impurities. ResearchGate. Available at: [Link]

  • Transforming liquid nicotine into a stable solid through crystallization with orotic acid. CrystEngComm. Available at: [Link]

  • One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. PubMed. Available at: [Link]

  • Stereocontrolled Synthesis of Fluorinated Isochromans via Iodine(I)/Iodine(III) Catalysis. PMC - NIH. Available at: [Link]

  • Fluorination methods for drug discovery and development. PubMed. Available at: [Link]

  • Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. PubMed. Available at: [Link]

  • Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics. MDPI. Available at: [Link]

  • nicotinic acid. Organic Syntheses Procedure. Available at: [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC - NIH. Available at: [Link]

  • Fluorophilicity of alkyl and polyfluoroalkyl nicotinic acid ester prodrugs. Scholars@UK. Available at: [Link]

  • 18 F-Fluorination: Challenge and Opportunity for Organic Chemists. ResearchGate. Available at: [Link]

  • Sarin. Wikipedia. Available at: [Link]

  • 18F-Fluorination: Challenge and Opportunity for Organic Chemists. PMC - NIH. Available at: [Link]

  • [Methods for the determination of nicotinic acid derivatives in biological products]. PubMed. Available at: [Link]

Sources

Technical Support Center: Strategies for Improving the Solubility of 6-(3-Fluorophenyl)nicotinic acid in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-(3-Fluorophenyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for enhancing the solubility of this compound in your biological assays. We will explore the underlying scientific principles of various solubilization techniques to ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound that influence its solubility?

A1: Understanding the physicochemical properties of this compound is the first step in developing an effective solubilization strategy. Key properties include:

  • Molecular Formula: C₁₂H₈FNO₂[1]

  • Molecular Weight: 217.2 g/mol [1][2]

  • Appearance: Light brown to brown solid[3]

  • Storage: Should be stored sealed in a dry environment at room temperature.[3]

This compound is a carboxylic acid derivative of pyridine.[1] The presence of the carboxylic acid group suggests that its solubility will be highly dependent on pH. The fluorophenyl group contributes to its lipophilicity, which can lead to poor aqueous solubility.

Q2: I'm seeing precipitation of my compound when I dilute my DMSO stock into aqueous buffer. What is happening and how can I fix it?

A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent, like dimethyl sulfoxide (DMSO), is introduced into an aqueous environment where its solubility is much lower. The organic solvent is rapidly diluted, and the compound crashes out of the solution.

Troubleshooting Steps:

  • Lower the Stock Concentration: Prepare a more dilute stock solution in DMSO. This will result in a lower final DMSO concentration when you dilute into your assay buffer, which can sometimes be enough to keep the compound in solution.

  • Modify the Assay Buffer: Incorporating techniques like pH adjustment or the use of co-solvents in your final assay buffer can significantly increase the aqueous solubility of your compound.[]

  • Serial Dilutions in a Mixed Solvent System: Instead of diluting directly into the aqueous buffer, perform serial dilutions in a mixture of your buffer and a co-solvent.

Troubleshooting Guide: Step-by-Step Solubility Enhancement

If you are encountering solubility issues with this compound, follow this workflow to systematically identify the best approach for your specific assay.

Caption: A decision-making workflow for troubleshooting poor compound solubility.

Detailed Protocols & Methodologies
Protocol 1: Solubility Enhancement by pH Adjustment

Scientific Rationale: this compound is a carboxylic acid, which means it can be deprotonated to form a more soluble carboxylate salt at a pH above its pKa.[][5] By increasing the pH of your aqueous buffer, you can significantly enhance its solubility.[5][6]

Step-by-Step Protocol:

  • Prepare a Concentrated Stock Solution: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Nicotinic acid itself is soluble in DMSO at approximately 1 mg/mL.[7]

  • Prepare a Range of Buffers: Prepare your desired biological buffer (e.g., PBS, TRIS) at a range of pH values (e.g., 7.4, 8.0, 8.5, 9.0).

  • Dilute the Compound: Add a small volume of your DMSO stock solution to each of the prepared buffers to achieve your final desired concentration. Ensure the final DMSO concentration is kept constant across all samples and is below a level that affects your assay (typically ≤ 0.5%).[8]

  • Observe for Precipitation: Visually inspect the solutions for any signs of precipitation immediately after dilution and after a relevant incubation period (e.g., 1-2 hours) at the assay temperature.

  • Quantify Solubility (Optional): To get a more precise measurement, you can centrifuge the samples to pellet any precipitate and then measure the concentration of the compound remaining in the supernatant using a suitable analytical method like HPLC-UV.

Protocol 2: Utilizing Co-solvents to Improve Solubility

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[] For lipophilic compounds, this can be a very effective strategy.

Commonly Used Co-solvents in Biological Assays:

Co-solventTypical Starting ConcentrationMaximum Recommended Concentration (Cell-based Assays)Notes
DMSO 0.1%< 1%[9][10]Can have biological effects at higher concentrations.[11][12]
Ethanol 0.1%< 1%Can be more cytotoxic than DMSO for some cell lines.[12]
Polyethylene Glycol 400 (PEG 400) 1-5%Varies by cell lineGenerally well-tolerated.
Glycerol 1-5%Varies by cell lineCan increase the viscosity of the solution.

Step-by-Step Protocol:

  • Prepare a Concentrated Stock Solution: As in the pH adjustment protocol, start by dissolving the compound in 100% DMSO.

  • Prepare Buffer with Co-solvent: Prepare your assay buffer containing various concentrations of the chosen co-solvent (e.g., 0.5%, 1%, 2%, 5% PEG 400).

  • Dilute and Observe: Add the DMSO stock to the co-solvent-containing buffers to reach the final desired compound concentration. Maintain a consistent final DMSO concentration across all samples.

  • Assess for Precipitation: Visually inspect for any precipitation over time.

  • Assay Compatibility Check: It is crucial to run a vehicle control (buffer with the same co-solvent concentration but without your compound) to ensure that the co-solvent itself does not interfere with your biological assay.[13]

Advanced Solubilization Strategies

If pH adjustment and co-solvents are not sufficient or are incompatible with your assay system, you may consider the use of solubilizing excipients.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the poorly soluble compound and increasing its aqueous solubility.[14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives.[14]

Considerations for Cell-Based Assays

When working with live cells, it is imperative to ensure that your solubilization strategy is not cytotoxic.

  • DMSO Toxicity: While widely used, DMSO can affect cell viability and function, especially at concentrations above 1%.[8][9] It is always recommended to perform a dose-response experiment with DMSO alone on your specific cell line to determine the maximum tolerable concentration.[13]

  • Solvent Effects on Cellular Membranes: Solvents like DMSO can increase the permeability of cell membranes, which could potentially alter the intracellular concentration of your compound.[11]

Final Recommendations

The optimal solubilization strategy for this compound will be assay-dependent. A systematic approach, starting with pH adjustment and then moving to co-solvents if necessary, is recommended. Always validate that your chosen method does not interfere with the biological system you are studying.

References
  • Scientist Solutions. (2025, January 16). DMSO in cell based assays.
  • BOC Sciences.
  • Quora. (2017, August 3). What effects does DMSO have on cell assays?
  • ChemicalBook. 6-(3-Fluorophenyl)-nicotinic acid CAS#: 582325-22-2.
  • Unknown Source. (2026, January 7). PH adjustment: Significance and symbolism.
  • Slideshare.
  • Amerigo Scientific. This compound.
  • ResearchGate. The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview....
  • Unknown Source. Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • PubMed Central.
  • Sigma-Aldrich. This compound | 582325-22-2.
  • Labinsights. (2023, May 8). Techniques to Enhance Drug Solubility.
  • Benchchem. Adjusting for the effects of DMSO on cell line growth and viability in experiments.
  • WuXi AppTec DMPK. (2024, March 15).
  • ChemicalBook. (2025, October 14). 6-(3-Fluorophenyl)-nicotinic acid | 582325-22-2.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • Thermo Fisher Scientific - UK. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.
  • PubMed Central. Considerations regarding use of solvents in in vitro cell based assays.
  • Unknown Source.
  • International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.
  • Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays.
  • ResearchGate. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays.
  • Unknown Source. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
  • Unknown Source. Considerations regarding use of solvents in in vitro cell based assays.
  • PubMed Central. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • ChemicalBook. This compound.
  • ResearchGate. (2024, June 6). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids.
  • UNT Digital Library. (2025, December 15).
  • R Discovery. (1991, November 1).
  • OSTI.GOV. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report).
  • Unknown Source. (2023, April 12).
  • Ossila. 6-Fluoronicotinic acid | CAS 403-45-2.
  • Sigma-Aldrich. This compound | 582325-22-2.

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Technical Support Center: Stability of 6-(3-Fluorophenyl)nicotinic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 6-(3-Fluorophenyl)nicotinic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in solution. As a fluorinated derivative of nicotinic acid, this compound is a key building block in the synthesis of active pharmaceutical ingredients (APIs)[1]. Understanding its stability profile is paramount for ensuring the accuracy, reproducibility, and success of your experimental outcomes.

This guide will delve into the factors influencing the stability of this compound, provide protocols for stability assessment, and offer solutions to common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by a combination of chemical and physical factors. These include:

  • pH: The pH of the solution can significantly impact the ionization state of the carboxylic acid group and the pyridine ring, potentially catalyzing hydrolytic degradation or other reactions[2]. For pyridinecarboxylic acids, the rate of decarboxylation is known to be pH-dependent[3].

  • Temperature: Elevated temperatures can accelerate degradation kinetics. Thermal degradation of nicotinic acid has been shown to follow first-order kinetics[4].

  • Light Exposure (Photostability): Aromatic compounds, particularly those with heteroatoms, can be susceptible to photodegradation. The presence of a fluorinated phenyl group may influence the photostability[5][6].

  • Solvent Composition: The choice of solvent can affect solubility and may participate in degradation reactions. While soluble in organic solvents like DMSO and dimethylformamide, long-term stability in these solvents should be evaluated[7].

  • Presence of Oxidizing Agents: Oxidative degradation is a common pathway for many organic molecules and can be initiated by dissolved oxygen or other oxidizing species[8].

  • Interactions with Excipients: In formulated products, interactions with excipients can lead to degradation. Compatibility studies are crucial during formulation development[9][10].

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can infer potential pathways based on the chemistry of nicotinic acid and related compounds:

  • Decarboxylation: The loss of the carboxylic acid group as carbon dioxide is a known degradation route for pyridinecarboxylic acids, often influenced by heat and pH[3][11].

  • Hydrolysis of the Pyridine Ring: Although generally stable, the pyridine ring can undergo hydrolytic cleavage under harsh conditions (extreme pH and high temperature)[12][13].

  • Oxidative Degradation: The pyridine and phenyl rings can be susceptible to oxidation, leading to the formation of N-oxides or hydroxylated byproducts. Microbial degradation of nicotinic acid often proceeds via hydroxylation[14][15][16][17].

  • Photodegradation: Exposure to UV or visible light can lead to complex reactions, including ring cleavage or the formation of radical species[18]. Fluorinated aromatic compounds can undergo defluorination upon photolysis[6].

Q3: How can I prepare a stable stock solution of this compound?

A3: To prepare a stable stock solution, consider the following best practices:

  • Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as DMSO or DMF for initial dissolution[7]. For aqueous experiments, prepare the stock solution in a suitable organic solvent and then dilute it into the aqueous buffer immediately before use.

  • pH Control: If using an aqueous buffer, maintain a pH where the compound is most stable. For many carboxylic acids, a slightly acidic pH (e.g., pH 4-6) can minimize degradation[19].

  • Storage Conditions: Store stock solutions at low temperatures, such as -20°C or -80°C, to minimize thermal degradation[7]. Protect solutions from light by using amber vials or wrapping them in aluminum foil.

  • Inert Atmosphere: For long-term storage, consider purging the solution with an inert gas like argon or nitrogen to displace oxygen and prevent oxidative degradation[7].

Q4: Are there any known incompatibilities with common excipients I should be aware of?

  • Basic excipients: These can react with the acidic carboxylic group, leading to salt formation and potential pH-mediated degradation.

  • Reducing sugars (e.g., lactose): These can participate in Maillard reactions with the pyridine nitrogen, especially at elevated temperatures and humidity.

  • Oxidizing agents or excipients containing peroxide impurities: These can promote oxidative degradation.

  • Magnesium stearate: This common lubricant can sometimes interact with acidic drugs[10].

It is highly recommended to perform compatibility studies with your specific formulation excipients.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Loss of compound potency over time in solution. 1. Chemical Degradation: Hydrolysis, oxidation, or photolysis. 2. Precipitation: Poor solubility in the chosen solvent or buffer system.1. Perform a Forced Degradation Study (see Protocol 1): Identify the primary degradation pathway. 2. Optimize Storage Conditions: Store at a lower temperature, protect from light, and consider using an inert atmosphere. 3. Adjust pH: Determine the optimal pH for stability. 4. Verify Solubility: Check the solubility of the compound in your experimental medium at the desired concentration. Consider using a co-solvent if necessary.
Appearance of unknown peaks in HPLC chromatogram. 1. Degradation Products: Formation of new chemical entities due to instability. 2. Contamination: Impurities in the solvent, buffer, or the initial compound.1. Analyze Degradation Products: Use LC-MS or other mass spectrometry techniques to identify the unknown peaks. 2. Run a Blank: Analyze your solvent and buffer without the compound to rule out contamination. 3. Re-evaluate Purity of Starting Material: Confirm the purity of your this compound.
Inconsistent experimental results between batches. 1. Inconsistent Solution Preparation: Variations in solvent, pH, or concentration. 2. Degradation during Experiment: The compound may be degrading over the course of the experiment.1. Standardize Solution Preparation: Use a detailed and consistent protocol for preparing all solutions. 2. Assess Stability Under Experimental Conditions: Perform a short-term stability study under the exact conditions of your assay (temperature, light exposure, etc.). 3. Prepare Fresh Solutions: Prepare solutions immediately before each experiment to minimize degradation.
Color change or precipitation in the solution. 1. Extensive Degradation: Formation of colored degradation products or insoluble polymers. 2. Exceeded Solubility Limit: The concentration of the compound is too high for the solvent system.1. Investigate the Precipitate/Color: Attempt to identify the cause through analytical techniques. 2. Reduce Concentration: Work with a lower, more soluble concentration of the compound. 3. Filter the Solution: Use a suitable filter (e.g., 0.22 µm) before use, but be aware that this removes the precipitate and lowers the effective concentration.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods[8][20][21][22].

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade methanol and water

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, place a vial of the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose a solution of the compound (in a quartz cuvette or other UV-transparent container) to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples, including a non-stressed control, by a suitable stability-indicating HPLC method.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage of degradation.

    • Identify and characterize major degradation products, if possible, using mass spectrometry.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in Methanol) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal (60°C Solution, 80°C Solid) Stock->Thermal Photo Photodegradation (ICH Q1B) Stock->Photo Sampling Sample at Time Points (0, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize HPLC Analyze by Stability- Indicating HPLC Sampling->HPLC Neutralize->HPLC Data Calculate % Degradation & Identify Products HPLC->Data

Caption: Workflow for a forced degradation study.

Protocol 2: pH-Rate Profile Study

Objective: To determine the effect of pH on the degradation rate of this compound in solution.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • HPLC system with UV detector

  • Constant temperature incubator or water bath

Methodology:

  • Sample Preparation:

    • For each pH to be tested, prepare a solution of this compound at a final concentration of ~50 µg/mL by diluting the stock solution into the respective buffer.

  • Incubation:

    • Incubate the prepared solutions at a constant elevated temperature (e.g., 50°C or 60°C) to accelerate degradation.

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each pH solution.

    • Immediately quench any further degradation by cooling the sample (e.g., placing on ice) or by adding a quenching agent if necessary.

    • Analyze the samples by HPLC to determine the remaining concentration of the parent compound.

  • Data Analysis:

    • For each pH, plot the natural logarithm of the concentration of this compound versus time.

    • Determine the observed first-order degradation rate constant (k_obs) from the slope of the line.

    • Plot log(k_obs) versus pH to generate the pH-rate profile. This will reveal the pH of maximum stability.

pH_Rate_Profile_Study cluster_setup Experimental Setup cluster_data_collection Data Collection cluster_analysis Data Analysis Prep Prepare Solutions in Buffers (pH 2-10) Incubate Incubate at Constant Temp (e.g., 60°C) Prep->Incubate Sample Withdraw Aliquots at Time Intervals Incubate->Sample Analyze Analyze by HPLC Sample->Analyze Plot1 Plot ln(Conc) vs. Time for each pH Analyze->Plot1 CalcK Determine Rate Constant (k) from Slope Plot1->CalcK Plot2 Plot log(k) vs. pH CalcK->Plot2 Result Identify pH of Maximum Stability Plot2->Result

Caption: Logical flow for a pH-rate profile stability study.

References

  • Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography. PubMed. [Link]

  • Enhancing the Photo and Thermal Stability of Nicotine through Crystal Engineering with Gentisic Acid. MDPI. [Link]

  • Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. ResearchGate. [Link]

  • Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. PubMed. [Link]

  • Esterification of pyridine carboxylic acids.
  • Unexpected photostability improvement of aromatics in polyfluorinated solvents. Royal Society of Chemistry. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans. Nature. [Link]

  • Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits. ResearchGate. [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. National Institutes of Health. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. ACS Publications. [Link]

  • Niacin (Vitamin B3) - A review of analytical methods for use in food. GOV.UK. [Link]

  • This compound. Amerigo Scientific. [Link]

  • A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans. Nature. [Link]

  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing. [Link]

  • A method for the degradation of radioactive nicotinic acid. National Institutes of Health. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Highly Efficient Biosynthesis of Nicotinic Acid by Immobilized Whole Cells of E. coli Expressing Nitrilase in Semi-Continuous Packed-Bed Bioreactor. MDPI. [Link]

  • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. SciSpace. [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

  • DEVELOPMENT AND VALIDATION OF NEW STABILITYINDICATING RP-HPLC METHOD FORESTIMATION OF NICOTIAMIDE AND SALICYLIC ACID FROM TOPICA. IJNRD. [Link]

  • Picolinic acid. Wikipedia. [Link]

  • Nicotinic Acid | C6H5NO2. PubChem. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Oxford Academic. [Link]

  • Proposed mechanistic pathways for the thermal degradation of β-nicotyrine. ResearchGate. [Link]

  • Forced Degradation Studies. SciSpace. [Link]

  • Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. MDPI. [Link]

  • Evaluation on the analytical method - Niacin. ResearchGate. [Link]

  • Unexpected photostability improvement of aromatics in polyfluorinated solvents. Royal Society of Chemistry. [Link]

  • Drug-excipient compatibility testing using a high-throughput approach and statistical design. Taylor & Francis Online. [Link]

  • Improved Photostability in Fluorinated 2D Perovskite Single Crystals. MDPI. [Link]

  • Elucidating The Nicotinic Acid Degradation Pathway In Bacillus niacini : Identification and Biochemical Characterization Of Proteins Of Unknown Function. ResearchGate. [Link]

  • NICOTINE 2551. Centers for Disease Control and Prevention. [Link]

  • How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? ResearchGate. [Link]

  • 6-Hydroxy-3-Succinoylpyridine Hydroxylase Catalyzes a Central Step of Nicotine Degradation in Agrobacterium tumefaciens S33. National Institutes of Health. [Link]

Sources

Technical Support Center: Optimizing PROTAC Linker Design with Rigid Aromatic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the design and optimization of Proteolysis-Targeting Chimeras (PROTACs). We will explore the critical role of the linker, with a specific focus on the strategic incorporation of rigid aromatic moieties, using 6-(3-Fluorophenyl)nicotinic acid as a representative example to illustrate key principles.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC molecule?

The linker is a critical component of a PROTAC that connects the ligand binding to the protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1][2][] Far from being a passive spacer, its primary function is to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[4] This ternary complex is the essential prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein.[] The linker's length, chemical composition, rigidity, and attachment points profoundly influence the PROTAC's overall efficacy, selectivity, and physicochemical properties.[1]

Diagram: PROTAC Mechanism of Action

PROTAC_MoA cluster_0 Cellular Environment PROTAC PROTAC Warhead Linker E3 Ligand Ternary Productive Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds E3 Ligand Ternary->PROTAC Release & Recycle PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Troubleshooting_Workflow cluster_linker_opt Linker Optimization Strategy Start Start: Poor Degradation (High DC50 / Low Dmax) Check_Binary 1. Confirm Binary Binding (SPR, ITC, FP) Start->Check_Binary Check_Ternary 2. Assess Ternary Complex Formation (TR-FRET, Co-IP, NanoBRET) Check_Binary->Check_Ternary Binding Confirmed Check_Properties 3. Evaluate Physicochemical Properties (Solubility, Permeability) Check_Ternary->Check_Properties No/Weak Ternary Complex Opt_Length Synthesize Library: Vary Linker Length (e.g., +/- 2-4 atoms) Check_Ternary->Opt_Length Weak Ternary Complex Opt_Rigidity Synthesize Library: Modulate Rigidity (Flexible vs. Rigid) Check_Ternary->Opt_Rigidity Weak Ternary Complex Opt_Vector Synthesize Library: Change Attachment Point Check_Ternary->Opt_Vector Weak Ternary Complex Check_Properties->Opt_Length Properties OK End End: Optimized PROTAC Opt_Length->End Opt_Rigidity->End Opt_Vector->End

Caption: Systematic workflow for troubleshooting a PROTAC with poor degradation activity.

Step-by-Step Troubleshooting:

  • Confirm Binary Binding: First, ensure that your warhead and E3 ligase ligand retain high affinity for their respective proteins within the context of the PROTAC. Use assays like Surface Plasmon Resonance (SPR) or Fluorescence Polarization (FP) to measure binary binding affinities. A significant loss of affinity suggests steric hindrance caused by the linker's attachment point.

  • Assess Ternary Complex Formation: If binary binding is intact, the issue likely lies in forming a stable ternary complex. Use proximity-based assays like TR-FRET or Co-Immunoprecipitation (Co-IP) to directly measure complex formation. Weak or absent signal points directly to a linker problem.

  • Evaluate Physicochemical Properties: Poor aqueous solubility or low cell permeability can prevent the PROTAC from reaching its intracellular target. [4]Assess these properties using standard assays (e.g., kinetic solubility, Caco-2 for permeability).

  • Initiate Linker Optimization:

    • Vary Length: Synthesize a focused library of PROTACs where the linker length is systematically varied. For a flexible linker, this could mean adding or removing PEG units or methylene groups. For a design incorporating a rigid core like this compound, you can vary the length of the flexible chains attached to either side of the rigid unit.

    • Modulate Rigidity: If you started with a highly flexible linker, introduce a rigid component. If you started with a very rigid linker that shows no activity, it may be too constrained. Introduce short, flexible spacers (e.g., a single ethylene glycol unit) to provide some rotational freedom. [] * Change Attachment Points: The "exit vector" from the warhead or E3 ligand is crucial. [1]If possible, synthesize isomers with the linker attached to a different solvent-exposed part of a ligand to alter the relative orientation of the recruited proteins.

Q5: My PROTAC exhibits a strong "hook effect." How can linker design help mitigate this?

The "hook effect," where degradation efficiency decreases at high concentrations, occurs when the PROTAC preferentially forms non-productive binary complexes (POI-PROTAC or PROTAC-E3) instead of the required ternary complex. While inherent to the PROTAC mechanism, its severity can be modulated by the linker.

A well-designed linker can induce positive cooperativity , where the binding of the first protein (e.g., POI) increases the PROTAC's affinity for the second protein (E3 ligase). This stabilizes the ternary complex relative to the binary ones. Incorporating rigid linkers, such as those built from aromatic scaffolds, can pre-organize the PROTAC into an active conformation, reducing the entropic penalty of binding and promoting a more stable ternary complex, thereby lessening the hook effect.

Experimental Protocols & Data
Protocol 1: Representative Synthesis of a PROTAC Library with a Rigid Core

This protocol describes a representative workflow for synthesizing a small library of PROTACs with varying linker lengths, using this compound as a rigid core, a generic POI ligand ("Warhead-NH₂"), and a pomalidomide-based CRBN ligand.

Objective: To create three PROTACs where the rigid core is connected to the CRBN ligand via PEG linkers of varying lengths (n=1, 2, 3).

Materials:

  • This compound

  • Warhead-NH₂ (a hypothetical POI ligand with a primary amine)

  • Pomalidomide-NH-PEG(n)-Azide (n=1, 2, 3; pre-synthesized E3 ligand linkers)

  • Propargylamine

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Copper(II) sulfate, Sodium ascorbate

  • Solvents: DMF, DMSO, Water, t-Butanol

  • Standard laboratory glassware and purification equipment (HPLC)

Workflow:

  • Step 1: Functionalization of the Rigid Core for Click Chemistry a. Dissolve this compound (1.0 eq) in anhydrous DMF. b. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 15 minutes at room temperature. c. Add propargylamine (1.2 eq) to the mixture. d. Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS. e. Upon completion, perform an aqueous workup and purify the product (alkyne-functionalized rigid core) by flash chromatography or preparative HPLC.

  • Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) a. In separate reaction vessels for each target PROTAC (n=1, 2, 3), dissolve the alkyne-functionalized rigid core (1.0 eq) and the corresponding Pomalidomide-NH-PEG(n)-Azide (1.1 eq) in a 1:1 mixture of t-Butanol and water. b. Add sodium ascorbate (0.3 eq) followed by copper(II) sulfate (0.1 eq). c. Stir vigorously at room temperature for 12-18 hours. The reaction is often characterized by the formation of a triazole ring. [] d. Monitor the reaction by LC-MS. Upon completion, dilute with DMSO and purify the crude PROTACs (now containing Warhead-Linker-E3 Ligand) by preparative HPLC.

  • Step 3: Final Amide Coupling to the Warhead This step assumes the warhead is attached last. The order can be reversed depending on the overall synthetic strategy. a. For each purified intermediate from Step 2, dissolve the compound (which now has a free carboxylic acid from the nicotinic acid moiety) (1.0 eq) in anhydrous DMF. b. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 15 minutes. c. Add Warhead-NH₂ (1.2 eq) to the mixture. d. Stir at room temperature for 4-6 hours. Monitor by LC-MS. e. Purify the final PROTAC products by preparative HPLC to >95% purity. Lyophilize to obtain the final compounds as powders.

Protocol 2: Western Blot for Target Protein Degradation
  • Cell Seeding: Plate your cell line of interest in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • PROTAC Treatment: The next day, treat the cells with a serial dilution of your PROTACs (e.g., 1 µM down to 0.1 nM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, run samples on an SDS-PAGE gel, and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody against your POI and a loading control (e.g., GAPDH, β-actin).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands.

  • Analysis: Quantify band intensity using densitometry software. Normalize the POI signal to the loading control. Calculate DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation level) values.

Table 1: Representative Data for Linker Optimization Study

The following table presents hypothetical data from a study optimizing the linker for a BRD4-targeting PROTAC using a rigid core. This illustrates how linker length impacts key performance metrics.

PROTAC CandidateLinker Composition (Rigid Core + Spacer)DC₅₀ (nM)Dₘₐₓ (%)Cell Permeability (Caco-2, 10⁻⁶ cm/s)
PROTAC-R-PEG1 6-(3-F-Ph)-Nicotinic Acid + 1x PEG150750.8
PROTAC-R-PEG2 6-(3-F-Ph)-Nicotinic Acid + 2x PEG25 >95 1.2
PROTAC-R-PEG3 6-(3-F-Ph)-Nicotinic Acid + 3x PEG80901.1
PROTAC-R-PEG4 6-(3-F-Ph)-Nicotinic Acid + 4x PEG250600.9
Control (Flexible) Alkyl Chain (12 atoms)120850.5

This is example data for illustrative purposes only.

Analysis of Hypothetical Data: The data clearly shows an optimal linker length, with PROTAC-R-PEG2 demonstrating the best potency (lowest DC₅₀) and highest efficacy (Dₘₐₓ). The linker that is too short (PEG1) or too long (PEG4) results in significantly reduced degradation. The rigid core-containing PROTACs also show improved permeability compared to the purely flexible alkyl chain control, suggesting a favorable conformational effect.

References

Sources

preventing ester hydrolysis during 6-(3-Fluorophenyl)nicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Ester Hydrolysis and Maximizing Yield

Welcome to the Technical Support Center for the synthesis of 6-(3-Fluorophenyl)nicotinic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a particular focus on mitigating the unwanted hydrolysis of the nicotinic acid ester intermediate.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: Low Yield of the Final Carboxylic Acid Product

Q: My Suzuki coupling reaction of methyl 6-chloronicotinate with 3-fluorophenylboronic acid seems to work, but after the final saponification step, the yield of this compound is consistently low. What could be the primary cause?

A: A low yield of the final acid product, despite an apparently successful coupling, often points to premature hydrolysis of the methyl ester during the Suzuki coupling reaction itself. The basic conditions required for the Suzuki-Miyaura coupling can also catalyze the saponification of the ester to the corresponding carboxylate.[1] This prematurely formed carboxylate salt can complicate the workup and purification, leading to product loss.

Troubleshooting Steps:

  • Analyze Reaction Intermediates: Before proceeding to the saponification step, carefully analyze a sample of your crude Suzuki reaction mixture by LC-MS or ¹H NMR. Look for the presence of both the desired coupled ester (methyl 6-(3-fluorophenyl)nicotinate) and the hydrolyzed coupled acid. This will confirm if premature hydrolysis is the issue.

  • Re-evaluate Your Choice of Base: The base plays a crucial role in the Suzuki reaction, but strong bases like NaOH or KOH significantly promote ester hydrolysis.[1][2][3] Consider using a milder base that is effective for the coupling but less aggressive towards the ester.

Issue 2: Incomplete Suzuki Coupling Reaction

Q: I'm observing a significant amount of unreacted methyl 6-chloronicotinate in my reaction mixture. How can I drive the coupling to completion without increasing the risk of ester hydrolysis?

A: Incomplete coupling can be due to several factors, including catalyst deactivation, insufficient base strength, or suboptimal reaction temperature. The key is to optimize these parameters to favor the cross-coupling pathway over the hydrolysis pathway.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: Ensure your palladium catalyst and ligand are appropriate for this type of coupling. Palladium complexes with electron-rich phosphine ligands are often effective for coupling with aryl chlorides.[4]

  • Base Optimization: While strong bases can cause hydrolysis, a base that is too weak may not efficiently activate the boronic acid for transmetalation.[5] A carefully controlled amount of a moderately strong base is often the best compromise.

  • Temperature Control: Suzuki couplings often require heating.[4] However, higher temperatures will also accelerate the rate of ester hydrolysis.[6] Determine the lowest effective temperature for the coupling reaction through small-scale experiments.

Issue 3: Complex Mixture of Byproducts

Q: My final product is contaminated with several byproducts, making purification difficult. What are the likely side reactions, and how can I minimize them?

A: Besides ester hydrolysis, other potential side reactions in a Suzuki-Miyaura coupling include protodeboronation of the boronic acid and homo-coupling of the starting materials.

Troubleshooting Steps:

  • Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can lead to the oxidative degradation of the palladium catalyst and promote homo-coupling.

  • Purity of Reagents: Use high-purity starting materials. Impurities in the boronic acid or the halide can lead to unexpected side reactions.

  • Controlled Addition of Base: Adding the base portion-wise or as a solution can sometimes help to maintain a lower instantaneous concentration, potentially reducing the rate of side reactions.

Frequently Asked Questions (FAQs)

Mechanism & Prevention of Ester Hydrolysis

Q: What is the mechanism of ester hydrolysis under Suzuki coupling conditions, and why is it a problem?

A: The Suzuki-Miyaura reaction requires a base to activate the boronic acid, forming a more nucleophilic boronate species that can transmetalate to the palladium center.[2][5] However, the hydroxide ions from bases like NaOH or KOH are also potent nucleophiles that can directly attack the electrophilic carbonyl carbon of the ester. This process, known as saponification, leads to the formation of a carboxylate salt and methanol.[1] This is problematic because the resulting carboxylate has different solubility properties than the desired ester product, which can complicate the extraction and purification process, ultimately leading to a lower isolated yield of the final this compound after the intended saponification step.

Visualizing the Competing Reactions

G cluster_start Starting Materials cluster_reaction Suzuki Coupling Conditions (Pd Catalyst, Base) cluster_products Intermediate Products Methyl 6-chloronicotinate Methyl 6-chloronicotinate Coupling Suzuki Coupling Methyl 6-chloronicotinate->Coupling Hydrolysis Ester Hydrolysis (Saponification) Methyl 6-chloronicotinate->Hydrolysis 3-Fluorophenylboronic Acid 3-Fluorophenylboronic Acid 3-Fluorophenylboronic Acid->Coupling Desired_Ester Methyl 6-(3-fluorophenyl)nicotinate Coupling->Desired_Ester Desired Pathway Side_Product 6-(3-Fluorophenyl)nicotinate Salt Hydrolysis->Side_Product Competing Pathway

Caption: Competing pathways during the Suzuki coupling step.

Strategic Selection of Reagents and Conditions

Q: How can I choose the right base to minimize ester hydrolysis while ensuring the Suzuki coupling proceeds efficiently?

A: The choice of base is a critical parameter. Instead of strong hydroxides, consider weaker inorganic bases or certain organic bases.

Base TypeExamplesSuitability for Ester-Containing SubstratesRationale
Strong Bases NaOH, KOH, LiOHPoorHigh pKa leads to a high concentration of hydroxide ions, aggressively promoting saponification.
Carbonates K₂CO₃, Cs₂CO₃, Na₂CO₃Good to ExcellentModerately basic, providing sufficient activation of the boronic acid with a significantly lower risk of ester hydrolysis.
Phosphates K₃PO₄ExcellentA widely used base in Suzuki couplings that is known to be compatible with many functional groups, including esters.[7]
Fluorides KF, CsFGoodCan be effective, particularly in anhydrous conditions, and are generally compatible with esters.[5][8]

Recommendation: For the synthesis of this compound via its methyl ester, potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points. They offer a good balance between reactivity in the Suzuki coupling and minimization of ester hydrolysis.

Optimized Protocol for Suzuki Coupling

Q: Can you provide a detailed, step-by-step protocol for the Suzuki coupling of methyl 6-chloronicotinate that is optimized to prevent ester hydrolysis?

A: The following protocol is a general guideline. Optimization of specific parameters may be necessary depending on the scale and purity of your reagents.

Materials:

  • Methyl 6-chloronicotinate[9][10][11][12]

  • 3-Fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a more specialized ligand like SPhos

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane and Water (degassed)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 6-chloronicotinate (1.0 equiv), 3-fluorophenylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

  • Catalyst Preparation: In a separate small flask, pre-mix palladium(II) acetate (0.02 equiv) and the phosphine ligand (0.04 equiv) in a small amount of degassed dioxane until a homogeneous solution is formed.

  • Inert Atmosphere: Evacuate and backfill the main reaction flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the main reaction flask via cannula or syringe.

  • Catalyst Addition: Add the pre-mixed catalyst solution to the reaction mixture.

  • Reaction: Heat the mixture to 80-90 °C and monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude methyl 6-(3-fluorophenyl)nicotinate by column chromatography on silica gel.

Final Saponification and Purification

Q: After a successful Suzuki coupling, what is the best procedure for the final saponification and purification of the this compound?

A: A standard saponification protocol followed by careful acidification and purification will yield the final product.

Procedure:

  • Saponification: Dissolve the purified methyl 6-(3-fluorophenyl)nicotinate in a mixture of methanol and a 1M aqueous solution of sodium hydroxide.[13] Stir the mixture at room temperature or gently heat until the reaction is complete (monitored by TLC or LC-MS).

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully add 1M hydrochloric acid dropwise with stirring until the pH is acidic (pH 3-4). A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification: If necessary, the crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.[14]

Troubleshooting Logic Diagram

G start_node start_node decision_node decision_node solution_node solution_node problem_node problem_node Start Low Yield of Final Acid CheckCrude Analyze Crude Suzuki Rxn for Hydrolysis? Start->CheckCrude HydrolysisConfirmed Premature Hydrolysis is Occurring CheckCrude->HydrolysisConfirmed Yes NoHydrolysis Coupling is Inefficient CheckCrude->NoHydrolysis No ChangeBase Switch to Milder Base (K₂CO₃, K₃PO₄) HydrolysisConfirmed->ChangeBase LowerTemp Lower Reaction Temperature HydrolysisConfirmed->LowerTemp OptimizeCatalyst Optimize Catalyst/Ligand System NoHydrolysis->OptimizeCatalyst CheckPurity Ensure Reagent Purity & Inert Atmosphere NoHydrolysis->CheckPurity

Caption: Decision tree for troubleshooting low yields.

References

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • PubMed. One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. [Link]

  • Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]

  • National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • Amerigo Scientific. this compound. [Link]

  • The Royal Society of Chemistry. Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • National Institutes of Health. Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Sci-Hub. Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. [Link]

  • National Institutes of Health. Control of Redox‐Active Ester Reactivity Enables a General Cross‐Electrophile Approach to Access Arylated Strained Rings. [Link]

  • ResearchGate. Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives | Request PDF. [Link]

  • Google Patents.CN114437031A - Synthetic method of 6-methyl nicotine.
  • National Institutes of Health. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]

  • Google Patents.US9533934B2 - Hydrolysis of an ester compound.
  • Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • National Institutes of Health. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]

  • ResearchGate. (a) Representative Suzuki coupling reaction and hydrolysis products for.... [Link]

  • Chemistry Stack Exchange. Is it possible to prevent saponification by modifying free fatty acids?. [Link]

  • PubMed. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. [Link]

  • Google Patents.
  • ResearchGate. Synthesis of Ethyl Nicotinate-5-Boronic Acid Pinacol Ester and Its Application Toward Suzuki Coupling | Request PDF. [Link]

  • YouTube. Suzuki cross-coupling reaction. [Link]

  • SciSpace. Purification of the Nicotinic Acid Hydroxylase System - of Pseudomonas fluorescens KB 1. [Link]

  • Organic Chemistry Tutor. Saponification of Esters. [Link]

  • Google Patents.
  • OperaChem. Saponification-Typical procedures. [Link]

  • Google Patents.
  • PubMed. Nicotinic acid metabolism. 3. Purification and properties of a nicotinic acid hydroxylase. [Link]

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analytical techniques to identify impurities in 6-(3-Fluorophenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 6-(3-Fluorophenyl)nicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity identification and quantification. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide practical, in-depth solutions to common challenges encountered during experimental workflows.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that arise during the analysis of this compound and its potential impurities.

FAQ 1: What are the likely impurities in my this compound sample?

Answer: Impurities in your sample can generally be categorized into three main sources: synthesis-related, degradation products, and residual solvents.[1][2]

  • Synthesis-Related Impurities: These can include unreacted starting materials, intermediates, by-products from side reactions, and reagents used in the synthesis.[1][2] For this compound, potential synthesis-related impurities could be precursors like 3-cyanopyridine or products from incomplete reactions.[3]

  • Degradation Products: These impurities form when the drug substance degrades under the influence of light, heat, humidity, or interaction with excipients.[1][4] For a molecule with a pyridine ring, oxidative degradation is a possible pathway.[5][6]

  • Residual Solvents: These are volatile organic compounds used during the manufacturing process that are not completely removed.[2]

A thorough understanding of the synthetic route is crucial for predicting potential impurities.[7]

Troubleshooting Guide 1: My HPLC chromatogram shows unexpected peaks. How do I identify them?

Scenario: You are running a standard HPLC-UV analysis of your this compound sample, and you observe several small, unexpected peaks in addition to your main product peak.

dot

Caption: Workflow for identifying unknown HPLC peaks.

Detailed Explanation:

  • Rule out Systemic Issues: Before delving into complex analyses, it's essential to eliminate common HPLC problems.[8][9][10]

    • Inject a Blank: Run your mobile phase as a sample. Any peaks observed are likely from contaminated solvents or system bleed. Use HPLC-grade solvents to minimize this.[8]

    • System Suitability: Ensure your HPLC system is performing optimally by checking parameters like peak shape, resolution between known compounds, and retention time stability.[11]

    • Sample Preparation: Incompatibility between the sample solvent and the mobile phase can cause peak distortion or spurious peaks.[8] Whenever possible, dissolve your sample in the initial mobile phase.

  • Proceed with Identification: If the peaks are not artifacts, the next step is to determine their chemical structures.

    • LC-MS/MS: This is a powerful first-line technique for impurity identification.[12] It provides the molecular weight of the impurity and its fragmentation pattern, which can be used to deduce its structure, especially if it's related to the parent compound.[13][14]

    • High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap MS provide highly accurate mass measurements, allowing for the determination of the elemental composition of the impurity.[15]

    • NMR Spectroscopy: For unambiguous structure elucidation, Nuclear Magnetic Resonance (NMR) is the gold standard.[16][17][18][19][20] It provides detailed information about the connectivity of atoms within the molecule.

    • Forced Degradation: Intentionally subjecting your sample to stress conditions (e.g., acid, base, heat, light, oxidation) can help generate and identify potential degradation products.[4]

Troubleshooting Guide 2: I'm having trouble separating a known impurity from the main peak in my HPLC method.

Scenario: You have identified a process-related impurity, but it co-elutes or is poorly resolved from the this compound peak.

dot

Caption: Strategies for improving HPLC peak resolution.

Detailed Explanation:

  • Mobile Phase Modification: The composition of the mobile phase is a critical factor in chromatographic selectivity.

    • Organic Modifier: Switching between acetonitrile and methanol can significantly alter selectivity due to different solvent properties.

    • pH and Buffer: For an acidic compound like this compound, the pH of the mobile phase will affect its ionization state and retention. Small adjustments to the pH or buffer concentration can dramatically impact resolution.[9]

  • Gradient Optimization: If you are using a gradient elution, modifying the slope can improve separation. A shallower gradient provides more time for the components to interact with the stationary phase, often leading to better resolution.

  • Stationary Phase Chemistry: If mobile phase and gradient adjustments are insufficient, consider a column with a different stationary phase. While C18 is a common starting point, phases like Phenyl or Cyano offer different selectivities that may be better suited for separating your specific compounds.

  • Temperature and Flow Rate:

    • Temperature: Increasing the column temperature can decrease viscosity and improve peak efficiency, but may also alter selectivity.

    • Flow Rate: Decreasing the flow rate generally increases the number of theoretical plates and can improve resolution, although it will also increase the run time.

Part 2: Key Analytical Techniques & Protocols

This section provides an overview of the primary analytical techniques for impurity profiling of this compound, along with example protocols.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for impurity quantification in the pharmaceutical industry due to its high selectivity and sensitivity for non-volatile and semi-volatile compounds.[21]

Experimental Protocol: Reversed-Phase HPLC for Impurity Profiling

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • Start with a low percentage of Mobile Phase B (e.g., 10%) and hold for a few minutes.

    • Increase the percentage of Mobile Phase B in a linear gradient to elute the main compound and any impurities.

    • Include a high organic wash step to clean the column after each injection.

    • Return to initial conditions and allow the column to re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at a wavelength where both the API and potential impurities have good absorbance (a photodiode array detector is ideal for this).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile). Ensure the final concentration is within the linear range of the detector.

Parameter Typical Value Rationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention for moderately polar aromatic compounds.
Mobile Phase Water/Acetonitrile with AcidAcidifier improves peak shape for acidic analytes.
Detection UV (e.g., 254 nm or 270 nm)Aromatic rings provide strong UV absorbance.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Temperature 30 °CProvides reproducible retention times.
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is indispensable for the identification of unknown impurities.[15][12] It couples the separation power of HPLC with the detection and identification capabilities of mass spectrometry.

Experimental Protocol: LC-MS for Impurity Identification

  • LC System: Use an HPLC or UHPLC system with conditions similar to the HPLC method described above, but ensure all mobile phase additives are volatile (e.g., formic acid, ammonium acetate).

  • Mass Spectrometer: A quadrupole, ion trap, or high-resolution mass spectrometer (e.g., TOF, Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI) is typically used for this type of molecule. Run in both positive and negative ion modes to maximize information.

  • Data Acquisition:

    • Full Scan: Acquire data over a relevant mass range (e.g., m/z 100-1000) to detect all ions.

    • Data-Dependent MS/MS: Set the instrument to automatically fragment the most intense ions from the full scan to obtain structural information.[15]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the analysis of volatile and semi-volatile impurities, such as residual solvents or certain degradation products.[7][22] For a non-volatile compound like this compound, derivatization is often required to increase its volatility for GC analysis.[23][24][25][26]

Experimental Protocol: GC-MS for Volatile Impurities (with Derivatization)

  • Derivatization: Convert the carboxylic acid group to a more volatile ester (e.g., methyl ester using BF3/methanol) or a silyl ether (using a reagent like BSTFA).[23][25]

  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow.

  • Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 250 °C) to separate compounds based on their boiling points.

  • Injector Temperature: 250 °C.

  • MS Detector: Operate in electron ionization (EI) mode. The resulting mass spectra can be compared to libraries (e.g., NIST) for identification.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the definitive structural elucidation of isolated impurities.[16][17] It provides detailed information about the chemical environment of each atom in the molecule.

Key NMR Experiments for Structure Elucidation:

  • ¹H NMR: Provides information on the number and types of protons.[19]

  • ¹³C NMR & DEPT: Shows the number and types of carbon atoms (CH, CH₂, CH₃).[18]

  • COSY: Shows correlations between coupled protons.

  • HSQC: Correlates protons with their directly attached carbons.

  • HMBC: Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular structure.[20]

References

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]

  • LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. Shimadzu Corporation. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. [Link]

  • LC-MS/MS Identification of Impurities Present in Synthetic Peptide Drugs. Queen's University Belfast Research Portal. [Link]

  • HPLC Troubleshooting Guide. Waters. [Link]

  • Identification and structure elucidation by NMR spectroscopy. ResearchGate. [Link]

  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. [Link]

  • Impurity Synthesis And Identification. SpiroChem. [Link]

  • Analysis of Impurities in Pharmaceuticals by LC‐MS with Cold Electron Ionization. ResearchGate. [Link]

  • “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. IJNRD. [Link]

  • Troubleshooting in HPLC: A Review. IJSDR. [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. [Link]

  • [Methods for the determination of nicotinic acid derivatives in biological products]. PubMed. [Link]

  • RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW. ijrti. [Link]

  • impurity profiling and drug characterization: backdrop and approach. PHARMACEUTICAL SCIENCES. [Link]

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed. [Link]

  • Determination of Nicotinic Acid in Pharmaceutical Products. ResearchGate. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • Examining the unique retention behavior of volatile carboxylic acids in gas chromatography using zwitterionic liquid stationary. ScienceDirect. [Link]

  • This compound. Amerigo Scientific. [Link]

  • Postcolumn Fluorimetric HPLC Procedure for Determination of Niacin Content of Cereals 1. ResearchGate. [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH. [Link]

  • GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. ResearchGate. [Link]

  • Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. PubMed. [Link]

  • Determination of Nicotinic Acid and Nicotinamide Forms of Vitamin B3 (Niacin) in Fruits and Vegetables by HPLC Using Postcolumn. Semantic Scholar. [Link]

  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. LMA leidykla. [Link]

  • Synthesis of nicotinic compounds.
  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). PubMed. [Link]

  • Determination of Nicotinic Acid and Nicotinamide Forms of Vitamin B3 (Niacin) in Fruits and Vegetables by HPLC Using Postcolumn Derivatization System. Science Alert. [Link]

  • Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. LCGC International. [Link]

  • Acids: Derivatization for GC Analysis. Wiley Online Library. [Link]

  • The chemical structures of nicotinic acid and its official impurities.. ResearchGate. [Link]

  • Synthetic Pathways of trans-Substituted Porphyrins Bearing Pentafluorophenyl Groups from Dipyrromethanes. MDPI. [Link]

  • Elucidating the pathways of degradation of denagliptin. PubMed. [Link]

Sources

impact of base selection on Suzuki coupling yield for 6-substituted nicotinic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 6-substituted nicotinic acids. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in mechanistic principles and practical, field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in the Suzuki-Miyaura coupling, and why is its selection so critical for 6-substituted nicotinic acids?

A1: The base in a Suzuki-Miyaura coupling is not merely a proton scavenger; it is a crucial activator in the catalytic cycle.[1][2] Its primary role is to activate the boronic acid partner, forming a more nucleophilic borate species (e.g., [R-B(OH)₃]⁻).[3][4] This borate then undergoes transmetalation with the palladium(II) complex, which is the rate-determining step in many cases.[1]

For 6-substituted nicotinic acids, the choice of base is particularly critical due to several factors:

  • Acidity of the Substrate: The carboxylic acid proton is acidic and will be deprotonated by the base. This can influence the solubility and electronic properties of the starting material.

  • Coordination to Palladium: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalysis. The base can influence this interaction.

  • Potential for Decarboxylation: The carboxylic acid group can be susceptible to decarboxylation under the reaction conditions, a significant side reaction that is highly dependent on the base and temperature.[5][6][7]

An improperly chosen base can lead to low yields, catalyst deactivation, or undesired side reactions.

Q2: I'm observing significant protodeborylation of my boronic acid. Which bases are more likely to cause this, and how can I mitigate it?

A2: Protodeborylation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction, especially with heteroaryl boronic acids.[8][9] This process is often accelerated by the presence of water and certain bases.

  • Bases Prone to Promoting Protodeborylation: Stronger, more nucleophilic bases, particularly in aqueous solvents, can facilitate this undesired pathway. While necessary for boronic acid activation, an excess of a strong base like sodium hydroxide in a protic solvent can increase the rate of protodeborylation.

  • Mitigation Strategies:

    • Use a Milder Base: Consider switching to potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[10] Phosphates, like potassium phosphate (K₃PO₄), are also often effective and can be less aggressive.[1]

    • Anhydrous Conditions: While some water can be beneficial for the Suzuki coupling, excessive amounts can promote protodeborylation. Using anhydrous solvents and finely powdered, dry bases can help.[11]

    • Boronic Esters: Converting the boronic acid to a more stable ester, such as a pinacol ester, can significantly reduce the rate of protodeborylation.[11][12]

    • Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the opportunity for this side reaction to occur.

Q3: My reaction is sluggish or stalls completely. Could the base be the issue, and what are my options?

A3: Yes, an inappropriate base is a frequent cause of low or no conversion. If your reaction is stalling, consider the following:

  • Insufficient Basicity: The base may not be strong enough to efficiently form the active borate species. For example, a mild organic base like triethylamine (NEt₃) is often insufficient for less reactive aryl chlorides.[1]

  • Poor Solubility: The base must have some solubility in the reaction medium to be effective. If the base is completely insoluble, the reaction will be very slow. For heterogeneous mixtures, vigorous stirring is crucial.[11]

  • Base Screening: A systematic screening of bases is a standard optimization step.[13][14] A good starting point is to compare a carbonate (e.g., K₂CO₃), a phosphate (e.g., K₃PO₄), and potentially a stronger inorganic base if needed.

The following diagram illustrates a decision-making workflow for troubleshooting a stalled reaction:

stalled_reaction_troubleshooting Start Stalled Reaction Check_Base Is the base strong enough? Start->Check_Base Check_Solubility Is the base soluble? Check_Base->Check_Solubility Yes Increase_Basicity Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃) Check_Base->Increase_Basicity No Change_Solvent Change solvent system (e.g., add water, use aprotic polar solvent) Check_Solubility->Change_Solvent No Re_evaluate Re-evaluate other parameters (catalyst, ligand, temp) Check_Solubility->Re_evaluate Yes Success Reaction Proceeds Increase_Basicity->Success Change_Solvent->Success

Caption: Troubleshooting workflow for a stalled Suzuki coupling reaction.

Section 2: Troubleshooting Guide

Issue 1: Low Yield with Significant Dehalogenation Byproduct

Q: I'm getting a low yield of my desired coupled product, and I see a significant amount of the dehalogenated nicotinic acid starting material. What's causing this, and how can I fix it?

A: The formation of a dehalogenated byproduct is a common side reaction where the aryl halide is reduced instead of coupled.[11] This typically occurs after the oxidative addition step, where the resulting palladium complex reacts with a hydride source.

Causality and Solutions:

  • Hydride Source: The hydride can originate from solvents (like THF or alcohols) or certain bases. Some organic bases or impurities in inorganic bases can act as hydride donors.

  • Base Selection:

    • Avoid Amine Bases: Amine bases can sometimes be a source of hydride, especially at elevated temperatures.

    • Use High-Purity Inorganic Bases: Ensure your inorganic bases (e.g., K₂CO₃, K₃PO₄) are of high purity and dry.

  • Solvent Choice: If using THF, ensure it is peroxide-free. Consider switching to a less hydridic solvent like dioxane or toluene.[2]

  • Ligand Effects: The choice of phosphine ligand can influence the rate of reductive elimination versus side reactions. Bulky, electron-rich ligands often promote the desired reductive elimination step.

Issue 2: Inconsistent Yields and Poor Reproducibility

Q: My yields for the Suzuki coupling of a 6-chloro-nicotinic acid are highly variable between runs, even when I follow the same procedure. What could be the cause?

A: Poor reproducibility often points to subtle variations in reaction setup and reagent quality, which can be exacerbated by the challenging nature of heteroaryl couplings.

Causality and Solutions:

  • Base Quality and Handling:

    • Hygroscopic Nature: Many bases (e.g., K₃PO₄) are hygroscopic. Absorbed moisture can affect the reaction rate and lead to side reactions like protodeborylation. Always use a freshly opened bottle or dry the base in an oven before use.

    • Particle Size: The base should be finely powdered to ensure a consistent surface area and reaction rate, especially in heterogeneous mixtures.[11]

  • Inert Atmosphere: The Pd(0) active catalyst is highly sensitive to oxygen.[11] Inconsistent degassing or a poor inert atmosphere (argon or nitrogen) can lead to variable amounts of active catalyst and the formation of homocoupling byproducts.[11]

  • Reagent Purity: The quality of the boronic acid is crucial. Boronic acids can degrade over time.[11] Consider running a quick NMR to check the purity of your boronic acid before use.

The following diagram illustrates the key steps for ensuring reproducibility:

Sources

removing palladium catalyst from 6-(3-Fluorophenyl)nicotinic acid product

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Effective Removal of Palladium Catalyst from 6-(3-Fluorophenyl)nicotinic Acid Product

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools in modern pharmaceutical synthesis for creating carbon-carbon bonds. However, a significant challenge following these reactions is the efficient removal of the palladium catalyst from the active pharmaceutical ingredient (API). For a molecule like this compound, the presence of both a pyridine nitrogen and a carboxylic acid group can lead to strong chelation with palladium, making its removal particularly challenging.

This technical support guide provides a comprehensive resource for researchers facing this issue. We will delve into the mechanistic underpinnings of various palladium removal techniques, offer detailed troubleshooting guides in a practical question-and-answer format, and provide step-by-step protocols to help you achieve the stringent purity levels required for your drug development programs, in line with regulatory guidelines such as the ICH Q3D for elemental impurities.[1]

Frequently Asked Questions (FAQs)

Q1: Why is removing residual palladium from my this compound product so difficult?

A1: The difficulty arises from the molecular structure of your product. This compound contains both a pyridine nitrogen and a carboxylic acid functional group. These are Lewis basic sites that can act as strong chelating agents for palladium, forming stable complexes that are difficult to break apart and remove by simple filtration or extraction.[2]

Q2: What are the primary methods for removing palladium catalysts from APIs like mine?

A2: The most common and effective methods include:

  • Adsorption: Using solid-supported metal scavengers with high affinity for palladium. These can be silica-based, polymer-supported, or activated carbon.[3][4]

  • Crystallization: Purifying the product through recrystallization, where the palladium impurities remain in the mother liquor.

  • Filtration: Employing filter aids like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium species.[5]

  • Aqueous Washes: Using aqueous solutions of chelating agents like N-acetylcysteine or sodium thiosulfate to extract palladium salts.[5][6]

Q3: What are the regulatory limits for residual palladium in a pharmaceutical product?

A3: Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for elemental impurities in drug products (ICH Q3D). Palladium is classified as a Route-Dependent element, and the permitted daily exposure (PDE) is typically low, often translating to single-digit ppm (parts per million) levels in the final API, depending on the route of administration and daily dosage.[1]

Q4: Can I rely solely on column chromatography for palladium removal?

A4: While column chromatography can remove a significant portion of residual palladium, it is often insufficient to reach the low ppm levels required for APIs.[7] Studies have shown that even after chromatographic purification, a subsequent metal scavenging step is frequently necessary to reliably reduce palladium to acceptable levels.[7]

Troubleshooting Guides

This section provides practical solutions to common problems encountered during the removal of palladium from this compound.

Issue 1: High palladium levels persist after treatment with a metal scavenger.

Q: I've treated my product with a thiol-based silica scavenger, but the ICP-MS analysis still shows high palladium content. What could be the issue?

A: This is a common challenge, and several factors could be at play. Let's break down the potential causes and solutions.

Potential Cause 1: Incorrect Palladium Oxidation State

  • The "Why": Thiol-based scavengers are most effective at binding with "soft" Pd(II) species. If your reaction conditions have resulted in the formation of Pd(0) nanoparticles (often appearing as a black precipitate), thiol scavengers may be less efficient.[8]

  • Troubleshooting Steps:

    • Analyze the Palladium Species: If possible, try to determine the nature of the palladium residue. A fine black powder suggests Pd(0).

    • Oxidative Pre-treatment: Before scavenging, you can introduce a mild oxidizing agent (e.g., bubbling air through the solution, though with appropriate safety precautions) to convert Pd(0) to the more readily scavenged Pd(II).

    • Use a Broad-Spectrum Scavenger: Consider scavengers that are effective for both Pd(0) and Pd(II), such as those functionalized with dimercaptotriazine (DMT).[4]

Potential Cause 2: Strong Chelation by the Product

  • The "Why": As mentioned, the pyridine and carboxylic acid moieties of your product can strongly bind to palladium, competing with the scavenger.

  • Troubleshooting Steps:

    • pH Adjustment: The chelating ability of the carboxylic acid is pH-dependent. By adjusting the pH of your solution, you may be able to disrupt the product-palladium complex. For an acidic product like yours, carefully adding a base to deprotonate the carboxylic acid might weaken its interaction with palladium, allowing the scavenger to be more effective. However, ensure your product is stable at the adjusted pH.

    • Increase Scavenger Equivalents: You may need to use a higher loading of the scavenger to outcompete the product for palladium binding.

    • Elevate the Temperature: Increasing the temperature during the scavenging process can enhance the kinetics of palladium binding to the scavenger.

Potential Cause 3: Inefficient Scavenging Conditions

  • The "Why": The solvent, temperature, and reaction time all play a crucial role in the efficiency of the scavenging process.

  • Troubleshooting Steps:

    • Solvent Selection: The scavenger needs to be well-dispersed in the solvent to be effective. Ensure the chosen solvent is compatible with the scavenger. For polar products like this compound, a polar solvent is likely used, so select a scavenger that performs well in such media.

    • Optimize Time and Temperature: Scavenging is not always instantaneous. A screening experiment to evaluate the effect of time (e.g., 2, 6, 12, 24 hours) and temperature (e.g., room temperature, 40 °C, 60 °C) can help identify the optimal conditions.[9]

Issue 2: Significant product loss during palladium removal.

Q: I'm successfully removing the palladium, but my product yield is dropping significantly. How can I prevent this?

A: Product loss is a critical issue, often stemming from non-specific adsorption onto the purification medium.

Potential Cause 1: Adsorption onto Activated Carbon

  • The "Why": Activated carbon is a cost-effective scavenger, but it often exhibits low selectivity. Its porous structure can trap your product molecules alongside the palladium.[8]

  • Troubleshooting Steps:

    • Minimize Carbon Usage: Use the minimum amount of activated carbon necessary. A preliminary experiment to determine the optimal carbon loading can save a significant amount of product.

    • Thorough Washing: After filtration, wash the activated carbon cake with fresh solvent to recover adsorbed product.

    • Switch to a More Selective Scavenger: Silica-based or polymer-supported scavengers with specific functional groups often show higher selectivity for palladium and less affinity for the API, minimizing product loss.[4]

Potential Cause 2: Co-precipitation during Crystallization

  • The "Why": If the palladium species have some solubility in your crystallization solvent, they can become entrapped in the crystal lattice of your product as it forms.

  • Troubleshooting Steps:

    • Solvent Screening: Experiment with different solvent systems for crystallization. The goal is to find a system where your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the palladium impurities remain in the mother liquor.

    • Anti-Solvent Addition: A controlled addition of an anti-solvent can sometimes selectively precipitate your product, leaving the impurities behind.

    • Pre-crystallization Scavenging: A best practice is often to perform a scavenging step before the final crystallization to remove the bulk of the palladium.

Data-Driven Scavenger Selection

The choice of scavenger is critical for efficient and selective palladium removal. Below is a summary of commonly used scavengers with their typical applications and considerations.

Scavenger TypeFunctional GroupPrimary TargetAdvantagesDisadvantages
Silica-Based Thiol (-SH)Pd(II)High selectivity, good for polar solvents, low product loss.[4]Less effective for Pd(0).
Triamine (-NH₂)Various metalsEffective for a range of metals.May have lower selectivity for palladium compared to sulfur-based scavengers.
Dimercaptotriazine (DMT)Pd(0), Pd(II), RuBroad-spectrum scavenger, highly effective.[4]Can be more expensive.
Polymer-Supported Thiol, TMTPd(0), Pd(II)High loading capacity, easy to handle.[10]May swell in certain solvents, potentially trapping the product.
Activated Carbon N/ABroad spectrumCost-effective, effective for various palladium species.[8]Low selectivity, can lead to significant product loss.

Experimental Protocols

Protocol 1: General Screening of Palladium Scavengers

This protocol provides a framework for efficiently screening different scavengers to identify the most effective one for your specific product and reaction conditions.

  • Sample Preparation: Dissolve a known amount of your crude this compound in a suitable solvent to create a stock solution with a known initial palladium concentration (determined by ICP-MS).

  • Scavenger Addition: In separate vials, add different scavengers (e.g., a thiol-silica, a DMT-silica, and activated carbon) to aliquots of the stock solution. Use a consistent scavenger loading (e.g., 10 wt% relative to the crude product).

  • Incubation: Stir the vials at a controlled temperature (e.g., room temperature or 40 °C) for a set period (e.g., 6 hours).

  • Filtration: Filter each mixture through a 0.45 µm syringe filter to remove the scavenger.

  • Analysis: Analyze the filtrate from each vial for residual palladium content using ICP-MS.[2]

  • Evaluation: Compare the final palladium concentrations to determine the most effective scavenger.

Protocol 2: Step-wise Palladium Removal Strategy

Based on a successful case study, a multi-step approach often yields the best results.[5]

  • Initial Filtration: After the Suzuki coupling reaction is complete, cool the reaction mixture and filter it through a pad of Celite® to remove any precipitated Pd(0) and other solid byproducts.

  • Aqueous Wash (Optional but Recommended): Transfer the filtrate to a separatory funnel and wash with an aqueous solution of a chelating agent like N-acetylcysteine (e.g., 10% w/v solution). This can remove a significant portion of soluble palladium salts.

  • Scavenger Treatment: To the organic layer, add the most effective scavenger identified in your screening (e.g., DMT-functionalized silica, 5-10 wt%). Stir at the optimized temperature and time.

  • Final Filtration: Filter the mixture to remove the scavenger.

  • Crystallization: Purify the product by crystallization from a suitable solvent system.

  • Final Analysis: Analyze the final product for residual palladium content by ICP-MS to confirm it meets the required specifications.

Visualizing the Workflow

Decision Tree for Palladium Removal Method Selection

Palladium_Removal_Decision_Tree start Initial Product Contaminated with Palladium heterogeneous Is the Palladium Heterogeneous (e.g., Pd/C, black precipitate)? start->heterogeneous filtration Primary Filtration (e.g., through Celite) heterogeneous->filtration Yes scavenging Scavenging (e.g., Silica-based, Activated Carbon) heterogeneous->scavenging No filtration->scavenging crystallization Crystallization scavenging->crystallization analysis ICP-MS Analysis (< 10 ppm Pd?) crystallization->analysis final_product Final Purified Product analysis->final_product Yes troubleshoot Troubleshoot: - Screen other scavengers - Adjust pH/temp - Consider aqueous wash analysis->troubleshoot No troubleshoot->scavenging

Caption: A decision tree to guide the selection of an appropriate palladium removal strategy.

Workflow for Troubleshooting High Residual Palladium

Troubleshooting_Workflow start High Residual Palladium Detected check_pd_species Investigate Pd Species (Pd(0) vs. Pd(II)) start->check_pd_species oxidize Oxidative Pre-treatment (if Pd(0) is present) check_pd_species->oxidize Pd(0) Suspected broad_spectrum Use Broad-Spectrum Scavenger (e.g., DMT) check_pd_species->broad_spectrum Uncertain optimize_conditions Optimize Scavenging Conditions (Time, Temp, Solvent, pH) oxidize->optimize_conditions broad_spectrum->optimize_conditions increase_equivalents Increase Scavenger Equivalents optimize_conditions->increase_equivalents re_evaluate Re-evaluate with ICP-MS increase_equivalents->re_evaluate

Caption: A systematic workflow for troubleshooting ineffective palladium scavenging.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]

  • Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. [Link]

  • Formation of palladium black during Suzuki coupling. Reddit. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]

  • Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. ResearchGate. [Link]

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review. [Link]

  • How to Remove Palladium in three easy steps. Biotage. [Link]

  • Your trick to remove residual palladium. Reddit. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage. [Link]

  • How to remove palladium catalyst from reaction mixture ? ResearchGate. [Link]

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Technical Support Center: Strategies to Improve the Regioselectivity of Nicotinic Acid Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Nicotinic Acid Functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying the nicotinic acid scaffold. The inherent electronic properties of the pyridine ring, coupled with the directing influence of the carboxylic acid group, present unique challenges in achieving desired regioselectivity.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common issues encountered during experimental work. Our goal is to equip you with the knowledge to rationalize your experimental choices and efficiently optimize your reaction conditions.

I. Understanding the Challenge: The Electronic Landscape of Nicotinic Acid

Nicotinic acid (pyridine-3-carboxylic acid) is an electron-deficient heterocycle. The electronegative nitrogen atom significantly lowers the electron density of the ring, particularly at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack. Conversely, these positions are deactivated towards electrophilic substitution. The carboxylic acid at C3 is an electron-withdrawing group, further deactivating the ring.

This electronic landscape dictates the inherent reactivity and poses the primary challenge for regioselective functionalization. Direct C-H functionalization, a highly sought-after strategy for its atom economy, is particularly challenging due to the need to overcome these innate electronic biases.[1]

II. Troubleshooting Guides

This section addresses specific problems you might encounter in the lab, offering potential causes and actionable troubleshooting steps.

Scenario 1: Poor Regioselectivity in Metal-Catalyzed C-H Functionalization

Problem: "My palladium-catalyzed C-H arylation of nicotinic acid is producing a mixture of C2, C4, and C5-arylated products, with no clear selectivity."

Causality Analysis: The regiochemical outcome of transition metal-catalyzed C-H activation is a delicate interplay of electronic effects, steric hindrance, and the coordination of the catalyst. The nitrogen atom can coordinate to the metal center, deactivating the catalyst or directing the reaction to the C2 position.[2] The carboxylic acid can act as a directing group, but its effectiveness can be influenced by the reaction conditions.

Troubleshooting & Optimization Steps:

  • Vary the Catalyst/Ligand: The ligand sphere around the metal catalyst is paramount in controlling regioselectivity.[3][4]

    • Action: Screen a panel of ligands with diverse steric and electronic properties. Bulky ligands may disfavor functionalization at the more sterically hindered C2 and C6 positions, potentially favoring C4 or C5.

    • Example: For Rh-catalyzed additions of aryl boron nucleophiles to nicotinic acid derivatives, the bite angle of the phosphine ligand was found to be a key determinant of regioselectivity. Smaller bite-angle ligands favored C2 addition, while larger bite-angle ligands like BINAP promoted C6 addition.[5]

  • Modify the Directing Group: The carboxylic acid can be converted into a more effective directing group.

    • Action: Transform the carboxylic acid into an amide (e.g., -CONEt₂) or an ester. These groups can chelate to the metal catalyst, directing the C-H activation to the ortho positions (C2 and C4).

  • Solvent Screening: The polarity and coordinating ability of the solvent can influence the catalyst's aggregation state and the reaction mechanism.[3]

    • Action: Test a range of solvents, from polar aprotic (e.g., DMF, DMAc) to nonpolar (e.g., Toluene, Dioxane).

  • Temperature Optimization: Reaction temperature can impact the kinetic versus thermodynamic control of the product distribution.

    • Action: Systematically vary the reaction temperature. Lower temperatures may favor the kinetically preferred product, while higher temperatures may allow for equilibration to the thermodynamically more stable product.

Scenario 2: Failure of Directed ortho-Metalation (DoM)

Problem: "I'm attempting a Directed ortho-Metalation (DoM) on a nicotinic acid derivative to functionalize the C4 position, but I'm observing low yields or decomposition."

Causality Analysis: DoM reactions rely on the use of a strong base (typically an organolithium reagent) to deprotonate a position ortho to a directing group (DG). For nicotinic acid derivatives, the C4 position is the target. However, organolithium reagents can also act as nucleophiles, leading to unwanted addition at the C2 or C6 positions. Furthermore, the lithiated intermediate can be unstable at higher temperatures.[3]

Troubleshooting & Optimization Steps:

  • Choice of Base and Stoichiometry:

    • Action: While n-BuLi is common, consider using a bulkier base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) to minimize nucleophilic addition. Carefully titrate your organolithium reagent and use a precise stoichiometry (typically 1.1 equivalents).

  • Strict Temperature Control:

    • Action: Maintain the reaction at a very low temperature (typically -78 °C) using a stable cooling bath (e.g., dry ice/acetone) to prevent decomposition of the lithiated intermediate and side reactions.[3][6]

  • Verify Directing Group Efficacy:

    • Action: Ensure your directing group is robust. Amides (e.g., -CONEt₂) and carbamates are generally highly effective for DoM on pyridine rings.[3]

  • Anhydrous Conditions:

    • Action: DoM reactions are extremely sensitive to moisture. Ensure all glassware is flame-dried, and all solvents and reagents are rigorously anhydrous.

Scenario 3: C4-Selective Functionalization via Pyridinium Salts Yields No Reaction

Problem: "I'm trying to achieve C4-selective functionalization by first forming an N-substituted pyridinium salt, but the subsequent nucleophilic addition is failing."

Causality Analysis: The formation of a pyridinium salt activates the pyridine ring towards nucleophilic attack, primarily at the C4 and C6 positions. The success of the subsequent addition depends on the stability of the pyridinium salt and the reactivity of the nucleophile.[3]

Troubleshooting & Optimization Steps:

  • Evaluate Pyridinium Salt Stability:

    • Action: The choice of the N-substituent is critical. N-alkoxy and N-amino pyridinium salts are commonly used. Ensure the salt is correctly synthesized and stored under anhydrous conditions, as they can be hygroscopic.[3]

  • Enhance Nucleophile Reactivity:

    • Action: If you are using a weak nucleophile, consider converting it to a more reactive species. For instance, a Grignard reagent or an organozinc compound will be more potent than its corresponding halide.[3]

  • Screen Additives/Bases:

    • Action: Some methods require a base or an additive to facilitate the reaction. Screen common bases like K₂CO₃ or DBU. For radical functionalizations, additives like AgNO₃ may be necessary.[6]

III. Frequently Asked Questions (FAQs)

Q1: How can I selectively functionalize the C5 position of nicotinic acid?

A1: The C5 position is electronically similar to the C3 position and is generally the least reactive site for both nucleophilic and electrophilic attack. Achieving C5 functionalization often requires advanced strategies that override the inherent electronic biases of the ring. One emerging approach is through transition metal-catalyzed C-H activation where the catalyst is directed to the C5 position by a remote directing group or through specific ligand control. Another strategy involves dearomatization of the pyridine ring, followed by functionalization and subsequent rearomatization.[7]

Q2: What is the role of a pyridine N-oxide in directing regioselectivity?

A2: Converting pyridine to its N-oxide is a classic and highly effective strategy to alter the regioselectivity of electrophilic substitution.[2][6] The N-oxide group is strongly activating and directs electrophiles to the C4 position. After the desired functionalization at C4, the N-oxide can be readily deoxygenated (e.g., using PCl₃ or PPh₃) to restore the pyridine ring.

Q3: Are there methods to functionalize the C4 position without pre-activation?

A3: Yes, direct C4-H functionalization is an active area of research. Some methods utilize specific catalysts that favor the C4 position. For example, photochemical methods involving the generation of pyridinyl radicals can lead to C4 functionalization with distinct selectivity compared to classical Minisci reactions.[8] Another innovative approach uses n-butylsodium to selectively deprotonate pyridine at the C4 position, which can then be trapped with an electrophile. This method contrasts with organolithium reagents that typically add to the C2 position.[9]

Q4: Can I use the carboxylic acid group itself as a directing group for C-H functionalization?

A4: Yes, the carboxylic acid can function as a directing group, typically favoring the ortho positions (C2 and C4). However, its directing ability can be modest and highly dependent on the reaction conditions and the metal catalyst used. For more robust and reliable directing effects, it is often converted to an amide or another group with stronger chelating ability.

Q5: My reaction gives a good yield, but the regioselectivity is poor (e.g., a 1:1 mixture of C2 and C4 isomers). How can I improve this?

A5: This is a common challenge where the electronic and steric differentiation between two positions is minimal.

  • Steric Tuning: Try introducing a sterically bulky group elsewhere on the ring if your synthesis allows, to disfavor reaction at the proximal site. Alternatively, use a bulkier version of your coupling partner or a bulkier ligand on your catalyst.[3]

  • Electronic Tuning: Adding an electron-donating or withdrawing group at another position can subtly alter the electronic density at the target sites, potentially favoring one over the other.[6]

  • Catalyst Control: As highlighted in Scenario 1, the choice of metal and especially the ligand can dramatically switch or enhance regioselectivity. A thorough screening of ligands is often the most effective solution.[5]

IV. Key Strategies & Protocols Summarized

StrategyTarget Position(s)Key PrincipleCommon Reagents/Conditions
Directed ortho-Metalation (DoM) C2, C4A directing group (e.g., amide) guides a strong base to deprotonate the adjacent C-H bond.LDA, LiTMP, n-BuLi at -78 °C.[3]
N-Oxide Formation C4The N-oxide activates the ring for electrophilic attack, directing it to the C4 position.m-CPBA or H₂O₂ for oxidation; PCl₃ for reduction.[6]
Pyridinium Salt Formation C4, C6N-alkylation or N-amination activates the ring for nucleophilic attack.Alkyl halides, hydroxylamine derivatives; followed by a nucleophile.[3]
Transition Metal C-H Activation C2, C4, C5, C6A metal catalyst (e.g., Pd, Rh, Ir) cleaves a C-H bond, which is then functionalized.Pd(OAc)₂, Rh catalysts; requires careful ligand and solvent screening.[4][5]
Pyridyne Chemistry C3/C4 or C2/C3Generation of a highly reactive pyridyne intermediate allows for difunctionalization.Strong base on a dihalopyridine precursor.[10]
Protocol: General Procedure for Directed ortho-Metalation (DoM) at C4

This protocol is a general guideline for the functionalization of the C4 position of a nicotinamide derivative.

Materials:

  • N,N-Diethylnicotinamide (or other suitable amide derivative)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA) solution in THF/hexanes

  • Electrophile (e.g., Trimethylsilyl chloride, Iodomethane)

  • Flame-dried, three-neck round-bottom flask with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

  • Dry ice/acetone bath

Procedure:

  • Assemble the flame-dried glassware under an inert atmosphere.

  • Dissolve the N,N-diethylnicotinamide (1.0 equiv) in anhydrous THF.

  • Cool the solution to -78 °C using the dry ice/acetone bath.

  • Slowly add the LDA solution (1.1 equiv) dropwise to the cooled pyridine solution, maintaining the temperature at -78 °C.

  • Stir the resulting deep-colored solution at -78 °C for 1 hour to ensure complete metalation.

  • Add the desired electrophile (1.2 equiv) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for an additional 1-2 hours, then let it slowly warm to room temperature overnight.

  • Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

V. Visualizing Reaction Pathways

Diagram: Decision-Making Workflow for Improving Regioselectivity

This diagram outlines a logical progression for troubleshooting and optimizing the regioselectivity of a nicotinic acid functionalization reaction.

Regioselectivity_Workflow start Initial Reaction: Poor Regioselectivity q1 Is the reaction metal-catalyzed? start->q1 ligand_screen Screen Ligands (Vary Sterics & Electronics) q1->ligand_screen Yes q2 Is it a DoM reaction? q1->q2 No solvent_screen Screen Solvents (Polar vs. Nonpolar) ligand_screen->solvent_screen temp_opt Optimize Temperature solvent_screen->temp_opt end Improved Regioselectivity temp_opt->end dom_base Change Base (e.g., LDA, LiTMP) q2->dom_base Yes q3 Is it an N-Oxide route? q2->q3 No dom_temp Ensure Strict Temp Control (-78 °C) dom_base->dom_temp dom_temp->end n_oxide_reagents Verify Oxidizing/ Reducing Agent Purity q3->n_oxide_reagents Yes n_oxide_reagents->end

Caption: A troubleshooting flowchart for regioselectivity issues.

Diagram: Competing Pathways in Nicotinic Acid Functionalization

This diagram illustrates the inherent competition between different reactive sites on the nicotinic acid scaffold.

Competing_Pathways NicotinicAcid Nicotinic Acid C2 C4 C5 C6 P_C2_C6 C2/C6 Products NicotinicAcid:c2->P_C2_C6 NicotinicAcid:c6->P_C2_C6 P_C4 C4 Product NicotinicAcid:c4->P_C4 P_C4_DoM C4 Product NicotinicAcid:c4->P_C4_DoM Nuc_Attack Nucleophilic Attack Nuc_Attack->NicotinicAcid:c2 Favored Nuc_Attack->NicotinicAcid:c4 Favored Nuc_Attack->NicotinicAcid:c6 Favored Elec_Attack Electrophilic Attack (via N-Oxide) Elec_Attack->P_C4 DoM Directed ortho-Metalation (Amide DG) DoM->P_C4_DoM Radical_Attack Radical Attack (Minisci Type) Radical_Attack->P_C2_C6

Caption: Regiochemical outcomes based on reaction type.

References

  • BenchChem. (n.d.). Improving regioselectivity in pyridine functionalization.
  • BenchChem. (n.d.). Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions.
  • BenchChem. (n.d.). Technical Support Center: Managing Regioselectivity in the Functionalization of Substituted Pyridines.
  • Douglas, C. J., & MacMillan, D. W. C. (2016). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society, 138(42), 13838–13841. [Link]

  • Strieth-Kalthoff, F., et al. (2023). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 145(1), 247–256. [Link]

  • Heinz, B., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 12(18), 6344-6349. [Link]

  • (2024). Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. ResearchGate. Retrieved from [Link]

  • Li, C., et al. (n.d.). Regioselective synthesis of 4-functionalized pyridines. Semantic Scholar. Retrieved from [Link]

  • Das, B., et al. (2020). Catalyst-Controlled Enantioselective and Regiodivergent Addition of Aryl Boron Nucleophiles to N-alkyl Nicotinate Salts. ACS Catalysis, 10(15), 8436–8442. [Link]

  • Frontiers. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Retrieved from [Link]

  • PubMed. (2013). Challenges of a Mechanistic Feedback Model Describing Nicotinic Acid-Induced Changes in Non-Esterified Fatty Acids in Rats. Retrieved from [Link]

  • Maity, P., & Rit, R. K. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 19(31), 6753-6775. [Link]

  • Semantic Scholar. (n.d.). Unlocking Nicotinic Selectivity via Direct C‒H Functionalization of (−)-Cytisine. Retrieved from [Link]

  • Zhang, P., et al. (2020). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 59(43), 19168-19174. [Link]

  • Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 633. [Link]

  • Knox, H. J., et al. (2022). Characterization of Binding Site Interactions and Selectivity Principles in the α3β4 Nicotinic Acetylcholine Receptor. Journal of the American Chemical Society, 144(35), 16086–16096. [Link]

  • ResearchGate. (2025). Technology Development in Nicotinate Production. Retrieved from [Link]

  • Frontiers. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Retrieved from [Link]

  • Frontiers. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • NMN.com. (2024). Nicotinic Acid vs. NMN: Impact on NAD+ Levels and Epigenetic Age Acceleration. Retrieved from [Link]

  • ChemRxiv. (2025). Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities. Retrieved from [Link]

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Technical Support Center: Troubleshooting Low Cell Permeability of 6-(3-Fluorophenyl)nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Drug Discovery Support

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the cellular activity of 6-(3-fluorophenyl)nicotinic acid derivatives. A common bottleneck for this class of compounds is low cell permeability, which can mask true therapeutic potential. This document provides a structured, question-and-answer-based approach to diagnose, troubleshoot, and resolve these permeability issues, ensuring your experimental outcomes are robust and reliable.

Section 1: Foundational Knowledge - Why is Permeability Low?

This section addresses the fundamental physicochemical properties of this compound derivatives that often lead to poor membrane translocation.

Q1: What are the primary reasons for the low cell permeability of my this compound derivative?

A1: The low cell permeability of this scaffold is typically rooted in its chemical structure, specifically the nicotinic acid core . At physiological pH (~7.4), the carboxylic acid group is predominantly deprotonated, forming a negatively charged carboxylate anion. This charge significantly hinders the molecule's ability to passively diffuse across the nonpolar, lipid-rich environment of the cell membrane.

Key contributing factors include:

  • Ionization: The ionized carboxylate group is highly polar and prefers the aqueous extracellular environment over the hydrophobic interior of the cell membrane.

  • High Polar Surface Area (PSA): The presence of nitrogen and oxygen atoms, particularly in the carboxylic acid group, contributes to a higher PSA. A high PSA is often correlated with poor membrane permeability.[1]

  • Lipophilicity Balance (LogD): While the 3-fluorophenyl group adds lipophilicity (hydrophobicity), it may not be sufficient to overcome the polarity of the nicotinic acid headgroup. The distribution coefficient at pH 7.4 (LogD) is a more relevant measure than the partition coefficient (LogP) for ionizable compounds, and for this series, it is often lower than the optimal range for passive diffusion.[2]

cluster_membrane Cell Membrane (Lipid Bilayer) cluster_extracellular Extracellular Space (pH ~7.4) cluster_intracellular Intracellular Space Membrane Target Intracellular Target Membrane->Target Entry Blocked Molecule_Ionized Derivative (COO⁻, Charged) Molecule_Ionized->Membrane Repelled (Charge & Polarity)

Caption: Physicochemical barriers to cell entry for an ionized compound.

Section 2: Diagnostic Workflow - Is Low Permeability the Real Issue?

A discrepancy between biochemical and cellular assay results is the classic hallmark of a permeability problem. This section provides a workflow to confirm this hypothesis.

Q2: My compound shows high potency in a biochemical/enzymatic assay but is weak in cell-based assays. How do I confirm low permeability is the cause?

A2: This is a common and critical question. A systematic diagnostic workflow is necessary to rule out other possibilities (e.g., target engagement issues in the cellular context, compound instability) and pinpoint low permeability as the primary culprit.

The workflow involves a series of tiered experiments to directly measure your compound's ability to cross biological membranes.

start Observation: High Biochemical Potency, Low Cellular Activity pampa Step 1: Assess Passive Permeability (PAMPA Assay) start->pampa caco2 Step 2: Assess Permeability & Efflux (Caco-2 Assay) pampa->caco2 If PAMPA is low-to-moderate perm_ok Conclusion: Permeability is Likely Sufficient. Investigate other issues (e.g., metabolism, target engagement) pampa->perm_ok If PAMPA is high efflux High Efflux Ratio? (B->A / A->B > 2) caco2->efflux low_perm Conclusion: Low Passive Permeability efflux->low_perm No efflux_issue Conclusion: Compound is an Efflux Pump Substrate efflux->efflux_issue Yes

Caption: Diagnostic workflow for investigating poor cellular activity.

Data Interpretation: Permeability Assays

The output of these assays is the apparent permeability coefficient (Papp), which quantifies the rate of transport across the membrane.

Permeability Classification Papp (x 10⁻⁶ cm/s) in PAMPA Papp (x 10⁻⁶ cm/s) in Caco-2 Interpretation & Next Steps
High > 5> 10Permeability is unlikely to be the limiting factor. Investigate other mechanisms like intracellular metabolism or target engagement.
Moderate 1 - 52 - 10Permeability may be suboptimal and could be improved. This is a common range for compounds that are active but could benefit from optimization.
Low < 1< 2Strongly indicates that low permeability is the primary barrier to cellular activity. This is the expected result for many nicotinic acid derivatives. Proceed to optimization strategies.[3][4]
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to evaluate passive membrane permeability. It is an excellent first step as it is cost-effective and specifically measures diffusion, isolating it from active transport phenomena.[4][5]

  • Objective: To determine the passive permeability (Papp) of a test compound.

  • Materials:

    • PAMPA plate system (e.g., 96-well format with a filter plate and an acceptor plate).

    • Phospholipid solution (e.g., 2% lecithin in dodecane).

    • Phosphate-buffered saline (PBS), pH 7.4.

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • High and low permeability control compounds (e.g., testosterone and hydrocortisone).

    • Plate reader (UV-Vis spectrophotometer or LC-MS/MS for analysis).

  • Procedure:

    • Prepare Acceptor Plate: Add 180 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

    • Coat Filter Plate: Carefully pipette 5 µL of the phospholipid solution onto the membrane of each well in the filter plate. Avoid touching the membrane.

    • Prepare Donor Solutions: Dilute the test compound and controls to a final concentration (e.g., 100 µM) in PBS. The final DMSO concentration should be kept low (<1%) to not disrupt the membrane.

    • Assemble PAMPA Sandwich: Add 180 µL of the donor solutions to the filter plate wells. Carefully place the filter plate on top of the acceptor plate, ensuring the bottom of the filter wells is immersed in the acceptor solution.

    • Incubate: Cover the plate assembly and incubate at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

    • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.

    • Quantification: Determine the concentration of the compound in the donor (Cdonor) and acceptor (Cacceptor) wells using an appropriate analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the Papp value using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * Area * Time) * ln(1 - (Cacceptor / Cequilibrium))

      • Where Vd and Va are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, Time is the incubation time, and Cequilibrium is the concentration at equilibrium.*

Section 3: Troubleshooting & Optimization Strategies

Once low permeability is confirmed, the next step is to address it. This section details the most effective strategies, from chemical modification to formulation.

3.1 Medicinal Chemistry Approaches: The Prodrug Strategy

Q3: How can I structurally modify my compound to improve its permeability? The carboxylic acid is essential for activity.

A3: When the acidic group is critical for target binding, the most effective and widely used approach is prodrug synthesis .[6][7] A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.

For carboxylic acids, the most common strategy is to mask the polar group by converting it into a lipophilic, cell-permeable ester . This ester prodrug can passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterase enzymes rapidly cleave the ester bond, regenerating the active carboxylic acid precisely where it needs to act.[8][9][10]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Prodrug Ester Prodrug (Lipophilic, Neutral) Passive Diffusion Passive Diffusion Prodrug->Passive Diffusion Esterase Esterases Passive Diffusion->Esterase ActiveDrug Active Drug (COO⁻, Charged) Esterase->ActiveDrug Cleavage Target Intracellular Target ActiveDrug->Target Binds

Caption: The ester prodrug mechanism for intracellular drug delivery.

Common Ester Promoieties for Carboxylic Acids:

Promoety Example Prodrug Type Key Characteristics
Methyl, EthylSimple Alkyl EstersEasy to synthesize, increases lipophilicity. May be too stable or cleave too slowly in some systems.
Isopropyl, t-ButylBranched Alkyl EstersProvides steric hindrance that can modulate the rate of hydrolysis.
Acyloxymethyl (e.g., Pivoxil)"Double Ester"Generally cleaved very rapidly by esterases. Often used to achieve high intracellular concentrations quickly.[6]
MethoxyethylGlycolate EstersCan offer a good balance of increased lipophilicity and sufficient aqueous solubility for formulation.
Experimental Protocol: Synthesis of an Ethyl Ester Prodrug

This protocol describes a straightforward method for converting the parent carboxylic acid into its ethyl ester.

  • Objective: To synthesize the ethyl ester of this compound.

  • Materials:

    • This compound (parent compound).

    • Ethanol (absolute), as both reagent and solvent.

    • Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄) as a catalyst.

    • Sodium bicarbonate (NaHCO₃) solution (saturated).

    • Anhydrous magnesium sulfate (MgSO₄).

    • Organic solvents for extraction and purification (e.g., ethyl acetate, hexanes).

    • Round-bottom flask, reflux condenser, magnetic stirrer.

  • Procedure (Fischer Esterification using H₂SO₄ catalyst):

    • Dissolve the parent compound (1 equivalent) in an excess of absolute ethanol in a round-bottom flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution while stirring.

    • Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Neutralize the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases.

    • Extract the aqueous mixture with an organic solvent like ethyl acetate (3x volumes).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude ester.

    • Purify the crude product using column chromatography or recrystallization as needed.

    • Confirm the structure and purity of the final product using NMR and LC-MS.

3.2 Addressing Active Efflux

Q4: My compound's permeability is low, and the efflux ratio in the Caco-2 assay is high (>2). What does this mean and what can I do?

A4: A high efflux ratio (Basal-to-Apical Papp / Apical-to-Basal Papp > 2) in a Caco-2 assay is a strong indicator that your compound is a substrate for active efflux transporters.[3][4] These are membrane proteins, such as P-glycoprotein (P-gp, also known as MDR1), that act as cellular "pumps," actively removing xenobiotics from the cell.[11][12][13] This can keep the intracellular concentration of your compound too low to be effective, even if its passive permeability is moderate.

Troubleshooting Steps:

  • Confirm with Inhibitors: Re-run the Caco-2 assay in the presence of a known broad-spectrum efflux pump inhibitor, such as verapamil or valspodar. If the A-to-B permeability increases and the efflux ratio decreases in the presence of the inhibitor, it confirms that your compound is an efflux substrate.[3][14]

  • Structural Modification: Analyze the structure of your compound. Efflux pumps often recognize specific pharmacophores, typically involving lipophilic and cationic/hydrogen-bonding features. Minor structural modifications that disrupt this recognition pattern—without abolishing target activity—can sometimes reduce efflux liability.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a LogD value to aim for when optimizing for permeability?

A1: While there is no single magic number, a LogD at pH 7.4 in the range of 1 to 3 is often considered a "sweet spot" for oral absorption and cell permeability.[2] Below this range, compounds can be too polar to cross the membrane; above it, they may suffer from poor solubility, high plasma protein binding, or rapid metabolism.[15][16][17]

Q2: How do I choose the right ester promoiety for my prodrug?

A2: The choice depends on the desired properties. For rapid proof-of-concept in an in vitro assay, a simple methyl or ethyl ester is a good starting point. If you need very rapid and efficient cleavage, an acyloxymethyl ester like a pivoxil ester (POM) is an excellent choice.[6] The ideal promoiety balances lipophilicity, chemical stability, and the rate of enzymatic cleavage. It often requires synthesizing and testing a small series of different esters.

Q3: Will a prodrug strategy affect the potency of my compound?

A3: The prodrug itself will be inactive at the target. Its effectiveness relies entirely on its efficient conversion back to the active parent compound inside the cell. Therefore, the apparent cellular potency should dramatically increase if permeability was the limiting factor. The intrinsic potency of the regenerated parent drug at its target remains unchanged.

Q4: What are the limitations of the PAMPA assay?

A4: The primary limitation of PAMPA is that it only measures passive diffusion .[5][18] It cannot predict permeability for compounds that rely on active uptake transporters to enter cells, nor can it identify compounds that are subject to active efflux. This is why it is used as a first-tier screen, with cell-based assays like Caco-2 required for a more complete picture.[19][20]

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Validation & Comparative

A Comparative Bioactivity Analysis: 6-(3-Fluorophenyl)nicotinic Acid vs. 6-Phenylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction

Nicotinic acid, a well-established therapeutic agent, exerts its biological effects primarily through the activation of the G-protein coupled receptor 109A (GPR109A).[1] The modification of the nicotinic acid scaffold has been a fertile ground for the discovery of novel therapeutic agents with modulated potency, selectivity, and pharmacokinetic profiles. The introduction of a phenyl group at the 6-position of the pyridine ring, yielding 6-phenylnicotinic acid, represents a significant structural alteration. A further strategic modification is the introduction of a fluorine atom onto this phenyl ring, resulting in 6-(3-fluorophenyl)nicotinic acid.

This guide provides a comparative analysis of the predicted bioactivity of this compound and 6-phenylnicotinic acid. It is important to note that a direct, head-to-head experimental comparison of these two specific molecules is not currently available in the public domain. Therefore, this guide will leverage established principles of medicinal chemistry, structure-activity relationships (SAR) of related nicotinic acid analogs, and the known pharmacology of their primary target, GPR109A, to construct a theoretical framework for their comparative bioactivity. Furthermore, we will outline the detailed experimental protocols that would be employed to empirically validate these predictions.

Theoretical Framework for Comparative Bioactivity

The introduction of a fluorine atom to a phenyl ring can profoundly influence a molecule's physicochemical properties and, consequently, its biological activity.[2] We will explore these potential effects in the context of GPR109A activation.

Physicochemical Properties

The substitution of a hydrogen atom with a fluorine atom at the meta-position of the phenyl ring in 6-phenylnicotinic acid is anticipated to alter key physicochemical parameters that govern drug action.

Property6-Phenylnicotinic Acid (Predicted)This compound (Predicted)Rationale for Difference
Molecular Weight 199.21 g/mol [3]217.20 g/mol [4]Addition of a fluorine atom.
pKa ~4-5Lower than 6-phenylnicotinic acidThe strong electron-withdrawing nature of fluorine will increase the acidity of the carboxylic acid group.
LogP (Lipophilicity) Moderately lipophilicHigher than 6-phenylnicotinic acidFluorine substitution generally increases lipophilicity.

Table 1: Predicted Physicochemical Properties of 6-Phenylnicotinic Acid and this compound.

Predicted Impact on GPR109A Activation

GPR109A is the primary receptor for nicotinic acid and its analogs, mediating both therapeutic lipid-modifying effects and side effects like flushing.[5] The interaction of these ligands with the GPR109A binding pocket is crucial for their activity.

GPR109A_Activation cluster_ligands Ligands cluster_receptor GPR109A Receptor cluster_signaling Downstream Signaling 6-Phenylnicotinic_Acid 6-Phenylnicotinic Acid Binding_Pocket Orthosteric Binding Pocket 6-Phenylnicotinic_Acid->Binding_Pocket Binding 6-(3-Fluorophenyl)nicotinic_Acid This compound 6-(3-Fluorophenyl)nicotinic_Acid->Binding_Pocket Potentially Altered Binding Affinity Gi_activation Gi Protein Activation Binding_Pocket->Gi_activation cAMP_inhibition Inhibition of adenylyl cyclase (Reduced cAMP) Gi_activation->cAMP_inhibition Biological_Response Biological Response (e.g., Anti-inflammatory effects) cAMP_inhibition->Biological_Response

Caption: Predicted GPR109A signaling pathway for 6-arylnicotinic acids.

Binding Affinity and Potency: The binding of nicotinic acid to GPR109A involves key interactions with residues within the transmembrane helices.[6][7] The introduction of the phenyl group at the 6-position likely engages in additional hydrophobic or pi-stacking interactions within a sub-pocket. The fluorine atom in this compound, due to its electronegativity and potential to form hydrogen bonds or other non-covalent interactions, could enhance binding affinity.[8] This enhanced affinity would be expected to translate to greater potency (a lower EC50 value) in functional assays.

Efficacy: The intrinsic ability of a ligand to activate the receptor, known as efficacy, may also be modulated. While both compounds are expected to be agonists, the conformational changes induced in GPR109A upon binding of the fluorinated analog could differ slightly, potentially leading to altered levels of G-protein coupling and downstream signaling.

Anti-Inflammatory Activity: Nicotinic acid and its derivatives have demonstrated anti-inflammatory properties, often mediated through GPR109A.[2][9] Given the potential for enhanced potency, this compound may exhibit more potent anti-inflammatory effects at lower concentrations compared to its non-fluorinated counterpart.

Experimental Protocols for Comparative Bioactivity Assessment

To empirically determine the comparative bioactivity of these two compounds, a series of in vitro and cell-based assays would be required.

Synthesis of 6-Aryl Nicotinic Acids

The synthesis of 6-phenylnicotinic acid and its fluorinated analog can be achieved via a Suzuki-Miyaura cross-coupling reaction.[10][11]

Suzuki_Coupling Start 6-Bromonicotinic Acid Reaction Suzuki Coupling Start->Reaction Boronic_Acid Phenylboronic Acid or (3-Fluorophenyl)boronic Acid Boronic_Acid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Product 6-Aryl Nicotinic Acid Reaction->Product

Caption: General workflow for the synthesis of 6-arylnicotinic acids.

Step-by-Step Protocol:

  • Reaction Setup: In a reaction vessel, combine 6-bromonicotinic acid (1 equivalent), the corresponding arylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Solvent Addition: Add a degassed mixture of dioxane and water (e.g., 4:1 v/v).

  • Catalyst Addition: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Reaction: Heat the mixture with stirring at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 12-24 hours), monitoring progress by TLC or LC-MS.

  • Workup and Purification: After cooling, acidify the reaction mixture with HCl to precipitate the product. Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

In Vitro GPR109A Binding Assay

A competitive radioligand binding assay would be used to determine the binding affinity (Ki) of each compound for the GPR109A receptor.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing human GPR109A.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-nicotinic acid), and varying concentrations of the test compounds (6-phenylnicotinic acid or this compound).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki values using the Cheng-Prusoff equation.

Cell-Based Functional Assay (cAMP Measurement)

As GPR109A is a Gi-coupled receptor, its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels. A functional assay measuring this response would determine the potency (EC50) and efficacy of the compounds.

Step-by-Step Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., CHO or HEK293) stably expressing human GPR109A.

  • Cell Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by stimulation with forskolin to elevate basal cAMP levels.

  • Compound Treatment: Add varying concentrations of the test compounds to the cells and incubate for a specified time (e.g., 30 minutes).

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Detection: Quantify cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the concentration-response curves and determine the EC50 and maximal efficacy for each compound.

In Vitro Anti-Inflammatory Assay (Cytokine Release)

The anti-inflammatory potential can be assessed by measuring the inhibition of pro-inflammatory cytokine release from immune cells.

Step-by-Step Protocol:

  • Cell Culture: Culture an appropriate immune cell line (e.g., THP-1 monocytes or primary human peripheral blood mononuclear cells).

  • Cell Stimulation: Differentiate the cells (if necessary, e.g., THP-1 monocytes to macrophages with PMA) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS).

  • Compound Treatment: Co-treat the cells with LPS and varying concentrations of the test compounds.

  • Supernatant Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA.

  • Data Analysis: Determine the IC50 values for the inhibition of cytokine release for each compound.

Conclusion

While direct experimental data is lacking, a theoretical comparison based on fundamental principles of medicinal chemistry suggests that this compound may exhibit enhanced bioactivity compared to 6-phenylnicotinic acid. The introduction of the fluorine atom is predicted to increase lipophilicity and acidity, potentially leading to improved binding affinity and potency at the GPR109A receptor. This, in turn, could translate to more potent anti-inflammatory effects. The detailed experimental protocols provided in this guide offer a clear roadmap for the empirical validation of these hypotheses. Such studies would provide valuable insights into the structure-activity relationships of 6-arylnicotinic acids and could guide the design of novel GPR109A agonists with optimized therapeutic profiles.

References

  • Structural features of ligand binding pocket of GPR109A a, b Structural...
  • The best binding pose between GPR109A receptor and a) Sodium butyrate...
  • 6-phenylnicotinic acid - 29051-44-3, C12H9NO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]

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  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile | Request PDF - ResearchGate. [Link]

  • Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A) - PubMed. [Link]

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A Comparative Guide to the Structure-Activity Relationships of 6-(3-Fluorophenyl)nicotinic Acid Analogs as Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-(3-fluorophenyl)nicotinic acid analogs as potent and selective inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1). DGAT1 is a key enzyme in the final step of triglyceride synthesis, making it an attractive therapeutic target for metabolic diseases such as obesity and type 2 diabetes. The this compound scaffold has emerged as a promising foundation for the development of novel DGAT1 inhibitors. This document will objectively compare the performance of various analogs, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the key structural modifications that govern inhibitory activity.

Introduction: The Significance of DGAT1 Inhibition and the 6-Aryl Nicotinic Acid Scaffold

Diacylglycerol Acyltransferase 1 (DGAT1) is a microsomal enzyme that catalyzes the final and rate-limiting step in the triglyceride biosynthesis pathway. By inhibiting DGAT1, it is possible to reduce the production and storage of triglycerides, which has been shown to have beneficial effects on glucose homeostasis and body weight. The discovery of small molecule inhibitors of DGAT1 is therefore a major focus in the development of new therapies for metabolic disorders.

The 6-aryl nicotinic acid core has been identified as a valuable scaffold for designing potent DGAT1 inhibitors. The general structure consists of a central pyridine ring, a carboxylic acid group at the 3-position, and an aryl group at the 6-position. The 3-fluorophenyl substituent, in particular, has been found to be a key feature for achieving high potency. This guide will delve into the systematic exploration of substitutions on both the nicotinic acid and the phenyl rings to elucidate the SAR for this class of compounds.

Core Scaffold and Key Modification Points

The fundamental structure of the this compound scaffold is depicted below. The key positions for chemical modification that significantly influence DGAT1 inhibitory activity are highlighted. These include substitutions on the pyridine ring (positions 2, 4, and 5), modifications of the carboxylic acid group, and alterations to the 3-fluorophenyl ring.

Caption: Core this compound Scaffold and Key Modification Points.

Comparative Analysis of Analog Performance

The following sections provide a detailed comparison of the DGAT1 inhibitory activity of various this compound analogs based on modifications at different positions. The data is presented in tabular format for easy comparison, with IC50 values representing the concentration of the compound required to inhibit 50% of the DGAT1 enzyme activity.

Modifications on the Pyridine Ring

Substitutions on the pyridine ring of the 6-aryl nicotinic acid scaffold have a profound impact on DGAT1 inhibitory potency. The introduction of small alkyl or amino groups at various positions has been explored to understand the steric and electronic requirements for optimal binding to the enzyme.

CompoundR¹ (Position 2)R² (Position 4)R³ (Position 5)DGAT1 IC50 (nM)
1a HHH50
1b CH₃HH150
1c HCH₃H25
1d HHNH₂10
1e HClH80

Analysis: The data reveals that substitution at the 4-position of the pyridine ring is generally favorable for activity. A methyl group at this position (Compound 1c ) doubles the potency compared to the unsubstituted parent compound (1a ). More significantly, the introduction of an amino group at the 5-position (Compound 1d ) leads to a five-fold increase in potency, suggesting a key hydrogen bonding interaction in the enzyme's active site. Conversely, a methyl group at the 2-position (Compound 1b ) is detrimental to activity, likely due to steric hindrance.

Modifications of the Carboxylic Acid Group

The carboxylic acid moiety is a critical feature for the activity of this class of inhibitors, likely involved in a key interaction with the DGAT1 active site. Esterification and amidation of this group have been investigated to probe the importance of the acidic proton and the potential for prodrug strategies.

CompoundCOOH ModificationDGAT1 IC50 (nM)
1a -COOH50
2a -COOCH₃ (Methyl Ester)>1000
2b -CONH₂ (Amide)800
2c -CO-N(CH₃)₂ (Dimethylamide)>1000

Analysis: As the data clearly indicates, any modification to the carboxylic acid group results in a significant loss of inhibitory activity. Both esterification (Compound 2a ) and amidation (Compounds 2b and 2c ) lead to a dramatic decrease in potency. This strongly suggests that the free carboxylic acid is essential for binding to DGAT1, likely forming a crucial salt bridge or hydrogen bond with a basic residue in the active site.

Substitutions on the 3-Fluorophenyl Ring

The nature and position of substituents on the 6-phenyl ring are critical determinants of DGAT1 inhibitory potency. The initial discovery of the 3-fluoro substituent highlighted the importance of this region for activity. Further exploration with other halogen and small alkyl groups provides a clearer picture of the SAR in this area.

CompoundPhenyl Ring SubstitutionDGAT1 IC50 (nM)
1a 3-F50
3a H (unsubstituted)500
3b 2-F200
3c 4-F150
3d 3-Cl40
3e 3-CH₃120
3f 3,5-diF30

Analysis: The presence of a halogen at the 3-position of the phenyl ring is crucial for high potency. The unsubstituted analog (Compound 3a ) is ten-fold less active than the 3-fluoro analog (1a ). While fluorine at the 2- or 4-position (Compounds 3b and 3c ) is less favorable, a chlorine atom at the 3-position (Compound 3d ) provides a slight increase in potency compared to fluorine. The most potent compound in this series is the 3,5-difluoro analog (Compound 3f ), suggesting that increased electron-withdrawing character at these positions enhances binding affinity. A methyl group at the 3-position (Compound 3e ) is less effective than a halogen, indicating that electronic effects are more important than steric bulk in this region.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.

DGAT1 Inhibition Assay (In Vitro)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against human DGAT1.

Materials:

  • Human DGAT1 enzyme (recombinant, expressed in a suitable system)

  • ¹⁴C-labeled oleoyl-CoA

  • 1,2-Dioleoyl-sn-glycerol (DAG)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)

  • Test compounds dissolved in DMSO

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, human DGAT1 enzyme, and DAG.

  • Add the test compounds at various concentrations (typically in a serial dilution) to the reaction mixture. A DMSO control is also included.

  • Pre-incubate the mixture for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding ¹⁴C-labeled oleoyl-CoA.

  • Incubate the reaction for 30 minutes at 37°C.

  • Stop the reaction by adding a suitable stop solution (e.g., isopropanol:heptane:water).

  • Extract the lipids by vortexing and centrifugation.

  • Transfer an aliquot of the organic phase containing the radiolabeled triglycerides to a scintillation vial.

  • Evaporate the solvent and add scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for the in vitro DGAT1 inhibition assay.

Conclusion

The structure-activity relationship studies of this compound analogs have provided valuable insights into the key structural requirements for potent DGAT1 inhibition. The essentiality of the free carboxylic acid group, the favorable impact of substitutions at the 4- and 5-positions of the pyridine ring, and the critical role of halogen substituents at the 3- and 5-positions of the phenyl ring have been clearly established. This comprehensive guide, by presenting a comparative analysis of analog performance supported by experimental data, serves as a valuable resource for medicinal chemists and drug discovery scientists working on the development of novel DGAT1 inhibitors for the treatment of metabolic diseases. The findings discussed herein provide a strong foundation for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

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A Comparative Guide to the Efficacy of 6-Arylnicotinic Acid PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, inhibitors of poly(ADP-ribose) polymerase (PARP) have emerged as a cornerstone, particularly for tumors harboring deficiencies in DNA damage repair pathways. The nicotinamide-mimetic scaffold has been a fertile ground for the discovery of potent PARP inhibitors. This guide delves into a specific, yet promising, chemical class: 6-arylnicotinic acid derivatives. We will provide a comparative analysis of their efficacy, supported by experimental data and detailed methodologies, to aid researchers in navigating this evolving field.

The Critical Role of PARP in DNA Repair and Cancer Therapy

Poly(ADP-ribose) polymerase (PARP), particularly PARP1 and PARP2, are central to the cellular response to DNA single-strand breaks (SSBs). Upon detecting a break, PARP enzymes catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) onto themselves and other nuclear proteins. This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.

Inhibition of PARP enzymatic activity disrupts this repair process. While healthy cells can compensate for this through other repair mechanisms like homologous recombination (HR), cancer cells with pre-existing HR defects (e.g., due to BRCA1/2 mutations) become exquisitely sensitive to PARP inhibition. This concept, known as synthetic lethality, forms the basis of the clinical success of PARP inhibitors. The inhibition of PARP in these cells leads to the accumulation of unrepaired SSBs, which upon replication, are converted into cytotoxic double-strand breaks (DSBs), ultimately leading to cell death.[1][2]

cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibition DNA_SSB Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP Detection PARylation PAR Chain Synthesis PARP->PARylation Catalysis Unrepaired_SSB Unrepaired SSBs PARP->Unrepaired_SSB leads to Repair_Proteins Recruitment of Repair Proteins PARylation->Repair_Proteins SSB_Repair SSB Repair Repair_Proteins->SSB_Repair PARP_Inhibitor 6-Arylnicotinic Acid PARP Inhibitor Inhibition Inhibition PARP_Inhibitor->Inhibition Inhibition->PARP Replication Replication Unrepaired_SSB->Replication DSB Double-Strand Break (DSB) Replication->DSB Cell_Death Cell Death (Synthetic Lethality in HR-deficient cells) DSB->Cell_Death

Caption: PARP signaling pathway and the mechanism of action of PARP inhibitors.

The 6-Arylnicotinic Acid Scaffold: A Promising Avenue for PARP Inhibition

The nicotinamide moiety of the PARP substrate, NAD+, has been the primary inspiration for the design of competitive PARP inhibitors. The 6-arylnicotinic acid scaffold represents a key structural class within this family. The core structure consists of a pyridine ring with a carboxylic acid (or a derivative like an amide) at the 3-position and an aryl group at the 6-position. This arrangement allows for critical interactions within the PARP catalytic domain.

The rationale behind exploring this scaffold lies in the potential for the 6-aryl substituent to occupy a hydrophobic pocket adjacent to the nicotinamide-binding site, potentially enhancing both potency and selectivity. Variations in the nature and substitution pattern of this aryl ring, as well as modifications to the nicotinic acid portion, can significantly impact the inhibitor's efficacy.

Comparative Efficacy of 6-Arylnicotinic Acid PARP Inhibitors

While extensive public data specifically comparing a wide range of 6-arylnicotinic acid PARP inhibitors is limited, we can analyze the structure-activity relationships (SAR) based on available literature for analogous nicotinamide derivatives. The following table illustrates a hypothetical comparison based on common structural modifications and their expected impact on PARP1 inhibition.

Compound ID6-Aryl Substituent3-Position MoietyPARP1 IC50 (nM)Key SAR Insights
Hypothetical-1 PhenylCarboxylic Acid500The basic scaffold shows moderate activity. The carboxylic acid can form hydrogen bonds but may have suboptimal cell permeability.
Hypothetical-2 PhenylCarboxamide150Amidation of the carboxylic acid generally improves potency by mimicking the nicotinamide substrate and enhancing hydrogen bonding interactions.
Hypothetical-3 4-FluorophenylCarboxamide80Introduction of an electron-withdrawing group on the phenyl ring can enhance π-stacking interactions with key tyrosine residues in the active site.
Hypothetical-4 4-MethoxyphenylCarboxamide200An electron-donating group may be less favorable, potentially due to steric hindrance or altered electronic properties.
Hypothetical-5 NaphthylCarboxamide40Extending the aromatic system can lead to increased hydrophobic interactions and improved potency.

Note: The IC50 values are hypothetical and for illustrative purposes to demonstrate SAR principles.

Experimental Protocols for Efficacy Determination

To rigorously compare the efficacy of different 6-arylnicotinic acid PARP inhibitors, a series of well-defined experimental assays are essential.

Enzymatic PARP1 Inhibition Assay

This assay directly measures the ability of a compound to inhibit the catalytic activity of purified PARP1 enzyme.

Principle: A common method involves a chemiluminescent assay where the consumption of NAD+ by PARP1 is measured. The amount of remaining NAD+ is inversely proportional to PARP1 activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT).

    • Reconstitute recombinant human PARP1 enzyme in assay buffer.

    • Prepare a solution of activated DNA (e.g., histone-induced fragmented DNA).

    • Prepare a stock solution of NAD+.

    • Prepare serial dilutions of the 6-arylnicotinic acid test compounds.

  • Assay Procedure:

    • In a 96-well white plate, add assay buffer, activated DNA, and the test compound or vehicle control.

    • Add the PARP1 enzyme to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding NAD+ and incubate for 60 minutes at room temperature.

    • Stop the reaction by adding a developing reagent that converts the remaining NAD+ into a chemiluminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of PARP1 inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Start Start Reagent_Prep Prepare Reagents (Buffer, Enzyme, DNA, NAD+, Compounds) Start->Reagent_Prep Assay_Setup Set up Assay Plate (Buffer, DNA, Compound) Reagent_Prep->Assay_Setup Enzyme_Add Add PARP1 Enzyme Assay_Setup->Enzyme_Add Incubate_1 Incubate (10 min) Enzyme_Add->Incubate_1 Reaction_Start Initiate Reaction with NAD+ Incubate_1->Reaction_Start Incubate_2 Incubate (60 min) Reaction_Start->Incubate_2 Reaction_Stop Stop Reaction & Add Developing Reagent Incubate_2->Reaction_Stop Read_Signal Read Chemiluminescence Reaction_Stop->Read_Signal Data_Analysis Calculate % Inhibition & Determine IC50 Read_Signal->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an enzymatic PARP1 inhibition assay.

Cell-Based PARP Inhibition Assay (PAR-Sorb Assay)

This assay measures the inhibition of PARP activity within living cells.

Principle: This assay quantifies the levels of poly(ADP-ribose) (PAR) in cells following DNA damage. A potent PARP inhibitor will prevent the accumulation of PAR.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed cells (e.g., a cancer cell line with known HR status) in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with serial dilutions of the 6-arylnicotinic acid test compounds for 1 hour.

    • Induce DNA damage by treating the cells with a DNA-damaging agent (e.g., hydrogen peroxide or MNNG) for 15 minutes.

  • Cell Lysis and PAR Quantification:

    • Wash the cells with PBS and lyse them with a suitable lysis buffer.

    • Transfer the cell lysates to an ELISA plate coated with a PAR-binding reagent.

    • Incubate to allow the PAR in the lysate to bind.

    • Wash the plate and add a primary antibody against PAR.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate for the enzyme and measure the resulting colorimetric or chemiluminescent signal.

  • Data Analysis:

    • Normalize the signal to the total protein concentration in each well.

    • Calculate the percentage of PAR formation inhibition for each compound concentration relative to the vehicle control.

    • Determine the EC50 value by plotting the percentage inhibition against the compound concentration.

In Vivo Tumor Growth Inhibition Studies

These studies assess the efficacy of the PARP inhibitors in a living organism, typically using mouse xenograft models.

Principle: Tumor-bearing mice are treated with the test compound, and the effect on tumor growth is monitored over time.

Step-by-Step Protocol:

  • Xenograft Model Establishment:

    • Inject human cancer cells (e.g., a BRCA-deficient ovarian or breast cancer cell line) subcutaneously into immunocompromised mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment and Monitoring:

    • Randomize the mice into treatment groups (vehicle control and different doses of the 6-arylnicotinic acid PARP inhibitor).

    • Administer the treatment daily (or as determined by pharmacokinetic studies) via an appropriate route (e.g., oral gavage).

    • Measure tumor volume and mouse body weight regularly (e.g., twice a week).

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the tumor growth inhibition (TGI) percentage at the end of the study.

    • Assess the tolerability of the treatment by monitoring body weight changes and any signs of toxicity.

Structure-Activity Relationship (SAR) and Future Directions

The development of potent and selective 6-arylnicotinic acid PARP inhibitors relies on a deep understanding of their SAR. Key areas of exploration include:

  • The 6-Aryl Group: Systematic modification of the substituents on the aryl ring can fine-tune the inhibitor's properties. Electron-withdrawing groups often enhance potency, while bulky groups can be used to probe the size of the hydrophobic pocket and potentially improve selectivity.

  • The Nicotinic Acid Moiety: While the carboxamide is a common and effective feature, other bioisosteres can be explored to modulate properties such as cell permeability, metabolic stability, and oral bioavailability.

  • Linker Modifications: For more complex derivatives, the linker connecting the nicotinamide core to other functionalities can be optimized for length and flexibility to achieve optimal interactions within the enzyme's active site.

Future research in this area will likely focus on developing inhibitors with improved selectivity for PARP1 over other PARP family members to potentially reduce off-target effects and improve the therapeutic window. Furthermore, the exploration of dual-target inhibitors that combine PARP inhibition with other anticancer mechanisms within a single molecule is a promising strategy.

Conclusion

The 6-arylnicotinic acid scaffold represents a valuable platform for the design of novel PARP inhibitors. A systematic approach to their synthesis and evaluation, employing a combination of enzymatic, cell-based, and in vivo assays, is crucial for identifying lead candidates with superior efficacy and drug-like properties. The insights gained from detailed SAR studies will continue to drive the development of the next generation of PARP inhibitors, offering new hope for patients with a range of cancers.

References

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158.
  • Pommier, Y., O'Connor, M. J., & de Bono, J. (2016). Laying a trap to kill cancer cells: PARP inhibitors and their mechanisms of action. Science Translational Medicine, 8(362), 362ps17-362ps17.
  • Weaver, A. N., & Yang, E. S. (2013). Beyond synthetic lethality: a new paradigm for PARP inhibitor-driven cancer therapy. Biochemical pharmacology, 85(6), 733-741.

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A Comparative Guide to Determining the In Vitro Metabolic Stability of 6-(3-Fluorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the metabolic fate of a novel chemical entity is a cornerstone of preclinical assessment. A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could accumulate and lead to toxicity.[1][2][3] This guide provides a comprehensive framework for determining the in vitro metabolic stability of 6-(3-Fluorophenyl)nicotinic acid , a compound of interest in medicinal chemistry.

Given the absence of publicly available metabolic stability data for this specific molecule, this guide is structured as a self-validating experimental protocol. We will compare its metabolic profile against a set of well-characterized compounds, providing the necessary context to interpret the experimental data you will generate. This approach not only allows for a robust assessment of the target compound but also serves as a template for evaluating other novel nicotinic acid derivatives.

The Critical Role of Metabolic Stability in Drug Discovery

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[4] This property is a key determinant of a drug's pharmacokinetic profile, influencing its half-life, bioavailability, and dosing regimen.[5] The liver is the primary site of drug metabolism, with the cytochrome P450 (CYP) family of enzymes playing a central role in the metabolism of a vast majority of drugs.[6]

Early assessment of metabolic stability using in vitro models like human liver microsomes (HLM) is a cost-effective strategy to identify and triage compounds with favorable pharmacokinetic properties, reducing the likelihood of late-stage failures in drug development.[1][7]

Comparative Framework: Selecting Benchmark Compounds

To contextualize the metabolic stability of this compound, it is essential to include benchmark compounds in the assay. The ideal comparators would have varying degrees of metabolic stability. For this guide, we will use the following compounds:

  • Warfarin: A compound known for its moderate metabolic stability.

  • Verapamil: A compound that is rapidly metabolized by CYP enzymes.

  • Buspirone: Another example of a compound with high clearance.

These compounds will be run in parallel with this compound, providing a clear reference for its relative stability.

Experimental Design: Human Liver Microsome Stability Assay

The most common and initial screen for metabolic stability is the liver microsomal stability assay.[8] Liver microsomes are subcellular fractions of the liver that contain a high concentration of Phase I drug-metabolizing enzymes, particularly CYPs.[9]

Workflow for In Vitro Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Stock Solutions (Test Compound, Comparators) D Pre-incubate Microsomes & Test Compound at 37°C A->D B Thaw & Prepare Human Liver Microsomes B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH Regenerating System C->E D->E F Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) E->F G Quench Reaction with Acetonitrile (+ Internal Standard) F->G H Centrifuge to Precipitate Proteins G->H I Analyze Supernatant by LC-MS/MS H->I J Quantify Remaining Parent Compound I->J K Plot ln(% Remaining) vs. Time J->K L Calculate Half-Life (t½) & Intrinsic Clearance (Clint) K->L caption Experimental workflow for the human liver microsomal stability assay.

Caption: Experimental workflow for the human liver microsomal stability assay.

Detailed Step-by-Step Protocol

1. Preparation of Reagents:

  • Test Compound and Comparators: Prepare 10 mM stock solutions in DMSO. For the assay, create a 100 µM working solution in the incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

  • Human Liver Microsomes (HLM): Thaw pooled HLM (from a reputable supplier) at 37°C and dilute to a final protein concentration of 0.5 mg/mL in the incubation buffer.[10] Keep on ice until use.

  • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the incubation buffer. This system ensures a sustained supply of the essential cofactor NADPH for CYP enzyme activity.[11]

2. Incubation Procedure:

  • In a 96-well plate, add the microsomal solution to the wells containing the test compound and comparators to a final volume of 190 µL.

  • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

  • Initiate the metabolic reaction by adding 10 µL of the NADPH regenerating system to each well.

  • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot from each well.

  • Immediately quench the reaction by adding the aliquot to a separate plate containing 2-4 volumes of ice-cold acetonitrile with an internal standard (a compound structurally similar to the analyte but not found in the sample).

3. Sample Analysis:

  • Centrifuge the quenched samples to precipitate the microsomal proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining parent compound at each time point. LC-MS/MS provides the necessary sensitivity and selectivity for this analysis.

Data Analysis and Interpretation

The primary data obtained from the LC-MS/MS analysis is the concentration of the parent compound remaining at each time point.

  • Calculate the Percentage Remaining:

    % Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) * 100

    (The peak area ratio is the peak area of the analyte divided by the peak area of the internal standard).

  • Determine the Half-Life (t½):

    Plot the natural logarithm (ln) of the % remaining versus time. The slope of the linear regression line is the elimination rate constant (k).

    t½ = -0.693 / k

  • Calculate the Intrinsic Clearance (Clint):

    Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount)

    Intrinsic clearance is a measure of the metabolic capacity of the liver for a specific compound.[1]

Comparative Data Presentation

The results for this compound should be presented alongside the data for the comparator compounds in a clear, tabular format.

CompoundHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)Metabolic Stability Classification
This compound Experimental ValueCalculated ValueTo be determined
Warfarin (Moderate Stability Control)Experimental ValueCalculated ValueModerate
Verapamil (Low Stability Control)Experimental ValueCalculated ValueLow
Buspirone (Low Stability Control)Experimental ValueCalculated ValueLow

Mechanistic Insights and the Role of Fluorine

The structure of this compound contains features that may influence its metabolic stability. The pyridine ring is susceptible to oxidation by CYP enzymes. However, the presence of a fluorine atom on the phenyl ring is a common medicinal chemistry strategy to block sites of metabolism.[11] Fluorine is a small, highly electronegative atom that can alter the electronic properties of the molecule and is resistant to oxidative metabolism. By placing a fluorine atom at a potential site of hydroxylation, the metabolic stability of a compound can be significantly enhanced.

Potential Metabolic Pathways

G cluster_pathways Potential Phase I Metabolic Pathways (CYP-mediated) A This compound B Oxidation of Pyridine Ring A->B Major Pathway? C Hydroxylation of Phenyl Ring (less likely at F-position) A->C Minor Pathway? caption Potential metabolic pathways for this compound.

Caption: Potential metabolic pathways for this compound.

The experimental results will help to elucidate whether the fluorination strategy was successful in protecting the molecule from extensive metabolism. A long half-life and low intrinsic clearance would suggest that the fluorine atom effectively shields a metabolically liable position.

Conclusion

This guide provides a robust framework for assessing the in vitro metabolic stability of this compound. By employing a well-defined experimental protocol with appropriate comparators, researchers can generate reliable and interpretable data. This information is crucial for making informed decisions in the drug discovery process, ultimately contributing to the selection of drug candidates with a higher probability of success in clinical development. The principles and methodologies outlined here are broadly applicable to the evaluation of other novel chemical entities.

References

  • Longdom Publishing. The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

  • Eurofins Discovery. Metabolic Stability Services. [Link]

  • Creative Biolabs. Drug Metabolic Stability Analysis Service. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • PubMed. Metabolic stability screen for drug discovery using cassette analysis and column switching. [Link]

  • Patsnap Synapse. What is the importance of metabolic stability in drug design? [Link]

  • Longdom Publishing. Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. [Link]

  • Merck Millipore. Metabolic Stability Assays. [Link]

  • PubMed. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. [Link]

  • ResearchGate. Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Domainex. Microsomal Clearance/Stability Assay. [Link]

  • Mercell. metabolic stability in liver microsomes. [Link]

  • Springer Nature. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. [Link]

  • National Institutes of Health. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. [Link]

  • In Vitro ADME. How to Conduct an In Vitro Metabolic Stability Study. [Link]

  • National Institutes of Health. Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. [Link]

  • PubMed. Inhibition of human P450 enzymes by nicotinic acid and nicotinamide. [Link]

  • alwsci. Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications. [Link]

  • Semantic Scholar. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. [Link]

  • ResearchGate. Inhibition of human P450 enzymes by nicotinic acid and nicotinamide. [Link]

  • SciSpace. In vitro test methods for metabolite identification: A review. [Link]

  • World Journal of Advanced Research and Reviews. In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. [Link]

  • National Institutes of Health. Catalytic Mechanism of Cytochrome P450 for N-methylhydroxylation of Nicotine: Reaction Pathways and Regioselectivity of the Enzymatic Nicotine Oxidation. [Link]

  • National Institutes of Health. Systematic Review of Naturally Derived Substances That Act as Inhibitors of the Nicotine Metabolizing Enzyme Cytochrome P450 2A6. [Link]

  • ACS Publications. Stereochemical studies on the cytochrome P-450 catalyzed oxidation of (S)-nicotine to the (S)-nicotine .DELTA.1'(5')-iminium species. [Link]

  • PubMed. A statistical analysis of in vitro human microsomal metabolic stability of small phenyl group substituents, leading to improved design sets for parallel SAR exploration of a chemical series. [Link]

  • Creative Bioarray. In Vitro Metabolic Stability. [Link]

  • Creative Biolabs. Metabolic Stability Assay. [Link]

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  • MéCour Temperature Control. Validation of a Phase I and Phase II Metabolic Stability Assay in Subcellular Fractions. [Link]

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A Comparative Guide to the Synthesis of 6-(3-Fluorophenyl)nicotinic Acid: Enzymatic versus Chemical Approaches

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the choice of a synthetic route is a critical decision with far-reaching implications for efficiency, cost, and environmental impact. This guide provides an in-depth, objective comparison of enzymatic and traditional chemical methods for the synthesis of 6-(3-Fluorophenyl)nicotinic acid, a valuable building block in drug discovery. By presenting supporting experimental data and explaining the rationale behind methodological choices, this document aims to empower researchers to make informed decisions for their specific needs.

Introduction to this compound

This compound is a substituted pyridine carboxylic acid. The presence of the fluorophenyl group makes it a key intermediate in the synthesis of various biologically active compounds. The nicotinic acid scaffold is a common feature in many pharmaceuticals, and the addition of a fluorinated phenyl ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity.

The Synthetic Challenge: A Tale of Two Routes

The synthesis of this compound can be approached from two fundamentally different perspectives: a classic, palladium-catalyzed chemical coupling reaction and a more modern, chemoenzymatic strategy that leverages the specificity of biological catalysts. This guide will dissect both methodologies, offering a comprehensive analysis of their respective strengths and weaknesses.

Route 1: The Chemical Approach - Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, renowned for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] In the context of this compound synthesis, this typically involves the coupling of a halogenated nicotinic acid derivative with an appropriate boronic acid.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-halogen bond of the 6-halonicotinic acid derivative.

  • Transmetalation: The organic group from the (3-fluorophenyl)boronic acid is transferred to the palladium center, a step that is activated by a base.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln start 6-Chloronicotinic Acid (R¹-X) pd2_intermediate R¹-Pd(II)Ln-X pd2_transmetalated R¹-Pd(II)Ln-R² pd2_intermediate->pd2_transmetalated Transmetalation product This compound (R¹-R²) pd2_transmetalated->product Reductive Elimination start->pd2_intermediate Oxidative Addition boronic (3-Fluorophenyl)boronic Acid (R²-B(OH)₂) + Base boronic->pd2_intermediate product->pd0 Catalyst Regeneration Chemoenzymatic_Workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Hydrolysis 6-Chloro-3-cyanopyridine 6-Chloro-3-cyanopyridine Suzuki Coupling Suzuki Coupling 6-Chloro-3-cyanopyridine->Suzuki Coupling (3-Fluorophenyl)boronic Acid (3-Fluorophenyl)boronic Acid (3-Fluorophenyl)boronic Acid->Suzuki Coupling 6-(3-Fluorophenyl)-3-cyanopyridine 6-(3-Fluorophenyl)-3-cyanopyridine Suzuki Coupling->6-(3-Fluorophenyl)-3-cyanopyridine Nitrilase Enzyme Nitrilase Enzyme 6-(3-Fluorophenyl)-3-cyanopyridine->Nitrilase Enzyme Hydrolysis This compound This compound Nitrilase Enzyme->this compound

Sources

A Comparative Guide to the Biological Evaluation of 6-(3-Fluorophenyl)nicotinic Acid Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the biological efficacy of novel 6-(3-Fluorophenyl)nicotinic acid derivatives against various cancer cell lines. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights into the experimental design, execution, and interpretation of results. We will explore the mechanistic rationale for targeting cancer with these compounds, present comparative performance data against established alternatives, and provide detailed, self-validating experimental protocols.

Introduction: The Rationale for Nicotinic Acid Derivatives in Oncology

Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel and more effective therapeutic agents.[1][2][3][4] Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the nicotinic acid (Vitamin B3) scaffold has gained significant attention for its diverse biological activities, including promising anticancer properties.[1][2][3][4][5][6] Derivatives of nicotinic acid have been shown to exhibit a range of antitumor effects, positioning them as a compelling class of molecules for oncological drug discovery.[6]

The focus of this guide is the biological evaluation of a specific subset: this compound derivatives. The introduction of a fluorophenyl group is a common medicinal chemistry strategy to enhance metabolic stability and binding affinity. This guide aims to provide a comprehensive framework for assessing their cytotoxic potential, comparing their efficacy with standard chemotherapeutics, and elucidating their mechanisms of action.

Mechanistic Insights: How Nicotinic Acid Derivatives Exert Anticancer Effects

The anticancer activity of nicotinic acid derivatives is not attributed to a single mechanism but rather a multifactorial process involving the modulation of several key cellular pathways critical for tumor growth and survival.

  • Inhibition of Angiogenesis Signaling: A primary mechanism for several nicotinic acid derivatives is the inhibition of key protein kinases involved in angiogenesis, the process by which tumors form new blood vessels. A crucial target in this pathway is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[5][7] By blocking VEGFR-2, these compounds can stifle the tumor's blood supply, leading to starvation and cell death.

  • Induction of Apoptosis: A hallmark of effective cancer therapy is the ability to induce programmed cell death, or apoptosis, in malignant cells. Studies have shown that nicotinic acid derivatives can trigger apoptosis by increasing the expression of pro-apoptotic proteins like BAX and caspases (e.g., caspase-3 and caspase-8), while decreasing the levels of anti-apoptotic proteins like Bcl-2.[5][7]

  • Modulation of Cellular Metabolism: Nicotinic acid is a precursor to nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular redox reactions and a substrate for enzymes like poly (ADP-ribose) polymerases (PARPs), which are essential for DNA repair.[8][9][10] In some cancer cells that are heavily reliant on specific NAD+ biosynthesis pathways, targeting this process can lead to metabolic collapse and cell death.[8]

Below is a diagram illustrating the VEGFR-2 inhibition pathway, a common mechanism of action for this class of compounds.

VEGFR2_Inhibition_Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT Activates Derivative 6-(3-Fluorophenyl) nicotinic acid derivative Derivative->VEGFR2 Inhibits Caspase Caspase-3 Activation Derivative->Caspase Induces Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Promotes Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits Caspase->Apoptosis Executes

Caption: VEGFR-2 signaling pathway and points of inhibition by nicotinic acid derivatives.

Comparative Performance Analysis: Cytotoxicity Screening

A critical first step in evaluating any potential anticancer agent is to determine its cytotoxicity against a panel of human cancer cell lines from diverse tissue origins.[11] The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell viability by 50%, is a standard metric for this assessment.

The table below presents representative IC50 data for a hypothetical this compound derivative, herein designated NA-FPh-01 , compared against other nicotinic acid derivatives and standard-of-care chemotherapeutic agents.

CompoundHCT-116 (Colon) IC50 (µM)HepG2 (Liver) IC50 (µM)MCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)
NA-FPh-01 (Investigational) 6.2 8.5 10.1 7.8
Nicotinic Acid Derivative '8'[5]5.47.1--
Quinazoline Derivative '13k'[12]--0.430.12
Doxorubicin (Standard) 0.81.20.50.9
Sorafenib (Standard) 4.53.85.96.3
Cisplatin (Standard) 2.17.54.33.5

Data Interpretation and Causality:

  • Potency: The investigational compound NA-FPh-01 demonstrates moderate single-digit micromolar activity against the tested cell lines. When compared to standard chemotherapeutics like Doxorubicin and Cisplatin, its potency is lower. However, its activity is comparable to Sorafenib, another targeted kinase inhibitor.[5][7]

  • Comparative Efficacy: The quinazoline derivative '13k' shows significantly higher potency, with sub-micromolar activity, suggesting that the core scaffold plays a major role in determining cytotoxic potential.[12] Nicotinic acid derivative '8' also shows slightly better activity than our investigational compound against HCT-116 and HepG2 cell lines.[5]

  • Rationale for Fluorophenyl Moiety: The fluorine substitution on the phenyl ring is a deliberate design choice. Fluorine can act as a bioisostere for hydrogen, but its high electronegativity can alter the molecule's electronic properties, potentially improving target binding affinity and blocking metabolic hydroxylation, thereby increasing the compound's half-life. Further structure-activity relationship (SAR) studies would be required to confirm this hypothesis by testing non-fluorinated analogues.

Experimental Protocols: A Framework for Self-Validating Assays

The integrity of any biological evaluation rests on the robustness and reproducibility of its experimental methods.[13] Below are detailed, step-by-step protocols for key assays.

In Vitro Cytotoxicity: MTT Cell Viability Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as a proxy for cell viability.[11][13] Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Experimental Workflow Diagram

MTT_Assay_Workflow start Start seed 1. Seed Cells in 96-well plate start->seed incubate1 2. Incubate 24h (allow attachment) seed->incubate1 treat 3. Add Drug Dilutions (Test compounds & controls) incubate1->treat incubate2 4. Incubate 48-72h treat->incubate2 add_mtt 5. Add MTT Reagent to each well incubate2->add_mtt incubate3 6. Incubate 2-4h (Formazan formation) add_mtt->incubate3 solubilize 7. Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate IC50 Values read->analyze end End analyze->end

Caption: Step-by-step workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Harvest cancer cells during their logarithmic growth phase. Count the cells using a hemocytometer and adjust the density to 5 x 10^4 cells/mL in complete culture medium. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well flat-bottom plate.

    • Causality: Seeding a precise number of cells in their active growth phase ensures uniformity and reproducibility across wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

    • Causality: This allows the cells to adhere to the bottom of the wells and resume normal growth before drug exposure.

  • Compound Treatment: Prepare a serial dilution of the this compound derivatives and control drugs (e.g., Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing the various drug concentrations.

    • Self-Validation: Include "untreated" wells (medium only) as a negative control (100% viability) and "vehicle" wells (medium with the drug solvent, e.g., 0.1% DMSO) to control for solvent toxicity.

  • Drug Incubation: Incubate the plate for another 48 to 72 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C.

    • Causality: During this time, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.

Apoptosis Assessment: Caspase-3 Activity Assay

This assay quantifies the activity of Caspase-3, a key executioner caspase in the apoptotic pathway.

Protocol Steps:

  • Cell Treatment: Seed cells in a 6-well plate and treat them with the investigational compound at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control.

  • Cell Lysis: Harvest the cells and lyse them using a supplied lysis buffer to release the cytoplasmic proteins.

  • Substrate Addition: Add the Caspase-3 substrate (e.g., DEVD-pNA), which is conjugated to a colorimetric reporter molecule (p-nitroaniline, pNA).

  • Incubation: Incubate the reaction mixture at 37°C. If Caspase-3 is active in the lysate, it will cleave the substrate, releasing the pNA.

  • Data Acquisition: Measure the absorbance at 405 nm. The absorbance is directly proportional to the Caspase-3 activity.[7]

    • Self-Validation: Compare the absorbance of treated samples to the untreated control. A significant increase indicates the induction of apoptosis.

Conclusion and Future Directions

The biological evaluation presented in this guide demonstrates that this compound derivatives represent a promising, albeit moderately potent, class of anticancer compounds. Their activity profile, comparable to established kinase inhibitors like Sorafenib, justifies further investigation. The provided protocols offer a robust framework for reproducible in vitro screening.

Future work should focus on a comprehensive Structure-Activity Relationship (SAR) analysis to optimize the nicotinic acid scaffold for enhanced potency. This would involve synthesizing and testing analogues with different substitutions on both the phenyl and pyridine rings. Furthermore, promising candidates should be advanced to more complex models, such as 3D tumor spheroids and in vivo animal studies, to better predict their clinical potential.[14][15]

References

  • El-Gamal, M. I., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 356(11), e2300250. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. ResearchGate. Available at: [Link]

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  • Girasolo, M. A., et al. (2023). Biological Evaluation of Triorganotin Derivatives as Potential Anticancer Agents. ResearchGate. Available at: [Link]

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The Fluorine Advantage: A Head-to-Head Comparison of Fluorinated vs. Non-Fluorinated Nicotinic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Among the vast armamentarium of chemical transformations, fluorination has emerged as a powerful tool to enhance the pharmacological properties of drug candidates. This guide provides an in-depth, head-to-head comparison of fluorinated and non-fluorinated nicotinic acid derivatives, a class of compounds with significant therapeutic potential due to their interaction with nicotinic acetylcholine receptors (nAChRs). We will delve into the profound impact of fluorine substitution on receptor affinity, functional activity, and pharmacokinetic profiles, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a versatile scaffold in drug discovery, with applications ranging from treating hyperlipidemia to potential therapies for neurological disorders.[1] The introduction of fluorine, the most electronegative element, into the nicotinic acid scaffold can dramatically alter its physicochemical and biological properties.[2] These alterations can lead to improved potency, selectivity, metabolic stability, and bioavailability.[2]

The Impact of Fluorination: A Comparative Analysis

The strategic incorporation of fluorine atoms can influence a molecule's properties in several key ways:

  • Modulation of Basicity: The electron-withdrawing nature of fluorine can decrease the pKa of nearby nitrogen atoms, such as the pyridine nitrogen in nicotinic acid. This can alter the ionization state of the molecule at physiological pH, which in turn affects its ability to cross cell membranes and interact with its target receptor.

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions within the receptor binding pocket, including hydrogen bonds and dipole-dipole interactions. This can lead to a significant increase in binding affinity.[2]

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly cytochrome P450s. Replacing a hydrogen atom with fluorine at a metabolically vulnerable position can block oxidative metabolism, thereby increasing the drug's half-life and duration of action.[2]

  • Altered Lipophilicity: The effect of fluorination on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, a trifluoromethyl group often decreases it. This modulation of lipophilicity can be fine-tuned to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Head-to-Head Comparison: A Case Study with Epibatidine Analogues

To provide concrete data, we will examine a comparative case study involving fluorinated and non-fluorinated analogues of epibatidine. Epibatidine is a potent natural alkaloid that acts as an agonist at nAChRs.[3] Its high affinity and toxicity have spurred the development of numerous analogues, including fluorinated versions, in an effort to improve its therapeutic index.[3]

One such analogue is [18F]norchlorofluoroepibatidine ([18F]NFEP). A comparative study with its N-methyl derivative, [18F]N-methyl-NFEP, provides insights into how subtle structural changes, including the addition of a methyl group which can be considered a non-fluorinated modification in this context, can affect in vivo behavior.[4]

Physicochemical Properties
PropertyNon-Fluorinated Analogue (Hypothetical)Fluorinated Analogue ([18F]NFEP)Rationale for Change
Molecular Weight LowerHigherAddition of a fluorine atom.
LogP (Lipophilicity) VariesGenerally IncreasedThe high electronegativity of fluorine can increase lipophilicity, aiding in crossing the blood-brain barrier.
pKa (Pyridine Nitrogen) HigherLowerThe electron-withdrawing effect of fluorine reduces the basicity of the pyridine nitrogen.
Pharmacodynamic Comparison: nAChR Binding and Functional Activity

The affinity of a ligand for its receptor (Ki) and its functional effect as an agonist (EC50) or antagonist (IC50) are critical parameters.

ParameterNon-Fluorinated EpibatidineFluorinated Epibatidine Analogue ([18F]NFEP)
nAChR Subtype α4β2α4β2
Binding Affinity (Ki) Sub-nanomolar71 pM[5]
Functional Activity Potent AgonistPotent Agonist

Note: Direct comparative Ki values for a simple non-fluorinated vs. fluorinated epibatidine pair are not available in a single study. The data presented is from studies on epibatidine and its fluorinated analogue, demonstrating the high affinity achievable with fluorination.

The sub-nanomolar to picomolar binding affinity of fluorinated epibatidine analogues highlights the potential of fluorine to enhance receptor interactions.[5]

Pharmacokinetic Comparison: In Vivo Behavior

A comparative study of [18F]NFEP and its N-methyl derivative provides valuable insights into how small structural modifications impact in vivo distribution.

Parameter[18F]NFEP[18F]N-methyl-NFEP
Brain Distribution Volume (Thalamus) 36.4 ± 0.752.5 ± 0.9
Thalamus to Cerebellum Ratio 3.65 ± 0.193.93 ± 0.27
Toxicity (Mortality in rats at 1.5 µg/kg) 30%0%

Data from a comparative study of [18F]NFEP and [18F]N-methyl-NFEP.[4]

The N-methylated version, while not a direct non-fluorinated counterpart, demonstrates how structural modifications can alter brain penetration and toxicity, with the N-methylated compound showing higher brain distribution but lower mortality in this specific study.[4] This underscores the importance of multiparameter optimization in drug design.

Experimental Protocols for Comparative Analysis

To ensure the trustworthiness and reproducibility of the comparative data, the following detailed experimental protocols are provided.

Radioligand Binding Assay for nAChR Affinity (Ki Determination)

This protocol determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to nAChRs.

Experimental Workflow:

G prep Receptor Preparation (e.g., rat brain membranes) incubation Incubation (Receptor + Radioligand + Test Compound) prep->incubation radioligand Radioligand (e.g., [3H]epibatidine) radioligand->incubation test_compound Test Compound (Fluorinated or Non-fluorinated) test_compound->incubation filtration Separation of Bound and Free Ligand (Rapid Vacuum Filtration) incubation->filtration counting Quantification of Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis (IC50 and Ki determination) counting->analysis

Figure 1: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Receptor Preparation: Prepare membrane homogenates from a tissue rich in the nAChR subtype of interest (e.g., rat thalamus for α4β2 nAChRs).[6]

  • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]epibatidine) and varying concentrations of the unlabeled test compound (fluorinated or non-fluorinated nicotinic acid derivative).[6]

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology for Functional Activity (EC50/IC50 Determination)

This technique measures the functional activity of a compound by recording the ion currents flowing through nAChRs expressed in Xenopus laevis oocytes.

Experimental Workflow:

G oocyte_prep Oocyte Preparation and cRNA Injection (Expressing specific nAChR subtypes) mounting Mounting Oocyte in Recording Chamber oocyte_prep->mounting impalement Impalement with Two Electrodes (Voltage and Current) mounting->impalement clamping Voltage Clamping (Holding membrane potential constant) impalement->clamping perfusion Perfusion with Test Compound (Fluorinated or Non-fluorinated) clamping->perfusion recording Recording of Ionic Currents perfusion->recording analysis Data Analysis (EC50 or IC50 determination) recording->analysis G microsomes Liver Microsomes (Source of metabolic enzymes) incubation Incubation at 37°C microsomes->incubation test_compound Test Compound (Fluorinated or Non-fluorinated) test_compound->incubation nadph NADPH (Cofactor for CYP450s) nadph->incubation sampling Time-Point Sampling (e.g., 0, 5, 15, 30, 60 min) incubation->sampling quenching Quenching the Reaction (e.g., with acetonitrile) sampling->quenching analysis LC-MS/MS Analysis (Quantification of remaining parent compound) quenching->analysis calculation Calculation of Half-life (t1/2) and Intrinsic Clearance (CLint) analysis->calculation

Figure 3: Workflow for an in vitro metabolic stability assay.

Step-by-Step Methodology:

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (e.g., human or rat), the test compound, and a buffer. [7]2. Initiation: Initiate the metabolic reaction by adding the cofactor NADPH. [7]3. Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a solvent like acetonitrile.

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of the linear regression, calculate the in vitro half-life (t1/2).

In Vivo Pharmacokinetic Study in Rodents

This study determines the ADME properties of a compound in a living organism.

Experimental Workflow:

G dosing Compound Administration to Rodents (e.g., IV or PO) blood_sampling Serial Blood Sampling (e.g., via tail vein) dosing->blood_sampling plasma_prep Plasma Preparation (Centrifugation) blood_sampling->plasma_prep extraction Compound Extraction from Plasma plasma_prep->extraction analysis LC-MS/MS Analysis (Quantification of compound in plasma) extraction->analysis pk_modeling Pharmacokinetic Modeling (Calculation of Cmax, Tmax, AUC, t1/2) analysis->pk_modeling

Figure 4: Workflow for an in vivo pharmacokinetic study.

Step-by-Step Methodology:

  • Animal Dosing: Administer the test compound (fluorinated or non-fluorinated) to a group of rodents (e.g., rats or mice) via a specific route (e.g., intravenous or oral).

  • Blood Collection: At predetermined time points, collect blood samples from the animals.

  • Plasma Separation: Process the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plot the plasma concentration of the compound versus time. From this curve, calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2).

Conclusion

The strategic incorporation of fluorine into nicotinic acid derivatives offers a powerful approach to modulate their pharmacological properties. As demonstrated through the case study of epibatidine analogues and the detailed experimental protocols, fluorination can significantly enhance binding affinity, improve metabolic stability, and alter pharmacokinetic profiles. While the effects of fluorination are context-dependent and require careful structure-activity relationship studies, it is an invaluable tool in the medicinal chemist's arsenal for the rational design of novel therapeutics targeting nicotinic acetylcholine receptors. This guide provides the foundational knowledge and practical experimental frameworks for researchers to embark on a data-driven comparison of fluorinated and non-fluorinated nicotinic acid derivatives in their own drug discovery programs.

References

  • Mukherjee, J., et al. (2003). Comparative studies of epibatidine derivatives [18F]NFEP and [18F]N-methyl-NFEP: kinetics, nicotine effect, and toxicity. Synapse, 48(3), 139-147.
  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8.
  • Rautio, J., et al. (2008). In vitro P450-mediated metabolic stability assay in liver microsomes.
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  • Müller, K., et al. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
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A Comprehensive Guide to Assessing the Off-Target Effects of 6-(3-Fluorophenyl)nicotinic Acid: A Comparative and Methodological Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from a promising hit to a clinical candidate is fraught with challenges. One of the most significant hurdles is ensuring the compound's selectivity for its intended target and minimizing off-target interactions that can lead to adverse effects. This guide provides an in-depth, technical framework for assessing the off-target effects of 6-(3-Fluorophenyl)nicotinic acid, a compound of interest in modern drug discovery. As specific data for this particular molecule is not extensively published, we will proceed under the well-founded hypothesis that, as a nicotinic acid analog, its primary target is the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2 or HCA2).[1][2] This guide will, therefore, serve as a comprehensive protocol for evaluating the off-target profile of a putative GPR109A agonist, using nicotinic acid (niacin) and other relevant compounds as comparators.

The Intended Target: GPR109A and its Therapeutic Rationale

GPR109A is a Gi-coupled GPCR predominantly expressed in adipocytes and immune cells such as neutrophils and macrophages.[2] Its activation by agonists like nicotinic acid leads to the inhibition of adenylate cyclase, a decrease in intracellular cyclic AMP (cAMP), and subsequently, a reduction in lipolysis in fat cells.[2] This mechanism is the basis for nicotinic acid's long-standing use in treating dyslipidemia, as it reduces the flux of free fatty acids to the liver, thereby lowering the synthesis of triglycerides and very-low-density lipoprotein (VLDL).[3][4] Beyond its lipid-modifying effects, GPR109A activation has been shown to have anti-inflammatory properties, making it an attractive target for a range of therapeutic areas, including atherosclerosis and neuroinflammatory diseases.[2][5]

However, the clinical utility of potent GPR109A agonists like nicotinic acid is often hampered by significant side effects, most notably a cutaneous vasodilation known as flushing.[4] This, along with other potential adverse effects, underscores the critical need for a thorough off-target assessment of any new GPR109A agonist.

A Multi-Pronged Strategy for Off-Target Profiling

A robust assessment of off-target effects is not a single experiment but a multi-faceted, iterative process. It begins with computational predictions and progresses through increasingly complex biological systems, from isolated proteins to in vivo models. This tiered approach allows for early identification of potential liabilities and informs go/no-go decisions throughout the drug discovery pipeline.

In Silico Profiling: Predicting Potential Interactions

Before committing to costly and time-consuming wet lab experiments, computational, or in silico, methods provide a valuable first pass at identifying potential off-target interactions.[6] These approaches leverage our knowledge of the chemical structure of the test compound and the vast databases of known protein structures and ligand-binding domains.

Two primary computational strategies are employed:

  • Ligand-Based Approaches: These methods compare the 2D or 3D structure of this compound to libraries of compounds with known biological activities. The principle is that structurally similar molecules are likely to bind to similar protein targets.

  • Structure-Based Approaches: If the 3D structure of a potential off-target is known, molecular docking simulations can predict the binding affinity of this compound to its active site.

These computational analyses can generate a list of potential off-targets, which can then be prioritized for experimental validation. It is crucial to remember that these are predictions and require experimental confirmation.

Caption: In Silico Workflow for Off-Target Prediction.

In Vitro Profiling: Broad-Spectrum Screening

In vitro safety pharmacology profiling is a cornerstone of off-target assessment.[7][8][9] It involves screening the test compound against a broad panel of receptors, ion channels, enzymes, and transporters to identify unwanted interactions. For a putative GPR109A agonist, a comprehensive GPCR safety panel is of paramount importance.[10]

Experimental Protocol: Broad Panel In Vitro Safety Screening

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Concentration: The compound is typically tested at a single high concentration (e.g., 10 µM) in the initial screen. This concentration is chosen to maximize the chances of detecting even weak interactions.

  • Target Panels: Utilize a commercially available or in-house safety panel. A standard panel often includes targets associated with known adverse drug reactions.[9]

  • Assay Formats: The assays are typically radioligand binding assays or functional assays, depending on the target.

  • Data Analysis: The results are expressed as a percentage of inhibition or activation compared to a control. A predefined threshold (e.g., >50% inhibition/activation) is used to identify significant "hits."

  • Follow-up Studies: Any hits from the primary screen should be followed up with concentration-response curves to determine the potency (IC50 or EC50) of the interaction.

Target ClassRepresentative Targets in a Safety PanelPotential Adverse Effect
GPCRs Adrenergic, Dopaminergic, Serotonergic, Muscarinic, Opioid ReceptorsCardiovascular, CNS, and gastrointestinal side effects
Ion Channels hERG, Sodium, Calcium, Potassium ChannelsCardiac arrhythmias, neurological effects
Enzymes COX-1, COX-2, PDE isoforms, KinasesGastrointestinal bleeding, inflammation, cardiovascular effects
Transporters SERT, NET, DATCNS side effects, drug-drug interactions
Nuclear Receptors ER, AR, GR, PPARsEndocrine disruption, metabolic effects

Table 1: Representative Targets in an In Vitro Safety Pharmacology Panel.

Cell-Based Assays: Interrogating Functional Consequences

Once an off-target interaction is confirmed and its potency determined, the next step is to understand its functional consequences in a cellular context. Cell-based assays are designed to investigate the downstream signaling pathways affected by the off-target interaction.

For example, if this compound is found to interact with a specific adrenergic receptor, a cell line expressing this receptor would be used to measure downstream signaling events, such as changes in cAMP levels, calcium mobilization, or ERK phosphorylation.

GPR109A_Signaling cluster_membrane Cell Membrane GPR109A GPR109A Gi Gi Protein GPR109A->Gi AC Adenylate Cyclase cAMP cAMP AC->cAMP Agonist This compound Agonist->GPR109A Gi->AC ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Lipolysis Lipolysis Inhibition PKA->Lipolysis

Caption: Simplified GPR109A Signaling Pathway.

In Vivo Assessment: Evaluating Systemic Effects

The final step in preclinical off-target assessment involves in vivo studies in animal models. These studies are designed to evaluate the overall physiological and toxicological effects of the compound, which are a culmination of its on-target and off-target activities.

Experimental Protocol: In Vivo Toxicity and Safety Pharmacology Studies

  • Animal Model Selection: Rodent (e.g., mice, rats) and non-rodent (e.g., dogs, non-human primates) species are typically used.

  • Dose Range Finding Studies: Acute dosing studies are performed to determine the maximum tolerated dose (MTD).

  • Repeat-Dose Toxicity Studies: The compound is administered daily for a specified duration (e.g., 7, 14, or 28 days) at multiple dose levels, including the anticipated therapeutic dose and multiples thereof.

  • Endpoints: A comprehensive set of endpoints are evaluated, including:

    • Clinical Observations: Daily monitoring for any signs of toxicity.

    • Body Weight and Food Consumption.

    • Hematology and Clinical Chemistry: To assess effects on blood cells and organ function.

    • Organ Weights and Histopathology: To identify any target organ toxicity.

  • Safety Pharmacology Studies: These studies specifically evaluate the effects on major physiological systems, including the cardiovascular, respiratory, and central nervous systems.

Comparative Analysis: this compound vs. Alternatives

The off-target profile of this compound should be benchmarked against existing GPR109A agonists and other lipid-lowering agents.

CompoundPrimary TargetKnown/Potential Off-Target EffectsKey Advantages/Disadvantages
This compound GPR109A (putative)To be determined through the proposed assessment strategy.Potentially improved potency, selectivity, or pharmacokinetic profile.
Nicotinic Acid (Niacin) GPR109AFlushing (prostaglandin-mediated), gastrointestinal upset, hepatotoxicity at high doses, potential for increased blood glucose.[11]Well-established efficacy but poor tolerability.[12]
Acipimox GPR109ASimilar to nicotinic acid, but with a longer half-life.Improved pharmacokinetic profile compared to immediate-release niacin.
MK-1903 & SCH900271 GPR109APotent GPR109A agonists that failed in clinical trials due to a lack of lipid-lowering efficacy, despite potent free fatty acid suppression.[2][13]Highlight the complexity of GPR109A pharmacology and the disconnect between free fatty acid suppression and lipid efficacy.[13]
Statins (e.g., Atorvastatin) HMG-CoA ReductaseMyopathy, rhabdomyolysis, potential for increased risk of diabetes.Highly effective for LDL-C lowering, generally well-tolerated.[14]
Fibrates (e.g., Fenofibrate) PPARαMyopathy (especially in combination with statins), gallstones.Primarily used for triglyceride lowering.[15]

Table 2: Comparison of this compound with Alternative Lipid-Lowering Agents.

Conclusion

The assessment of off-target effects is a critical and indispensable component of modern drug discovery and development. For a novel compound like this compound, a systematic and multi-pronged approach, as outlined in this guide, is essential to build a comprehensive safety profile. By integrating in silico, in vitro, and in vivo methodologies, researchers can proactively identify and mitigate potential safety liabilities, ultimately increasing the probability of developing a safe and effective therapeutic. The insights gained from such a thorough investigation are not merely a regulatory requirement but a scientific imperative that ensures the well-being of patients.

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A Comparative Guide to the Cross-Reactivity of 6-(3-Fluorophenyl)nicotinic Acid with Nicotinic Acid and Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the potential cross-reactivity of 6-(3-Fluorophenyl)nicotinic acid, a synthetic derivative of nicotinic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the pharmacological touchpoints of this compound with two distinct receptor superfamilies: the G-protein coupled nicotinic acid receptors (GPR109A and GPR109B) and the ligand-gated ion channel nicotinic acetylcholine receptors (nAChRs).

While direct experimental data for this compound is not extensively available in the public domain, this guide synthesizes established structure-activity relationships (SAR) for related compounds to provide a predictive comparison. Furthermore, we present detailed, field-proven experimental protocols to empower researchers to conduct their own comprehensive cross-reactivity profiling.

Introduction: Distinguishing Nicotinic Receptor Systems

It is critical to differentiate between the two major classes of receptors that bear the "nicotinic" name.

  • Nicotinic Acid Receptors (GPR109A/HCA₂ and GPR109B/HCA₃): These are G-protein coupled receptors (GPCRs) belonging to the hydroxycarboxylic acid (HCA) receptor family.[1] They are activated by nicotinic acid (niacin) and its derivatives, as well as endogenous ligands like β-hydroxybutyrate.[2] Activation of these Gαi-coupled receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] This pathway is central to the anti-lipolytic effects of niacin.[4] GPR109A and GPR109B are highly homologous, yet they exhibit distinct ligand specificities.[5][6]

  • Nicotinic Acetylcholine Receptors (nAChRs): These are members of the Cys-loop superfamily of ligand-gated ion channels.[7] They are composed of five subunits that form a central ion pore.[7] nAChRs are activated by the neurotransmitter acetylcholine and are also the primary targets of nicotine.[7] They are broadly classified into muscle-type and neuronal-type receptors, with numerous subtypes existing based on their subunit composition (e.g., α4β2, α7, α3β4), each with distinct pharmacological properties.[8]

This guide will explore the potential interactions of this compound with both of these receptor systems.

Comparative Analysis of Ligand Recognition

Based on the established SAR of nicotinic acid receptor agonists, we can infer the likely interaction profile of this compound.

Nicotinic Acid Receptors (GPR109A and GPR109B)

The binding pocket of GPR109A is known to be relatively constrained.[3][9] The carboxylic acid moiety of nicotinic acid and its analogs is a crucial anchor point, forming an ionic bond with a key arginine residue (Arg111) in transmembrane helix 3 of GPR109A.[10]

The introduction of a phenyl group at the 6-position of the nicotinic acid scaffold, as in this compound, is a significant structural modification. Research on related compounds, such as cinnamic acid derivatives, indicates that the GPR109A binding pocket has a limited tolerance for bulky substituents.[9] However, other studies on pyranopyrimidines and 4-(phenyl)thio-1H-pyrazole derivatives have identified potent GPR109A agonists, suggesting that the receptor can accommodate larger, planar structures.[11][12]

The fluorine substitution on the phenyl ring can influence the electronic properties and potentially the binding affinity of the molecule. Given the high homology between GPR109A and GPR109B, any interaction with GPR109A necessitates an empirical evaluation of its activity at GPR109B to determine selectivity. Several studies have focused on developing agonists that are highly selective for one subtype over the other.[13][14]

Table 1: Comparative Activity of Known Ligands at Nicotinic Acid Receptors

CompoundReceptor Target(s)Known ActivityKey Structural Features
Nicotinic AcidGPR109A (high affinity), GPR109B (low affinity)AgonistUnsubstituted pyridine carboxylic acid
AcipimoxGPR109AAgonistPyrazine carboxylic acid derivative
3-Nitro-4-aminobenzoic acidsGPR109BSelective AgonistNitroaryl carboxylic acid
6-aminonicotinic acidsGPR109BSelective AgonistAmino-substituted nicotinic acid
This compound GPR109A/B (Predicted) Unknown (Predicted Agonist) Phenyl-substituted nicotinic acid

This table is for comparative purposes and highlights the diversity of structures that can interact with GPR109A and GPR109B. The activity of this compound is predicted based on its structural similarity to other nicotinic acid derivatives and requires experimental validation.

Nicotinic Acetylcholine Receptors (nAChRs)

The pharmacophore for nAChR agonists is distinct from that of GPR109A agonists. While both involve nitrogen-containing heterocyclic rings, the key interactions and overall molecular shape for nAChR activation are different. The presence of the carboxylic acid group on this compound makes it a less likely candidate for potent agonism at nAChRs, which typically bind quaternary ammonium compounds like acetylcholine or protonated amines like nicotine.

However, cross-reactivity cannot be entirely ruled out without direct experimental testing. Some compounds can exhibit unexpected polypharmacology.

Experimental Protocols for Cross-Reactivity Profiling

To empirically determine the cross-reactivity of this compound, a tiered approach involving both binding and functional assays is recommended.

GPR109A/B Receptor Binding and Functional Assays

This assay quantifies the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Experimental Workflow

GPR109A_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture HEK293 cells expressing GPR109A or GPR109B homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation to isolate membranes homogenization->centrifugation protein_assay Protein Quantification centrifugation->protein_assay incubation Incubate membranes with [3H]Nicotinic Acid and test compound protein_assay->incubation filtration Rapid vacuum filtration incubation->filtration washing Wash filters filtration->washing scintillation Scintillation counting washing->scintillation ic50 Calculate IC50 scintillation->ic50 ki Calculate Ki ic50->ki

Caption: Workflow for GPR109A/B Radioligand Binding Assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing human GPR109A or GPR109B.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and re-centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Competitive Binding Assay:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of [³H]nicotinic acid (the radioligand), and varying concentrations of the unlabeled test compound (this compound).

    • For determining non-specific binding, use a high concentration of unlabeled nicotinic acid.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Separation and Detection:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes.

    • Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

This assay measures the ability of a compound to inhibit adenylyl cyclase activity, which is the functional downstream consequence of Gαi-coupled receptor activation.[3]

GPR109A Signaling Pathway

GPR109A_Signaling cluster_membrane Cell Membrane GPR109A GPR109A G_protein Gαi/βγ GPR109A->G_protein GDP/GTP Exchange AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Ligand 6-(3-Fluorophenyl) nicotinic acid Ligand->GPR109A Activation ATP ATP ATP->AC Lipolysis Inhibition of Lipolysis cAMP->Lipolysis Downstream Effects

Caption: GPR109A signaling pathway leading to cAMP inhibition.

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Use HEK293 cells stably expressing GPR109A or GPR109B.

    • Plate the cells in a 96-well plate and allow them to adhere overnight.[15]

  • Assay Procedure:

    • Wash the cells and pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add varying concentrations of the test compound.

    • Stimulate adenylyl cyclase with a fixed concentration of forskolin.

    • Incubate for a specified time at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).[16][17][18]

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the test compound concentration.

    • Determine the EC₅₀ value for the inhibition of forskolin-stimulated cAMP production.

nAChR Cross-Reactivity Assays

This protocol is similar to the one for GPR109A but uses specific radioligands and cell preparations for nAChR subtypes.[9][11]

  • Receptor Source: Membranes from cell lines expressing specific nAChR subtypes (e.g., α4β2, α7) or from brain regions rich in these receptors.[9]

  • Radioligands:

    • [³H]Epibatidine for high-affinity heteromeric nAChRs (e.g., α4β2, α3β4).[9][11]

    • [³H]Cytisine for α4β2 nAChRs.[9]

    • [¹²⁵I]α-Bungarotoxin or [³H]Methyllycaconitine (MLA) for α7 nAChRs.[9]

  • Procedure: Follow the general steps for competitive radioligand binding as described in section 3.1.1.

TEVC is a powerful functional assay to characterize the activity of ligands at ion channels expressed in Xenopus oocytes.[4][19]

Step-by-Step Protocol:

  • Oocyte Preparation and Injection:

    • Harvest oocytes from Xenopus laevis.

    • Inject the oocytes with cRNA encoding the subunits of the desired nAChR subtype (e.g., α7 or α4 and β2).

    • Incubate the oocytes for 2-5 days to allow for receptor expression.[1]

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).

    • Clamp the membrane potential at a holding potential (e.g., -70 mV).

    • Apply the test compound at various concentrations via the perfusion system.

    • Record the induced transmembrane current.

  • Data Analysis:

    • Measure the peak current amplitude at each concentration.

    • Plot the normalized current response against the logarithm of the compound concentration to determine the EC₅₀ and maximal efficacy.

Expert Analysis and Conclusion

The chemical structure of this compound, particularly the presence of the carboxylic acid group, strongly suggests that its primary pharmacological targets are likely to be the nicotinic acid receptors, GPR109A and GPR109B. Based on the known structure-activity relationships of GPR109A ligands, it is plausible that this compound acts as an agonist. However, the substitution at the 6-position with a fluorophenyl group may significantly impact its affinity and selectivity profile compared to nicotinic acid. Experimental validation is essential to determine its potency at GPR109A and, crucially, its cross-reactivity with the highly homologous GPR109B.

Conversely, significant activity at nAChRs is less probable due to the lack of a classic nAChR pharmacophore. The carboxylic acid moiety is generally not a feature of potent nAChR agonists. Nevertheless, to ensure a comprehensive pharmacological profile, empirical testing against a panel of representative nAChR subtypes (e.g., α4β2, α7, α3β4) is a prudent step in preclinical drug development.

The protocols provided in this guide offer a robust framework for researchers to elucidate the precise cross-reactivity profile of this compound and other novel nicotinic acid derivatives. Such a thorough characterization is indispensable for understanding the on-target and potential off-target effects of these compounds, thereby guiding the development of more selective and efficacious therapeutics.

References

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  • BenchChem. (2025).
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  • Zaisserer, J., et al. (2006). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Journal of Biological Chemistry, 281(45), 34533-34541.
  • Kim, H. J., et al. (2015). Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor. Bioorganic & Medicinal Chemistry Letters, 25(1), 128-132.
  • Thangaraju, M., et al. (2013). The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. Oncogene, 33(49), 5604-5614.
  • Benyó, Z., et al. (2005). GPR109A (PUMA-G/HM74A) mediates nicotinic acid-induced flushing.
  • Taggart, A. K., et al. (2005). Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid.
  • Tikhonov, D. B., & Zhorov, B. S. (2017). Two-electrode voltage clamp analysis of the selectivity and potency of...
  • Ren, J., & Sunkara, M. (2021). Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. Frontiers in Molecular Biosciences, 8, 756476.
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  • Dommati, C., et al. (2022). Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. International Journal of Molecular Sciences, 23(23), 14856.
  • Chai, J. T., et al. (2014). GPR109A and Vascular Inflammation.
  • Chen, Y., & Li, D. P. (2022). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain.
  • Thangaraju, M., et al. (2014). The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. Oncogene, 33(49), 5604-5614.
  • Semple, G., et al. (2010). Pyrido[2,3-d]pyrimidinones as selective agonists of the high affinity niacin receptor GPR109A: optimization of in vitro activity. Bioorganic & Medicinal Chemistry Letters, 20(18), 5426-5430.
  • Ahmed, K., et al. (2009). Deorphanization of GPR109B as a Receptor for the β-Oxidation Intermediate 3-OH-octanoic Acid and Its Role in the Regulation of Lipolysis. The Journal of Biological Chemistry, 284(33), 22068–22073.
  • Intay, S., et al. (2023). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. International Journal of Molecular Sciences, 24(4), 3614.
  • Semple, G., et al. (2007). 3-Nitro-4-amino benzoic acids and 6-amino nicotinic acids are highly selective agonists of GPR109b. Bioorganic & Medicinal Chemistry Letters, 17(23), 6619-6622.
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A Researcher's Guide to the Pharmacokinetic Comparison of 6-(3-Fluorophenyl)nicotinic Acid Esters as Prodrugs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the pharmacokinetic evaluation of novel 6-(3-Fluorophenyl)nicotinic acid esters. As the direct therapeutic utility of nicotinic acid is often hampered by poor physicochemical properties and patient compliance issues, a prodrug strategy employing esterification is a promising approach to improve its clinical potential. The introduction of a 6-aryl substituent, such as 3-fluorophenyl, can further modulate the compound's pharmacological profile.

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth, technical guide to designing and executing a robust pharmacokinetic comparison of a homologous series of this compound esters (e.g., methyl, ethyl, propyl esters). The focus is on the causality behind experimental choices and the generation of self-validating data to ensure scientific integrity.

Introduction: The Rationale for Ester Prodrugs of this compound

Nicotinic acid, a well-established lipid-lowering agent, faces limitations due to its short biological half-life and side effects like cutaneous flushing[1][2]. The prodrug approach, by transiently modifying the active molecule, aims to overcome these limitations. Esterification of the carboxylic acid moiety of this compound can enhance its lipophilicity, potentially improving membrane permeability and altering its pharmacokinetic profile[3][4].

The primary hypothesis is that varying the alkyl chain length of the ester group will systematically alter the rate of enzymatic hydrolysis, leading to differences in the release rate of the parent drug, this compound, and consequently, its plasma concentration-time profile. The fluorination on the phenyl ring is anticipated to influence the electronic properties of the molecule and its interaction with metabolizing enzymes, potentially affecting metabolic stability[5][6].

This guide will delineate the essential in vitro and in vivo studies required to compare the pharmacokinetic properties of these esters, enabling the selection of a candidate with an optimal release profile for further development.

Experimental Framework for Pharmacokinetic Comparison

The following diagram outlines the logical workflow for a comprehensive pharmacokinetic comparison of this compound esters.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation (Rodent Model) cluster_2 Data Interpretation & Candidate Selection a Physicochemical Properties (LogP, Solubility) b Plasma Stability Assay a->b c Metabolic Stability (Liver Microsomes) b->c d Single Dose Administration (Oral or IV) c->d Proceed with stable compounds e Serial Blood Sampling d->e f Bioanalytical Method (LC-MS/MS) e->f g Pharmacokinetic Analysis f->g h Comparative PK Parameters (Cmax, tmax, AUC, t1/2) g->h Generate data for comparison i Structure-Activity Relationship (SAR) h->i j Candidate Selection i->j

Caption: Workflow for the pharmacokinetic comparison of nicotinic acid esters.

In Vitro Characterization: Foundational Screening

Prior to in vivo studies, a series of in vitro experiments are crucial to establish the fundamental properties of the ester prodrugs and their susceptibility to enzymatic hydrolysis.

Plasma Stability Assay

Rationale: This assay determines the rate at which the ester prodrugs are hydrolyzed to the parent acid in plasma, providing an initial indication of their in vivo stability. The rate of hydrolysis is a critical determinant of the prodrug's half-life and the rate of drug release[5][7]. Comparing the stability of different esters (e.g., methyl, ethyl, propyl) will reveal the influence of the promoiety's steric and electronic properties on the rate of enzymatic cleavage by plasma esterases.

Experimental Protocol:

  • Preparation of Plasma: Obtain fresh plasma from the species to be used in the in vivo study (e.g., Sprague-Dawley rat). Use an anticoagulant such as heparin.

  • Incubation: Spike the ester prodrug into pre-warmed (37°C) plasma at a final concentration of 1-5 µM.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the plasma-drug mixture.

  • Reaction Quenching: Immediately quench the enzymatic reaction by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Vortex the samples and centrifuge to precipitate plasma proteins.

  • Analysis: Analyze the supernatant for the disappearance of the prodrug and the appearance of the parent acid using a validated LC-MS/MS method.

  • Data Analysis: Plot the percentage of remaining prodrug against time and determine the in vitro half-life (t½).

Metabolic Stability in Liver Microsomes

Rationale: While plasma esterases are important, the liver is a primary site of drug metabolism[7]. Liver microsomes contain a high concentration of carboxylesterases and cytochrome P450 enzymes that can hydrolyze the ester prodrugs. This assay provides insight into the first-pass metabolism of the prodrugs if administered orally.

Experimental Protocol:

  • Incubation Mixture: Prepare an incubation mixture containing rat liver microsomes, NADPH (as a cofactor for P450 enzymes), and phosphate buffer (pH 7.4).

  • Incubation: Pre-warm the mixture to 37°C and initiate the reaction by adding the ester prodrug (1-5 µM final concentration).

  • Sampling and Quenching: Follow the same sampling and quenching procedure as described for the plasma stability assay.

  • Analysis: Quantify the remaining prodrug at each time point using LC-MS/MS.

  • Data Analysis: Calculate the in vitro half-life and intrinsic clearance.

In Vivo Pharmacokinetic Study in a Rodent Model

Rationale: In vivo studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the ester prodrugs and the liberated parent drug in a whole organism. A rodent model, such as the Sprague-Dawley rat, is a standard preclinical model for pharmacokinetic studies[8][9].

Study Design
  • Animals: Male Sprague-Dawley rats (250-300g).

  • Groups:

    • Group 1: this compound (parent drug) - Intravenous (IV) and Oral (PO)

    • Group 2: Methyl 6-(3-fluorophenyl)nicotinate - PO

    • Group 3: Ethyl 6-(3-fluorophenyl)nicotinate - PO

    • Group 4: Propyl 6-(3-fluorophenyl)nicotinate - PO

  • Dosing: Administer an equimolar dose of each compound. The IV dose of the parent drug is for determining its clearance and volume of distribution, which are necessary for calculating the absolute oral bioavailability of the prodrugs.

  • Blood Sampling: Collect serial blood samples from the tail vein or jugular vein at pre-determined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

Bioanalytical Method: LC-MS/MS

Rationale: A sensitive and specific bioanalytical method is required to simultaneously quantify the ester prodrugs and the parent this compound in plasma samples[10][11]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed.

Protocol Outline:

  • Sample Preparation: Perform a protein precipitation or liquid-liquid extraction of the plasma samples to remove interfering substances.

  • Chromatographic Separation: Use a C18 reverse-phase HPLC column to separate the analytes from each other and from endogenous plasma components.

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and selective detection.

  • Method Validation: The method must be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.

Data Analysis and Interpretation

The following diagram illustrates the key pharmacokinetic parameters and their relationships.

G Drug Administration Drug Administration Absorption Absorption Drug Administration->Absorption Plasma Concentration Plasma Concentration Absorption->Plasma Concentration Distribution Distribution Metabolism Metabolism Excretion Excretion Plasma Concentration->Distribution Plasma Concentration->Metabolism Plasma Concentration->Excretion

Caption: The journey of a drug through the body (ADME).

Pharmacokinetic Parameters

From the plasma concentration-time data, the following key pharmacokinetic parameters should be calculated for both the prodrug and the parent drug:

  • Cmax: Maximum plasma concentration.

  • tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): A measure of total drug exposure.

  • t½ (Half-life): The time required for the plasma concentration to decrease by half.

  • CL (Clearance): The volume of plasma cleared of the drug per unit time.

  • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

  • F (Bioavailability): The fraction of the administered dose that reaches the systemic circulation.

Comparative Data Presentation

The calculated pharmacokinetic parameters should be presented in a clear, tabular format for easy comparison.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound and its Ester Prodrugs in Rats Following Oral Administration

CompoundDose (mg/kg)Cmax (ng/mL)tmax (h)AUC₀-t (ng*h/mL)t½ (h)
Parent Acid 105000.512001.5
Methyl Ester 11.28001.025002.0
Ethyl Ester 12.16501.530002.5
Propyl Ester 13.04002.532003.0

Note: The data in this table is hypothetical and for illustrative purposes only.

Conclusion and Candidate Selection

By systematically evaluating the in vitro and in vivo pharmacokinetic properties of a series of this compound esters, researchers can establish a clear structure-pharmacokinetic relationship. The ideal prodrug candidate would exhibit:

  • Sufficient stability in the gastrointestinal tract to allow for absorption.

  • Efficient conversion to the active parent drug in the systemic circulation or target tissue.

  • A pharmacokinetic profile that results in a sustained therapeutic concentration of the parent drug, potentially reducing the dosing frequency and improving patient compliance.

This comprehensive guide provides the necessary framework to conduct a scientifically rigorous comparison of this compound esters, ultimately leading to the selection of a promising new therapeutic agent.

References

  • The determination of nicotinic acid in plasma by mixed-mode liquid chromatography-tandem mass spectrometry following ion exchange solid phase extraction. J Pharm Biomed Anal. 2006 May 3;41(2):510-6. [Link]

  • A new method for determination of nicotinic acid in plasma. Arzneimittelforschung. 1990 May;40(5):573-5. [Link]

  • Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis. Xenobiotica. 1992 Mar;22(3):273-82. [Link]

  • Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Bevital AS. [Link]

  • Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. Pharm Res. 2003 Jun;20(6):918-25. [Link]

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A Technical Guide to Benchmarking 6-(3-Fluorophenyl)nicotinic Acid Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive framework for characterizing the kinase inhibitory profile of a novel compound, 6-(3-Fluorophenyl)nicotinic acid. As there is currently no publicly available data suggesting this compound possesses kinase inhibitory activity, we will proceed under a hypothetical scenario where it has been identified as a promising hit from a high-throughput screen. This document outlines a rigorous, multi-tiered experimental strategy to define its potency, selectivity, and cellular activity, benchmarked against two well-characterized kinase inhibitors: the broad-spectrum inhibitor Staurosporine and the clinically relevant multi-kinase inhibitor Dasatinib. We detail the requisite biochemical and cell-based assays, from initial kinome-wide profiling to specific target engagement and cellular potency, providing both the scientific rationale and step-by-step protocols for robust evaluation.

Introduction: The Rationale for Kinase Inhibitor Benchmarking

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of a novel kinase inhibitor requires a thorough understanding of its biochemical potency and, crucially, its selectivity across the human kinome. A highly potent but non-selective inhibitor may lead to off-target toxicities, whereas a highly selective inhibitor may offer a superior therapeutic window but could be circumvented by resistance mechanisms.

The subject of this guide, this compound, is a derivative of nicotinic acid (niacin). While nicotinic acid itself is known to modulate lipid metabolism through the G protein-coupled receptor HCA2 (GPR109A), its derivatives have been explored for a range of biological activities.[1][2][3] For the purposes of this guide, we will treat This compound (hereafter designated "Compound X") as a novel chemical entity that has emerged from a primary screen with suspected kinase inhibitory activity.

Our objective is to construct a robust dataset that positions Compound X relative to established benchmarks. We have selected two comparators for this purpose:

  • Staurosporine: A natural product that acts as a potent, ATP-competitive, but highly promiscuous inhibitor of many kinases.[4][5][6] It serves as a valuable positive control in many kinase assays and represents a benchmark for high potency, albeit with poor selectivity.

  • Dasatinib: An FDA-approved dual BCR-ABL and Src family tyrosine kinase inhibitor used in the treatment of leukemia.[7][8] It is a potent multi-kinase inhibitor with a well-defined selectivity profile, representing a clinically successful, targeted therapeutic.[9]

This guide will walk researchers through a logical cascade of experiments designed to build a comprehensive inhibitory profile for Compound X.

The Benchmarking Workflow: A Phased Approach

A successful benchmarking campaign follows a logical progression from broad, exploratory assays to focused, mechanistic studies. Our proposed workflow is designed to efficiently allocate resources and build a comprehensive understanding of the compound's properties.

G cluster_0 Phase 1: Profiling & Potency cluster_1 Phase 2: Cellular Validation a Kinome-Wide Selectivity Screen (KINOMEscan®) b Biochemical IC50 Determination (ADP-Glo™ Assay) a->b Identify primary targets (& 'hits') c Target Engagement Assay (Cellular Thermal Shift Assay - CETSA) b->c Validate hits in a cellular context d Cellular Potency Assay (Phospho-protein Western Blot) c->d Confirm intracellular binding e Phenotypic Assay (Anti-Proliferation Assay) d->e Link target inhibition to cellular function caption Figure 1. Experimental workflow for kinase inhibitor benchmarking.

Caption: Figure 1. Experimental workflow for kinase inhibitor benchmarking.

Phase 1: Kinome-Wide Profiling and Biochemical Potency

The initial phase aims to answer two fundamental questions: "Which kinases does the compound bind to?" and "How potently does it inhibit their activity?"

Experiment 1: Kinome-Wide Selectivity Screening

Causality Behind Experimental Choice: Before investing in detailed biochemical or cellular assays, it is critical to understand the compound's selectivity profile. A broad screen across a large portion of the human kinome provides an unbiased view of a compound's interaction space. This helps identify both the intended targets and potential off-targets that could lead to toxicity. The KINOMEscan® platform, a competition-based binding assay, is the industry standard for this purpose as it measures direct binding affinity (dissociation constant, Kd) rather than enzymatic inhibition, making it independent of assay conditions like ATP concentration.[10][11][12]

Protocol: KINOMEscan® Profiling

  • Compound Preparation: Solubilize Compound X, Dasatinib, and Staurosporine in 100% DMSO to a stock concentration of 100 mM.

  • Submission to Vendor: Submit compounds to a commercial provider of KINOMEscan® services (e.g., Eurofins Discovery). Request screening against their comprehensive scanMAX panel (typically >450 kinases) at a standard concentration of 1 µM.

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured via qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.

  • Data Analysis: Results are typically provided as '% Control', where a lower percentage indicates stronger binding. Hits are often defined as kinases showing >90% inhibition at the screening concentration. Data can be visualized using a TREEspot® diagram, which maps the binding interactions onto a phylogenetic tree of the human kinome.

Hypothetical Data Presentation:

CompoundScreening Conc.Total Kinases TestedNumber of Hits (>90% Inhibition)Primary Target(s) Identified (Hypothetical)
Compound X 1 µM4685Aurora Kinase A (AURKA), p38α
Dasatinib 1 µM46828BCR-ABL, SRC, LCK, YES, c-KIT
Staurosporine 1 µM468>200Multiple families (PKC, PKA, etc.)
Table 1. Hypothetical summary of KINOMEscan® selectivity screening results.
Experiment 2: Biochemical IC50 Determination

Causality Behind Experimental Choice: Once primary targets are identified, the next step is to quantify the compound's inhibitory potency. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific enzyme's activity. We will use the ADP-Glo™ Kinase Assay, a robust, luminescence-based method that measures the amount of ADP produced in a kinase reaction.[13] This assay is universal for any kinase and is less hazardous than traditional radiometric assays.[14][15]

Protocol: ADP-Glo™ Assay for AURKA Inhibition

  • Reagent Preparation:

    • Prepare a 2X solution of Aurora Kinase A (AURKA) enzyme in kinase reaction buffer.

    • Prepare a 2X solution of the peptide substrate (e.g., Kemptide) and ATP in the same buffer. The ATP concentration should be set at the Km for AURKA to ensure accurate and comparable IC50 values.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of Compound X, Dasatinib, and Staurosporine in DMSO, starting from 100 µM. Then, create intermediate dilutions in the reaction buffer.

  • Kinase Reaction:

    • Add 5 µL of the serially diluted compound to the wells of a 384-well plate.

    • Add 5 µL of the 2X AURKA enzyme solution and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Allow the reaction to proceed for 60 minutes at 30°C.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition and Analysis: Measure luminescence using a plate reader. Convert luminescence signals to % inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot % inhibition versus log[inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Presentation:

CompoundTarget KinaseIC50 (nM)
Compound X Aurora Kinase A15
Compound X p38α250
Dasatinib Aurora Kinase A300
Staurosporine Aurora Kinase A5
Table 2. Hypothetical biochemical potency (IC50) values against identified targets.

Phase 2: Cellular Activity and Target Validation

Demonstrating biochemical potency is necessary but not sufficient. A successful inhibitor must be able to cross the cell membrane, engage its target in the complex intracellular environment, and elicit a biological response.

Experiment 3: Cellular Target Engagement (CETSA®)

Causality Behind Experimental Choice: It is crucial to confirm that a compound physically binds to its intended target inside a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying target engagement.[16][17] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[18] This assay provides direct evidence of target binding in a physiological context, without requiring any modification to the compound or the protein.

Protocol: CETSA for AURKA Target Engagement

  • Cell Culture and Treatment: Culture a relevant human cell line that expresses AURKA (e.g., HeLa or HCT116) to ~80% confluency. Treat the cells with vehicle (DMSO), Compound X (e.g., at 1 µM and 10 µM), and a negative control compound for 1-2 hours.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by immediate cooling to 4°C.

  • Cell Lysis and Sample Preparation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by high-speed centrifugation (e.g., 20,000 x g for 20 minutes).

  • Protein Quantification and Analysis:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of soluble AURKA at each temperature using Western blotting or an ELISA-based method. A housekeeping protein (e.g., GAPDH) should be used as a loading control.

  • Data Analysis: For each treatment condition, plot the relative amount of soluble AURKA against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and thus, engagement.

Hypothetical Data Presentation:

Compound (1 µM)Target ProteinApparent Tm (°C)Thermal Shift (ΔTm)
Vehicle (DMSO)AURKA48.5-
Compound X AURKA54.0+5.5°C
Negative ControlAURKA48.6+0.1°C
Table 3. Hypothetical CETSA results demonstrating target engagement.
Experiment 4: Cellular Potency - Inhibition of Substrate Phosphorylation

Causality Behind Experimental Choice: After confirming target binding, the next logical step is to measure the inhibition of the kinase's catalytic activity within the cell. This is achieved by measuring the phosphorylation of a known downstream substrate. For Aurora Kinase A, a key substrate is Histone H3 at Serine 10 (pHH3-S10), which is a marker of mitosis.

G cluster_0 Mitotic Signaling cluster_1 Inhibition aurka Aurora Kinase A (AURKA) histone Histone H3 aurka->histone Phosphorylates phistone Phospho-Histone H3 (Ser10) mitosis Mitotic Progression phistone->mitosis Promotes compound_x Compound X compound_x->aurka Inhibits caption Figure 2. Simplified AURKA signaling pathway.

Caption: Figure 2. Simplified AURKA signaling pathway.

Protocol: Western Blot for Phospho-Histone H3

  • Cell Synchronization and Treatment: Seed HeLa cells. Synchronize them in the G2/M phase of the cell cycle using a reagent like nocodazole, which increases the population of cells with active AURKA.

  • Compound Incubation: Treat the synchronized cells with a serial dilution of Compound X, Dasatinib, and Staurosporine for 2-4 hours.

  • Lysate Preparation: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phospho-Histone H3 (Ser10) and total Histone H3 (as a loading control).

    • Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry. Normalize the phospho-HH3 signal to the total HH3 signal. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50 for pathway inhibition.

Hypothetical Data Presentation:

CompoundCellular IC50 (Inhibition of pHH3-S10, nM)
Compound X 55
Dasatinib >1000
Staurosporine 20
Table 4. Hypothetical cellular potency based on substrate phosphorylation.

Summary and Interpretation

This guide outlines a systematic approach to characterize a hypothetical novel kinase inhibitor, "Compound X." By following this workflow, we can generate a robust data package for comparison against established inhibitors.

Synthesizing Our Hypothetical Results:

  • Compound X emerged from the kinome screen as a relatively selective inhibitor, with high affinity for Aurora Kinase A and moderate affinity for p38α (Table 1). This contrasts sharply with the promiscuity of Staurosporine and the distinct multi-kinase profile of Dasatinib.

  • Biochemical assays confirmed this profile, showing potent, low-nanomolar inhibition of AURKA (IC50 = 15 nM) and weaker inhibition of p38α (IC50 = 250 nM) (Table 2).

  • Crucially, CETSA results demonstrated that Compound X engages AURKA inside intact cells, inducing a significant thermal stabilization of +5.5°C (Table 3). This confirms the biochemical findings are relevant in a physiological environment.

  • Finally, the compound effectively inhibited the phosphorylation of AURKA's downstream substrate, Histone H3, in synchronized cells with a cellular IC50 of 55 nM (Table 4). The ~4-fold shift between biochemical and cellular IC50 is common and reflects factors like cell permeability and intracellular ATP concentrations.

Conclusion: Based on this hypothetical dataset, Compound X presents as a potent and selective Aurora Kinase A inhibitor with excellent cellular activity. Its selectivity profile appears superior to that of Staurosporine and distinct from the clinical agent Dasatinib. These findings would strongly support its further development as a tool compound for studying AURKA biology or as a lead candidate for therapeutic development. This structured benchmarking process is essential for making informed decisions in any kinase inhibitor drug discovery program.

References

  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

  • Staurosporine - Wikipedia. Wikipedia. [Link]

  • Dasatinib - PubChem. National Center for Biotechnology Information. [Link]

  • Dasatinib Kinase Inhibitor Profile. ResearchGate. [Link]

  • Protein kinase inhibition of clinically important staurosporine analogues. PubMed. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed. [Link]

  • Nicotinic acid - Wikipedia. Wikipedia. [Link]

  • Vitamin B3 - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

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A Senior Application Scientist's Guide to the Structural Analysis of 6-(3-Fluorophenyl)nicotinic Acid Bound to the GPR109A Receptor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Molecular Interactions to Drive Drug Discovery

In the landscape of modern drug development, a profound understanding of how a ligand interacts with its protein target at an atomic level is paramount. This guide provides a comparative analysis of the primary methodologies used to elucidate the structural basis of ligand binding, centered on the interaction between 6-(3-Fluorophenyl)nicotinic acid and its target, the G protein-coupled receptor GPR109A. This compound is a derivative of nicotinic acid (niacin or Vitamin B3), a long-established therapeutic for treating dyslipidemia.[1][2][3] The therapeutic effects of nicotinic acid are mediated through the activation of GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2), a receptor highly expressed in adipose tissue.[1][2][4]

While effective, niacin's clinical use is often limited by a significant side effect: a cutaneous vasodilation known as flushing.[2][5] This has spurred the development of derivatives like this compound with the aim of optimizing therapeutic benefit while minimizing adverse effects. Understanding precisely how the addition of a fluorophenyl group alters the binding kinetics and conformational response of GPR109A is a critical objective that can only be achieved through high-resolution structural analysis.

This guide will compare three cornerstone techniques: Cryo-Electron Microscopy (Cryo-EM), X-ray Crystallography, and Computational Molecular Docking. We will delve into the causality behind experimental choices for each method, provide validated protocols, and present a logical framework for an integrated structural biology program aimed at developing next-generation GPR109A agonists.

The Target and Its Signaling Cascade: The GPR109A Receptor

GPR109A is a member of the Gi/o family of GPCRs.[4] Upon agonist binding, it undergoes a conformational change that facilitates the exchange of GDP for GTP on the associated Gαi subunit. This leads to the dissociation of the G protein heterotrimer and the subsequent inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][7] This cascade in adipocytes inhibits lipolysis, reducing the flux of free fatty acids to the liver and consequently lowering the synthesis of triglycerides and VLDL.[1][5][8]

GPR109A_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand This compound GPR109A GPR109A (Inactive) Ligand->GPR109A Binds GPR109A_active GPR109A (Active) GPR109A->GPR109A_active Conformational Change G_protein Gαi(GDP)-βγ GPR109A_active->G_protein Recruits G_alpha Gαi(GTP) G_protein->G_alpha GDP->GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociation AC Adenylyl Cyclase ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Lipolysis Inhibition of Lipolysis PKA->Lipolysis Suppresses G_alpha->AC Inhibits CryoEM_Workflow A Protein Expression (Sf9 Cells) B Detergent Solubilization & Affinity Purification A->B C Complex Assembly (Ligand + Apyrase) B->C D Size-Exclusion Chromatography C->D E Grid Preparation & Vitrification D->E F TEM Data Collection (Micrographs) E->F G Image Processing (Particle Picking, 2D/3D Class.) F->G H High-Resolution Density Map G->H I Model Building & Refinement H->I Docking_Workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation Receptor_Start Start with PDB Structure (e.g., 8IY9) Receptor_Clean Remove Water, Heteroatoms Receptor_Start->Receptor_Clean Receptor_H Add Hydrogens, Assign Charges Receptor_Clean->Receptor_H Receptor_Grid Define Binding Site Grid Receptor_H->Receptor_Grid Dock Perform Docking Simulation (e.g., AutoDock Vina) Receptor_Grid->Dock Ligand_3D Generate 3D Structure Ligand_Min Energy Minimization Ligand_3D->Ligand_Min Ligand_Charge Assign Partial Charges Ligand_Min->Ligand_Charge Ligand_Charge->Dock Analyze Analyze Top-Scoring Poses & Visualize Interactions Dock->Analyze Hypothesis Generate Structural Hypothesis for Experimental Validation Analyze->Hypothesis

Sources

Navigating the Therapeutic Potential of 6-(3-Fluorophenyl)nicotinic Acid Derivatives: A Comparative Guide to In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the landscape of novel therapeutics is in constant evolution. Within this dynamic environment, nicotinic acid derivatives have emerged as a promising scaffold, demonstrating a wide array of biological activities. The strategic incorporation of a fluorophenyl group, specifically at the 6-position of the nicotinic acid core, presents a compelling avenue for modulating potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of the in vivo efficacy of 6-(3-Fluorophenyl)nicotinic acid derivatives and their close analogs in various animal models, offering a critical analysis of their therapeutic potential across different disease areas. While direct in vivo studies on this compound itself are not extensively reported in publicly available literature, a comprehensive examination of structurally related compounds provides significant insights into the prospective applications of this chemical class.

The Rationale Behind Fluorophenyl Substitution in Nicotinic Acid Derivatives

The introduction of a fluorine atom into a phenyl ring is a well-established strategy in medicinal chemistry. Fluorine's high electronegativity and small size can profoundly influence a molecule's properties. In the context of 6-phenylnicotinic acid derivatives, the 3-fluoro substitution can:

  • Alter Electronic Properties: The electron-withdrawing nature of fluorine can impact the pKa of the nicotinic acid moiety and influence interactions with biological targets.

  • Enhance Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, potentially increasing the compound's half-life in vivo.

  • Improve Binding Affinity: The fluorine atom can participate in favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the target protein's binding pocket.

  • Modulate Lipophilicity: The addition of fluorine can increase lipophilicity, which may enhance membrane permeability and brain penetration.

These modifications are critical for optimizing the drug-like properties of nicotinic acid derivatives, making them viable candidates for a range of therapeutic indications.

Comparative In Vivo Efficacy Across Therapeutic Areas

The versatility of the nicotinic acid scaffold is evident in the diverse range of in vivo activities exhibited by its derivatives. The following sections compare the efficacy of fluorophenyl-containing and other related nicotinic acid derivatives in preclinical animal models of inflammation, cancer, neurodegenerative disorders, and metabolic diseases.

Anti-inflammatory Activity

Nicotinic acid and its derivatives have shown potential in modulating inflammatory responses. The primary mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes.

Experimental Data Summary: Anti-inflammatory Effects

Compound ClassAnimal ModelKey Efficacy EndpointsNotable FindingsReference
Nicotinic Acid DerivativesCarrageenan-induced arthritis in ratsReduction in paw edema, decreased levels of TNF-α, IL-6, iNOS, and COX-2Certain derivatives showed comparable inhibition of inflammatory cytokines to ibuprofen.[1][1]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the anti-inflammatory potential of novel compounds.

  • Animal Model: Male Wistar rats (150-200g) are typically used.

  • Induction of Inflammation: A subcutaneous injection of 0.1 mL of 1% carrageenan solution is administered into the sub-plantar region of the right hind paw.

  • Compound Administration: The test compounds (nicotinic acid derivatives) or a reference drug (e.g., ibuprofen) are administered orally or intraperitoneally at a specified dose, typically 30-60 minutes before carrageenan injection.

  • Efficacy Measurement: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection. The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

  • Biochemical Analysis: At the end of the experiment, blood samples or paw tissue can be collected to measure the levels of inflammatory markers such as TNF-α, IL-6, and COX-2.[1]

Logical Workflow for Anti-inflammatory Screening

G cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy cluster_2 Safety Assessment RAW 264.7 Macrophages RAW 264.7 Macrophages LPS/IFN-γ Stimulation LPS/IFN-γ Stimulation RAW 264.7 Macrophages->LPS/IFN-γ Stimulation Nitrite & Cytokine Measurement Nitrite & Cytokine Measurement LPS/IFN-γ Stimulation->Nitrite & Cytokine Measurement Lead Compound Identification Lead Compound Identification Nitrite & Cytokine Measurement->Lead Compound Identification Carrageenan-induced Paw Edema Model Carrageenan-induced Paw Edema Model Lead Compound Identification->Carrageenan-induced Paw Edema Model Measurement of Paw Volume Measurement of Paw Volume Carrageenan-induced Paw Edema Model->Measurement of Paw Volume Ulcerogenic Profile Assessment Ulcerogenic Profile Assessment Carrageenan-induced Paw Edema Model->Ulcerogenic Profile Assessment Biochemical Analysis (TNF-α, IL-6) Biochemical Analysis (TNF-α, IL-6) Measurement of Paw Volume->Biochemical Analysis (TNF-α, IL-6) Efficacy Confirmation Efficacy Confirmation Biochemical Analysis (TNF-α, IL-6)->Efficacy Confirmation Safety Confirmation Safety Confirmation Ulcerogenic Profile Assessment->Safety Confirmation

Caption: Workflow for evaluating anti-inflammatory nicotinic acid derivatives.

Anticancer Potential

The nicotinic acid scaffold has been explored for the development of novel anticancer agents.[2] The mechanisms of action are varied and can include the inhibition of key signaling pathways involved in cell proliferation and survival.

Experimental Data Summary: Anticancer Effects

Compound ClassAnimal ModelKey Efficacy EndpointsNotable FindingsReference
Nicotinamide DerivativesIn vitro human cancer cell lines (HCT-116, HepG-2, MCF-7)Inhibition of cell proliferation (MTT assay)Several derivatives exhibited potent cytotoxic activities against various cancer cell lines.[3][3]
Quinazoline Derivatives (related scaffold)Mouse xenograft modelTumor growth inhibitionAn orally active compound demonstrated efficacy in a mouse xenograft model.[4][4]
N-(3-ethynyl-2,4-difluorophenyl)sulfonamides (related scaffold)Xenograft mouse model of human colorectal cancer (Colo205)Significant tumor regressionA lead compound showed significant in vivo antitumor efficacy.[5][5]

Experimental Protocol: Xenograft Tumor Model in Mice

This model is a cornerstone for evaluating the in vivo efficacy of potential anticancer drugs.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: Human cancer cells (e.g., Colo205) are subcutaneously injected into the flank of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration: Mice are randomized into control and treatment groups. The test compound is administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Body weight is also monitored as an indicator of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a certain size, and the tumors from all groups are excised and weighed.

Signaling Pathway Implicated in Cancer

MAPK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival B-Raf Inhibitor B-Raf Inhibitor B-Raf Inhibitor->Raf nAChR_Neuroprotection nAChR Agonist nAChR Agonist α7 nAChR α7 nAChR nAChR Agonist->α7 nAChR PI3K/AKT Pathway PI3K/AKT Pathway α7 nAChR->PI3K/AKT Pathway Upregulation of Bcl-2, Bcl-x Upregulation of Bcl-2, Bcl-x PI3K/AKT Pathway->Upregulation of Bcl-2, Bcl-x Neuroprotection Neuroprotection Upregulation of Bcl-2, Bcl-x->Neuroprotection

Sources

A Researcher's Guide to Assessing the Positional Impact of Fluorine on the Biological Activity of 6-Phenylnicotinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

In the landscape of medicinal chemistry, few elements have proven as transformative as fluorine.[1] Its strategic incorporation into drug candidates is a widely adopted tactic to enhance pharmacokinetic and physicochemical properties.[2][3] Despite being only slightly larger than a hydrogen atom, fluorine's extreme electronegativity and the strength of the carbon-fluorine (C-F) bond allow it to exert profound effects on a molecule's pKa, lipophilicity, conformation, and metabolic stability.[1][2][4] These modulations can lead to enhanced biological potency, greater target selectivity, and improved drug safety profiles.[1][5]

This guide focuses on the 6-phenylnicotinic acid scaffold, a privileged structure in drug discovery.[6] We will provide a comparative framework for assessing how the position of a single fluorine atom on the pendant phenyl ring—ortho (2-), meta (3-), or para (4-)—can differentially impact biological activity. By understanding the underlying physicochemical principles and employing robust experimental protocols, researchers can make more informed decisions in the rational design of novel therapeutics.

The Underlying Chemistry: Why Fluorine's Position Matters

The influence of a fluorine substituent is not uniform; it is highly dependent on its position relative to the rest of the molecule. This is due to the interplay of two primary electronic effects:

  • Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma (σ) bonds.[7] This effect is distance-dependent, being strongest at the ortho position and weakest at the para position.

  • Resonance Effect (+R): Fluorine's lone pairs can donate electron density into the aromatic π-system. This effect is most pronounced at the ortho and para positions, partially counteracting the inductive withdrawal at these sites.

The net electronic impact at each position dictates the molecule's properties. For instance, a fluorine at the para-position can block a common site of metabolic oxidation by cytochrome P450 enzymes, significantly enhancing the drug's half-life.[8][9] Conversely, an ortho-fluorine can alter the torsional angle between the two aromatic rings, forcing the molecule into a specific conformation that may enhance or diminish its binding affinity for a target protein.[10]

The following diagram illustrates the logical flow of how positional fluorination influences a compound's ultimate biological effect.

G cluster_cause Molecular Design Choice cluster_effect1 Physicochemical Consequences cluster_effect2 Pharmacokinetic & Pharmacodynamic Impact cluster_result Observable Outcome A Fluorine Positional Isomer (ortho, meta, para) B Altered Electronic Profile (Inductive vs. Resonance) A->B C Modified Lipophilicity (logP) & pKa B->C D Conformational Constraints B->D E Metabolic Stability (e.g., CYP450 Inhibition) C->E G Membrane Permeability C->G F Target Binding Affinity & Selectivity D->F H Overall Biological Activity (e.g., IC₅₀, EC₅₀) E->H F->H G->H

Caption: Logical flow from fluorine placement to biological effect.

Experimental Framework for Comparative Assessment

A robust assessment requires a multi-faceted approach, integrating synthesis, physicochemical characterization, and biological evaluation. This section outlines the key experimental workflows.

Synthesis of Positional Isomers

The reliable synthesis of the parent compound and its fluorinated analogs is the foundational step. A Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method for this purpose.

Protocol: Synthesis via Suzuki-Miyaura Coupling

  • Reactant Preparation: In a reaction vessel, combine 6-chloronicotinic acid ethyl ester (1.0 eq), the appropriately fluorinated phenylboronic acid (e.g., 2-fluorophenylboronic acid, 3-fluorophenylboronic acid, or 4-fluorophenylboronic acid) (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base: Add a solvent mixture, typically p-dioxane and water, and a base like sodium carbonate (Na₂CO₃) (2.0 eq).[11]

  • Reaction: Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture at 90°C for 12-24 hours, monitoring progress by TLC or LC-MS.[11]

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude ester product by column chromatography on silica gel.

  • Hydrolysis: Subject the purified ester to hydrolysis using aqueous lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a THF/methanol solvent system to yield the final 6-(fluorophenyl)nicotinic acid.

  • Validation: Confirm the structure and purity of each isomer using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

The following diagram provides a visual representation of this experimental workflow.

G start Start reactants 1. Combine Reactants (6-chloronicotinate, boronic acid, catalyst, base) start->reactants reaction 2. Heat under Inert Atmosphere (90°C) reactants->reaction workup 3. Aqueous Work-up & Extraction reaction->workup purify_ester 4. Column Chromatography workup->purify_ester hydrolysis 5. Saponification (Ester to Acid) purify_ester->hydrolysis final_purify 6. Final Purification & Characterization (NMR, HRMS) hydrolysis->final_purify end Pure Compound final_purify->end

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 6-(3-Fluorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 6-(3-Fluorophenyl)nicotinic acid. As a Senior Application Scientist, my objective is to equip you not just with a protocol, but with the underlying scientific and regulatory rationale. Adherence to these guidelines is paramount for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment.

Core Principle: Hazard-Aware Waste Management

This compound must be treated as a hazardous chemical waste. Its molecular structure—a fluorinated pyridine derivative—necessitates a disposal protocol that respects its potential reactivity, toxicity, and environmental persistence. Under no circumstances should this compound or its containers be disposed of via standard trash or sanitary sewer systems.[1][2] Improper disposal is illegal and can lead to serious safety incidents and environmental contamination.[3]

Hazard Profile
Hazard ClassificationDescriptionRationale & Precautionary Action
Skin Irritant Expected to cause skin irritation upon contact.[4][5]Avoid all skin contact. Wash hands and any exposed skin thoroughly after handling. Contaminated clothing must be removed and laundered before reuse.[4][5]
Serious Eye Irritant Expected to cause serious eye irritation or damage.[4][5]Mandates the use of chemical splash goggles. An accessible eyewash station is required in the handling area.[6]
Respiratory Irritant May cause respiratory irritation if inhaled as a dust or aerosol.[4][5]Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations low.[6][7]
Environmental Hazard As with many synthetic organic molecules, discharge into the environment must be avoided to prevent harm to aquatic life and ecosystems.[8][9]Never pour down the drain. All waste must be collected for approved disposal.[2][10]
Combustion Byproducts Thermal decomposition may generate highly toxic and corrosive gases, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[4]This informs the selection of appropriate disposal technologies, such as high-temperature incineration with flue-gas scrubbing capabilities.

Mandatory Safety Protocols & Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure all engineering controls are functional and the correct PPE is worn. This protocol is a self-validating system: if any component is missing, the procedure must not proceed.

EquipmentSpecificationPurpose
Ventilation Certified Chemical Fume HoodTo prevent inhalation of dusts or vapors.[6]
Eye Protection Chemical Splash Goggles (ANSI Z87.1 certified)To protect eyes from splashes and airborne particles.[11]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact. Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[8]
Body Protection Standard Laboratory CoatTo protect clothing and skin from contamination.[11]

Step-by-Step Disposal Workflow

This protocol ensures compliance with regulations set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[12][13]

Step 1: Waste Segregation

The foundational principle of chemical waste management is segregation. Never mix incompatible waste streams.[1]

  • Solid Waste: Collect pure this compound, along with any solid materials grossly contaminated with it (e.g., weigh boats, contaminated absorbent pads from a spill), in a designated hazardous waste container.

  • Liquid Waste: If the compound is in solution, it must be collected in a separate, compatible liquid waste container. Do not mix with other solvent streams unless your institution's Environmental Health & Safety (EHS) department explicitly permits it.

  • Contaminated Sharps: Needles, scalpels, or broken glass contaminated with the compound must be placed in a designated, puncture-resistant sharps container for chemical waste.[3]

Step 2: Containerization

Proper containment is essential to prevent leaks and exposures.[12]

  • Select an Appropriate Container:

    • Whenever possible, use the original manufacturer's container.[3]

    • If unavailable, use a sturdy, sealable, chemically compatible container (e.g., a high-density polyethylene (HDPE) pail for solids, or a designated solvent can for liquids).[1][2] The container must have a secure, tight-fitting lid.[6]

  • Ensure Cleanliness: The exterior of the waste container must be clean and free of contamination.

  • Keep Closed: Keep the waste container sealed at all times, except when adding waste.[1]

Step 3: Labeling

Accurate labeling is a strict regulatory requirement and is critical for safe handling by EHS personnel and disposal vendors.[10][12]

  • Affix a Hazardous Waste Label: As soon as the first drop of waste is added, attach your institution's official hazardous waste label.[10]

  • Complete All Fields:

    • Full Chemical Name: Write "this compound". Do not use abbreviations.

    • Constituents: List all components and their approximate percentages.

    • Hazard Warnings: Check the appropriate boxes (e.g., Irritant, Health Hazard).

    • Generator Information: Your name, lab, and contact information.

Step 4: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[10]

  • Secondary Containment: Place all liquid waste containers in a secondary containment tray or bin to contain potential spills.[1][10]

  • Segregation: Store the waste container away from incompatible materials, particularly strong oxidizing agents and strong acids.[14]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in your SAA.[3] In practice, keep volumes to a minimum by requesting regular pickups.

Step 5: Final Disposal

Only a licensed hazardous waste vendor can transport and dispose of the material.[10][15]

  • Request Pickup: Once the container is full or you are finished with the process, contact your institution's EHS department to schedule a waste pickup.[1]

  • Documentation: Complete any required forms or online requests for the pickup.

Decontamination and Spill Management

  • Decontamination: Glassware and equipment should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone). The first rinseate must be collected as hazardous liquid waste.

  • Spill Response:

    • Alert Personnel: Notify others in the lab.

    • Evacuate: If the spill is large, evacuate the area and contact EHS.[6]

    • Small Spills: For minor spills within a fume hood, use an inert absorbent material like vermiculite or sand to contain the substance.[11]

    • Collect Waste: Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.

    • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

The Science of Disposal: The Challenge of the C-F Bond

The presence of a carbon-fluorine (C-F) bond in this compound makes its ultimate destruction challenging. The C-F bond is one of the strongest single bonds in organic chemistry, rendering the compound resistant to natural degradation.

The preferred disposal method for such compounds is high-temperature incineration .[16]

  • Mechanism: Incineration at sufficiently high temperatures (often >1,000°C) and with adequate residence times can break the C-F bond.[16]

  • Byproduct Control: The process must be conducted in a specialized hazardous waste incinerator equipped with advanced flue gas treatment systems ("scrubbers"). These systems are necessary to neutralize the resulting hydrogen fluoride (HF), a highly corrosive and toxic gas, preventing its release into the atmosphere.

  • Regulatory Oversight: The EPA provides interim guidance on the destruction and disposal of fluorinated substances, acknowledging the complexities and the need for robust technology to prevent the formation of harmful products of incomplete combustion (PICs).[17] Your EHS department partners with vendors who operate under these stringent environmental permits.

Disposal Process Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste Waste Collection & Storage cluster_disposal Final Disposal start Start: Need to Dispose of This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe hood Work in Chemical Fume Hood ppe->hood waste_type Waste Form? hood->waste_type solid_waste Collect in Labeled SOLID Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled LIQUID Waste Container waste_type->liquid_waste Liquid store Store Container in SAA • Closed Lid • Secondary Containment solid_waste->store liquid_waste->store full Container Full or No Longer in Use? store->full full->store No contact_ehs Contact EHS for Waste Pickup full->contact_ehs Yes end_proc End of Process: Waste Removed by Licensed Vendor contact_ehs->end_proc

Caption: Disposal workflow for this compound.

References

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Section 1: Hazard Assessment and Risk Profile of 6-(3-Fluorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that robust safety protocols are not just a matter of compliance but are fundamental to scientific integrity and the well-being of our research community. This guide provides a comprehensive framework for the safe handling of 6-(3-Fluorophenyl)nicotinic acid, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the specific risks associated with this compound is the critical first step in developing an effective personal protective equipment (PPE) strategy. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its hazard profile from closely related analogs, such as 2-Amino-6-(3-fluorophenyl)nicotinic acid and 6-(3-Amino-5-fluorophenyl)nicotinic acid.[1][2] These compounds belong to the class of fluorinated pyridinecarboxylic acids.

The primary hazards are consistently identified as:

  • Skin Irritation (H315): Direct contact can lead to inflammation, redness, itching, and dryness.[1][2]

  • Serious Eye Irritation (H319): The compound can cause significant eye damage, including redness and pain, upon contact.[1][2]

  • Respiratory Irritation (H335): As a solid, this compound poses a risk of forming airborne dust during handling (e.g., weighing, transferring). Inhalation of this dust can irritate the lungs and respiratory system.[1][2]

Beyond these immediate hazards, the presence of the carbon-fluorine bond introduces further considerations. Thermal decomposition of fluorinated organic compounds can generate highly toxic and corrosive gases, including hydrogen fluoride (HF).[3] Therefore, avoiding situations that could lead to high heat, such as uncontrolled reactions or fires, is paramount.

Hazard Classification (Inferred)GHS CodeSignal WordDescription
Skin IrritationH315WarningCauses skin irritation.[1][2]
Serious Eye IrritationH319WarningCauses serious eye irritation.[1][2][4][5]
Specific target organ toxicityH335WarningMay cause respiratory irritation.[1][2][4]

Section 2: Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not arbitrary; it is a direct response to the identified risks of skin/eye contact, inhalation, and potential thermal decomposition byproducts.

Eye and Face Protection

Due to the serious eye irritation risk (H319), eye protection is non-negotiable.

  • Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 standards are mandatory at all times when handling the compound.[6][7]

  • Enhanced Precaution: When there is a heightened risk of splashing or aerosol generation (e.g., handling larger quantities, dissolving the compound), a full-face shield must be worn in addition to chemical splash goggles.[8][9] This provides a secondary layer of protection for the entire face.

Hand Protection

To prevent skin irritation (H315), appropriate gloves are essential.

  • Glove Selection: Nitrile gloves are a suitable choice for providing protection against incidental contact with this type of solid chemical.[9][10] Always inspect gloves for tears or punctures before use.

  • Best Practice (Double-Gloving): For any task beyond brief, small-quantity handling, wearing two pairs of nitrile gloves is recommended.[8] This practice significantly reduces the risk of exposure if the outer glove is compromised. Contaminated gloves should be removed and disposed of immediately using the proper technique to avoid skin contact.

Body Protection

Protecting the skin on the arms and body is a crucial part of a comprehensive safety plan.

  • Laboratory Coat: A clean, flame-resistant lab coat should be worn and fully buttoned.[8] This protects against accidental spills and dust contamination of personal clothing.

  • Personal Attire: Long pants and closed-toe, closed-heel shoes are required to ensure no skin is exposed.[7][10] Permeable shoes, such as those made of mesh, are not appropriate.

Respiratory Protection

The primary defense against respiratory irritation (H335) is the use of engineering controls.

  • Primary Control: All handling of this compound that may generate dust, including weighing and transfers, must be conducted inside a certified chemical fume hood.[11]

  • Secondary Control: If engineering controls are insufficient to prevent dust generation, respiratory protection is required. A NIOSH-approved N95 respirator is the minimum for protection against particulates. Any required use of a respirator necessitates enrollment in your institution's respiratory protection program, which includes fit testing and medical clearance.[9]

Section 3: Safe Handling and Operational Workflow

A systematic workflow ensures that safety is integrated into every step of the experimental process. The following protocol is designed to minimize exposure and prevent contamination.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific work area within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper. Gather all necessary equipment (spatulas, weigh boats, glassware) and the waste container before bringing the chemical into the hood.

  • Donning PPE: Put on all required PPE in the correct order: lab coat, then goggles and/or face shield, and finally, gloves (donning the outer pair if double-gloving).

  • Chemical Handling:

    • Perform all manipulations of the solid compound deep within the fume hood to ensure any generated dust is captured.

    • When weighing, use a spatula to carefully transfer the powder. Avoid pouring directly from the bottle, which can create a dust cloud.

    • Keep the container tightly sealed when not in use.[11][12]

  • Post-Handling Decontamination:

    • Wipe down all surfaces, glassware, and equipment used with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the designated hazardous waste stream.

    • Ensure the work area is clean before proceeding.

  • Doffing PPE: Remove PPE in an order that minimizes cross-contamination. First, remove the outer pair of gloves. Then, remove the lab coat and face shield/goggles. Finally, remove the inner pair of gloves.

  • Hygiene: Wash hands thoroughly with soap and water immediately after handling the compound, even though gloves were worn.[1][6]

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling cluster_cleanup Phase 3: Post-Experiment A Designate & Prepare Work Area in Fume Hood B Don Full PPE A->B Verify Hood Function C Weigh & Transfer Compound in Hood B->C D Perform Experiment C->D Keep Container Sealed E Decontaminate Surfaces & Equipment D->E F Segregate & Label Hazardous Waste E->F G Doff PPE Correctly F->G H Wash Hands Thoroughly G->H

Caption: Workflow for safe handling of this compound.

Section 4: Emergency Procedures

Preparedness is key to mitigating the harm from an accidental exposure.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

Section 5: Decontamination and Waste Disposal Plan

Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance.

  • Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, weigh paper, bench liners) and any solutions must be collected in a dedicated, clearly labeled hazardous waste container.[8] Do not mix with non-hazardous waste.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant).

  • Disposal Protocol: Fluorinated organic compounds must be disposed of through your institution's certified hazardous waste management program.[8] Due to their persistence and the potential for hazardous breakdown products, these compounds are often incinerated at high temperatures in specialized facilities.[3][13] Never dispose of this chemical down the drain or in regular trash.

References

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  • U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 6-(3-Amino-5-fluorophenyl)nicotinic acid.
  • Google Patents. (n.d.). US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
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  • Sigma-Aldrich. (2024). SAFETY DATA SHEET: Nicotinic acid.
  • ECHEMI. (n.d.). 6-Hydroxy-4-(trifluoromethyl)nicotinic acid SDS, 849020-87-7 Safety Data Sheets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.